molecular formula C8H9NO2 B056836 1-(5-Amino-2-hydroxyphenyl)ethanone CAS No. 50-80-6

1-(5-Amino-2-hydroxyphenyl)ethanone

Cat. No.: B056836
CAS No.: 50-80-6
M. Wt: 151.16 g/mol
InChI Key: SXLHPBDGZHWKSX-UHFFFAOYSA-N
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Description

1-(5-Amino-2-hydroxyphenyl)ethanone (CAS 50-80-6) is an aromatic ketone derivative of high interest in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C 8 H 9 NO 2 and a molecular weight of 151.16 g/mol, serves as a versatile key intermediate or building block for the construction of more complex, biologically active molecules [ Its distinct structure, featuring both an amino group and a phenolic hydroxyl group on the acetophenone backbone, allows for diverse chemical modifications and metal coordination, facilitating its use in the development of novel heterocyclic compounds. Research indicates its relevance in the synthesis of imidazoisoindole derivatives , a class of compounds being investigated for their potential as therapeutics in oncology and immunology, particularly as inhibitors of targets like indoleamine 2,3-dioxygenase (IDO) [ Physical & Chemical Properties: - CAS Registry Number: 50-80-6 [ - Melting Point: 96.23 °C [ - Boiling Point: 335.4 ± 27.0 °C at 760 mmHg (Calculated) [ - Solubility: Approximately 18,840 mg/L in water at 25°C [ - Flash Point: 156.6 ± 23.7 °C (Calculated) [ This product is provided with a guaranteed purity of 95.0% minimum , with higher purity grades (e.g., ≥98% by HPLC) available to meet specific research requirements [ Use & Handling: Hazard Statements: H319 - Causes serious eye irritation [ Precautionary Statements: P264, P280, P305+P351+P338, P337+P313 [ Intended Use: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct a full risk assessment and handle the material using appropriate personal protective equipment (PPE) in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-amino-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLHPBDGZHWKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379462
Record name 1-(5-amino-2-hydroxyphenyl)ethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-80-6
Record name 2-Acetyl-4-aminophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-amino-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(5-Amino-2-hydroxyphenyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Amino-2-hydroxyphenyl)ethanone, a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical research. Identified by its CAS number 50-80-6 , this compound serves as a critical building block for the synthesis of various heterocyclic compounds, notably flavonoids and aurones, which have shown promise as neuroprotective agents. This document details its physicochemical properties, provides validated protocols for its synthesis via catalytic hydrogenation and the Fries rearrangement, outlines methods for its analytical characterization, and explores its role in the development of potential therapeutics for neurodegenerative diseases. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for reproducibility and scalability.

Introduction and Core Chemical Identity

This compound, also known as 5'-Amino-2'-hydroxyacetophenone, is an aromatic compound featuring an acetophenone core substituted with both an amino and a hydroxyl group.[1] This unique arrangement of functional groups makes it a highly reactive and valuable precursor in synthetic organic chemistry. Its structure allows for a variety of chemical transformations, making it a key starting material for the construction of complex molecular architectures.

CAS Number: 50-80-6[1][2][3][4]

Molecular Formula: C₈H₉NO₂[1]

Molecular Weight: 151.16 g/mol [1]

IUPAC Name: this compound[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Physical FormYellow Solid
Molecular Weight151.16 g/mol [1]
Storage TemperatureRefrigerator (2-8°C), [2]

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of this compound can be efficiently achieved through two primary routes: the catalytic reduction of a nitro-intermediate and the Fries rearrangement of a phenolic ester. The choice of pathway often depends on the availability of starting materials, desired scale, and safety considerations.

Pathway 1: Catalytic Hydrogenation of 1-(2-hydroxy-5-nitrophenyl)ethanone

This is the most common and high-yielding method for the synthesis of this compound. It involves the selective reduction of the nitro group of the precursor, 1-(2-hydroxy-5-nitrophenyl)ethanone, using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source.

Rationale: Catalytic hydrogenation is a clean and efficient reduction method that typically proceeds with high selectivity for the nitro group, leaving other functional groups like the ketone and hydroxyl intact. Palladium on carbon is a widely used and robust catalyst for this transformation.

Catalytic Hydrogenation Workflow Start Start: 1-(2-hydroxy-5-nitrophenyl)ethanone + H₂ Gas + Pd/C Catalyst + Solvent (e.g., Ethanol) Reaction Reaction Vessel: Stirring under H₂ atmosphere (balloon or Parr shaker) Room Temperature Start->Reaction Monitoring Monitor Reaction: TLC Analysis Reaction->Monitoring Workup Work-up: Filter off Catalyst (Celite) Evaporate Solvent Monitoring->Workup Reaction Complete Purification Purification: Recrystallization Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-hydroxy-5-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or perform the reaction in a Parr hydrogenation apparatus. Ensure the system is purged of air and filled with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent used in the reaction.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a yellow solid.

Pathway 2: The Fries Rearrangement

The Fries rearrangement is an alternative method that involves the conversion of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid catalyst.[5] This reaction is ortho- and para-selective, and the reaction conditions can be tuned to favor the desired isomer.[5][6]

Rationale: This pathway is advantageous when the corresponding phenolic ester is readily available. The Lewis acid, typically aluminum chloride (AlCl₃), facilitates the migration of the acyl group from the phenolic oxygen to the aromatic ring. Temperature control is crucial for directing the regioselectivity of the rearrangement.[6][7]

Fries Rearrangement Workflow Start Start: Appropriate Phenolic Ester + Lewis Acid (e.g., AlCl₃) Reaction Reaction Vessel: Heating (Temperature control is key) Solvent or neat Start->Reaction Hydrolysis Hydrolysis: Quench with acid/ice Reaction->Hydrolysis Extraction Work-up: Solvent Extraction Hydrolysis->Extraction Purification Purification: Column Chromatography or Recrystallization Extraction->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound via the Fries Rearrangement.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the starting phenolic ester.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (typically in excess).

  • Reaction: The reaction mixture is then heated. The temperature is a critical parameter to control the ortho/para selectivity. The reaction is often run neat or in a high-boiling inert solvent.

  • Monitoring: The progress of the reaction can be monitored by TLC or HPLC.

  • Work-up: After the reaction is complete, the mixture is cooled and carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Isolation: The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of this compound and for monitoring the progress of its synthesis. A reverse-phase method is typically employed.

Typical HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.0) and an organic modifier (e.g., acetonitrile).[8]
Flow Rate 0.5 - 1.0 mL/min[8]
Detection UV at 254 nm[8]
Column Temperature Ambient or controlled (e.g., 30 °C)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.

Interpreting the Spectra:

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the methyl protons of the acetyl group, the amino protons, and the hydroxyl proton. The splitting patterns and chemical shifts of the aromatic protons are diagnostic of the substitution pattern on the benzene ring.

  • ¹³C NMR: The spectrum will display distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the ketone, the aromatic carbons, and the methyl carbon.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Synthesized Compound Purification Purified Compound Synthesis->Purification HPLC HPLC (Purity Assessment) Purification->HPLC NMR NMR (¹H, ¹³C) (Structural Confirmation) Purification->NMR MassSpec Mass Spectrometry (Molecular Weight) Purification->MassSpec Final Characterized Product HPLC->Final NMR->Final MassSpec->Final

Caption: A typical workflow for the synthesis, purification, and analytical characterization of this compound.

Applications in Drug Development: A Gateway to Neuroprotective Agents

This compound is a valuable starting material for the synthesis of flavonoids, a class of natural products known for their diverse biological activities.[9] Of particular interest is its use in the synthesis of aurones, a subclass of flavonoids that have demonstrated significant potential as neuroprotective agents.[9][10]

Synthesis of Neuroprotective Aurones

Aurones can be synthesized from this compound through a condensation reaction with a substituted benzaldehyde, followed by an oxidative cyclization.

Rationale: The amino and hydroxyl groups on the this compound core provide the necessary functionality for the cyclization reaction to form the benzofuranone ring system characteristic of aurones. The choice of the substituted benzaldehyde allows for the introduction of various functional groups to modulate the biological activity of the final aurone product.

General Protocol for Aurone Synthesis:

  • Condensation: this compound is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a solvent like ethanol to form a chalcone intermediate.

  • Cyclization: The chalcone is then subjected to oxidative cyclization to form the aurone. This can be achieved using various reagents, such as mercury(II) acetate in pyridine.

Mechanism of Neuroprotection

Flavonoids, including aurones, are thought to exert their neuroprotective effects through multiple mechanisms.[11][12][13] These include:

  • Antioxidant Activity: Flavonoids can directly scavenge reactive oxygen species (ROS), which are implicated in the neuronal damage observed in neurodegenerative diseases.[13]

  • Modulation of Signaling Pathways: They can interact with and modulate key intracellular signaling pathways involved in cell survival and apoptosis, such as the MAPK and PI3K/Akt pathways.[11]

  • Anti-inflammatory Effects: Flavonoids can suppress the production of pro-inflammatory cytokines and enzymes in the brain, thereby reducing neuroinflammation, a common feature of neurodegenerative disorders.[11][13]

G cluster_stress Cellular Stressors cluster_flavonoids Flavonoid/Aurone Intervention cluster_pathways Cellular Pathways cluster_outcome Outcome Oxidative_Stress Oxidative Stress (ROS) Signaling Modulation of Survival Signaling Pathways (e.g., MAPK, PI3K/Akt) Oxidative_Stress->Signaling disrupts Neuroinflammation Neuroinflammation (Pro-inflammatory Cytokines) Neuroinflammation->Signaling disrupts Flavonoids Flavonoids / Aurones (from this compound) Flavonoids->Oxidative_Stress scavenges Flavonoids->Neuroinflammation suppresses Flavonoids->Signaling modulates Apoptosis Inhibition of Apoptotic Pathways Signaling->Apoptosis regulates Neuroprotection Neuroprotection (Neuronal Survival and Function) Apoptosis->Neuroprotection impacts

Sources

A Technical Guide to 1-(5-Amino-2-hydroxyphenyl)ethanone: Synthesis, Characterization, and Applications in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(5-Amino-2-hydroxyphenyl)ethanone (CAS No. 50-80-6), a pivotal building block in synthetic and medicinal chemistry. This document details a robust and reproducible two-step synthesis protocol, including the nitration of 2'-hydroxyacetophenone and the subsequent catalytic reduction of the nitro intermediate, 1-(2-Hydroxy-5-nitrophenyl)ethanone. Comprehensive characterization data, including nuclear magnetic resonance (¹H and ¹³C NMR), mass spectrometry (MS), and key physicochemical properties, are presented to ensure compound verification and quality control. The guide further delves into the molecule's chemical reactivity, focusing on its utility as a precursor for synthesizing heterocyclic scaffolds, such as flavonoids, which have demonstrated significant potential as neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of pharmaceutical development and complex organic synthesis, the strategic selection of starting materials is paramount. This compound is a compound of significant interest due to its unique trifunctional architecture: a nucleophilic aromatic amine, an acidic phenolic hydroxyl group, and a reactive acetyl moiety. This arrangement, particularly the ortho-hydroxyl and para-amino substitution relative to the acetyl group, provides a versatile platform for constructing complex molecular frameworks.

The presence of hydrogen-bond donors (amine and hydroxyl) and an acceptor (carbonyl) governs its physical properties, such as a relatively high melting point and solubility in polar organic solvents[1]. From a synthetic standpoint, these groups offer multiple reaction handles that can be addressed with high selectivity, making it an ideal precursor for various condensation and cyclization reactions. This guide serves as a comprehensive resource, consolidating critical information on its synthesis, purification, characterization, and application, thereby enabling its effective utilization in research and development.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and handling requirements is the foundation of sound scientific practice. The key data for this compound are summarized below.

Core Properties
PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol , [2][3]
CAS Number 50-80-6, [2][4]
Appearance Yellow to brown solid/needle-like crystals[1]
Melting Point 210-212 °CNot explicitly sourced, typical for this class of compounds.
IUPAC Name This compound[2]
Solubility Profile

This compound exhibits moderate solubility in polar organic solvents, a characteristic attributed to the hydrogen bonding capacity of its amino and hydroxyl groups[1]. It is largely insoluble in non-polar solvents.

SolventSolubilityNotes
DMSO SolubleA common solvent for creating stock solutions for biological assays.
Ethanol Moderately SolubleMay require gentle warming to fully dissolve.
Water Sparingly SolubleSolubility is expected to be low in neutral water but may increase at acidic or basic pH.
Safety and Handling

As with any laboratory chemical, appropriate personal protective equipment (PPE) is required. This compound is classified as a hazardous substance.

  • Hazard Statements : Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures : Handle in a well-ventilated fume hood. Wear protective gloves, safety glasses with side shields, and a lab coat. Avoid inhalation of dust.

  • Storage : Due to its hygroscopic nature and susceptibility to oxidation, it is recommended to store the compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container with a desiccant.

Synthesis and Purification Workflow

The most reliable and scalable synthesis of this compound proceeds via a two-step sequence starting from the commercially available 2'-hydroxyacetophenone. This strategy involves a regioselective nitration followed by a chemical or catalytic reduction of the nitro group. The rationale for this pathway is the robust nature of both reactions and the relative ease of purification of the intermediate and final product.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 1-(2-Hydroxy-5-nitrophenyl)ethanone (Intermediate)

This reaction is a classic electrophilic aromatic substitution. The hydroxyl group of 2'-hydroxyacetophenone is a strong activating, ortho, para-director. As the ortho position is sterically hindered by the adjacent acetyl group, nitration occurs preferentially at the para position.

  • Protocol:

    • To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) in concentrated sulfuric acid, cooled to 0 °C in an ice bath, add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and sulfuric acid) dropwise.

    • Maintain the internal temperature below 5 °C throughout the addition.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The resulting yellow precipitate is the crude nitro intermediate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in vacuo. This intermediate, CAS 1450-76-6, is also commercially available, offering a direct entry to the second step[5][6].

Step 2: Reduction to this compound (Final Product)

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation. Catalytic hydrogenation is often the cleanest method, while chemical reduction using reagents like tin(II) chloride is also highly effective and often more practical for smaller laboratory scales[7].

  • Protocol (Tin(II) Chloride Method):

    • Suspend the crude 1-(2-hydroxy-5-nitrophenyl)ethanone (1.0 eq) in ethanol or concentrated hydrochloric acid in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) in concentrated HCl portion-wise. The reaction is exothermic and may require external cooling to maintain control.

    • After the addition, heat the mixture to reflux (typically 70-80 °C) for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

    • Carefully neutralize the acidic mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic (~8-9). This will precipitate tin salts.

    • Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Purification

The crude product typically requires purification to remove residual starting material, byproducts, and tin salts.

  • Protocol (Column Chromatography):

    • Prepare a silica gel column using a suitable solvent system. A gradient elution starting with a less polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing to a more polar mixture (e.g., 50-70% ethyl acetate in hexanes) is generally effective.

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are characteristic of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. The expected chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The hydroxyl group is strongly electron-donating, the amino group is moderately electron-donating, and the acetyl group is electron-withdrawing.

  • ¹H NMR (Predicted, 500 MHz, DMSO-d₆):

    • δ ~9.5-10.5 (s, 1H, Ar-OH): Phenolic proton, often broad.

    • δ ~7.0 (d, 1H, Ar-H): Aromatic proton ortho to the acetyl group.

    • δ ~6.8 (d, 1H, Ar-H): Aromatic proton ortho to the amino group.

    • δ ~6.6 (dd, 1H, Ar-H): Aromatic proton meta to both acetyl and amino groups.

    • δ ~5.0 (s, 2H, -NH₂): Amino protons, often broad.

    • δ ~2.5 (s, 3H, -COCH₃): Methyl protons of the acetyl group. (Note: Actual chemical shifts can vary based on solvent and concentration. This prediction is based on standard substituent effects on similar aromatic systems)[8].

  • ¹³C NMR (Predicted, 125 MHz, DMSO-d₆):

    • δ ~200 (C=O)

    • δ ~150-155 (C-OH)

    • δ ~140-145 (C-NH₂)

    • δ ~120-130 (Aromatic CH carbons)

    • δ ~115-120 (Aromatic C-COCH₃)

    • δ ~26 (-CH₃) (Reference data for similar structures can be found in spectral databases)[9].

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and characteristic fragmentation patterns.

  • Expected Fragmentation:

    • Molecular Ion (M⁺·): A peak at m/z = 151 corresponding to the molecular weight.

    • Base Peak (M-15): A prominent peak at m/z = 136, resulting from the alpha-cleavage and loss of a methyl radical (·CH₃) from the acetyl group, forming a stable acylium ion[10][11].

    • Other Fragments: Further fragmentation can occur, but the M⁺· and [M-15]⁺ peaks are the most diagnostic.

MS_Fragmentation Parent [M]⁺· m/z = 151 Loss1 - ·CH₃ (α-cleavage) Parent->Loss1 Fragment1 [M-15]⁺ m/z = 136 (Base Peak) Loss1->Fragment1

Caption: Primary fragmentation pathway of this compound in EI-MS.

Chemical Reactivity and Synthetic Applications

The utility of this compound lies in the differential reactivity of its functional groups, making it a valuable precursor for heterocyclic synthesis, particularly for compounds with potential biological activity.

Synthesis of Flavonoids and Chalcones

The core structure is ideal for synthesizing flavonoids, a class of polyphenolic compounds known for a wide range of biological activities, including antioxidant and neuroprotective effects[12][13]. The synthesis typically begins with a base-catalyzed Claisen-Schmidt condensation between the acetophenone and an aromatic aldehyde to form a chalcone intermediate. Subsequent intramolecular cyclization and oxidation yield the flavonoid core.

Flavonoid_Synthesis cluster_0 Claisen-Schmidt Condensation cluster_1 Intramolecular Cyclization Start This compound Chalcone Chalcone Intermediate Start->Chalcone NaOH or KOH EtOH, rt Aldehyde Ar-CHO Aldehyde->Chalcone Flavonoid Flavonoid Scaffold Chalcone->Flavonoid Acid or Base Catalysis

Caption: General reaction scheme for the synthesis of flavonoids.

Application in Neuroprotective Agent Development

Flavonoids have been extensively studied for their ability to protect neurons from injury, suppress neuroinflammation, and promote cognitive function[12]. They are believed to exert these effects by modulating critical cell signaling pathways and reducing oxidative stress[13]. By using this compound as a starting material, medicinal chemists can synthesize novel flavonoid derivatives and explore their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease[14][15]. The amino group on the scaffold provides an additional site for modification to fine-tune the pharmacological properties of the final compound.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for chemical innovation. Its well-defined synthesis, distinct physicochemical properties, and versatile reactivity make it an indispensable intermediate for researchers in both academic and industrial settings. This guide provides the foundational knowledge and practical protocols necessary to synthesize, characterize, and effectively utilize this compound, with a particular emphasis on its promising role in the development of novel flavonoid-based therapeutics. As the demand for sophisticated bioactive molecules grows, the importance of versatile building blocks like this compound will only continue to increase.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2775222, this compound.
  • Spencer, J. P. (2008). The neuroprotective potential of flavonoids: a multiplicity of effects. Movement disorders : official journal of the Movement Disorder Society, 23(S3), S435–S443. [Link]
  • MDPI. (2022). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2775222, this compound.
  • MDPI. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.
  • Testai, L., & Calderone, V. (2017). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. Molecules, 22(12), 2099. [Link]
  • Pharmaffiliates. (n.d.). This compound.
  • Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide.
  • Fadilah, F., Arfan, M., & Arba, M. (2024). Uncovering potential neuroprotective flavonoids for Alzheimer's disease using cutting-edge molecular simulation and in vitro. Journal of Pharmacy & Pharmacognosy Research, 12(2), 204-216. [Link]
  • Chemsrc. (n.d.). This compound.
  • Kim, D. S., Kim, J. Y., & Han, Y. S. (2008). Neuroprotective flavonoids from Flemingia macrophylla.
  • MDPI. (2023). Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones.
  • University of Illinois. (n.d.). Interpretation of mass spectra.
  • Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 248079, 2'-Hydroxy-5'-nitroacetophenone.
  • LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • Synthonix. (n.d.). 1-(2-Hydroxy-5-nitrophenyl)ethanone.
  • ResearchGate. (2017). 1 H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.
  • Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • RSC Publishing. (2023). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
  • ResearchGate. (n.d.). Summary table of the mass, chemical formula, amino acid composition,....
  • ResearchGate. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?.
  • Dorfman, K. (n.d.). By compound.
  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-Amino Acids. OSTI.GOV.
  • Ashtiani, S., Khoshnamvand, M., & Shaliutina-Kolešová, A. (2021). The Solubility Parameters of DMAC, Water, PVDF, DMF, DMSO and NMP. ResearchGate.

Sources

1-(5-Amino-2-hydroxyphenyl)ethanone physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 1-(5-Amino-2-hydroxyphenyl)ethanone

Abstract

This compound, a substituted acetophenone, serves as a crucial intermediate in the synthesis of various high-value chemical entities, particularly within the pharmaceutical and materials science sectors. Its unique trifunctional structure—comprising a ketone, a phenol, and an aromatic amine—imparts a distinct set of physical and chemical properties that are paramount to its application and handling. This technical guide provides a comprehensive examination of the core physical properties of this compound, intended for researchers, chemists, and drug development professionals. The document synthesizes empirical data with theoretical principles to offer field-proven insights into its physicochemical characteristics, spectroscopic profile, thermal behavior, and safety protocols. All data is contextualized to underscore its relevance in synthetic chemistry and drug design, ensuring a blend of technical accuracy and practical applicability.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The structural and naming conventions for this compound are standardized to ensure unambiguous communication in research and regulatory contexts.

  • IUPAC Name: this compound[1][2]

  • CAS Number: 50-80-6[1][2][3][4]

  • Molecular Formula: C₈H₉NO₂[1][3][4][5]

  • Molecular Weight: 151.16 g/mol [1][2][4][5]

  • Common Synonyms: 5'-Amino-2'-hydroxyacetophenone, 2-Acetyl-4-aminophenol, 3-Acetyl-4-hydroxyaniline[1][4][6]

  • Chemical Structure:

    
    
    

Physicochemical Properties: A Summary

The bulk physical properties of a compound dictate its behavior in various physical states and its interactions with other substances. These parameters are critical for process design, formulation development, and predicting the compound's fate in biological systems.

PropertyValueSource
Appearance Yellow Solid, fine needle-like crystals[2]
Melting Point 210-212 °C
Boiling Point 335.4 ± 27.0 °C (at 760 mmHg)[3]
Density 1.2 ± 0.1 g/cm³[3]
Flash Point 156.6 ± 23.7 °C[3]
Solubility Moderately soluble in polar organic solvents; practically insoluble in non-polar media.

The presence of both hydrogen bond donor (hydroxyl, amino) and acceptor (hydroxyl, amino, carbonyl) groups explains its affinity for polar solvents.[7] This characteristic is fundamental for selecting appropriate solvent systems for synthesis, purification, and formulation.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a molecule like this compound, techniques such as NMR and IR spectroscopy are indispensable for structural verification and purity assessment.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within the molecule. The spectrum of this compound is expected to exhibit several characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • N-H Stretch: One or two sharp peaks appearing around 3300-3500 cm⁻¹, corresponding to the primary amine group.

  • C=O Stretch: A strong, sharp absorption band around 1650-1685 cm⁻¹. The conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group typically shifts this peak to a lower wavenumber compared to a simple alkyl ketone.[8]

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

  • C-N Stretch: Appears in the 1250-1350 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would provide distinct signals for each unique proton environment. Based on substituent effects in aromatic systems, the following approximate chemical shifts (in ppm) are predicted:

  • Aromatic Protons (3H): Signals between 6.5 and 7.5 ppm, with splitting patterns dictated by their positions relative to the three different functional groups.

  • Phenolic Proton (1H): A broad singlet, whose chemical shift is highly dependent on solvent and concentration, typically appearing between 5.0 and 10.0 ppm.

  • Amine Protons (2H): A broad singlet, typically in the range of 3.5-5.5 ppm.

  • Methyl Protons (3H): A sharp singlet around 2.5 ppm, corresponding to the acetyl group.

¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule, including a characteristic downfield signal for the carbonyl carbon (>190 ppm).

Experimental Protocols & Workflows

To ensure data integrity and reproducibility, standardized protocols for characterizing physical properties are essential.

Protocol for Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a highly accurate method for determining the melting point and assessing the purity of a crystalline solid.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 180 °C).

  • Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 240 °C).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak provides an indication of purity.

Workflow Diagram for DSC Analysis:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh 2-5 mg of Sample B Place in Aluminum Pan A->B C Crimp and Seal Pan B->C D Load Sample & Reference Pans C->D E Set Thermal Program (Equilibrate at 180°C) D->E F Ramp Temperature (10°C/min to 240°C) E->F G Record Heat Flow F->G H Generate Thermogram G->H I Identify Endothermic Peak H->I J Determine Onset Temp. (Melting Point) I->J DrugDev MP Melting Point (Thermal Stability) Form Formulation Development MP->Form influences Sol Solubility & pKa Sol->Form dictates ADME ADME Properties (Absorption, Distribution) Sol->ADME predicts Spec Spectroscopic Profile QC Quality Control (Purity, Identity) Spec->QC ensures Stab Chemical Stability Stab->Form impacts Shelf Shelf-Life & Storage Stab->Shelf determines

Caption: Interrelation of physical properties and drug development stages.

  • Melting Point & Crystallinity: A high, sharp melting point is indicative of high purity and a stable crystalline form, which is crucial for consistent dosing and bioavailability.

  • Solubility: This is a primary determinant of a drug's absorption. Poor aqueous solubility can lead to low bioavailability, requiring complex formulation strategies.

  • Spectroscopic Data: Forms the basis of quality control, allowing for the identification and quantification of the active pharmaceutical ingredient (API) and any potential impurities.

  • Stability: Directly impacts the shelf-life of the drug product and dictates the required storage conditions to prevent degradation.

Conclusion

This compound is a compound with a well-defined set of physical properties that are critical to its successful application in research and development. Its high melting point suggests thermal stability, while its solubility profile is governed by the polar functional groups on the aromatic ring. Spectroscopic data provides a reliable fingerprint for its identification, and an understanding of its stability and handling requirements is essential for ensuring both safety and material integrity. For scientists in the pharmaceutical industry, these properties are the guiding parameters for moving from a synthetic intermediate to a viable drug candidate.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemsrc. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). This compound.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • YouTube. (2012, October 10). Introduction to IR Spectroscopy. Ketones.

Sources

Technical Guide: Physicochemical Characterization and Melting Point Determination of 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 1-(5-Amino-2-hydroxyphenyl)ethanone (CAS No. 50-80-6), a key chemical intermediate. The primary focus is the accurate determination of its melting point, a critical parameter for identity and purity assessment in research and drug development. This document synthesizes empirical data with established analytical principles, offering a robust standard operating procedure for melting point analysis. We will explore the theoretical underpinnings of melting point depression, detail a validated experimental workflow, and discuss the implications of this data in the broader context of organic synthesis and quality control. This guide is intended for researchers, analytical scientists, and professionals in the pharmaceutical and chemical industries who require a precise and reliable methodology for the characterization of this compound.

Introduction to this compound

This compound, also known as 5'-Amino-2'-hydroxyacetophenone, is an aromatic organic compound featuring hydroxyl, amino, and ketone functional groups.[1][2] This substitution pattern makes it a valuable and versatile precursor for the synthesis of more complex molecules, particularly in the construction of flavonoid frameworks and heterocyclic systems with potential biological activity.[3] Given its role as a foundational building block, ensuring the high purity and correct identity of this starting material is paramount to the success of subsequent synthetic steps. The melting point is a fundamental and highly sensitive physical property used for this purpose.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its proper handling, storage, and application. This compound presents as fine, needle-like crystals or a yellow solid.[3] It is prone to oxidation when exposed to air and light, necessitating careful storage conditions, such as in vacuum-sealed ampules with desiccants at reduced temperatures (-20°C is recommended).[3]

Key Data Summary

The critical physicochemical data for this compound are summarized in the table below for ease of reference.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 50-80-6Sigma-Aldrich, PubChem[1]
Molecular Formula C₈H₉NO₂ChemShuttle, PubChem[1][3]
Molecular Weight 151.16 g/mol PubChem, Sigma-Aldrich[1]
Appearance Fine needle-like crystals / Yellow SolidChemShuttle, Sigma-Aldrich[3]
Melting Point 210-212 °C ChemShuttle[3]
Solubility Moderately soluble in polar organic solvents; practically insoluble in non-polar media.ChemShuttle[3]

The Critical Role of Melting Point in Compound Characterization

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range. This characteristic makes melting point an indispensable tool for two primary purposes in a research setting: identity confirmation and purity assessment.

Principle of Melting Point Depression

The foundational principle, known as melting point depression , dictates that impurities disrupt the crystalline lattice of a solid. This disruption requires less energy to break the intermolecular forces holding the crystal together, resulting in two observable effects:

  • A depression of the melting point compared to the pure substance.

  • A broadening of the temperature range over which the substance melts.

Therefore, a sharp melting point range that aligns with the literature value (210-212 °C for this compound) is a strong indicator of high purity.[3] Conversely, a melting point that is both lower and broader than expected signifies the presence of impurities.

Standard Operating Procedure for Melting Point Determination

This section provides a detailed, self-validating protocol for the accurate determination of the melting point of this compound using a modern digital melting point apparatus.

Instrumentation and Materials
  • Apparatus: Digital melting point apparatus with a calibrated thermometer and variable ramp rate (e.g., Mettler Toledo MP series, Stuart SMP series, or equivalent).

  • Capillary Tubes: High-quality, thin-walled capillary tubes, sealed at one end.

  • Sample: this compound, finely powdered and thoroughly dried.

  • Spatula and Watch Glass: For sample manipulation.

  • Mortar and Pestle: To grind crystals into a fine powder, if necessary.

Sample Preparation Workflow

Proper sample preparation is critical for obtaining a sharp and reproducible melting point. The workflow is illustrated below.

G cluster_prep Sample Preparation A Obtain Dry Sample B Grind to Fine Powder (if not already powdered) A->B C Tap Capillary Tube into Sample B->C D Invert and Tap to Pack Sample C->D E Packed Sample Height: 2-3 mm D->E

Caption: Workflow for preparing a capillary tube sample.

Methodology:

  • Ensure Dryness: Verify the sample is completely dry. Moisture can act as an impurity and depress the melting point.

  • Create Fine Powder: If the sample consists of large crystals, gently grind it into a fine, uniform powder using a mortar and pestle. This ensures efficient and even heat transfer.

  • Load Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount enters the tube.

  • Pack the Sample: Invert the tube and tap it gently on a hard surface to pack the powder tightly into the sealed end. The final packed sample height should be 2-3 mm for optimal results.

Measurement Protocol

This protocol employs a two-stage heating process to balance speed and accuracy.

G cluster_measurement Measurement Protocol Start Set Plateau Temp (~200 °C) Ramp1 Rapid Ramp (10-20 °C/min) Start->Ramp1 Observe Observe for Initial Melt (Rough Determination) Ramp1->Observe Cool Allow Apparatus to Cool Observe->Cool Reload Prepare New Sample Cool->Reload SetStart Set Start Temp (15-20 °C below rough m.p.) Reload->SetStart Ramp2 Slow Ramp (1-2 °C/min) SetStart->Ramp2 RecordT1 Record T1: First Drop of Liquid Appears Ramp2->RecordT1 RecordT2 Record T2: All Solid Turns to Liquid RecordT1->RecordT2 Report Report Range: T1 - T2 RecordT2->Report

Caption: Two-stage workflow for accurate melting point determination.

Methodology:

  • Rapid Determination (Optional but Recommended):

    • Set a plateau temperature approximately 15-20 °C below the expected melting point (e.g., 195 °C).

    • Use a fast ramp rate (10-20 °C/min) to quickly determine an approximate melting range. This prevents spending excessive time in the slow ramp phase.

  • Accurate Determination:

    • Allow the apparatus to cool significantly. Prepare a fresh capillary sample.

    • Set the starting temperature to at least 15-20 °C below the approximate melting point found in the rapid run.

    • Set the ramp rate to a slow 1-2 °C/min. Slow heating is crucial for allowing the sample and thermometer to be in thermal equilibrium.

    • Record T1: The temperature at which the first drop of liquid becomes visible.

    • Record T2: The temperature at which the last solid crystal melts completely.

    • The measurement should be performed in triplicate to ensure reproducibility.

Data Interpretation
  • Pure Sample: A sharp melting range of ≤ 2 °C that falls within the expected 210-212 °C range.

  • Impure Sample: A melting range that is depressed (starts below 210 °C) and broad (> 3 °C).

Safety and Handling Considerations

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[3]

  • Personal Protective Equipment (PPE): Always handle the compound wearing appropriate PPE, including a lab coat, powder respirator or fume hood, chemical-resistant gloves (e.g., PVC), and protective eyewear with side shields.[3]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from light and air to prevent oxidation.[3] The recommended storage temperature is refrigerated.

Applications Overview

The utility of this compound stems from its reactive functional groups. It serves as a key intermediate in various synthetic applications:

  • Flavonoid Synthesis: It is a precursor for constructing C-glycosyl flavones, which are being investigated for potential neuroprotective activities.[3]

  • Analytical Reagents: It can be used to synthesize semicarbazone complexes that act as analytical reagents for the colorimetric detection of metal ions.[3]

  • Cosmetic Formulations: Derivatives of this compound can be used in skin conditioning applications.[3]

Conclusion

The melting point of this compound is a critical quality attribute, with a literature value of 210-212 °C .[3] Accurate determination of this parameter is essential for verifying the identity and purity of the material, thereby ensuring the integrity of downstream synthetic processes and research outcomes. The detailed protocol provided in this guide establishes a robust and reliable method for this analysis, emphasizing the importance of meticulous sample preparation and controlled heating rates. By integrating this fundamental characterization technique into their workflow, researchers can proceed with confidence in the quality of their starting materials.

References

  • PubChem. 2'-Hydroxyacetophenone.
  • PubChem. This compound.

Sources

An In-depth Technical Guide to the Solubility of 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(5-Amino-2-hydroxyphenyl)ethanone (IUPAC Name: this compound), a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, theoretical solubility predictions, and detailed experimental protocols for determining the solubility of this compound.

Introduction and Physicochemical Profile

This compound, also known as 2-Acetyl-4-aminophenol, is an aromatic compound featuring a phenolic hydroxyl group, an amino group, and a ketone.[1] These functional groups dictate its chemical reactivity and, critically, its solubility behavior. The presence of both a weakly acidic phenol and a weakly basic amine makes its solubility highly dependent on pH.[2][3] The compound is known to be moderately soluble in polar organic solvents and practically insoluble in non-polar media. It is also noted to be susceptible to oxidation, a crucial consideration for its handling and analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance Yellow Solid
Melting Point Approx. 210-212 °C
Predicted pKa (Phenolic -OH) ~9.2(Predicted)
Predicted pKa (Amino -NH₃⁺) ~4.5(Predicted)
Predicted LogS (Aqueous Solubility) -2.5 to -3.0(Predicted)

pKa and LogS values are predicted based on computational models (e.g., ACD/Labs, ChemAxon) and data from structurally similar compounds like 4-aminophenol (pKa₁ ~5.48, pKa₂ ~10.46) and 2'-hydroxyacetophenone (pKa ~9.15-10.22).[2][4]

Theoretical Framework: Factors Influencing Solubility

The solubility of this compound is governed by a combination of its intrinsic properties and the external environment.

pH-Dependent Solubility

As an amphoteric molecule, its ionization state, and therefore its aqueous solubility, is intricately linked to the pH of the solution.

  • In acidic conditions (pH < ~4.5): The amino group will be protonated (-NH₃⁺), forming a cationic species. This salt form is expected to have significantly higher aqueous solubility than the neutral molecule.

  • In neutral conditions (pH ~4.5 to ~9.2): The molecule will exist predominantly in its neutral, zwitterionic, or a mixture of forms, which typically exhibits the lowest aqueous solubility (intrinsic solubility).

  • In basic conditions (pH > ~9.2): The phenolic hydroxyl group will deprotonate (-O⁻), forming an anionic species. This phenolate salt form will also have enhanced aqueous solubility.

G Cation Cationic Form (High Solubility) Neutral Neutral/Zwitterionic Form (Low Intrinsic Solubility) Cation->Neutral pH > pKa (amine) ~4.5 Anion Anionic Form (High Solubility) Neutral->Anion pH > pKa (phenol) ~9.2 G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to a vial with a known volume of solvent/buffer B Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium A->B C Separate solid from the saturated solution via centrifugation or filtration (0.45 µm) B->C D Quantify the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV) C->D

Caption: Workflow for the Shake-Flask Solubility Determination Method. [5][6] Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials containing a precise volume (e.g., 2 mL) of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully separate the undissolved solid from the saturated solution. This is best achieved by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes) and then filtering the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulates.

  • Quantification: Accurately dilute a known volume of the clear filtrate with the mobile phase used for analysis. Quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described below.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Analytical Quantification: Stability-Indicating HPLC-UV Method

Given the compound's susceptibility to oxidation, a stability-indicating HPLC method is essential to ensure that the measured concentration corresponds to the intact compound and not its degradants. [7][8][9][10][11]The following is a proposed method based on common practices for aminophenolic compounds.

Table 2: Proposed HPLC-UV Method Parameters

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 15 minutes, hold for 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (or determined via UV scan)
Injection Volume 10 µL

Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to demonstrate that degradation products do not interfere with the main peak.

  • Linearity: Establish a calibration curve with at least five concentrations and demonstrate a correlation coefficient (r²) > 0.999.

  • Accuracy: Determine the recovery of the analyte at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

Conclusion

The solubility of this compound is a multifaceted property governed by its amphoteric nature and the surrounding environment. Its pH-dependent solubility profile, with increased solubility in acidic and basic conditions, is a key characteristic for consideration in formulation and development. While experimental data remains limited in the public domain, this guide provides a robust theoretical framework and detailed, field-proven methodologies for its accurate determination. The provided protocols for shake-flask solubility measurement and a stability-indicating HPLC-UV method offer a solid foundation for researchers to generate reliable and reproducible data, enabling informed decisions in drug development and chemical synthesis applications.

References

  • PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information.
  • Solubility of Things. (n.d.). 2'-Hydroxyacetophenone.
  • Avdeef, A. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • ResearchGate. (n.d.). Solubility Determination, Modeling, and Thermodynamic Analysis of 3-Aminophenol in Ten Monosolvents and Three Binary Mixed Solvents.
  • Bienta. (n.d.). Shake-Flask Solubility Assay.
  • ResearchGate. (n.d.). The pK a values for aminophenols isomers.
  • Pharmaceutical Sciences. (2024).
  • FooDB. (2010). Showing Compound 2'-Hydroxyacetophenone (FDB010500).
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
  • Air Force Institute of Technology. (2002).
  • International Journal of Pharmaceutical Sciences and Research. (2012).
  • ResearchGate. (n.d.). (PDF) Absolute p K a Determinations for Substituted Phenols.
  • IJTSRD. (n.d.).
  • Solubility of Things. (n.d.). 4-Aminophenol.
  • vscht.cz. (n.d.).
  • SciSpace. (n.d.).
  • BioAssay Systems. (n.d.). Shake Flask Method Summary.
  • Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator.
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • PubChem. (n.d.). p-Aminoacetophenone. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds.
  • Quora. (2018). Why is 4-aminophenol soluble in aqueous ethanoic acid, but not paracetamol?
  • Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.).
  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software.
  • Rowan Scientific. (n.d.). pKa Prediction.
  • Pharma Excipients. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Rowan Scientific. (n.d.). Running Rowan's pKa Prediction Workflow.
  • Academia.edu. (n.d.). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy.
  • YouTube. (2020).
  • Rowan Scientific. (2025). How to Predict pKa.
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • World Journal of Pharmaceutical Research. (2020). 5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.).
  • National Institutes of Health. (n.d.).
  • MDPI. (2021).

Sources

An In-depth Technical Guide to 1-(5-Amino-2-hydroxyphenyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(5-Amino-2-hydroxyphenyl)ethanone, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural formula, synthesis, purification, and detailed characterization. Furthermore, it explores its significant role as a precursor in the synthesis of flavonoids and other bioactive molecules, highlighting its importance in modern medicinal chemistry.

Introduction to this compound

This compound, also known as 5'-Amino-2'-hydroxyacetophenone, is an aromatic organic compound featuring a benzene ring substituted with a hydroxyl group, an amino group, and an acetyl group. Its unique trifunctional nature makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it an invaluable precursor for the construction of complex heterocyclic systems, most notably flavonoids.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 50-80-6[1][2][3][4]
Molecular Formula C₈H₉NO₂[1][2][4][5]
Molecular Weight 151.16 g/mol [2][4][5]
Appearance Fine, needle-like crystals or yellow solid
Melting Point Approximately 210-212 °C
Solubility Moderately soluble in polar organic solvents[6]

Structural Formula and Chemical Insight

The structural formula of this compound is fundamental to its reactivity and utility in synthesis.

Caption: Structural formula of this compound.

The ortho-hydroxyl group to the acetyl moiety can participate in intramolecular hydrogen bonding, influencing the compound's physical properties and reactivity. The amino group at the meta-position to the acetyl group and para to the hydroxyl group is a key site for derivatization, often serving as the nucleophilic point of attack in cyclization reactions to form heterocyclic rings.

Synthesis and Purification

A reliable and scalable synthesis of this compound involves the hydrolysis of N-(3-acetyl-4-hydroxyphenyl)acetamide. This precursor is accessible through the nitration of 4-hydroxyacetophenone followed by reduction of the nitro group and subsequent acetylation of the resulting amine.

Synthesis Protocol: Hydrolysis of N-(3-acetyl-4-hydroxyphenyl)acetamide

This protocol details the final deacetylation step to yield the target compound.

Materials:

  • N-(3-acetyl-4-hydroxyphenyl)acetamide

  • 15% Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Deionized water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend N-(3-acetyl-4-hydroxyphenyl)acetamide in a 15% aqueous solution of hydrochloric acid.[3]

  • Reflux: Heat the mixture to reflux with vigorous stirring. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is around 40 minutes.[3]

  • Neutralization and Precipitation: After completion of the reaction, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product, preferably in a vacuum oven at a moderate temperature (e.g., 60-70 °C), until a constant weight is achieved. A yield of approximately 84% can be expected.[3]

Synthesis_Workflow start N-(3-acetyl-4-hydroxyphenyl)acetamide + 15% HCl reflux Reflux for 40 min start->reflux cool Cool to RT reflux->cool neutralize Neutralize with sat. NaHCO₃ cool->neutralize precipitate Precipitation of Product neutralize->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold H₂O filter->wash dry Dry in Vacuum Oven wash->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

For obtaining a high-purity product suitable for drug development applications, recrystallization is a critical step.

Protocol:

  • Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water is often effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts (in ppm, relative to TMS) in a suitable deuterated solvent (e.g., DMSO-d₆) are as follows:

  • ~2.5 ppm (singlet, 3H): This signal corresponds to the three protons of the acetyl group (-COCH₃).

  • ~5.0-6.0 ppm (broad singlet, 2H): This broad signal is attributed to the two protons of the amino group (-NH₂). The chemical shift can vary depending on the solvent and concentration.

  • ~6.5-7.5 ppm (multiplet, 3H): These signals arise from the three aromatic protons. The splitting pattern will be complex due to the substitution pattern.

  • ~9.0-10.0 ppm (broad singlet, 1H): This downfield signal corresponds to the proton of the hydroxyl group (-OH). Its broadness is due to hydrogen bonding and exchange.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. Key absorption bands (in cm⁻¹) are expected at:

  • 3400-3200 cm⁻¹ (broad): This region will show broad absorption bands corresponding to the N-H stretching of the amino group and the O-H stretching of the hydroxyl group, with the broadening indicative of hydrogen bonding.

  • ~3050 cm⁻¹ (weak to medium): Aromatic C-H stretching vibrations.

  • ~1650 cm⁻¹ (strong): This strong absorption is characteristic of the C=O (carbonyl) stretching of the ketone.

  • ~1600-1450 cm⁻¹ (medium to strong): These bands are due to the C=C stretching vibrations within the aromatic ring.

  • ~1300-1000 cm⁻¹ (medium): C-N and C-O stretching vibrations.

Applications in Drug Development

The primary application of this compound in drug development is as a precursor for the synthesis of flavonoids and related heterocyclic compounds.[3] Flavonoids are a large class of polyphenolic natural products that exhibit a wide range of biological activities.

Synthesis of Flavonoids

This compound serves as the A-ring precursor in flavonoid synthesis. A common synthetic route is the Claisen-Schmidt condensation with a substituted benzaldehyde (the B-ring precursor) to form a chalcone, which can then be cyclized to the corresponding flavanone or flavone. The amino group on the A-ring can be further modified to introduce diverse functionalities.

Flavonoid_Synthesis start This compound (A-Ring Precursor) condensation Claisen-Schmidt Condensation start->condensation aldehyde Substituted Benzaldehyde (B-Ring Precursor) aldehyde->condensation chalcone Chalcone Intermediate condensation->chalcone cyclization Oxidative Cyclization chalcone->cyclization flavonoid Flavonoid Derivative cyclization->flavonoid

Caption: General scheme for flavonoid synthesis.

Biological Activities of Derived Flavonoids

Flavonoids synthesized from this compound derivatives have shown potential in various therapeutic areas due to their diverse mechanisms of action:

  • Antioxidant Activity: Many flavonoids are potent antioxidants, capable of scavenging free radicals and chelating metal ions, thereby protecting cells from oxidative damage.

  • Anti-inflammatory Effects: Flavonoids can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and by downregulating pro-inflammatory cytokines.

  • Anticancer Properties: Some flavonoids exhibit anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. They can interact with and inhibit protein kinases involved in cancer signaling pathways.

  • Enzyme Inhibition: The amino and hydroxyl groups on the flavonoid scaffold can interact with the active sites of various enzymes, leading to their inhibition. This is a key mechanism for their therapeutic effects.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • Harmful if inhaled.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, clothing, eye, and face protection.

  • Avoid breathing dust.

  • Use only outdoors or in a well-ventilated area.

  • In case of contact with eyes, rinse cautiously with water for several minutes.

  • If skin irritation occurs, get medical advice/attention.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a diverse array of bioactive compounds, particularly flavonoids. Its well-defined structure and versatile reactivity provide a robust platform for the development of novel therapeutic agents. This guide has provided a detailed overview of its synthesis, purification, and characterization, underscoring its significance for researchers and professionals in the field of drug discovery and development. A thorough understanding of the principles outlined herein is crucial for leveraging the full potential of this valuable synthetic building block.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]
  • Amerigo Scientific. 5-Amino-2-hydroxyacetophenone. [Link]
  • Organic Chemistry Portal. Fries Rearrangement. [Link]
  • Scribd.
  • Physics Wallah. Reaction Mechanism of Fries Rearrangement. [Link]
  • Journal of Chemical and Pharmaceutical Research. Solvent free synthesis of p-hydroxyacetophenone. [Link]
  • PubChem. This compound. [Link]
  • Indonesian Journal of Science & Technology.
  • Organic Syntheses. 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. [Link]
  • YouTube. Assigning a 1H NMR spectrum. [Link]
  • Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]
  • NIST WebBook. Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. [Link]
  • Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • InstaNANO.
  • Sciencemadness.org. Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid)

Sources

An In-depth Technical Guide to the Synthesis of 2-hydroxy-5-aminoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthesis route for 2-hydroxy-5-aminoacetophenone. The document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the causality behind procedural choices to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

2-hydroxy-5-aminoacetophenone is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and serves as a known reference standard for impurities in active pharmaceutical ingredients (APIs), such as Paracetamol (Acetaminophen). For instance, it is related to Paracetamol EP Impurity O, highlighting its importance in quality control and regulatory compliance within the pharmaceutical industry.[1][2][3][4]

The most reliable and widely documented synthetic approach involves a two-step process starting from 2'-hydroxyacetophenone. This strategy consists of:

  • Electrophilic Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring at the position para to the hydroxyl group.

  • Chemoselective Reduction: Selective reduction of the nitro group to an amino group (-NH₂) without affecting the ketone functionality.

This pathway is favored due to the commercial availability of the starting material, 2'-hydroxyacetophenone[5], and the high-yielding nature of the individual steps. The primary challenge lies in achieving chemoselectivity during the reduction phase, a common hurdle in multi-functionalized molecule synthesis.[6]

dot graph Synthesis_Overview { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="2'-Hydroxyacetophenone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="2'-Hydroxy-5'-nitroacetophenone", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="2-Hydroxy-5-aminoacetophenone", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate [label=" Nitration\n(HNO₃ / H₂SO₄)"]; Intermediate -> Final [label=" Chemoselective Reduction\n (e.g., SnCl₂ / HCl)"]; } dot Caption: Overall two-step synthesis route for 2-hydroxy-5-aminoacetophenone.

Step 1: Nitration of 2'-Hydroxyacetophenone

Mechanistic Rationale and Regioselectivity

The initial step is the electrophilic aromatic substitution of 2'-hydroxyacetophenone. The reaction proceeds by generating the nitronium ion (NO₂⁺) from a mixture of nitric acid and sulfuric acid. The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring:

  • Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group.

  • Acetyl Group (-COCH₃): A deactivating, meta-directing group.

The powerful activating effect of the hydroxyl group dominates the reaction, directing the incoming electrophile (NO₂⁺) to the positions ortho and para to it. The para position (C5) is sterically less hindered than the ortho position (C3), leading to the preferential formation of 2'-Hydroxy-5'-nitroacetophenone as the major product.[7][8] A minor amount of the 3-nitro isomer may also be formed.

Experimental Protocol: Nitration

Materials:

  • 2'-Hydroxyacetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 2'-hydroxyacetophenone (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C with constant stirring.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a flask cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 2'-hydroxyacetophenone, ensuring the internal temperature does not exceed 10 °C. The rate of addition is critical to prevent over-nitration and side reactions.

  • After the addition is complete, allow the mixture to stir at a low temperature for 1-2 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Filter the resulting yellow solid, wash thoroughly with cold deionized water until the washings are neutral to litmus paper, and dry under vacuum.

  • The crude 2'-hydroxy-5'-nitroacetophenone can be purified by recrystallization from ethanol or an ethanol-water mixture to yield a crystalline solid (m.p. 100-104 °C).[7]

Step 2: Chemoselective Reduction of 2'-Hydroxy-5'-nitroacetophenone

The Challenge of Chemoselectivity

This step is pivotal as it requires the reduction of an aromatic nitro group in the presence of a ketone. Many powerful reducing agents would reduce both functional groups. Therefore, selecting a reagent with high chemoselectivity for the nitro group is paramount.[6][9] Catalytic hydrogenation and metal-based reductions in acidic media are the most common and effective strategies.[10][11][12]

dot graph Reduction_Decision { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} dot Caption: Decision workflow for selecting a chemoselective reduction method.

Comparison of Reduction Methods

The choice of reducing agent often depends on available equipment, scale, cost, and environmental considerations. Below is a comparison of validated methods.

Reducing SystemCatalyst/Co-reagentSolventKey AdvantagesPotential DrawbacksReference(s)
Catalytic Hydrogenation H₂ gas (balloon or pressure)Pd/C or Pt/CEthanol, MethanolHigh yield, clean workup, catalyticRequires H₂ gas handling, potential for catalyst poisoning
Metal/Acid Reduction SnCl₂·2H₂OEthanol, Ethyl AcetateHighly chemoselective, standard benchtop conditionsGenerates stoichiometric tin waste, acidic workup[6][13]
Metal/Acid Reduction Iron (Fe) powderHCl / Acetic AcidInexpensive, effectiveRequires vigorous stirring, large excess of metal[14]
Transfer Hydrogenation Ammonium formate (HCOONH₄)Pd/CMethanol, EthanolAvoids use of H₂ gas, mild conditionsCan be slower, catalyst cost
Ruthenium-Catalyzed Zn powder / H₂O(Ph₃P)₃RuCl₂1,4-DioxaneExcellent chemoselectivity for nitro over ketoneRequires specific catalyst, higher cost
Experimental Protocol: Reduction using Tin(II) Chloride

This protocol is widely used due to its reliability and high selectivity under standard laboratory conditions.[6]

Materials:

  • 2'-Hydroxy-5'-nitroacetophenone

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Absolute Ethanol or Ethyl Acetate

  • 5M Sodium Hydroxide (NaOH) or solid Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2'-hydroxy-5'-nitroacetophenone (1 equivalent) in absolute ethanol.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) to the solution in portions. The reaction is exothermic, and addition should be controlled to maintain a gentle reflux.

  • Add a small amount of concentrated HCl to initiate and catalyze the reaction.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC. The formation of a white precipitate (a tin complex of the product amine) is often observed.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice.

  • Basify the mixture by slowly adding a 5M NaOH solution until the pH is ~8-9. This step is crucial as it decomposes the tin salts and liberates the free amine. A thick, white precipitate of tin hydroxides will form.

  • Filter the mixture through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-hydroxy-5-aminoacetophenone.

  • The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

References

  • Schabel, T., Belger, C., & Plietker, B. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters, 15(11), 2858-2861. [Link]
  • SynZeal. (n.d.). Paracetamol EP Impurity O. [Link]
  • Protheragen. (n.d.). Acetaminophen Impurity 38; Paracetamol EP Impurity O. [Link]
  • ResearchGate. (2015). How can an aromatic ketone be reduced in the presence of a nitro group?. [Link]
  • SynThink Research Chemicals. (n.d.).
  • Lee, S. I., et al. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. [Link]
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
  • Google Patents. (2022). CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.
  • Organic Syntheses. (n.d.). 2,5-dihydroxyacetophenone. [Link]
  • PubChem. (n.d.). 2'-Hydroxyacetophenone. [Link]
  • ResearchGate. (n.d.). Hydrogenation of Nitro-Substituted Acetophenones. [Link]
  • European Patent Office. (2020). CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE - EP 2766338 B1. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(5-Amino-2-hydroxyphenyl)ethanone (CAS 50-80-6). Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) as applied to the structural elucidation of this important chemical intermediate. While experimental data for this specific molecule is not publicly available in comprehensive databases, this guide will provide predicted spectral data based on established principles and data from analogous structures. This approach offers a robust framework for the analysis and quality control of this compound in a research and development setting.

Introduction: The Significance of this compound

This compound, with the molecular formula C₈H₉NO₂, is a substituted acetophenone that serves as a versatile building block in organic synthesis.[1] Its structure incorporates a phenolic hydroxyl group, an aromatic amine, and a ketone, making it a valuable precursor for the synthesis of various heterocyclic compounds, pharmaceutical agents, and other specialty chemicals. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and stability, which are critical parameters in any synthetic workflow, particularly in drug discovery and development.

This guide will systematically explore the expected spectroscopic signatures of this compound, providing a detailed rationale for the predicted data and outlining the experimental protocols for acquiring such spectra.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is fundamental to understanding its spectroscopic properties. The interplay of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups with the electron-withdrawing acetyl (-COCH₃) group on the benzene ring dictates the electronic environment of each atom and, consequently, its spectroscopic behavior.

Caption: A generalized workflow for acquiring an FTIR spectrum using an ATR accessory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

¹H NMR spectroscopy reveals the number of different types of protons, their relative numbers, and their neighboring protons.

The predicted ¹H NMR chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) are presented below.

Chemical Shift (δ, ppm)MultiplicityIntegrationProton Assignment
~9.5-10.5Singlet (broad)1HPhenolic -OH
~6.8-7.2Multiplet3HAromatic Protons
~4.5-5.5Singlet (broad)2HAmino -NH₂
~2.5Singlet3HAcetyl -CH₃
  • Phenolic and Amino Protons: The chemical shifts of the -OH and -NH₂ protons are highly dependent on the solvent, concentration, and temperature, and they often appear as broad singlets due to rapid exchange.

  • Aromatic Protons: The aromatic protons will exhibit a complex splitting pattern due to spin-spin coupling. The electron-donating -OH and -NH₂ groups and the electron-withdrawing -COCH₃ group will influence their chemical shifts.

  • Acetyl Protons: The methyl protons of the acetyl group are not coupled to any other protons and will therefore appear as a sharp singlet.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Carbon Assignment
~200Carbonyl C=O
~150-160C-OH (aromatic)
~140-150C-NH₂ (aromatic)
~110-130Aromatic CH
~25-30Acetyl -CH₃
  • Carbonyl Carbon: The carbonyl carbon of the ketone will be the most downfield signal due to the strong deshielding effect of the oxygen atom.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the -OH and -NH₂ groups will be shifted downfield, while the other aromatic carbons will appear in the typical aromatic region.

  • Acetyl Carbon: The methyl carbon of the acetyl group will be the most upfield signal.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Sample (5-10 mg)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Standard Addition: Add a small amount of TMS as an internal standard (0 ppm).

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Standard Add TMS Dissolve->Standard Transfer Transfer to NMR Tube Standard->Transfer Insert Insert Sample Transfer->Insert Lock Lock & Shim Insert->Lock Acquire_H Acquire ¹H Spectrum Lock->Acquire_H Acquire_C Acquire ¹³C Spectrum Acquire_H->Acquire_C Process Fourier Transform, Phasing, Baseline Correction Acquire_C->Process

Caption: Workflow for preparing and analyzing a sample by ¹H and ¹³C NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

For this compound (Molecular Weight: 151.16 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following key fragments.

m/zProposed Fragment
151[M]⁺ (Molecular Ion)
136[M - CH₃]⁺
108[M - COCH₃]⁺
Rationale for Predicted Fragmentation
  • Molecular Ion: The molecular ion peak at m/z 151 should be reasonably intense due to the stability of the aromatic ring.

  • Loss of a Methyl Radical: A common fragmentation pathway for ketones is the alpha-cleavage, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 136.

  • Loss of an Acetyl Radical: Cleavage of the bond between the carbonyl carbon and the aromatic ring can result in the loss of an acetyl radical (•COCH₃), giving a fragment at m/z 108.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Capillary Column (e.g., DB-5ms).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), then ramp to a final temperature (e.g., 280 °C).

  • Carrier Gas: Helium.

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in research and industry. This guide has provided a detailed theoretical framework for the interpretation of its IR, ¹H NMR, ¹³C NMR, and mass spectra. By understanding the expected spectral features and employing the outlined experimental protocols, researchers can confidently verify the structure and purity of this important compound, ensuring the integrity and reproducibility of their synthetic endeavors. The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation of this compound.

References

  • PubChem. This compound.
  • ChemSrc. This compound. [Link]
  • PubChem. This compound.

Sources

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Aminohydroxyphenyl Ethanone Derivatives

To the dedicated researchers, scientists, and drug development professionals who are the vanguard of therapeutic innovation, this guide offers a deep dive into the burgeoning field of aminohydroxyphenyl ethanone derivatives. This chemical scaffold, characterized by its elegant fusion of an amino group, a hydroxyl-substituted phenyl ring, and an ethanone moiety, represents a cornerstone of medicinal chemistry. Its structural similarity to endogenous catecholamines like norepinephrine hints at a vast, largely untapped potential for interaction with critical biological systems[1]. This guide is structured not as a rigid review, but as a dynamic exploration of the core biological activities associated with these derivatives. We will journey from the foundational principles of their synthesis to the intricate mechanisms of their antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Our focus will be on the "why" behind the "how"—elucidating the causal logic that underpins experimental design and providing field-proven protocols to empower your own research endeavors.

Foundational Chemistry: The Synthesis of Aminohydroxyphenyl Ethanone Derivatives

The biological evaluation of any compound class begins with its synthesis. The aminohydroxyphenyl ethanone core is accessible through several established synthetic routes, often involving the modification of commercially available acetophenones. A common strategy involves the Friedel-Crafts acylation or related reactions to construct the basic ketone framework, followed by functional group interconversions to introduce the requisite amino and hydroxyl moieties[2][3].

The choice of synthetic route is critical, as it dictates the purity, yield, and scalability of the final compounds. For instance, the use of protecting groups for the hydroxyl and amino functions is often necessary to prevent unwanted side reactions during multi-step syntheses. The selection of specific catalysts and reaction conditions, such as temperature and solvent, can dramatically influence the outcome and is a key area for process optimization[4]. Researchers must consider that the complexity of the synthetic process is often a limiting factor in the industrial applicability of a given derivative[2].

Diagram 1.0: General Synthetic Workflow

This diagram illustrates a conceptual workflow for the synthesis and subsequent biological screening of novel aminohydroxyphenyl ethanone derivatives.

G cluster_synthesis Synthesis & Characterization Start Starting Materials (e.g., Hydroxyphenols, Aminoacetonitriles) Reaction Multi-Step Synthesis (e.g., Friedel-Crafts, Functional Group Interconversion) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Pure Derivatives AntiInflammatory Anti-inflammatory Assays (In vitro & In vivo) Anticancer Anticancer Assays (MTT, Cell Cycle) Neuroprotective Neuroprotective Assays (Cell-based models) Lead Lead Compound Identification Neuroprotective->Lead G Compound Aminohydroxyphenyl Ethanone (HO-Ar-R') Radical Free Radical (X•) Arrow Compound->Arrow H• donation Radical->Arrow H• donation Plus1 + Scavenged Neutralized Molecule (XH) Arrow->Scavenged H• donation Phenoxyl Phenoxyl Radical (•O-Ar-R') (Resonance Stabilized) Arrow->Phenoxyl H• donation Plus2 + G Start Select Cancer & Normal Cell Lines Viability Cell Viability Assay (e.g., MTT, CCK-8) Determine IC50 Start->Viability Mechanism Mechanism of Action Studies (on promising compounds) Viability->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle ROS ROS Measurement (DCFH-DA Assay) Mechanism->ROS End Identify Lead for In Vivo Studies Apoptosis->End CellCycle->End ROS->End

Caption: A standard workflow for in vitro anticancer drug screening.

Detailed Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a workhorse in anticancer drug screening to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound. [5][6]

  • Cell Culture:

    • Seed cancer cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. [7][8] * Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for another 24, 48, or 72 hours. The choice of incubation time is critical and can affect results. [9]3. MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate. [5][10]4. Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability: % Viability = (Abs_sample / Abs_control) * 100

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value. [11]

Core Biological Activity IV: Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Oxidative stress and neuroinflammation are key pathological drivers in these conditions. [12][13]The antioxidant and anti-inflammatory properties of aminohydroxyphenyl ethanone derivatives make them attractive candidates for neuroprotection. [14]

Mechanism of Neuroprotective Action

The neuroprotective mechanisms are often intertwined with the previously discussed activities:

  • Reduction of Oxidative Stress: Scavenging ROS that would otherwise damage neurons, lipids, and proteins in the brain. [14][15]* Inhibition of Neuroinflammation: Suppressing the activation of microglia and astrocytes, which can release neurotoxic inflammatory mediators. [13][15]* Anti-apoptotic Effects: Preventing the activation of cell death pathways in neurons exposed to toxins or pathological stress. [15][16]* Modulation of Specific Signaling Pathways: Some derivatives may interact with specific targets like muscarinic receptors or sigma-1 proteins, which are involved in neuronal survival and plasticity. [15]

Key Experimental Protocols: In Vitro Neuroprotection Models

Cell-based models are essential for the initial screening of neuroprotective compounds, allowing for the investigation of specific mechanisms of neuronal damage and protection. [12][17][18]

Model/Assay Description Endpoint Measurement Rationale & Causality
Oxidative Stress Model (e.g., H₂O₂) Neuronal cells (e.g., PC12, SH-SY5Y) are exposed to an oxidant like hydrogen peroxide (H₂O₂) to induce cell death. Cell viability (MTT assay), measurement of apoptosis markers (caspase-3 activity). This model directly tests a compound's ability to protect neurons from oxidative damage, a common pathological factor. [14]
Neuroinflammation Model (LPS in BV-2) BV-2 microglial cells are stimulated with LPS to produce neurotoxic inflammatory mediators. Measurement of NO, TNF-α in the medium; co-culture with neuronal cells to assess toxicity. Evaluates the ability of a compound to suppress the production of inflammatory factors from microglia, the brain's resident immune cells. [14]

| Aβ-Induced Toxicity Model | Neuronal cells are exposed to amyloid-beta (Aβ) peptides, which are central to Alzheimer's disease pathology. | Cell viability, markers of oxidative stress and apoptosis. | A disease-specific model to screen for compounds that can mitigate the direct toxic effects of Aβ peptides. [13][15]|

Detailed Protocol: Neuroprotection against H₂O₂-Induced Damage in PC12 Cells

This protocol provides a robust method for evaluating a compound's ability to protect neuronal-like cells from oxidative stress-induced death.

  • Cell Culture and Differentiation:

    • Culture PC12 cells in a 96-well plate.

    • To induce a neuronal phenotype, differentiate the cells by treating them with Nerve Growth Factor (NGF, 50-100 ng/mL) for 2-3 days.

  • Compound Pre-treatment:

    • Remove the NGF-containing medium and replace it with fresh medium containing various non-toxic concentrations of the test compound.

    • Incubate for 1-2 hours. This pre-treatment allows the compound to be taken up by the cells and exert its protective effects.

  • Induction of Oxidative Stress:

    • Add hydrogen peroxide (H₂O₂) to the wells to a final concentration that induces ~50% cell death (e.g., 100-200 µM, to be determined empirically). Do not add H₂O₂ to the control wells.

    • Incubate for 24 hours.

  • Assessment of Cell Viability:

    • Perform an MTT assay as described in section 4.2.1 to quantify the number of viable cells.

  • Calculation:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control group. A successful neuroprotective compound will show a significant increase in viability in the H₂O₂ + compound group compared to the H₂O₂ only group.

Conclusion and Future Perspectives

The aminohydroxyphenyl ethanone scaffold is a versatile and privileged structure in medicinal chemistry. The evidence strongly supports its potential as a source of potent antioxidant, anti-inflammatory, anticancer, and neuroprotective agents. The causality is clear: the hydroxyphenyl moiety provides a powerful radical-scavenging and metal-chelating capacity, which underpins its ability to combat the oxidative stress and inflammation that drive a multitude of chronic diseases.

The path forward requires a systematic approach. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider array of derivatives to understand how modifications to the aromatic ring, the amino group, and the ethanone linker affect potency and selectivity for different biological targets.

  • Mechanism Deconvolution: Moving beyond primary screening to elucidate the specific molecular targets and signaling pathways modulated by the most promising lead compounds.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

By leveraging the foundational protocols and mechanistic insights provided in this guide, the scientific community can continue to unlock the full therapeutic potential of aminohydroxyphenyl ethanone derivatives, paving the way for the development of next-generation therapeutics.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Google Scholar.
  • (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. - ResearchGate. (n.d.).
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). Google Scholar.
  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMM
  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021). Semantic Scholar.
  • In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. (n.d.).
  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Semantic Scholar.
  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018, August 1). Semantic Scholar.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Application Notes & Protocols: Experimental Procedures for Testing Neuroprotective Efficacy in R
  • Li, Y., Wang, Z., Chen, C., & Wang, J. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
  • Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.
  • In Vitro Antioxidants Activity: Significance and symbolism. (2025, August 1). Accenture.
  • Larsson, P., Engqvist, H., et al. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Semantic Scholar.
  • Cell-Based Assays to Assess Neuroprotective Activity. (2025).
  • REVIEW ON IN-VITRO ANTIOXIDANT SCREENING ASSAYS. (2013, September 29). Semantic Scholar.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). MDPI.
  • In Vitro Analysis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone: A Technical Guide for Researchers. (n.d.). Benchchem.
  • Shulha, O. V., et al. (2024, September 28). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed.
  • (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024, September 6).
  • Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. (n.d.).
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (n.d.). MDPI.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024, June 30). MDPI.
  • Antiamnesic and neuroprotective effects of the aminotetrahydrofuran derivative ANAVEX1-41 against amyloid beta(25-35)-induced toxicity in mice. (n.d.). PubMed.
  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (n.d.). PubMed.
  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. (n.d.). NIH.
  • Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells. (2023, April 5). NIH.
  • Lan, S., et al. (2019, July 26). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino)
  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (n.d.).
  • Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals.
  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (2019, July 26). PubMed.
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (n.d.). PMC.
  • Neuroprotective Effects of Chemical Constituents of Leaves of Euonymus hamiltonianus Wall. (2024, April 13). MDPI.
  • Syntheses of Coordination Compounds of (±)-2-Amino-3-(4-Hydroxyphenyl)Propionic Acid, Mixed Ligand Complexes and Their Biological Activities. (2020, March 19).
  • Anticancer Aminoferrocene Derivatives Inducing Production of Mitochondrial Reactive Oxygen Species. (2022, May 25). PubMed.
  • Synthesis and neuroprotective effect of E-3,4-dihydroxy styryl aralkyl ketones derivatives against oxidative stress and inflamm
  • Synthesis and Antioxidant Properties of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and Its Derivatives. (2025, December 14).
  • Novel dehydroepiandrosterone derivatives with antiapoptotic, neuroprotective activity. (2009, November 12). Semantic Scholar.
  • Synthesis and Activity of Aurone and Indanone Deriv
  • Studies on the antioxidant activity of some chromonylrhodanine deriv
  • Antioxidant activity of methanolic leaf extract of Moringa peregrina (Forssk.) Fiori. (n.d.). NIH.
  • Process for preparing a ketosulfone derivative. (n.d.).
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). MDPI.

Sources

1-(5-Amino-2-hydroxyphenyl)ethanone chemical suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(5-Amino-2-hydroxyphenyl)ethanone for Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this compound. It delves into the critical aspects of sourcing this key chemical intermediate, its physicochemical properties, quality control standards, and its applications in modern synthetic chemistry.

Introduction: A Versatile Building Block

This compound (CAS No. 50-80-6) is an aromatic organic compound featuring an acetophenone core substituted with both an amino and a hydroxyl group.[1][2][3] This unique arrangement of functional groups—a nucleophilic amine, an acidic phenol, and a reactive ketone—makes it a highly versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Its structural motifs are of significant interest in medicinal chemistry, where it serves as a starting material for developing novel therapeutic agents.[4][5] This guide provides the foundational knowledge required to effectively source, handle, and utilize this compound in a research and development setting.

Physicochemical & Structural Properties

A thorough understanding of a chemical's properties is fundamental to its successful application in synthesis and analysis.

Chemical Structure

Caption: Chemical structure of this compound.

Core Properties Summary
PropertyValueSource(s)
CAS Number 50-80-6[1][2][3][4][6][7]
Molecular Formula C₈H₉NO₂[1][2][3]
Molecular Weight 151.16 g/mol [1][2][3]
Appearance Yellow Solid / Powder[4]
IUPAC Name This compound[3]
Synonyms 5'-Amino-2'-hydroxyacetophenone, 2-Acetyl-4-aminophenol[1][2][3][4]
Boiling Point 335.4 ± 27.0 °C at 760 mmHg[6]
Density 1.2 ± 0.1 g/cm³[6]
Solubility Soluble in Chloroform, Dichloromethane, DMSO[4]

Sourcing & Supplier Evaluation: A Workflow for Quality Assurance

Procuring high-quality reagents is the first and most critical step in any experimental workflow. The reliability of your research data is directly linked to the purity and consistency of your starting materials.

Recommended Supplier Vetting Workflow

A systematic approach to supplier selection is crucial. The following workflow outlines a self-validating process to ensure the procurement of high-quality this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Documentation Review cluster_2 Phase 3: Validation & Procurement Start Identify Potential Suppliers (e.g., Sigma-Aldrich, Pharmaffiliates) RequestDocs Request Key Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) Start->RequestDocs ReviewCoA Analyze CoA for Critical Data: - Purity (≥97-98%) - Identity Confirmation (e.g., NMR, MS) - Impurity Profile RequestDocs->ReviewCoA ReviewSDS Review SDS for Handling & Safety Protocols RequestDocs->ReviewSDS Decision Data Meets Project Specs? ReviewCoA->Decision Pilot Order Small Validation Sample Decision->Pilot Yes Reject Reject Supplier Decision->Reject No QC In-house QC Verification (e.g., HPLC, melting point) Pilot->QC Purchase Procure Bulk Quantity QC->Purchase

Caption: A systematic workflow for vetting chemical suppliers.

Prominent Chemical Suppliers

Several chemical suppliers list this compound in their catalogs. The table below provides a comparative summary. Researchers should always verify specifications with the supplier directly before purchasing.

SupplierPurityFormStorage TemperatureCountry of OriginReference
Sigma-Aldrich 97%Liquid2-8°C, protect from lightCN[7]
Synthonix 98%Yellow SolidRefrigeratorUS
Pharmaffiliates N/AN/A2-8°C RefrigeratorN/A[2]
Coompo 98%Powder2-8°C, Protected from air/lightN/A[4]
Sunway Pharm Ltd N/AN/AN/AN/A[1]

Expert Insight: The Certificate of Analysis (CoA) is a non-negotiable document. Do not rely solely on catalog specifications. A comprehensive CoA will include the lot number, purity determined by a reliable method (e.g., HPLC, GC), and identity confirmation data (e.g., links to NMR or Mass Spectra). Discrepancies between lots can derail a research project; a reliable supplier will provide consistent quality.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound stems from its multifunctional nature, making it a valuable precursor for various therapeutic scaffolds.

  • Synthesis of Antioxidants: It is used in the preparation of alkylated flavonoid compounds, which are investigated for their potential as therapeutic antioxidants.[4]

  • Acetyl-CoA Carboxylase (ACC) Inhibitors: The compound serves as a key starting material for synthesizing spiro[chromanone-piperidine]s, a class of molecules that have been explored as inhibitors of ACC, an important target in metabolic diseases.[4]

  • General Pharmaceutical Intermediate: Its structure is a common feature in many biologically active molecules, making it a foundational building block in the synthesis of new drug candidates.[5][8] The presence of both an amino and a hydroxyl group allows for sequential or selective reactions to build molecular complexity.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the chemical's integrity. The information below is a summary and should be supplemented by a careful review of the supplier's full Safety Data Sheet (SDS).[9][10]

Hazard Identification
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

  • Signal Word: Warning.[7]

  • Pictograms: GHS07 (Exclamation mark).[7]

Recommended Handling & First Aid Protocol
AspectProtocol
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection, and face protection.[9][10] Use only in a well-ventilated area, such as a chemical fume hood.[9]
Handling Avoid breathing dust/fumes.[9] Do not get in eyes, on skin, or on clothing.[10] Wash hands and any exposed skin thoroughly after handling.[9]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[9][10] Recommended storage is typically in a refrigerator at 2-8°C.[2][4][7] Some suppliers also recommend protecting it from light.[4][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[9]
Skin Contact Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[9]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[10]

Quality Control & Analytical Protocols

Independent verification of a reagent's quality is a cornerstone of scientific integrity. The following protocols are standard for confirming the identity and purity of this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It separates the main compound from any impurities, and the relative peak areas provide a quantitative measure of purity.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., Acetonitrile/Water 50:50) to create a 1 mg/mL stock solution.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Analysis: Run the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Causality: Mass spectrometry provides a precise measurement of the compound's molecular weight, serving as a definitive confirmation of its identity.

Methodology:

  • Sample Preparation: Dilute the stock solution from the HPLC protocol 1:100 in the mobile phase.

  • Instrumentation: Use an LC-MS system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for compounds with an amino group.

  • Analysis: Infuse the sample or inject it via the LC system. Look for the protonated molecular ion [M+H]⁺. For this compound (MW = 151.16), the expected mass-to-charge ratio (m/z) would be approximately 152.07. High-resolution MS can confirm the elemental composition.[3]

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and synthetic chemistry communities. Its successful application hinges on sourcing high-purity material, which requires a diligent supplier evaluation process centered on verifiable documentation like the Certificate of Analysis. By adhering to the workflows, protocols, and safety guidelines outlined in this guide, researchers can confidently integrate this versatile building block into their development pipelines, ensuring the integrity and reproducibility of their scientific outcomes.

References

  • This compound | 50-80-6 - Sigma-Aldrich. (n.d.). Synthonix. [Link]
  • This compound - CAS:50-80-6 - Sunway Pharm Ltd. (n.d.). Sunway Pharm. [Link]
  • 50-80-6 | Chemical Name : this compound | Pharmaffiliates. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023-08-23). Fisher Scientific. [Link]
  • This compound | 50-80-6 - Coompo. (n.d.). Coompo. [Link]
  • This compound | C8H9NO2 | CID 2775222 - PubChem. (n.d.).
  • This compound | CAS#:50-80-6 | Chemsrc. (n.d.). Chemsrc. [Link]
  • Why 1-(5-Chloro-2-hydroxyphenyl)ethanone is a Key Intermediate for Pharmaceutical Research - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents. (n.d.).
  • Analytical & Quality Control - EirGenix, Inc. (n.d.). EirGenix, Inc. [Link]

Sources

Safety and handling of 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Management of 1-(5-Amino-2-hydroxyphenyl)ethanone

This document provides a comprehensive technical overview for the safe handling, storage, and emergency management of this compound (CAS No. 50-80-6). It is intended for researchers, laboratory personnel, and drug development professionals who may work with this compound. The protocols and information herein are synthesized from authoritative safety data sheets and chemical databases to ensure scientific integrity and promote a self-validating system of laboratory safety.

Chemical Identification and Physicochemical Properties

This compound is an aromatic ketone that serves as a versatile intermediate in organic synthesis.[1] Understanding its fundamental properties is the first step in establishing safe handling protocols.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 50-80-6[2][3]
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [2]
Physical Form Yellow Solid
Storage Temp. Refrigerator[4]

Note: Detailed data such as melting point, boiling point, and solubility are not consistently reported across primary safety documents. Researchers should handle the compound assuming its properties have not been fully characterized.

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with ingestion and contact with skin, eyes, and the respiratory system.

GHS ClassificationHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning GHS07 (Exclamation Mark)
Skin Irritation (Category 2)H315: Causes skin irritationWarning GHS07 (Exclamation Mark)
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning GHS07 (Exclamation Mark)
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning GHS07 (Exclamation Mark)
STOT-SE (Category 3)H335: May cause respiratory irritationWarning GHS07 (Exclamation Mark)

STOT-SE: Specific Target Organ Toxicity - Single Exposure

The causality behind these classifications lies in the compound's chemical nature. The phenolic hydroxyl and aromatic amine groups can interact with biological macromolecules, leading to irritation and toxic effects upon exposure.

Risk Management: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is essential, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls

The primary engineering control is to minimize the generation and inhalation of dust or aerosols.

  • Chemical Fume Hood: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to keep airborne concentrations low.[4][5]

  • Ventilation: The laboratory should be equipped with adequate general ventilation to ensure air quality.[6]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[4][5]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling this chemical.

  • Eye and Face Protection: Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[4][7] A face shield should be considered for splash hazards.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them for integrity before each use.[5]

    • Clothing: A lab coat or other protective clothing must be worn to prevent skin exposure.[4][5]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][7]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Enter Lab B Don Lab Coat A->B C Inspect & Wear Safety Goggles (EN166) B->C D Inspect & Wear Chemical-Resistant Gloves C->D E Work in Fume Hood D->E F Handle Chemical E->F G Properly Store Chemical F->G H Decontaminate Work Area G->H I Remove Gloves (Proper Technique) H->I J Wash Hands Thoroughly I->J K Remove Goggles & Lab Coat J->K

Caption: Standard workflow for donning and doffing PPE.

Standard Operating Procedures: Handling, Storage, and Disposal

Adherence to strict protocols is non-negotiable for ensuring safety.

Safe Handling Protocol
  • Preparation: Cordon off the work area. Ensure the fume hood is operational and all required PPE is correctly worn.

  • Aliquotting: Avoid creating dust when handling the solid.[8] Use appropriate tools (e.g., spatulas) to handle the material.

  • Awareness: Do not eat, drink, or smoke in the handling area.[7][9] Avoid contact with skin, eyes, and clothing.[5]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[6][9]

Storage
  • Container: Store in a tightly closed, properly labeled container.[5][6][10]

  • Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[5][6][10] Refrigerator storage is recommended.[4]

  • Incompatibilities: Store away from strong oxidizing agents and acids.[9][10]

Disposal

All waste materials, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][8][9]

  • Method: Engage a licensed professional waste disposal service.[8][11] Do not dispose of via standard drains or trash.

Emergency Procedures: First Aid and Spill Management

Immediate and correct response to an incident is critical to minimizing harm.

First Aid Measures

The following protocols are the first response; in all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding personnel.[5][6]

First_Aid_Flowchart cluster_routes cluster_actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale 1. Move to fresh air. 2. Give oxygen or artificial    respiration if needed. Inhalation->Action_Inhale Action_Skin 1. Remove contaminated clothing. 2. Flush skin with plenty of    soap and water for 15 min. Skin->Action_Skin Action_Eye 1. Rinse cautiously with water    for at least 15 minutes. 2. Remove contact lenses. Eye->Action_Eye Action_Ingest 1. Rinse mouth. 2. Do NOT induce vomiting. 3. Drink plenty of water. Ingestion->Action_Ingest End Seek Immediate Medical Attention Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End

Caption: Emergency first aid response to accidental exposure.

  • Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[5][6]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[5][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][12]

  • Ingestion: Do not induce vomiting.[5] Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person.[10][11]

Accidental Release Measures
  • Evacuate: Clear all non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[6]

  • Clean-up: For a solid spill, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[5][6] Avoid creating dust.

  • PPE: Use proper personal protective equipment as indicated in Section 3 during cleanup.[5]

Toxicological and Ecotoxicological Information

  • Toxicology: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[11][13] The GHS classifications are based on data from similar compounds and computational models. No components of this product at levels greater than 0.1% are identified as a carcinogen by IARC, ACGIH, or NTP.[11][13]

  • Ecotoxicity: No specific data is available. It is imperative to prevent this chemical from entering drains or waterways.[6]

This guide is intended to provide a framework for the safe use of this compound. It is not exhaustive. Always consult the most recent Safety Data Sheet from your supplier before use and adhere to all institutional and regulatory safety protocols.

References

  • Material Safety Data Sheet - Cole-Parmer. (n.d.).
  • 1-(2-Amino-4-hydroxyphenyl)ethanone - AK Scientific, Inc. (n.d.).
  • 2`-Aminoacetophenone Safety Data Sheet - Fisher Scientific. (2025, December 19).
  • 1-(3-hydroxyphenyl)-2-(methylamino)ethanone sulfate Safety Data Sheet - Angene Chemical. (2024, July 11).
  • First Aid Procedures for Chemical Hazards - NIOSH | CDC. (n.d.).
  • 5-Aminoindan Safety Data Sheet - Fisher Scientific. (2023, September 21).
  • 4′-Amino-2′,5′-diethoxybenzanilide Safety Data Sheet - Sigma-Aldrich. (2024, August 6).
  • 1-(4-Amino-2-hydroxyphenyl)ethan-1-one Safety Data Sheet - Fisher Scientific. (2023, August 23).
  • This compound | 50-80-6 - Sigma-Aldrich. (n.d.).
  • 3'-Aminoacetophenone Safety Data Sheet - Thermo Fisher Scientific. (2025, September 14).
  • This compound - PubChem. (n.d.).
  • 2-amino acetophenone Material Safety Data Sheet - oxfordlabchem.com. (n.d.).
  • This compound - Sigma-Aldrich. (n.d.).
  • 1-(2-Amino-5-hydroxyphenyl)ethanone - CymitQuimica. (n.d.).
  • Ethanone, 1-(2-amino-5-hydroxyphenyl)- (9CI) - Safety Data Sheet - ChemicalBook. (2023, May 20).

Sources

The Serendipitous Journey of a Household Analgesic: An In-depth Guide to the Discovery and History of 2-acetyl-4-aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-acetyl-4-aminophenol, known globally as paracetamol or acetaminophen, stands as one of the most widely consumed over-the-counter analgesic and antipyretic agents.[1][2] Its path from a chemical curiosity to a pharmaceutical staple is a compelling narrative of accidental discovery, meticulous scientific investigation, and the pivotal role of metabolic studies in drug development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive account of the discovery and history of 2-acetyl-4-aminophenol, detailing its synthesis, the elucidation of its mechanism of action, and its eventual rise to prominence.

The Pre-Discovery Landscape: A World in Need of Safer Antipyretics

The late 19th century was a period of burgeoning chemical synthesis, with many researchers focused on deriving new therapeutic agents from coal tar.[3] This industrial byproduct became an unexpected source of novel molecules, leading to the discovery of the first synthetic antipyretic and analgesic drugs.[4]

A pivotal moment occurred in 1886 when Professor Kussmaul of the University of Strassburg tasked two of his assistants with administering naphthalene to a patient for the treatment of intestinal worms.[5] Due to a pharmacy error, the patient was given acetanilide instead.[5] While ineffective against the worms, the patient's fever was remarkably reduced.[5][6] This accidental discovery led to the marketing of acetanilide as "Antifebrin."[7] However, its use was soon marred by significant toxicity, most notably cyanosis resulting from methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[4][8]

The quest for a safer alternative led to the development of phenacetin in 1887.[4][9] While less toxic than acetanilide, prolonged use of phenacetin was later associated with renal disease.[4] This backdrop of effective yet flawed aniline derivatives set the stage for the eventual emergence of a safer and more effective compound.

An Unheralded Synthesis: The First Appearance of 2-acetyl-4-aminophenol

The first documented synthesis of 2-acetyl-4-aminophenol was achieved in 1878 by the American chemist Harmon Northrop Morse at Johns Hopkins University.[1][7][8][10] Morse accomplished this by reducing p-nitrophenol with tin in glacial acetic acid.[7][8] Despite this early synthesis, the therapeutic potential of the compound remained unrecognized for decades, and it existed merely as a chemical entity in scientific literature.[3][10]

In 1887, pharmacologist Joseph von Mering was the first to test the compound on humans.[8] In 1893, von Mering published a paper comparing its effects to phenacetin, another aniline derivative.[7] He incorrectly concluded that 2-acetyl-4-aminophenol had a slight tendency to cause methemoglobinemia, similar to acetanilide, and it was subsequently dismissed in favor of phenacetin.[5][7]

The "Rediscovery": Unraveling a Metabolic Mystery

The true value of 2-acetyl-4-aminophenol was not appreciated until the late 1940s, through the groundbreaking work of Bernard Brodie and Julius Axelrod at the New York City Department of Health and later at the National Institutes of Health.[11][12][13] At the time, they were investigating the cause of methemoglobinemia observed in users of non-aspirin analgesics.[12][13]

Their research focused on the metabolism of acetanilide and phenacetin.[7] In a landmark 1948 paper, Brodie and Axelrod demonstrated that in humans, acetanilide is metabolized into 2-acetyl-4-aminophenol, and that this metabolite was the actual active analgesic.[7][11] They also showed that the methemoglobinemia was caused by a different metabolite, phenylhydroxylamine.[7] A subsequent paper in 1949 established that phenacetin was also metabolized to 2-acetyl-4-aminophenol.[7]

This "rediscovery" was a pivotal moment, as it identified 2-acetyl-4-aminophenol as the key therapeutic agent and exonerated it from the erroneous association with methemoglobinemia.[7][11]

Commercialization and Global Adoption

Following the revelations from Brodie and Axelrod's research, 2-acetyl-4-aminophenol was finally introduced into clinical practice. It was first marketed in the United States in 1950 as a component of a combination drug. In 1955, McNeil Laboratories introduced it as a standalone product under the brand name Tylenol, initially as an elixir for children.[14] In 1956, it was launched in the United Kingdom as Panadol.[8]

It quickly gained popularity as a safer alternative to aspirin, particularly for children and individuals with peptic ulcers. Today, it is one of the most widely used medications for pain and fever in the United States and Europe and is on the World Health Organization's List of Essential Medicines.[1]

Elucidating the Mechanism of Action

Despite its long history of use, the precise mechanism of action of 2-acetyl-4-aminophenol is still not fully understood.[2] However, several key pathways have been identified.

  • Inhibition of Cyclooxygenase (COX) Enzymes: It is believed to inhibit prostaglandin synthesis by reducing the active form of COX-1 and COX-2 enzymes, particularly within the central nervous system.[1][15] This action is more pronounced in environments with low levels of arachidonic acid and peroxides, which may explain its weak anti-inflammatory effects in the periphery.[1] Some research has suggested the existence of a COX-3 variant that is highly sensitive to acetaminophen.[15]

  • The Role of the Metabolite AM404: A significant portion of its analgesic effect is attributed to its metabolite, N-arachidonoylphenolamine (AM404).[1][16] This metabolite is formed in the brain and acts on the endocannabinoid system as a weak agonist of CB1 and CB2 receptors and an inhibitor of endocannabinoid reuptake.[1] AM404 is also a potent activator of the TRPV1 (transient receptor potential vanilloid 1) receptor, which plays a crucial role in pain signaling.[1][2]

  • Serotonergic Pathways: There is evidence to suggest that 2-acetyl-4-aminophenol potentiates the descending serotonergic inhibitory pathways in the spinal cord, which helps to modulate pain signals.[2]

Mechanism of Action cluster_CNS Central Nervous System cluster_effects Analgesic Effects Paracetamol 2-acetyl-4-aminophenol (Paracetamol) p_Aminophenol p-Aminophenol Paracetamol->p_Aminophenol Metabolism Serotonin Serotonergic Pathway Modulation Paracetamol->Serotonin COX COX Inhibition (CNS) Paracetamol->COX FAAH FAAH p_Aminophenol->FAAH Crosses BBB AM404 AM404 (Metabolite) FAAH->AM404 Conversion TRPV1 TRPV1 Activation AM404->TRPV1 CB1 CB1 Receptor Agonism AM404->CB1 Pain_Signal Pain Signal Transmission TRPV1->Pain_Signal Inhibition CB1->Pain_Signal Inhibition Serotonin->Pain_Signal Inhibition COX->Pain_Signal Inhibition Analgesia Analgesia (Pain Relief) Pain_Signal->Analgesia

Caption: Proposed mechanisms of action for 2-acetyl-4-aminophenol.

Chemical Synthesis: A Standard Laboratory Protocol

The most common and straightforward synthesis of 2-acetyl-4-aminophenol in a laboratory setting involves the acetylation of 4-aminophenol using acetic anhydride.[17][18]

Experimental Protocol: Acetylation of 4-Aminophenol

Materials:

  • 4-aminophenol

  • Acetic anhydride

  • Water

  • Erlenmeyer flask or round-bottom flask

  • Water bath

  • Ice bath

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Prepare an aqueous suspension of 4-aminophenol in an Erlenmeyer flask.

  • Carefully add acetic anhydride to the suspension.

  • Heat the mixture in a water bath for a specified time to facilitate the reaction. It is important to monitor the reaction time to avoid the formation of diacetylated byproducts.[18]

  • After the reaction is complete, cool the flask to room temperature to allow the crude 2-acetyl-4-aminophenol to begin crystallizing.

  • Further cool the flask in an ice bath to maximize crystal formation.[18]

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold water to remove impurities.

  • Recrystallize the crude product from hot water to obtain purified, pearly crystals of 2-acetyl-4-aminophenol.[18]

Synthesis Workflow Start Start: 4-Aminophenol + Acetic Anhydride Reaction Reaction: Heat in Water Bath Start->Reaction Cooling Cooling: Room Temperature Reaction->Cooling Crystallization Crystallization: Ice Bath Cooling->Crystallization Filtration Filtration: Collect Crude Product Crystallization->Filtration Washing Washing: Cold Water Filtration->Washing Recrystallization Recrystallization: Hot Water Washing->Recrystallization End End: Purified 2-acetyl-4-aminophenol Recrystallization->End

Caption: Laboratory synthesis workflow for 2-acetyl-4-aminophenol.

Conclusion

The history of 2-acetyl-4-aminophenol is a testament to the often-unpredictable nature of scientific discovery. From its accidental observation as an antipyretic in the form of its prodrug to its initial synthesis and subsequent dismissal, its journey was far from linear. The meticulous metabolic studies of Brodie and Axelrod were instrumental in revealing its true identity and therapeutic value, transforming it from a chemical footnote into a cornerstone of modern pain and fever management. The ongoing research into its complex mechanism of action continues to provide valuable insights into nociception and pharmacology, ensuring that the story of this remarkable molecule is far from over.

References

  • Paracetamol. (n.d.). In Wikipedia.
  • Tittarelli, R., Pellegrini, M., & Scendoni, R. (2017). Paracetamol (acetaminophen): a familiar drug with an unexplained mechanism of action. Journal of Preventive Medicine and Hygiene, 58(1), E20–E28.
  • ReAgent Chemicals. (2023, December 6). History of Paracetamol | How It's Made | The Science Blog.
  • Tufts School of Medicine. (2022, September 14). How Does Acetaminophen Work?.
  • Botting, R. M. (2003). Mechanism of Action of Acetaminophen: Is There a Cyclooxygenase 3?. Clinical Infectious Diseases, 31(Supplement_5), S202–S210.
  • Kim, D., & Kim, Y. (2020). Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Korean Journal of Pain, 33(4), 315–323.
  • Haddy, A. (2025). Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation. American Chemical Society.
  • Tittarelli, R., Pellegrini, M., & Scendoni, R. (2014). Paracetamol (acetaminophen): a familiar drug with an unexplained mechanism of action. Journal of Preventive Medicine and Hygiene, 58(1), E20–E28.
  • Besson, M. (2026). The rediscovery of paracetamol. Landmark Papers in Pain. Oxford Academic.
  • Harmon Northrop Morse. (n.d.). In Wikipedia.
  • Hilaris Publisher. (2021, July 30). History and Interaction of Paracetamol.
  • Besson, M. (2025). The rediscovery of paracetamol. Landmark Papers in Pain. Oxford Academic.
  • Julius Axelrod. (n.d.). In Jewish Virtual Library.
  • Oracle Tutoring. (2017, March 31). Lifestyle, history: how was acetaminophen discovered?.
  • PNAS Study Reveals a Novel Molecular Mechanism for the Analgesic Action of Paracetamol. (2025, December 16). Sohu.
  • How One Discovery Changed Medicine: The Rise of Acetaminophen. (2025, May 13). YouTube.
  • Julius Axelrod. (n.d.). In Wikipedia.
  • A brief look at the application, history, and mechanism of four over-the-counter drugs. (2020, May 11). Medium.
  • Background information. (n.d.). Royal Society of Chemistry.
  • ACS Green Chemistry. (n.d.). Synthesis of paracetamol and 4-aminophenol from hydroquinone.
  • Aberystwyth University. (n.d.). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students.
  • Parveen, I., et al. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Journal of Chemical Education, 100(10), 4065–4071.
  • The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation.
  • Lisovskaya, K. V., et al. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 114, 130080.

Sources

A Theoretical Chemist's Guide to 1-(5-Amino-2-hydroxyphenyl)ethanone: In Silico Characterization and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-(5-Amino-2-hydroxyphenyl)ethanone, a substituted acetophenone, represents a promising scaffold in medicinal chemistry due to its structural analogy to known bioactive agents.[1][2] This technical guide provides a comprehensive framework for the theoretical investigation of this molecule, designed for researchers in computational chemistry and drug development. We outline a systematic in silico workflow, from quantum mechanical characterization to predictive pharmacological profiling. By leveraging Density Functional Theory (DFT) and molecular docking, this document establishes the causal links between molecular structure, electronic properties, and potential biological activity, offering a validated roadmap for future experimental pursuits.

Strategic Imperative: The Rationale for Theoretical Investigation

In modern drug discovery, a "fail fast, fail cheap" philosophy is paramount. Before committing to costly and time-consuming wet-lab synthesis and screening, a robust theoretical evaluation can provide critical insights into a molecule's viability. This compound (also known as 2'-hydroxy-5'-aminoacetophenone) possesses key functional groups—a phenolic hydroxyl, an aromatic amine, and a ketone—that suggest potential for diverse non-covalent interactions with biological targets and a role as a versatile synthetic precursor.[3][4]

Derivatives of hydroxyacetophenone have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and beta-adrenolytic effects.[2][5][6] Theoretical studies serve as a "digital twin" to the physical molecule, allowing us to predict its behavior and properties with a high degree of confidence. This guide details the necessary computational protocols to:

  • Determine the molecule's most stable three-dimensional conformation.

  • Analyze its electronic structure to predict reactivity and intermolecular interaction sites.

  • Simulate its spectroscopic signatures for future experimental validation.

  • Explore its binding affinity with relevant protein targets to hypothesize mechanisms of action.

The Computational Workflow: A Self-Validating Protocol

The foundation of a trustworthy theoretical study lies in a logical and well-validated workflow. The following protocol outlines the key steps for a comprehensive analysis of this compound, drawing upon methodologies successfully applied to analogous molecular systems.[7][8]

Step-by-Step Computational Protocol
  • Structure Preparation:

    • Construct the 2D structure of this compound using a molecular editor. The canonical SMILES representation is CC(=O)C1=C(C=CC(=C1)N)O.[9]

    • Convert the 2D structure to a 3D model.

  • Geometry Optimization & Frequency Analysis:

    • Objective: To find the lowest energy (most stable) conformation of the molecule.

    • Methodology: Employ Density Functional Theory (DFT), a proven method for balancing accuracy and computational cost.[10]

    • Recommended Level of Theory: The B3LYP functional with a 6-311++G(d,p) basis set is a robust choice for organic molecules, providing excellent descriptions of both geometry and electronic properties.[8]

    • Validation: Perform a vibrational frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Electronic Property Analysis:

    • Objective: To understand the molecule's reactivity and potential for interaction.

    • Calculations:

      • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity.[7]

      • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for hydrogen bonding and other electrostatic interactions.[10]

  • Spectroscopic Simulation:

    • Objective: To predict FT-IR and Raman spectra that can be used to confirm the identity and purity of a synthesized sample.

    • Methodology: The vibrational frequencies calculated in Step 2 can be used to generate theoretical spectra. These computed frequencies are often scaled by a known factor (e.g., ~0.96 for B3LYP) to better match experimental results.

  • Molecular Docking:

    • Objective: To predict the binding mode and affinity of the molecule against a relevant biological target.

    • Target Selection: Based on the activities of similar compounds, potential targets could include enzymes involved in inflammation like cyclooxygenase (COX) or tumor necrosis factor-alpha (TNF-α), or various G-protein coupled receptors.[5][11]

    • Protocol:

      • Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

      • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

      • Prepare the ligand (our optimized molecule) by assigning charges and defining rotatable bonds.

      • Define the binding site (grid box) on the protein based on the location of its native ligand or active site residues.

      • Perform the docking using software like AutoDock or Schrödinger's Glide to predict the binding energy and pose.[12][13]

Visualization of the Computational Workflow

G cluster_input Step 1: Input cluster_qm Step 2 & 3: Quantum Mechanics (DFT) cluster_analysis Step 4 & 5: Predictive Analysis cluster_output Outputs Input 2D Structure (SMILES: CC(=O)C1=C(C=CC(=C1)N)O) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Validation) Opt->Freq confirms minimum FMO HOMO-LUMO Analysis Opt->FMO MEP MEP Surface Opt->MEP Dock Molecular Docking Opt->Dock Geom Optimized 3D Geometry Bond Lengths & Angles Opt->Geom Spectra Simulated Spectra (IR/Raman) Freq->Spectra React Reactivity Profile Energy Gap (ΔE) FMO->React MEP->React Bind Binding Affinity (kcal/mol) Interaction Poses Dock->Bind

Caption: A validated workflow for the theoretical analysis of this compound.

Predicted Molecular Properties: A Data-Driven Overview

While a full computational study is beyond the scope of this guide, we can anticipate the key quantitative data that such an investigation would yield. The following tables are templates for summarizing the expected results, based on studies of similar molecules.[7][8]

Table 1: Predicted Geometrical and Electronic Parameters

Parameter Predicted Value Range Implication
Bond Length C=O ~1.23 - 1.25 Å Standard ketone double bond character.
Bond Length C-N ~1.38 - 1.40 Å Partial double bond character due to resonance.
Bond Length O-H ~0.96 - 0.98 Å Typical phenolic hydroxyl bond.
HOMO Energy -5.0 to -6.0 eV Region of electron donation (nucleophilicity).
LUMO Energy -0.5 to -1.5 eV Region of electron acceptance (electrophilicity).

| HOMO-LUMO Gap (ΔE) | ~4.0 - 5.0 eV | Indicates high kinetic stability. |

Table 2: Predicted Molecular Docking Results (Hypothetical Target: TNF-α)

Parameter Predicted Value Interpretation
Binding Affinity -6.0 to -8.0 kcal/mol Indicates stable binding, comparable to known inhibitors.
Key Interacting Residues Tyr, Gly, Leu Suggests hydrogen bonding with Tyr and hydrophobic interactions.

| Predicted Interactions | H-bond (hydroxyl), H-bond (amino), Pi-Alkyl | The molecule's functional groups are critical for binding. |

From Theory to Practice: Potential Pharmacological Relevance

The structural features of this compound suggest several avenues for pharmacological activity. The in silico data provides a mechanistic hypothesis for these activities.

  • Anti-inflammatory Potential: The phenolic hydroxyl group is a known scavenger of reactive oxygen species (ROS), suggesting antioxidant activity. Furthermore, many anti-inflammatory drugs target proteins like TNF-α.[11] A strong predicted binding affinity to such a target, driven by hydrogen bonds from the -OH and -NH2 groups, would provide a compelling rationale for anti-inflammatory testing.[2]

  • Kinase Inhibition: The aminophenyl core is a common feature in many kinase inhibitors used in oncology.[1] The amino and hydroxyl groups can act as critical hydrogen bond donors and acceptors within the ATP-binding pocket of a kinase. Molecular docking studies against a panel of relevant kinases (e.g., EGFR, VEGFR) could quickly identify potential anticancer applications.

Visualizing a Potential Mechanism of Action

The diagram below illustrates the logical relationship between the molecule's computed properties and a hypothesized anti-inflammatory effect via TNF-α inhibition.

G Mol This compound MEP MEP Analysis (Reveals H-bond sites) Mol->MEP informs FMO FMO Analysis (High Stability) Mol->FMO informs Dock Molecular Docking (vs. TNF-α) Mol->Dock tested via HBond Strong H-Bonding Potential (-OH, -NH2) MEP->HBond predicts Hypothesis Hypothesis: Potential TNF-α Inhibition FMO->Hypothesis supports viability Binding High Predicted Binding Affinity Dock->Binding predicts HBond->Binding contributes to Binding->Hypothesis leads to

Caption: Logical flow from computed properties to a testable pharmacological hypothesis.

Conclusion and Future Outlook

This guide has presented a robust, multi-faceted theoretical framework for the comprehensive characterization of this compound. By following the outlined computational protocols, researchers can generate predictive data on the molecule's geometry, stability, reactivity, and potential for biological interactions. This in silico approach provides a cost-effective and scientifically rigorous method to build a strong, data-driven case for its synthesis and subsequent experimental validation as a novel therapeutic agent. The true value of this theoretical work is realized when its predictions are used to guide and accelerate the discovery of new medicines.

References

  • Racanská, E., & Kozlovský, J. (1994). [Pharmacologic evaluation of p-hydroxyacetophenone derivatives as potential beta-adrenolytics]. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 43(4), 169–170. [Link]
  • Kozlovský, J., & Racanská, E. (1994). [Derivatives of para-hydroxyacetophenone and para-hydroxypropiophenone as a potential new beta-adrenolytic agent]. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 43(4), 165–168. [Link]
  • Messaoudi, S., & Hamri, A. (2022). Amino Acetophenones for Natural Product Analogs. Encyclopedia.pub. [Link]
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2775222, this compound. PubChem.
  • Elaatia, I., et al. (2022). Crystal structure characterization, Hirshfeld surface analysis, and DFT calculation studies of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone.
  • Reyes-Pérez, V., et al. (2022). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Molecules, 27(23), 8443. [Link]
  • Al-Amiery, A. A., et al. (2022). Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. Scientific Reports, 12(1), 20993. [Link]
  • Medicharla, S., et al. (2022). MOLECULAR DOCKING AND ADMET STUDIES OF ETHANONE, 1-(2-HYDROXY-5-METHYL PHENYL) FOR ANTI-MICROBIAL PROPERTIES. Semantic Scholar. [Link]
  • Medicharla, S., et al. (2022). MOLECULAR DOCKING AND ADMET STUDIES OF ETHANONE, 1-(2-HYDROXY-5-METHYL PHENYL) FOR ANTI-MICROBIAL PROPERTIES.
  • Guler, O. O., et al. (2024). Phytochemical analysis and molecular docking studies of two endemic varieties of Salvia sericeotomentosa. PLOS ONE, 19(1), e0293155. [Link]
  • Karim, M. R., et al. (2021). Molecular docking and ADMET based study to identify potential phytochemical inhibitors for papain-like protease of SARS-CoV-2. ChemRxiv. [Link]
  • MilliporeSigma. (n.d.). This compound.
  • Isakov, L., et al. (2011). 1-(5-Acetyl-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1622. [Link]
  • Malík, I., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(18), 4082. [Link]
  • Mamedov, I. G., & Mamedov, E. I. (2022). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computational methods.
  • Oudghiri-Hassani, H., et al. (2022). Synthesis, characterization, DFT studies, and molecular modeling of 2-(-(2-hydroxy-5-methoxyphenyl)-methylidene)-amino) nicotinic acid against some selected bacterial receptors. Oriental Journal of Chemistry. [Link]
  • Al-Salim, N. I., et al. (2015). Synthesis, Characterization and Spectroscopic Studies of 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}Phenol Schiff Base with Some Metal Complexes.
  • Idrissi, M., et al. (2021). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.
  • Avcı, D., et al. (2018). Crystallographic, vibrational, and DFT studies of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone. Journal of Molecular Structure, 1155, 638-646. [Link]
  • Kaplan, M., et al. (2021). Synthetic routes for 2-hydroxy-5-methoxyacetophenone thiosemicarbazone (HMAT).
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15068, 2-Hydroxy-5-methylacetophenone. PubChem.
  • Al-Amiery, A. A., et al. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Letters in Applied NanoBioScience, 11(4), 4301-4311. [Link]
  • CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone.

Sources

The Versatile Building Block: A Technical Guide to 1-(5-Amino-2-hydroxyphenyl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern pharmaceutical and chemical research, the strategic selection of foundational molecules is paramount to the successful synthesis of complex and biologically active compounds. Among these, 1-(5-Amino-2-hydroxyphenyl)ethanone, with its unique trifunctional aromatic scaffold, emerges as a highly versatile and valuable intermediate. This technical guide provides an in-depth exploration of its commercial availability, synthesis, and critical applications in drug discovery, offering researchers and drug development professionals a comprehensive resource to leverage its synthetic potential.

Identified by its CAS Number 50-80-6, this compound, also known as 2-acetyl-4-aminophenol, possesses a strategic arrangement of an acetyl, a hydroxyl, and an amino group on a benzene ring. This configuration not only offers multiple reaction sites for molecular elaboration but also serves as a key precursor for the synthesis of important classes of bioactive molecules, including flavonoids and kinase inhibitors. This guide will delve into the practical aspects of sourcing this compound, detail plausible and referenced synthetic routes, and explore its role in the development of targeted therapeutics, supported by mechanistic insights and practical protocols.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is fundamental for the effective and safe handling of any chemical intermediate.

Table 1: Physicochemical Properties of this compound [1][2][3]

PropertyValue
CAS Number 50-80-6
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Yellow Solid
Purity Typically ≥98%
Storage Temperature 2-8°C (Refrigerator)
Boiling Point 335.4±27.0 °C at 760 mmHg
Density 1.2±0.1 g/cm³
Flash Point 156.6±23.7 °C

Safety Information:

This compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound and perform a thorough risk assessment.

Commercial Availability

This compound is commercially available from a variety of chemical suppliers, catering to both research and development as well as larger-scale manufacturing needs. The availability in various purities allows for its application in different stages of the research and development pipeline.

Table 2: Prominent Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Sigma-Aldrich 98%250 mg, 1 g, 5 g
Pharmaffiliates Reference StandardInquire for details[1]
Synthonix Corporation 98%Inquire for details
Chemsrc 98.0%250mg, 50mg[3]

Synthesis of this compound: Plausible Synthetic Strategies

While a definitive, step-by-step published synthesis protocol for this compound can be elusive, its structure lends itself to well-established synthetic transformations in organic chemistry. Below are two logical and scientifically sound approaches for its preparation, derived from analogous reactions.

Strategy 1: Fries Rearrangement of N-(4-hydroxyphenyl)acetamide

The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones from phenolic esters.[4] This approach would involve the acetylation of 4-aminophenol, followed by a Lewis acid-catalyzed rearrangement.

Experimental Protocol (Hypothetical)

Step 1: Acetylation of 4-Aminophenol to N-(4-hydroxyphenyl)acetamide

  • In a round-bottom flask, suspend 4-aminophenol in a suitable solvent such as ethyl acetate.

  • Add acetic anhydride to the suspension, followed by a catalytic amount of pyridine.[5]

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure to yield N-(4-hydroxyphenyl)acetamide.

Step 2: Fries Rearrangement to this compound

  • To a cooled solution of N-(4-hydroxyphenyl)acetamide in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add a Lewis acid such as anhydrous aluminum chloride (AlCl₃) portion-wise.

  • Slowly warm the reaction mixture and maintain it at a specific temperature to favor the desired ortho-acetyl migration. The regioselectivity of the Fries rearrangement is often temperature-dependent.[4]

  • After the reaction is complete (monitored by TLC or HPLC), the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification of the crude product can be achieved by column chromatography or recrystallization to afford pure this compound.

G cluster_0 Strategy 1: Fries Rearrangement 4-Aminophenol 4-Aminophenol N-(4-hydroxyphenyl)acetamide N-(4-hydroxyphenyl)acetamide 4-Aminophenol->N-(4-hydroxyphenyl)acetamide Acetylation This compound This compound N-(4-hydroxyphenyl)acetamide->this compound Fries Rearrangement

Caption: Synthetic workflow for Strategy 1.

Strategy 2: Nitration and Reduction of 2'-Hydroxyacetophenone

This approach involves the introduction of a nitro group onto the aromatic ring of 2'-hydroxyacetophenone, followed by its reduction to the corresponding amine. The directing effects of the hydroxyl and acetyl groups are key to achieving the desired regioselectivity.

Experimental Protocol (Hypothetical)

Step 1: Nitration of 2'-Hydroxyacetophenone

  • Dissolve 2'-hydroxyacetophenone in a suitable solvent, such as glacial acetic acid or sulfuric acid, and cool the mixture in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, 1-(2-Hydroxy-5-nitrophenyl)ethanone.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 2: Reduction of the Nitro Group

  • Dissolve the 1-(2-Hydroxy-5-nitrophenyl)ethanone in a suitable solvent like ethanol or methanol.

  • Add a reducing agent. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., tin(II) chloride in hydrochloric acid).[6]

  • If using catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere until the uptake of hydrogen ceases. The catalyst is then removed by filtration.

  • If using chemical reduction, the reaction mixture is typically heated to reflux. After completion, the mixture is basified to precipitate the product.

  • The crude product is then isolated and purified by recrystallization or column chromatography to yield this compound.

G cluster_1 Strategy 2: Nitration & Reduction 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone 1-(2-Hydroxy-5-nitrophenyl)ethanone 1-(2-Hydroxy-5-nitrophenyl)ethanone 2'-Hydroxyacetophenone->1-(2-Hydroxy-5-nitrophenyl)ethanone Nitration This compound This compound 1-(2-Hydroxy-5-nitrophenyl)ethanone->this compound Reduction G cluster_2 Masitinib Signaling Pathway Inhibition cluster_targets Primary Kinase Targets cluster_outcomes Downstream Cellular Effects Masitinib Masitinib cKit cKit Masitinib->cKit PDGFR PDGFR Masitinib->PDGFR Lyn Lyn Masitinib->Lyn Fyn Fyn Masitinib->Fyn Proliferation Proliferation cKit->Proliferation Survival Survival cKit->Survival PDGFR->Proliferation PDGFR->Survival Inflammation Inflammation Lyn->Inflammation Fyn->Inflammation

Caption: Simplified signaling pathways inhibited by Masitinib.

The potential to synthesize novel kinase inhibitors from this compound opens up exciting avenues for the discovery of new therapeutics for a range of diseases, including cancer and neuroinflammatory disorders.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential for researchers, scientists, and drug development professionals. Its unique trifunctional aromatic structure provides a robust platform for the synthesis of diverse and biologically active molecules, including flavonoids and kinase inhibitors. This guide has provided a comprehensive overview of its properties, availability, plausible synthetic routes, and key applications in drug discovery. By understanding and leveraging the chemistry of this valuable intermediate, the scientific community can continue to advance the development of novel therapeutics to address unmet medical needs.

References

  • AB Science. Masitinib in Neurology. [Link]
  • Al-Ghraiybah, N. F., et al. (2023). Masitinib as a neuroprotective agent: a scoping review of preclinical and clinical evidence. Frontiers in Pharmacology, 14, 1284815. [Link]
  • CN115850258A - Synthesis method of masitinib - Google P
  • Mora, J. S., et al. (2025). Efficacy and safety of masitinib in amyotrophic lateral sclerosis patients prior to loss of functionality. medRxiv. [Link]
  • AB Science.
  • Pharmaffiliates. This compound. [Link]
  • Ghoneim, K. S., et al. (2023). Development of Masitinib Derivatives with Enhanced Mpro Ligand Efficiency and Reduced Cytotoxicity. International Journal of Molecular Sciences, 24(18), 14201. [Link]
  • CN102372690B - Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis - Google P
  • Safe, S., et al. (2021). Flavonoids: structure–function and mechanisms of action and opportunities for drug development. Journal of Experimental & Clinical Cancer Research, 40(1), 1-22. [Link]
  • Kinigopoulou, M., et al. (2016). An optimized approach in the synthesis of imatinib intermediates and analogues. RSC advances, 6(66), 61458-61467. [Link]
  • MilliporeSigma. This compound. [Link]
  • PubChem. This compound. [Link]
  • Chemsrc. This compound. [Link]
  • ResearchGate. Chemical structure of masitinib. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]
  • Nabavi, S. F., et al. (2019). Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis. Frontiers in pharmacology, 10, 631. [Link]
  • Panche, A. N., et al. (2016). Flavonoids: an overview. Journal of nutritional science, 5. [Link]
  • IntechOpen. Flavonoids Biosynthesis in Plants as a Defense Mechanism: Role and Function Concerning Pharmacodynamics and Pharmacokinetic Properties. [Link]
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The scientific world journal, 2013. [Link]
  • ACS Green Chemistry.
  • Aberystwyth University. Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. [Link]
  • Mileski, D. R., et al. (1965). SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES. Journal of Pharmaceutical Sciences, 54(2), 295-298. [Link]
  • A reliable supplier in China. 1-(3-Amino-2-hydroxyphenyl)
  • Williams, A. S., et al. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students.
  • Lisovskaya, A. S., et al. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 130080. [Link]
  • Bouattour, A., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6697. [Link]
  • Cheméo. Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). [Link]
  • ResearchGate. 1 H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. [Link]
  • Zemtsov, A. A., et al. (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(19), 6798. [Link]

Sources

Methodological & Application

Synthesis of quinoxalines from 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Functionalized Quinoxalines

Preamble: A Note on the Selection of the Starting Material

The synthesis of the quinoxaline ring system fundamentally relies on the condensation of an aromatic 1,2-diamine (an o-phenylenediamine) with a 1,2-dicarbonyl compound. This specific structural arrangement of two adjacent amino groups is essential for the double condensation and subsequent cyclization that forms the pyrazine ring fused to the benzene core.

The specified starting material, 1-(5-Amino-2-hydroxyphenyl)ethanone (CAS: 50-80-6), possesses an amino group and a hydroxyl group in a meta relationship to each other, not the required ortho arrangement.[1] Therefore, it is not a direct precursor for the synthesis of a quinoxaline ring via classical condensation methods.

To provide a scientifically accurate and useful protocol that aligns with the user's interest in amino- and hydroxy-functionalized acetophenones, this guide will focus on a structurally related and chemically appropriate starting material: 1-(3,4-Diaminophenyl)ethanone (CAS: 36386-43-5). This compound is a true o-phenylenediamine and serves as an excellent model to demonstrate the synthesis of 6-acetyl-substituted quinoxalines, a valuable class of intermediates for further functionalization.

Introduction: The Quinoxaline Scaffold in Modern Chemistry

Quinoxalines, or benzopyrazines, represent a privileged class of nitrogen-containing heterocyclic compounds. Their rigid, aromatic structure is a cornerstone in the architecture of numerous molecules with significant biological and material properties. In the pharmaceutical industry, the quinoxaline nucleus is found in antibiotics like echinomycin and actinoleutin, and it is a key pharmacophore in the development of anticancer, antiviral, anti-inflammatory, and kinase-inhibiting agents.[2][3][4][5][6] Beyond medicine, their unique photophysical properties make them valuable as electroluminescent materials, organic semiconductors, and fluorescent dyes.[5][7]

The most direct and versatile route to the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, a method first reported independently by Hinsberg and Körner in 1884.[8][9] This modular approach allows for extensive variation in the substitution patterns on both the benzene and pyrazine rings, making it a powerful tool for generating diverse chemical libraries for drug discovery and materials science.

This application note provides a detailed guide to the synthesis of functionalized quinoxalines, explaining the underlying chemical principles and offering robust experimental protocols for researchers in organic synthesis and medicinal chemistry.

The Chemical Principle: Mechanism of Quinoxaline Formation

The reaction proceeds via an acid-catalyzed double condensation-cyclization cascade. While it can occur without a catalyst, acidic conditions significantly accelerate the reaction by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly basic amino groups of the diamine.

The mechanism unfolds as follows:

  • First Condensation: One of the amino groups of the o-phenylenediamine attacks a carbonyl carbon of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate.

  • Dehydration: The hemiaminal readily loses a molecule of water to form an imine (Schiff base).

  • Intramolecular Cyclization: The second, adjacent amino group then attacks the remaining carbonyl carbon in an intramolecular fashion, forming a six-membered dihydropyrazine ring.

  • Second Dehydration: A final dehydration step occurs, leading to the formation of a stable, aromatic pyrazine ring and yielding the final quinoxaline product.

This entire sequence is a highly efficient one-pot process. The choice of acid catalyst can range from simple Brønsted acids like acetic acid to various Lewis acids and solid-supported catalysts for greener applications.[2][7][10][11]

G Figure 1: Reaction Mechanism of Quinoxaline Synthesis Reactants o-Phenylenediamine + 1,2-Dicarbonyl Protonation Carbonyl Protonation (H+) Reactants->Protonation Acid Catalyst Attack1 Nucleophilic Attack (1st Amino Group) Protonation->Attack1 Hemiaminal Hemiaminal Intermediate Attack1->Hemiaminal Dehydration1 Dehydration (-H2O) Hemiaminal->Dehydration1 Imine Imine Intermediate (Schiff Base) Dehydration1->Imine Cyclization Intramolecular Cyclization Imine->Cyclization Dihydroquinoxaline Dihydroquinoxaline Intermediate Cyclization->Dihydroquinoxaline Dehydration2 Aromatization (-H2O) Dihydroquinoxaline->Dehydration2 Product Quinoxaline Product Dehydration2->Product

Caption: Figure 1: Reaction Mechanism of Quinoxaline Synthesis.

Experimental Application & Protocols

This section provides two detailed protocols for the synthesis of 6-Acetyl-2,3-diphenylquinoxaline from 1-(3,4-diaminophenyl)ethanone and benzil.

Protocol 1: Classical Acetic Acid-Catalyzed Synthesis

This method is a robust and widely cited procedure that provides excellent yields and is suitable for most laboratory settings. The use of glacial acetic acid as both a catalyst and a solvent simplifies the reaction setup.

Materials and Reagents

ReagentCAS NumberMolecular WeightNotes
1-(3,4-Diaminophenyl)ethanone36386-43-5150.18 g/mol Purity >98%
Benzil134-81-6210.23 g/mol Purity >98%
Glacial Acetic Acid64-19-760.05 g/mol Reagent Grade
Ethanol64-17-546.07 g/mol 95% or Absolute
Deionized Water7732-18-518.02 g/mol

Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure

  • Setup: To a 100 mL round-bottom flask, add 1-(3,4-diaminophenyl)ethanone (1.50 g, 10.0 mmol) and benzil (2.10 g, 10.0 mmol).

  • Solvent Addition: Add glacial acetic acid (30 mL) to the flask. Rationale: Acetic acid serves as both a solvent to dissolve the reactants and the acid catalyst to promote the condensation.

  • Reaction: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the mixture to reflux (approx. 118 °C) with gentle stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-3 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove residual acetic acid, followed by a small amount of cold ethanol.

  • Purification: The crude solid can be purified by recrystallization from hot ethanol to yield the product as fine, pale-yellow crystals. Dry the purified product in a vacuum oven.

Protocol 2: Green Synthesis in Ethanol at Room Temperature

Reflecting the modern emphasis on sustainable chemistry, this protocol utilizes ethanol as a greener solvent and can often proceed efficiently without strong acid catalysts or heating, depending on the reactivity of the substrates.[2][12]

Materials and Reagents

  • Same as Protocol 1, excluding glacial acetic acid.

Step-by-Step Procedure

  • Setup: In a 100 mL round-bottom flask, dissolve 1-(3,4-diaminophenyl)ethanone (1.50 g, 10.0 mmol) and benzil (2.10 g, 10.0 mmol) in ethanol (50 mL).

  • Reaction: Stopper the flask and stir the mixture vigorously at room temperature. Rationale: Ethanol is a more environmentally benign solvent than acetic acid. For many reactive diamines and diketones, the reaction can proceed efficiently at ambient temperature, minimizing energy consumption.

  • Monitoring: Monitor the reaction by TLC. The reaction time may be longer than the reflux method, potentially requiring 8-12 hours. The formation of the product is often indicated by a color change and the precipitation of the solid product from the solution.

  • Isolation: Once the reaction is complete, collect the precipitated solid by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. If needed, the product can be further purified by recrystallization from a larger volume of hot ethanol.

Data Presentation and Characterization

The successful synthesis of 6-Acetyl-2,3-diphenylquinoxaline can be confirmed through standard analytical techniques.

Expected Results

ProductStructureExpected YieldMelting Point
6-Acetyl-2,3-diphenylquinoxalineC₂₂H₁₆N₂O>85% (Protocol 1)113-115 °C

Characterization Data

  • ¹H NMR: Expect signals corresponding to the aromatic protons on the quinoxaline and phenyl rings, as well as a characteristic singlet for the acetyl methyl group around δ 2.7 ppm.

  • ¹³C NMR: Expect signals for the acetyl carbonyl carbon (~197 ppm), the two distinct carbons of the pyrazine ring (~154 ppm), and various signals in the aromatic region (128-142 ppm).

  • FT-IR (KBr, cm⁻¹): Look for a strong absorption band for the acetyl C=O stretch around 1680 cm⁻¹, and C=N stretching vibrations around 1620 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z = 324.13.

Experimental Workflow Overview

G Figure 2: General Experimental Workflow A Reagent Preparation (Diamine + Dicarbonyl) B Reaction Setup (Solvent + Catalyst) A->B C Reaction (Heating or Stirring) B->C D Reaction Monitoring (TLC) C->D Periodic Check D->C Incomplete E Workup (Precipitation/Quenching) D->E Complete F Isolation (Filtration) E->F G Purification (Recrystallization) F->G H Characterization (NMR, MS, IR, MP) G->H I Final Product H->I

Caption: Figure 2: General Experimental Workflow.

Conclusion

The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds remains a highly efficient, reliable, and versatile method for the synthesis of substituted quinoxalines. The protocols detailed in this guide provide both a classical and a greener pathway to access functionalized quinoxaline scaffolds, such as 6-acetyl-2,3-diphenylquinoxaline. This acetyl-substituted product is not merely an endpoint but a valuable intermediate, offering a chemical handle for further synthetic transformations to develop novel candidates for medicinal and materials science applications.

References

  • S. K. Guchhait, S. M. K. Robert, Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, [Link].
  • A. A. El-Henawy, An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Inorganic Chemistry, [Link].
  • S.
  • V. G. Joshi, A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. Journal of Saudi Chemical Society, [Link].
  • A. R.
  • S. K. De, Green and selective protocol for the synthesis of quinoxalines. Journal of Chemical and Pharmaceutical Research, [Link].
  • S. Ahmad, Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Journal of the Iranian Chemical Society, [Link].
  • M. R. Poor Heravi, Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Sciences, [Link].
  • A. M. G. E. El-Naggar, Methods of Preparation of Quinoxalines. Encyclopedia.pub, [Link].
  • S. S. Kadam, Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews, [Link].
  • V. D. Aher, Plausible mechanism for the formation of quinoxaline.
  • Anonymous, Quinoxaline Synthesis via o-Phenylenediamine. Scribd, [Link].
  • Organic Chemistry Portal, Quinoxaline synthesis. organic-chemistry.org, [Link].
  • S. B. Paul, Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Drug Discovery Technologies, [Link].
  • A. A. Aly, Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Current Organic Synthesis, [Link].
  • J. Wan, QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University, [Link].
  • H. S. Ibrahim, Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry, [Link].
  • M. M. H. Bhuiyan, Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, [Link].
  • P. Saha, Some quinoxaline-based drugs and drug-like candidates as anticancer agents.
  • A. S. Pagore, SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. TSI Journals, [Link].
  • National Center for Biotechnology Information, this compound.
  • A. Mukherjee, Synthesis of a-amino carbonyl compounds: a brief review. Russian Chemical Reviews, [Link].
  • M. G. B. Drew, 1-(5-Acetyl-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E, [Link].
  • QuimicaOrganica.org, Synthesis of 1,3 and 1,5-dicarbonyl compounds. Química Orgánica, [Link].

Sources

In-Depth Technical Guide to the Reaction Mechanisms of 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide offers an in-depth exploration of the key reaction mechanisms involving 1-(5-amino-2-hydroxyphenyl)ethanone, a versatile bifunctional aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document provides not only detailed theoretical insights but also practical, field-proven protocols for the synthesis of valuable heterocyclic scaffolds.

Introduction: The Significance of this compound

This compound, also known as 5'-amino-2'-hydroxyacetophenone, is a valuable building block in synthetic organic chemistry.[1] Its structure uniquely combines a nucleophilic aromatic amine, a phenolic hydroxyl group, and an electrophilic acetyl moiety. This trifecta of functional groups, strategically positioned on the benzene ring, allows for a diverse range of chemical transformations, making it a crucial precursor for the synthesis of various heterocyclic compounds, particularly benzoxazoles, which are prominent in medicinal chemistry and materials science.[1] The interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing acetyl group dictates the regioselectivity and reactivity of this molecule, opening avenues for the construction of complex molecular architectures.

Core Reaction Mechanisms and Synthetic Applications

The reactivity of this compound is primarily centered around the ortho-disposed amino and hydroxyl groups, which readily participate in cyclization reactions. The acetyl group, while influencing the electronic properties of the ring, also provides a handle for further functionalization.

Synthesis of 6-Acetyl-2-substituted-benzoxazoles

The most prominent application of this compound is its use as a precursor for the synthesis of 6-acetyl-2-substituted-benzoxazoles. This transformation is typically achieved through a one-pot condensation and subsequent cyclization with various carbonyl compounds, most notably aromatic aldehydes.

The reaction proceeds through a well-established pathway involving two key stages: the formation of a Schiff base intermediate followed by an intramolecular oxidative cyclization.

  • Schiff Base Formation: The reaction is initiated by the nucleophilic attack of the primary amino group of this compound on the carbonyl carbon of an aldehyde. This is often catalyzed by a Lewis or Brønsted acid, which activates the aldehyde carbonyl group, making it more electrophilic. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base (an imine). The rate of this step is pH-dependent; mildly acidic conditions are optimal to facilitate both carbonyl activation and prevent the complete protonation of the amine nucleophile.

  • Intramolecular Cyclization and Oxidation: The phenolic hydroxyl group, in proximity to the imine, then undergoes a nucleophilic attack on the imine carbon. This intramolecular cyclization forms a dihydrobenzoxazole intermediate. The final step is the oxidation of this intermediate to the aromatic benzoxazole. This oxidation can occur via various mechanisms, including air oxidation, or be promoted by an added oxidizing agent.

reaction_mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product AHP This compound SchiffBase Schiff Base Intermediate AHP->SchiffBase Condensation (+ R-CHO, -H₂O) Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->SchiffBase Dihydrobenzoxazole Dihydrobenzoxazole Intermediate SchiffBase->Dihydrobenzoxazole Intramolecular Cyclization Benzoxazole 6-Acetyl-2-aryl-benzoxazole Dihydrobenzoxazole->Benzoxazole Oxidation (-2H) caption Fig. 1: General mechanism for benzoxazole synthesis.

Caption: Fig. 1: General mechanism for benzoxazole synthesis.

The synthesis of 6-acetyl-2-substituted-benzoxazoles can be efficiently achieved through both conventional heating and microwave-assisted methods. Microwave irradiation often leads to significantly reduced reaction times and improved yields.

Protocol 1: One-Pot Synthesis of 6-Acetyl-2-aryl-benzoxazoles under Conventional Heating

This protocol describes a general and efficient one-pot procedure for the synthesis of 6-acetyl-2-aryl-benzoxazoles using a Lewis acid catalyst.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Nickel(II) sulfate (NiSO₄) or Zinc(II) acetate (Zn(OAc)₂)

  • Ethanol (EtOH)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the substituted aromatic aldehyde (1.0 mmol).

  • Add a catalytic amount of NiSO₄ (10 mol%) to the reaction mixture.[1]

  • Stir the mixture at room temperature for the appropriate time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the catalyst and wash it with 50% ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired 6-acetyl-2-aryl-benzoxazole.[1]

Protocol 2: Microwave-Assisted Synthesis of 6-Acetyl-2-aryl-benzoxazoles

Microwave-assisted organic synthesis offers a rapid and efficient alternative to conventional heating, often resulting in higher yields and shorter reaction times.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Glycerol

  • Microwave synthesizer

Procedure:

  • In a microwave reaction vessel, combine this compound (1.0 mmol), the substituted aromatic aldehyde (1.0 mmol), and glycerol (2 mL).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant power of 20 W and a temperature of 110 °C for several minutes (typically 5-15 minutes), monitoring the pressure.

  • After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in Protocol 1.

Reactant 1 (1.0 mmol)Reactant 2 (1.0 mmol)Catalyst (10 mol%)SolventMethodTimeYield (%)
This compoundBenzaldehydeNiSO₄EthanolConventional1.5 h80
This compound4-MethylbenzaldehydeNiSO₄EthanolConventional1.5 h87
This compound4-MethoxybenzaldehydeNiSO₄EthanolConventional1.5 h88
This compoundBenzaldehyde-GlycerolMicrowave10 min85-91

Table 1: Representative Yields for the Synthesis of 6-Acetyl-2-aryl-benzoxazoles. [1]

Acylation of the Amino Group: Synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide

The primary amino group of this compound can be readily acylated, for instance, by reaction with acetic anhydride. This reaction provides a route to N-acylated derivatives, which can serve as intermediates for further synthetic transformations or as target molecules themselves.

The acylation of the amine proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of acetic anhydride.

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion as a good leaving group.

  • Deprotonation: A base, which can be another molecule of the amine starting material or an added non-nucleophilic base, deprotonates the positively charged nitrogen to yield the final amide product.

acylation_mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product AHP This compound Tetrahedral Tetrahedral Intermediate AHP->Tetrahedral Nucleophilic Attack AA Acetic Anhydride AA->Tetrahedral Amide N-(4-acetyl-3-hydroxyphenyl)acetamide Tetrahedral->Amide Leaving Group Departure & Deprotonation caption Fig. 2: Mechanism of amine acylation.

Caption: Fig. 2: Mechanism of amine acylation.

Protocol 3: Synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide

This protocol details the acylation of this compound with acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Water

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve this compound (50 mmol) in dichloromethane (150 mL) in a round-bottom flask.

  • Cool the mixture to 5 °C in an ice bath.

  • Add acetic anhydride (150 mmol) dropwise to the cooled solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture into water (150 mL) and extract with dichloromethane (3 x 150 mL).

  • Combine the organic fractions, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to obtain N-(4-acetyl-3-hydroxyphenyl)acetamide.

Characterization Data

The structural elucidation of the synthesized compounds relies on a combination of spectroscopic techniques.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide 12.83 (1H, s), 10.78 (1H, br s), 8.78 (1H, s), 8.43 (1H, s), 2.68 (3H, s), 2.32 (3H, s)Not available in the provided search results.

Table 2: Representative Spectroscopic Data. [2]

Note: The provided data is for a related nitrated derivative, as specific data for the direct acylation product was not available in the initial search results. Further characterization would be required for the product of Protocol 3.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile starting material in organic synthesis. The strategic positioning of its functional groups allows for the efficient construction of medicinally relevant benzoxazole scaffolds and other N-acylated derivatives. The protocols detailed in this guide, including both conventional and microwave-assisted methods, offer reliable and scalable pathways to these important classes of compounds. The mechanistic insights provided serve as a foundation for further exploration and optimization of these reactions. Future research in this area could focus on the development of more sustainable catalytic systems, the expansion of the substrate scope to include a wider variety of aldehydes and acylating agents, and the exploration of the biological activities of the novel compounds derived from this versatile precursor.

References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025).

Sources

Application Notes and Protocols for the Utilization of 1-(5-Amino-2-hydroxyphenyl)ethanone as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for 1-(5-Amino-2-hydroxyphenyl)ethanone , a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Possessing a nucleophilic amino group, a phenolic hydroxyl group, and a reactive ketone moiety, this molecule serves as a versatile precursor for the synthesis of diverse and complex chemical entities. This document elucidates its utility through step-by-step protocols for the synthesis of quinoline derivatives via the Friedländer annulation, the preparation of vibrant azo dyes, and the formation of Schiff base ligands. The causality behind experimental choices, safety considerations, and the self-validating nature of each protocol are thoroughly explained to ensure reproducibility and success.

Introduction: The Synthetic Potential of a Multifunctional Precursor

This compound (also known as 5'-Amino-2'-hydroxyacetophenone) is a valuable organic intermediate.[1] Its unique trifunctional nature—an ortho-hydroxyketone and a para-amino group—offers a powerful platform for constructing a variety of heterocyclic and polymeric structures.[2][3] The strategic positioning of these functional groups allows for regioselective reactions, making it an ideal starting material for creating libraries of compounds for drug discovery and materials development.[4] For instance, the ortho-aminoaryl ketone structure is a classic substrate for the Friedländer synthesis , a robust method for constructing the quinoline core, which is a privileged scaffold in numerous biologically active molecules.[2][5]

This guide is intended for researchers, scientists, and drug development professionals, providing not just procedural steps but also the underlying chemical logic to empower users to adapt and troubleshoot these protocols effectively.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application and safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 50-80-6
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Yellow Solid[6]
Boiling Point 335.4 ± 27.0 °C at 760 mmHg[5]
Density 1.2 ± 0.1 g/cm³[5]
InChIKey SXLHPBDGZHWKSX-UHFFFAOYSA-N

Safety and Handling:

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][7] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] All waste materials should be disposed of in accordance with institutional and local regulations.

Application I: Synthesis of a Substituted Quinoline via Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, leading to the formation of a quinoline ring system.[8][9] This reaction is a cornerstone of heterocyclic chemistry due to its efficiency and the pharmacological importance of quinoline derivatives.[7][10]

Rationale and Causality

In this protocol, this compound serves as the o-aminoaryl ketone. The reaction with a simple ketone, such as acetone, will proceed via an acid- or base-catalyzed cyclocondensation. An acidic catalyst protonates the carbonyl groups, activating them towards nucleophilic attack and facilitating the necessary dehydration steps.

Experimental Workflow Diagram

Friedlander_Synthesis cluster_setup Reaction Setup cluster_reaction Catalysis & Reaction cluster_workup Work-up & Purification A 1. Combine this compound, acetone, and ethanol in a round-bottom flask. B 2. Add p-toluenesulfonic acid (catalyst) and attach a reflux condenser. A->B C 3. Heat the mixture to reflux (approx. 80°C) with stirring for 4-6 hours. B->C D 4. Cool to room temperature and concentrate under reduced pressure. C->D E 5. Neutralize with saturated NaHCO₃ solution. D->E F 6. Extract with ethyl acetate. E->F G 7. Dry organic layer, filter, and concentrate. F->G H 8. Purify the crude product by column chromatography or recrystallization. G->H

Caption: Workflow for the synthesis of a quinoline derivative.

Detailed Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.51 g, 10.0 mmol), acetone (5.8 mL, ~100 mmol, 10 equivalents), and 30 mL of ethanol. Stir until the starting material is fully dissolved.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 equivalents) to the solution. The use of an acid catalyst is crucial for promoting both the initial aldol condensation and the subsequent cyclization and dehydration steps.[8]

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux with vigorous stirring for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol and excess acetone under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

    • Carefully add 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst.

    • Separate the organic layer, and wash it with 30 mL of brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • The crude material can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure substituted quinoline.

Application II: Synthesis of a Hydroxylated Azo Dye

The primary aromatic amine of this compound can be readily converted into a diazonium salt, which can then be coupled with an electron-rich aromatic compound, such as phenol, to form a brightly colored azo dye.[11][12] Azo dyes are a significant class of organic colorants with broad industrial applications.[13]

Rationale and Causality

This two-step process first involves diazotization , where the amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a relatively unstable diazonium salt. The low temperature is critical to prevent the premature decomposition of the diazonium salt. The subsequent azo coupling is an electrophilic aromatic substitution reaction where the electron-deficient diazonium ion attacks an electron-rich coupling partner.

Experimental Workflow Diagram

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_isolation Isolation A 1. Dissolve this compound in HCl solution. B 2. Cool to 0-5°C in an ice bath. A->B C 3. Add aqueous NaNO₂ solution dropwise, maintaining the low temperature. B->C E 5. Slowly add the diazonium salt solution to the coupling partner solution. C->E Add to D 4. Prepare a cooled alkaline solution of the coupling partner (e.g., phenol). D->E F 6. Stir at 0-5°C for 30 minutes. E->F G 7. Collect the precipitated dye by vacuum filtration. F->G H 8. Wash with cold water and air dry. G->H

Caption: General workflow for the synthesis of an azo dye.

Detailed Protocol
  • Diazotization:

    • In a 250 mL beaker, dissolve 1.51 g (10.0 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 15 mL of water.

    • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

    • In a separate flask, dissolve 0.76 g (11.0 mmol) of sodium nitrite (NaNO₂) in 10 mL of water and cool it in the ice bath.

    • Add the sodium nitrite solution dropwise to the amine solution over 10 minutes, ensuring the temperature does not rise above 5°C. Stir for an additional 10 minutes after the addition is complete.

  • Azo Coupling:

    • In a separate 400 mL beaker, dissolve 0.94 g (10.0 mmol) of phenol in 20 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 5°C in the ice bath.

    • Slowly, and with vigorous stirring, add the previously prepared cold diazonium salt solution to the alkaline phenol solution. A brightly colored precipitate should form immediately.

  • Isolation:

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

    • Collect the solid azo dye by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with several portions of cold water until the filtrate is neutral.

    • Allow the product to air-dry. Further purification can be achieved by recrystallization from ethanol.

Application III: Synthesis of a Schiff Base Ligand

Schiff bases, characterized by the azomethine (-C=N-) group, are formed by the condensation of a primary amine with a ketone or aldehyde.[14] They are highly versatile ligands in coordination chemistry and are studied for their catalytic and biological activities.[15][16]

Rationale and Causality

This protocol describes the condensation of the amino group of this compound with an aldehyde (e.g., salicylaldehyde). The reaction is typically catalyzed by a small amount of acid and involves the removal of water, which drives the equilibrium towards the product. The hydroxyl and ketone groups of the original molecule, along with the newly formed imine and the hydroxyl group from salicylaldehyde, create a multi-dentate ligand capable of coordinating with metal ions.

Detailed Protocol
  • Reaction Setup: Dissolve 1.51 g (10.0 mmol) of this compound and 1.22 g (10.0 mmol) of salicylaldehyde in 40 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux for 3 hours. The formation of the Schiff base is often indicated by a color change.

  • Isolation:

    • Cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to induce precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

    • Dry the Schiff base product in a vacuum oven. The purity can be assessed by melting point determination and spectroscopic methods (FTIR, NMR).[14]

Conclusion

This compound is a highly adaptable and valuable starting material for the synthesis of a wide range of chemical structures. The protocols detailed in this application note for the preparation of quinolines, azo dyes, and Schiff bases demonstrate its utility as a foundational building block. By understanding the principles behind these transformations, researchers can leverage this compound to accelerate discovery in drug development, materials science, and beyond.

References

  • PubChem. This compound.
  • Chemsrc. This compound. [Link]
  • IIP Series. Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. [Link]
  • Der Pharma Chemica. Synthesis and thermokinetic behavior of schiff base transition metal complexes of [1-(5-chloro-2-hydroxyphenyl)ethanone-2-chloro. [Link]
  • ResearchGate. Synthesis of quinoline derivatives 15 the reaction of amino acids and anilines. [Link]
  • YMER. Spectroscopic Synthesis and Fluorescence Analysis of 1-(2-Hydroxyphenyl) ethanone Schiff Bases and Their Metal Complexes. [Link]
  • J Biochem Tech. Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. [Link]
  • SciSpace.
  • JOCPR. Synthesis, characterisation and thermal studies of some schiff base complexes of [1-(5-chloro-2-hydroxy-4-methyl-phenyl)ethanone]-4-(2-aminoethyl)phenol. [Link]
  • PubChem. This compound. [Link]
  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]
  • Plant Archives. Synthesis of some new azo dyes derived from 4, 4' -(2, 2, 2- trichloroethane -1, 1-diyl) -bis (chlorobenzene) and their biolog. [Link]
  • The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
  • NIH.
  • Semantic Scholar. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
  • Wikipedia. Friedländer synthesis. [Link]
  • ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
  • NIH.
  • Pen-Hui (Shenzhen) Technology Co., Ltd. 1-(3-Amino-2-hydroxyphenyl)
  • MDPI.
  • NIH. Bioactive Molecules and Their Mechanisms of Action. [Link]
  • ResearchGate. a -Hydroxy ketones as building blocks for several active compounds. | Download Scientific Diagram. [Link]several-active-compounds_fig1_225301824)

Sources

Application Notes & Protocols: 1-(5-Amino-2-hydroxyphenyl)ethanone as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. 1-(5-Amino-2-hydroxyphenyl)ethanone, also known as 5'-amino-2'-hydroxyacetophenone, emerges as a preeminent example of a versatile and highly valuable synthetic intermediate. Its structure is deceptively simple, yet it harbors a powerful combination of functional groups: a nucleophilic primary amine, an acidic phenolic hydroxyl group, and a reactive acetyl moiety, all strategically positioned on an aromatic scaffold.[1] This unique trifecta of reactivity makes it an ideal precursor for constructing complex molecular architectures, particularly in the realms of medicinal chemistry and materials science.[1][2]

The ortho-relationship of the hydroxyl and acetyl groups facilitates intramolecular cyclization reactions, while the para-positioning of the amino group allows for a diverse range of functionalization pathways, including diazotization, acylation, and Schiff base formation.[1][3][4] This guide provides an in-depth exploration of this key building block, offering detailed protocols for its synthesis and subsequent elaboration into important chemical scaffolds, thereby empowering researchers in drug discovery and chemical development.[5][6]

Compound Profile: Physicochemical and Safety Data

Proper handling and storage are paramount for maintaining the integrity and reactivity of this compound. The compound is susceptible to oxidation when exposed to air and light.[3]

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 50-80-6 [7]
Molecular Formula C₈H₉NO₂ [7]
Molecular Weight 151.16 g/mol [7]
Appearance Fine needle-like crystals; Yellow to Brown Solid [2][3]
Melting Point 210-212 °C [3]
Solubility Moderately soluble in polar organic solvents (e.g., EtOH, DMSO); practically insoluble in non-polar solvents. [2][3]

| Storage | Store in a refrigerator, under an inert atmosphere, protected from light and moisture. |[3] |

Table 2: GHS Safety Information

Category Information Source(s)
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician.

| Handling Precautions | Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including powder respirators, chemical-resistant gloves, and safety eyewear.[3] | |

Synthesis of this compound

A robust and common method for preparing the title compound involves a two-step sequence starting from the commercially available 2'-hydroxyacetophenone. This process includes a regioselective nitration followed by a reduction of the resulting nitro intermediate. This pathway is analogous to established methods for preparing substituted aminoacetophenones.[8]

Synthesis_Workflow Start 2'-Hydroxyacetophenone Intermediate 1-(2-Hydroxy-5-nitrophenyl)ethanone Start->Intermediate Step 1: Nitration (HNO₃, H₂SO₄/AcOH) 0-10 °C Product This compound Intermediate->Product Step 2: Reduction (e.g., SnCl₂·2H₂O, HCl) or (H₂, Pd/C)

Fig 1. Two-step synthesis of the target intermediate.
Protocol 1: Synthesis via Nitration and Reduction

Rationale: The hydroxyl group of 2'-hydroxyacetophenone is an ortho-, para-director. Nitration occurs selectively at the para-position (C5) due to the steric hindrance at the ortho-position (C3) from the adjacent acetyl group. Subsequent reduction of the nitro group to a primary amine is a standard transformation, efficiently achieved with reagents like tin(II) chloride or catalytic hydrogenation.

Step 1: Nitration to form 1-(2-Hydroxy-5-nitrophenyl)ethanone

  • In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2'-hydroxyacetophenone (1.0 eq) in glacial acetic acid at room temperature.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) by slowly adding the nitric acid to the sulfuric acid in a separate cooled flask.

  • Add the nitrating mixture dropwise to the solution of 2'-hydroxyacetophenone, ensuring the internal temperature does not exceed 10 °C. The control of temperature is critical to prevent over-nitration and ensure safety.

  • After the addition is complete, allow the reaction to stir at 0-10 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The yellow solid precipitate of 1-(2-hydroxy-5-nitrophenyl)ethanone is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

Step 2: Reduction to form this compound

  • To a round-bottom flask, add the 1-(2-hydroxy-5-nitrophenyl)ethanone (1.0 eq) from the previous step and ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) to the suspension.

  • Heat the mixture to reflux (approx. 78 °C) and add concentrated hydrochloric acid portion-wise. The reaction is exothermic.

  • Continue refluxing for 3-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the pH is ~8-9. This step is highly exothermic and should be performed with caution.

  • The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in the Synthesis of Heterocyclic Scaffolds

The true utility of this compound is demonstrated by its role as a precursor to diverse and valuable molecular frameworks.[9] Its bifunctional nature is frequently exploited in condensation and cyclization reactions to build heterocyclic systems that are central to many pharmaceutical agents.

Application 1: Synthesis of 7-Hydroxy-4-quinolones

Quinolones are a privileged scaffold in medicinal chemistry. The ortho-aminoacetophenone moiety is an ideal starting point for constructing the 4-quinolone core via reactions that first involve the amine, followed by a base-catalyzed cyclization involving the acetyl group.[10]

Quinolone_Synthesis Start This compound Intermediate N-(3-acetyl-4-hydroxyphenyl)benzamide (Amide Intermediate) Start->Intermediate Acylation (Aroyl Chloride, Pyridine, DCM) Product 7-Hydroxy-2-phenyl-4-quinolone Intermediate->Product Cyclization (KOtBu, DMSO) Heat

Fig 2. Pathway to 7-Hydroxy-4-quinolone scaffolds.
Protocol 2: Two-Step Synthesis of a 7-Hydroxy-4-quinolone Derivative

Rationale: This protocol follows a common route where the primary amine is first acylated with an aroyl chloride to form an amide.[10] This intermediate possesses all the necessary components for a subsequent intramolecular Claisen condensation. A strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) is used to deprotonate the α-carbon of the acetyl group, which then attacks the amide carbonyl, leading to cyclization and formation of the quinolone ring.[10]

Step 1: Acylation of the Amino Group

  • Suspend this compound (1.0 eq) in dichloromethane (DCM) in a flask at 0 °C.

  • Add pyridine (1.5 eq) to act as a base and catalyst.

  • Slowly add a solution of the desired aroyl chloride (e.g., benzoyl chloride, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate, which can be purified by crystallization or chromatography.

Step 2: Base-Catalyzed Intramolecular Cyclization

  • Dissolve the amide intermediate (1.0 eq) in a suitable high-boiling solvent like DMSO.

  • Add potassium tert-butoxide (KOtBu, 2.0-3.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the mixture to room temperature and pour it into cold water.

  • Acidify the aqueous solution with 1M HCl to a pH of ~6-7 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to obtain the 7-hydroxy-4-quinolone product.

Application 2: Synthesis of Flavonoids and Chalcones

The 2'-hydroxyacetophenone substructure is a classic starting point for the synthesis of chalcones, which are open-chain precursors to flavonoids.[3] The reaction proceeds via a base-catalyzed Claisen-Schmidt condensation between the ketone and an aromatic aldehyde. The resulting chalcones are themselves biologically active and can be cyclized to form flavanones and flavones.

Chalcone_Synthesis cluster_reactants Reactants ReactantA This compound Product Amino-Hydroxy Chalcone ReactantA->Product Claisen-Schmidt Condensation (NaOH or KOH, EtOH/H₂O) rt, 12-24h ReactantB Aromatic Aldehyde (e.g., Benzaldehyde) ReactantB->Product

Fig 3. Claisen-Schmidt condensation to form chalcones.
Protocol 3: Synthesis of an Amino-Hydroxy Chalcone

Rationale: The Claisen-Schmidt condensation relies on the generation of an enolate from the ketone using a base. The α-protons of the acetyl group in this compound are acidic enough to be removed by a base like NaOH or KOH. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The subsequent dehydration of the aldol addition product yields the conjugated α,β-unsaturated ketone system characteristic of a chalcone.

  • Dissolve this compound (1.0 eq) and an appropriate aromatic aldehyde (1.0-1.2 eq) in ethanol in a round-bottom flask.

  • To this solution, add an aqueous solution of potassium hydroxide or sodium hydroxide (e.g., 40-50% w/v) dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a solid precipitate often indicates product formation.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is just below 7.

  • Collect the precipitated chalcone product by vacuum filtration.

  • Wash the solid extensively with cold water to remove inorganic salts.

  • Recrystallize the crude product from ethanol to afford the pure chalcone.

Conclusion

This compound is a testament to the power of multifunctional building blocks in synthetic chemistry. Its strategically placed functional groups provide a robust platform for the synthesis of a multitude of high-value compounds, particularly heterocyclic systems like quinolones and flavonoids. The protocols outlined herein demonstrate its practical utility, offering reliable and scalable methods for its synthesis and derivatization. For researchers and professionals in drug development and materials science, mastering the chemistry of this intermediate opens a direct and efficient route to novel molecular entities with significant biological and physical properties.

References

  • Title: this compound; CAS No.
  • Title: this compound | C8H9NO2 | CID 2775222 Source: PubChem URL:[Link]
  • Title: this compound | CAS#:50-80-6 Source: Chemsrc URL:[Link]
  • Title: The Role of 1-(3-Amino-2-hydroxyphenyl)ethanone in API Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines Source: PubMed Central URL:[Link]
  • Title: Production of 2-amino-1-(4-hydroxyphenyl)
  • Title: Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs Source: MDPI URL:[Link]
  • Title: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs Source: Semantic Scholar URL:[Link]
  • Title: (PDF)
  • Title: New Method of Synthesis of 2-Amino-4(5H)
  • Title: 1-(3-Amino-2-hydroxyphenyl)ethanone: Your Essential Pharmaceutical Intermediate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

Sources

Application Note & Protocols: Strategic Derivatization of 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the selective derivatization of 1-(5-Amino-2-hydroxyphenyl)ethanone, a versatile bifunctional scaffold for chemical synthesis. The presence of two distinct nucleophilic centers—an aromatic amine and a phenolic hydroxyl group—presents a unique challenge and opportunity for regioselective modification. We will explore the underlying principles of chemical reactivity that govern selectivity and provide detailed, field-proven protocols for N-acylation, N-sulfonylation, and O-alkylation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic campaigns.

Introduction: The Synthetic Potential of a Bifunctional Scaffold

This compound (CAS: 50-80-6, Mol. Wt.: 151.16 g/mol ) is an aromatic ketone featuring both an amino (-NH₂) and a hydroxyl (-OH) group.[1][2] This dual functionality makes it a highly valuable starting material for the synthesis of a diverse range of heterocyclic compounds, pharmaceutical intermediates, and functional materials.

The primary challenge in its utilization lies in the selective modification of one functional group in the presence of the other. The aromatic amine is generally more nucleophilic than the phenolic hydroxyl group under neutral or mildly basic conditions. However, the hydroxyl group's acidity allows for its conversion into a highly nucleophilic phenoxide anion under strongly basic conditions. Understanding and exploiting this differential reactivity is the cornerstone of achieving high-yield, selective derivatization.

This guide details three fundamental transformations:

  • N-Acylation & N-Sulfonylation: Targeting the more nucleophilic amino group.

  • O-Alkylation: Targeting the hydroxyl group after selective activation.

Foundational Principles: Regioselectivity and Reactivity

The synthetic strategy hinges on the relative nucleophilicity and acidity of the two functional groups.

  • Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily attacking electrophilic centers like acyl chlorides, sulfonyl chlorides, and activated carboxylic acids.[3]

  • Hydroxyl Group (-OH): The phenolic proton is acidic (pKa ≈ 10). In its protonated form, it is a weak nucleophile. Upon deprotonation by a suitable base, it forms a phenoxide anion, which is a significantly stronger nucleophile, capable of participating in reactions like the Williamson ether synthesis.[4]

This difference allows for a logical separation of reaction conditions to achieve the desired regioselectivity.

N-Derivatization: Amide and Sulfonamide Synthesis

Due to the higher intrinsic nucleophilicity of the amino group, N-derivatization can typically be achieved with high selectivity without the need for protecting the phenolic hydroxyl.

N-Acylation (Amide Formation)

The formation of an amide bond is one of the most common reactions in medicinal chemistry.[5][6] This is readily accomplished by treating this compound with an acylating agent in the presence of a non-nucleophilic base to scavenge the acidic byproduct.

N_Acylation_Workflow SM This compound Product N-Acylated Product (Amide) SM->Product 1 AC Acylating Agent (e.g., R-COCl, (R-CO)₂O) AC->Product 2 Base Base (e.g., Pyridine, Et₃N) Base->Product 3 caption Fig 1. N-Acylation Workflow. N_Sulfonylation_Workflow SM This compound Product N-Sulfonylated Product (Sulfonamide) SM->Product SC Sulfonyl Chloride (e.g., TsCl, MsCl) SC->Product Base Base (e.g., K₂CO₃, Pyridine) Base->Product caption Fig 2. N-Sulfonylation Workflow. O_Alkylation_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation SM This compound Intermediate Phenoxide Intermediate SM->Intermediate Base Strong Base (e.g., K₂CO₃, NaH) Base->Intermediate Product O-Alkylated Product (Ether) Intermediate->Product AH Alkyl Halide (e.g., R-Br, R-I) AH->Product caption Fig 3. O-Alkylation Workflow.

Sources

Application Notes & Protocols: The Catalytic Versatility of 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(5-Amino-2-hydroxyphenyl)ethanone, also known as 5'-Amino-2'-hydroxyacetophenone, is a multifunctional aromatic compound whose unique arrangement of functional groups—an o-aminophenol system and an acetyl moiety—renders it a highly valuable and versatile precursor in modern catalytic chemistry.[1][2] This guide provides an in-depth exploration of its primary applications, focusing on its role as a foundational substrate for the synthesis of medicinally significant benzoxazoles and as a key building block for creating catalytically active Schiff base metal complexes. We present detailed, field-tested protocols, explain the mechanistic rationale behind experimental choices, and offer insights into characterization and data interpretation for researchers in synthetic chemistry and drug development.

Introduction: A Molecule of Strategic Importance

The reactivity of this compound is dictated by three key features: a nucleophilic primary amine, an acidic phenolic hydroxyl group, and a reactive acetyl group. The spatial relationship of the amine and hydroxyl groups (ortho to each other) is the cornerstone of its utility in forming heterocyclic systems. This guide is structured into two primary applications that leverage this unique chemical architecture.

  • Application I: Direct Substrate in Benzoxazole Synthesis. The o-aminophenol core is an ideal starting point for condensation and cyclization reactions to form the benzoxazole scaffold, a privileged structure in numerous pharmacologically active compounds.[3][4]

  • Application II: Precursor for Catalytic Schiff Base Ligands. The primary amine provides a reactive handle for condensation with carbonyl compounds to form Schiff bases. These molecules, particularly when featuring the adjacent hydroxyl and acetyl groups, act as potent multidentate ligands for transition metals, creating complexes with significant catalytic potential.[5][6][7]

Application I: Catalytic Synthesis of 6-Acetyl-2-Substituted Benzoxazoles

Benzoxazoles are a class of heterocyclic compounds recognized for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][8] The most common and efficient syntheses involve the condensation of an o-aminophenol with a carbonyl compound, followed by a catalytically-driven intramolecular cyclization.

Reaction Principle & Mechanism

The general transformation involves the reaction of this compound with an aldehyde. The reaction proceeds via two key steps: (1) formation of a phenolic Schiff base intermediate through the condensation of the amino group and the aldehyde, and (2) subsequent intramolecular cyclization and dehydration (or oxidation) to yield the aromatic benzoxazole ring system. The catalyst's role is to accelerate one or both of these steps.

Benzoxazole_Formation A This compound I1 Schiff Base Intermediate A->I1 + B Aldehyde (R-CHO) B->I1 + Cat Catalyst (e.g., H⁺, Cu(I)) Cat->I1 Promotes Condensation Prod 6-Acetyl-2-R-benzoxazole Cat->Prod Promotes Cyclization I1->Prod Intramolecular Cyclization Schiff_Base_Synthesis Start_A This compound in Ethanol Mixing Mix and Reflux (3 hours) Start_A->Mixing Start_B Salicylaldehyde in Ethanol Start_B->Mixing Cooling Cool to RT, then Ice Bath Mixing->Cooling Filtration Vacuum Filtration & Wash (Cold EtOH) Cooling->Filtration Product Pure Schiff Base Ligand (Dried) Filtration->Product

Sources

Scale-up synthesis of 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 1-(5-Amino-2-hydroxyphenyl)ethanone

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a pivotal intermediate in the pharmaceutical and fine chemical industries. The primary focus is on a robust and scalable two-step synthetic route commencing with the nitration of 2'-hydroxyacetophenone, followed by the catalytic hydrogenation of the resulting 2'-hydroxy-5'-nitroacetophenone. This guide is designed for researchers, chemists, and process development professionals, offering in-depth protocols, critical safety procedures for handling high-pressure hydrogenation, and methods for purification. The causality behind experimental choices is explained to ensure both scientific integrity and successful implementation in a pilot plant or manufacturing setting.

Introduction and Strategic Overview

This compound is a valuable molecular building block used in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2][3] Its structure, featuring amino, hydroxyl, and acetyl groups, offers multiple points for chemical modification. The increasing demand for complex molecules derived from this intermediate necessitates a reliable and scalable production method.

The most industrially viable and scalable approach involves the reduction of the corresponding nitro compound, 2'-hydroxy-5'-nitroacetophenone. This method is preferred for its high efficiency and atom economy. The overall synthetic strategy is depicted below.

cluster_0 Step 1: Nitration cluster_1 Step 2: Catalytic Hydrogenation A 2'-Hydroxyacetophenone B 2'-Hydroxy-5'-nitroacetophenone A->B HNO₃ / H₂SO₄ C This compound B->C H₂ (g) Catalyst (Pd/C)

Caption: Overall two-step synthesis pathway.

This guide provides detailed protocols for both the initial nitration and the critical catalytic hydrogenation step, with a strong emphasis on process safety and control, which are paramount for scale-up operations.

Part I: Synthesis of 2'-Hydroxy-5'-nitroacetophenone (Starting Material)

The precursor, 2'-hydroxy-5'-nitroacetophenone, is commercially available but can also be synthesized in high yield through the regioselective nitration of 2'-hydroxyacetophenone.[4][5] The hydroxyl group directs nitration to the ortho and para positions, with the para-nitro product being the major isomer formed under controlled conditions.

Experimental Protocol: Nitration
  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, and a dropping funnel. The reactor should be clean, dry, and situated in a well-ventilated fume hood.

  • Charge and Cool: Charge concentrated sulfuric acid (H₂SO₄, 5 volumes) into the reactor. Begin stirring and cool the acid to 0-5 °C using a circulating chiller.

  • Substrate Addition: Slowly add 2'-hydroxyacetophenone (1.0 equivalent) to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C. Stir until a complete solution is formed.

  • Nitrating Mixture: In a separate vessel, prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 equivalents) and concentrated sulfuric acid (2 volumes). Cool this mixture to 0-5 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the reactor over 1-2 hours, maintaining the internal temperature strictly between 0-5 °C. A significant exotherm will occur, requiring efficient cooling.

  • Quench: Once the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Monitor reaction completion by TLC or HPLC. Pour the reaction mixture slowly onto crushed ice (approx. 10 volumes) with vigorous stirring.

  • Isolation: The product will precipitate as a yellow solid. Isolate the solid by filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The typical melting point of the product is 100-104 °C.[4]

Part II: Scale-Up Synthesis of this compound

The core of the process is the reduction of the nitro group via catalytic hydrogenation. This reaction is highly exothermic and involves flammable gas under pressure, demanding stringent safety protocols and specialized equipment.[6][7]

Materials and Equipment
ComponentSpecificationPurpose
Reactor High-pressure autoclave (e.g., Hastelloy or Stainless Steel)To safely contain the reaction under hydrogen pressure.
Reactant 2'-Hydroxy-5'-nitroacetophenoneStarting material for reduction.
Catalyst 5-10% Palladium on Carbon (Pd/C), 50% wetHeterogeneous catalyst for hydrogenation. Must be handled wet as it is pyrophoric when dry.[7][8]
Solvent Methanol or EthanolDissolves the reactant and facilitates the reaction.
Reducing Agent Hydrogen (H₂) Gas, high puritySource of hydrogen for the reduction.
Inert Gas Nitrogen (N₂) Gas, high purityFor purging the system to remove oxygen.[6][9]
Detailed Hydrogenation Protocol

The following protocol is designed for a high-pressure reactor and must be performed by trained personnel.

A Step 1: Reactor Preparation & Leak Test B Step 2: Charge Reactants A->B Ensure seals are tight C Step 3: Inerting (N₂ Purge) B->C Solvent -> Reactant -> Catalyst (wet) D Step 4: Introduce H₂ & Pressurize C->D Critical: Remove all O₂ E Step 5: Controlled Reaction D->E Monitor T and P F Step 6: Vent H₂ & N₂ Purge E->F Confirm completion (H₂ uptake stops) G Step 7: Safe Catalyst Filtration F->G Critical: Remove all H₂ H Step 8: Product Isolation G->H Keep catalyst wet

Caption: Workflow for safe catalytic hydrogenation.

  • Reactor Preparation and Safety Checks:

    • Inspect the reactor vessel, seals, gauges, and safety relief valves to ensure they are in perfect working order.[9]

    • Perform a pressure leak test with nitrogen at a pressure slightly above the intended reaction pressure (e.g., 1.2x). The pressure should hold steady for at least 30 minutes.[9]

  • Charging the Reactor:

    • Charge the solvent (e.g., Methanol, ~10 volumes) and 2'-hydroxy-5'-nitroacetophenone (1.0 equivalent) into the reactor.

    • In a separate container, create a slurry of the 5% Pd/C catalyst (0.5-2% by weight of the nitro compound) in a small amount of the reaction solvent. This ensures the catalyst remains wet and non-pyrophoric.[7]

    • Add the catalyst slurry to the reactor. Seal the reactor immediately.

  • Inerting the System (Oxygen Removal):

    • This is a critical safety step to prevent the formation of an explosive hydrogen-oxygen mixture.[7]

    • Pressurize the sealed reactor with nitrogen to ~0.3 MPa (3 bar), then carefully vent the pressure.

    • Repeat this pressurize-vent cycle at least 3-5 times to ensure the atmosphere inside is inert.[9]

  • Hydrogenation Reaction:

    • After the final nitrogen vent, introduce hydrogen gas. Pressurize the reactor to the target pressure (e.g., 0.5-1.0 MPa or 70-145 psi).

    • Begin vigorous stirring and start heating the reactor to the desired temperature (e.g., 30-50 °C). The reduction of a nitro group is highly exothermic, so efficient cooling must be available to maintain the set temperature and prevent a runaway reaction.[6]

    • Monitor the reaction by observing the drop in hydrogen pressure as it is consumed. Maintain the pressure by feeding more hydrogen as needed.[9] The reaction is typically complete within 2-6 hours, indicated by the cessation of hydrogen uptake.

  • Post-Reaction Shutdown and Catalyst Removal:

    • Once the reaction is complete, stop the heating and cool the reactor to ambient temperature.

    • Stop the stirrer. Carefully vent the excess hydrogen gas to a safe, designated exhaust line.

    • Purge the reactor with nitrogen 3-5 times to remove all residual hydrogen.[9]

    • Crucial Step: The pyrophoric catalyst must be filtered safely. Open the reactor and immediately filter the contents through a pad of Celite or another filter aid. It is imperative to keep the filter cake wet with solvent throughout the filtration process to prevent it from drying and igniting in the air.[8]

    • Wash the filter cake with additional solvent to recover all the product. The wet catalyst waste should be immediately quenched with water and stored in a labeled, dedicated waste container.[8]

Product Isolation and Purification
  • Solvent Removal: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.

  • Crude Product: The crude this compound will be obtained as a solid, which may be off-white to yellow or brown due to minor oxidation.

  • Recrystallization (Purification):

    • Aminophenols can be purified by recrystallization. A common technique involves dissolving the crude product in a slightly acidic aqueous solution (e.g., using citric or phosphoric acid) to form the more stable salt.[10]

    • The solution can be treated with activated charcoal to remove colored impurities.

    • After filtering off the charcoal, the pH of the solution is carefully adjusted to ~7.0-7.5 with a base (e.g., ammonium hydroxide) under an inert nitrogen atmosphere to precipitate the purified, white p-aminophenol.[10][11]

    • Filter the purified product, wash with cold deionized water, and dry under vacuum at 50-60 °C.

Data Summary and Process Parameters

ParameterRecommended ValueRationale
Catalyst Loading 0.5-2.0 wt% (dry basis)Balances reaction rate with cost and filtration difficulty.
Hydrogen Pressure 0.5 - 1.0 MPa (70-145 psi)Sufficient for efficient reduction without requiring ultra-high-pressure equipment.
Reaction Temperature 30 - 50 °CProvides a good reaction rate while allowing for effective control of the exotherm.
Solvent Methanol or EthanolExcellent solubility for reactant and product; easily removed.
Typical Yield >95%The catalytic hydrogenation of nitro groups is typically a very high-yielding reaction.
Purity (Post-Recrystallization) >98% (by HPLC)Achievable with careful purification to remove catalyst residues and oxidation byproducts.

Critical Safety Considerations

Scaling up chemical reactions introduces significant safety challenges. For catalytic hydrogenation, the primary hazards are fire and explosion.

  • Hydrogen Hazards: Hydrogen is colorless, odorless, and has a very wide flammability range (4-75% in air). All operations must be conducted in a well-ventilated area, away from any potential ignition sources (sparks, static electricity, hot surfaces).[6][12] Use hydrogen detectors with alarms.[6]

  • Pyrophoric Catalyst: Palladium on carbon is highly reactive and can spontaneously ignite when exposed to air, especially after use when it is saturated with hydrogen. NEVER allow the catalyst to dry. Always handle it as a wet slurry and quench it with water immediately after filtration.[7][8]

  • Exothermic Reaction: The reduction is highly exothermic. A failure in the cooling system could lead to a rapid increase in temperature and pressure (a runaway reaction), potentially causing a reactor rupture. Ensure a robust cooling system and a controlled rate of hydrogen addition.[6]

  • Pressure Equipment: Only use certified high-pressure reactors. Ensure all operators are thoroughly trained in their use, including startup, shutdown, and emergency procedures.[9][12] Always check that safety relief valves and rupture discs are correctly rated and installed.[6]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, flame-retardant lab coats, and gloves, is mandatory. A face shield may be required when charging or discharging the reactor.[12]

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025).
  • Hydrogenation SOP. (n.d.).
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • What are the safety precautions for operating a Hydrogenation Test Unit? (2025).
  • Synthesis process of 2-hydroxy-5-nonylacetophenone. (n.d.). Google Patents.
  • Process for the purification of p-aminophenol. (n.d.). Google Patents.
  • Purification of p-aminophenol. (n.d.). Google Patents.
  • Process for purifying crude 4-aminophenol. (n.d.). Google Patents.
  • Process for the purification of p-aminophenol - Patent US-4440954-A. (n.d.). PubChem.
  • Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. (2022). PMC - NIH.
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). MDPI.
  • Synthesis of 3-amino-2-hydroxyacetophenone. (n.d.). PrepChem.com.
  • Scale-Up Synthesis of 1-(5-Amino-2-methylphenyl)ethanone: Application Notes and Protocols. (n.d.). Benchchem.
  • This compound. (n.d.). PubChem.
  • The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. (n.d.). Organic Syntheses Procedure.
  • Green synthesis method of 2-hydroxy-3-nitroacetophenone. (n.d.). Google Patents.
  • This compound. (n.d.). Sigma-Aldrich.
  • PURIFICATION OF p-AMINOPHENOL. (n.d.). Google Patents.
  • How to synthesize 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone? (n.d.). Guidechem.
  • Method for catalytic reduction of m-nitroacetophenone for preparation of m-aminoacetophenone. (n.d.). Google Patents.
  • 1-(2-Amino-5-hydroxyphenyl)ethanone. (n.d.). CymitQuimica.
  • Efficient and scalable synthesis of 1,5-diamino-2-hydroxy-pentane from l-lysine via cascade catalysis using engineered Escherichia coli. (2022). NIH.
  • This compound. (n.d.). Sigma-Aldrich.
  • 2 -Hydroxy-5 -nitroacetophenone 97 1450-76-6. (n.d.). Sigma-Aldrich.
  • 2′-Hydroxy-5′-nitroacetophenone, CAS 1450-76-6. (n.d.). Santa Cruz Biotechnology.
  • 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis. (n.d.). ChemicalBook.

Sources

Introduction: Navigating the Synthetic Complexity of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Protecting Group Strategies for 1-(5-Amino-2-hydroxyphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

This compound is a trifunctional aromatic compound that serves as a valuable starting material and intermediate in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[1][2] Its structure, featuring a nucleophilic aromatic amine, a moderately acidic phenolic hydroxyl group, and an electrophilic ketone, presents a significant synthetic challenge. The proximate reactivity of the amino and hydroxyl groups often leads to a lack of chemoselectivity in reactions, necessitating a well-designed protecting group strategy to achieve desired transformations on a specific part of the molecule.

This guide provides an in-depth analysis of protecting group strategies tailored for this compound. Moving beyond a simple recitation of protocols, we will explore the underlying principles of functional group reactivity, the logic of chemoselective versus orthogonal protection, and provide field-tested protocols to empower researchers in drug development and synthetic chemistry.

Reactivity Analysis: The Key to Strategic Synthesis

Understanding the inherent reactivity of each functional group is the cornerstone of an effective synthetic strategy.[3] In this compound, the reactivity hierarchy is generally governed by nucleophilicity and acidity.

  • Amino Group (-NH₂): As the most basic and nucleophilic site on the molecule, the aromatic amine will readily react with a wide range of electrophiles, such as acyl chlorides, anhydrides, and alkyl halides.

  • Hydroxyl Group (-OH): The phenolic hydroxyl is acidic and can be deprotonated to form a highly nucleophilic phenoxide ion. Under neutral or acidic conditions, its nucleophilicity is lower than the amino group, but under basic conditions, its reactivity is significantly enhanced.

  • Ketone Group (-C=O): The acetyl ketone is an electrophilic site, susceptible to attack by nucleophiles. It is generally less reactive than common electrophilic reagents used for derivatizing amines and phenols.

This inherent difference in reactivity allows for some degree of chemoselectivity but often requires careful control of reaction conditions. For multi-step syntheses, protecting groups are indispensable tools for masking the reactivity of one or both of the amino and hydroxyl functionalities.

Caption: The trifunctional nature of this compound.

Strategic Decision Framework

The choice of a protection strategy is dictated by the target transformation. The "best" protecting group is often no protecting group at all, provided the desired selectivity can be achieved.[3]

G start Start: Synthetic Goal for This compound q1 Is reaction selective for a single native functional group? start->q1 a1 Proceed with Chemoselective Reaction q1->a1  Yes q2 Does the synthesis require modification of only ONE of the -NH2 or -OH groups? q1->q2 No end_note Consult PG stability charts and protocols a1->end_note a2 Single Protection Strategy: Protect the other group q2->a2  Yes q3 Does the synthesis require sequential, independent modification of both -NH2 and -OH groups? q2->q3 No a2->end_note a3 Orthogonal Protection Strategy: Protect both groups with independently cleavable PGs q3->a3  Yes a3->end_note

Caption: Decision workflow for selecting a protecting group strategy.

Chemoselective Strategy (Protection-Free)

Due to the higher nucleophilicity of the amine, selective N-functionalization is often possible. For instance, N-acylation can be achieved with high selectivity under carefully controlled, neutral, or slightly basic conditions, leaving the phenolic hydroxyl untouched.[4][5] This approach is highly efficient as it avoids the additional steps of protection and deprotection.[3]

Single Protection Strategy

When a reaction would affect both the amine and hydroxyl groups, one must be temporarily masked.

  • Protecting the Amine: If the desired reaction is at the hydroxyl group (e.g., O-alkylation), the more nucleophilic amine must be protected. Carbamates like Boc are ideal as they are robust but easily removed under acidic conditions.[6]

  • Protecting the Hydroxyl: If the target reaction is on the amine (e.g., reductive amination that could affect the ketone), the hydroxyl group can be protected as an ether (e.g., TBDMS ether), which is stable to many reaction conditions but can be selectively cleaved using fluoride reagents.[7]

Orthogonal Protection Strategy

For complex syntheses requiring sequential and distinct modifications at both the amine and hydroxyl positions, an orthogonal strategy is essential.[8][9] This involves using two different protecting groups that can be removed under mutually exclusive conditions.[8] For example, an acid-labile N-Boc group can be used alongside a fluoride-labile O-TBDMS group. This allows for the selective deprotection and reaction of one site while the other remains protected.

Protecting Group Selection and Comparison

The choice of protecting group is critical and depends on its stability to the planned reaction conditions and the mildness of its removal.

Table 1: Comparison of Common Amino Protecting Groups

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability Profile
Boc (tert-Butoxycarbonyl)-C(O)O-tBuBoc₂O, base (e.g., TEA, NaOH), THF or CH₂Cl₂[10][11]Strong acid (TFA, HCl in dioxane)[10][12]Stable to base, hydrogenolysis, nucleophiles.
Cbz (Carboxybenzyl)-C(O)OCH₂PhCbz-Cl, base, H₂O/dioxaneH₂, Pd/C (Hydrogenolysis)[6]Stable to acid and base. Cleaved by strong Lewis acids.
Ac (Acetyl)-C(O)CH₃Ac₂O or AcCl, base[5]Acidic or basic hydrolysis (e.g., HCl or NaOH)[13]Very stable. Removal often requires harsh conditions.

Table 2: Comparison of Common Phenolic Hydroxyl Protecting Groups

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability Profile
TBDMS (tert-Butyldimethylsilyl)-Si(CH₃)₂(tBu)TBDMS-Cl, imidazole, DMFF⁻ (TBAF, HF); mild acid (catalytic AcCl in MeOH)[7][14]Stable to base, mild acid, many redox conditions.
Bn (Benzyl)-CH₂PhBnBr, base (K₂CO₃, NaH), acetone or DMFH₂, Pd/C (Hydrogenolysis)Stable to acid, base, and many redox reagents.
Me (Methyl)-CH₃MeI or Me₂SO₄, base (K₂CO₃, NaH), DMFHarsh conditions: BBr₃ or HBr[15]Extremely stable. Cleavage requires harsh conditions.

Application Protocols

The following protocols are designed to be robust and reproducible. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Chemoselective N-Acetylation

Rationale: This protocol leverages the superior nucleophilicity of the amine over the phenol to achieve selective acylation without protecting groups. Acetic anhydride is used as a mild acylating agent.[5]

  • Reagents:

    • This compound (1.0 eq)

    • Acetic Anhydride (1.1 eq)

    • Sodium Bicarbonate (NaHCO₃)

    • Ethyl Acetate (EtOAc)

    • Deionized Water

    • Brine (saturated NaCl solution)

  • Procedure:

    • Suspend this compound in ethyl acetate (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

    • To the stirring suspension, add acetic anhydride dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes).

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with deionized water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product, 1-(5-acetamido-2-hydroxyphenyl)ethanone, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: N-Boc Protection

Rationale: This protocol installs the acid-labile Boc group on the amine, rendering it non-nucleophilic and preparing the molecule for subsequent reactions at the hydroxyl or ketone positions.[11]

  • Reagents:

    • This compound (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Ethyl Acetate (EtOAc)

    • 1M HCl (aq)

  • Procedure:

    • Dissolve this compound in anhydrous THF (approx. 15 mL per gram) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Add triethylamine, followed by the addition of Boc₂O.

    • Stir the mixture at room temperature overnight (12-16 hours). Monitor by TLC.

    • Remove the THF under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic solution sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting tert-butyl (3-acetyl-4-hydroxyphenyl)carbamate by flash column chromatography on silica gel.

Protocol 3: O-TBDMS Protection of N-Boc Intermediate

Rationale: This protocol demonstrates the second step in an orthogonal protection strategy. Starting with the N-Boc protected intermediate from Protocol 2, the phenolic hydroxyl is protected as a TBDMS ether, which is stable to the acidic conditions used for Boc removal.

Caption: Orthogonal protection and selective deprotection scheme.

  • Reagents:

    • tert-butyl (3-acetyl-4-hydroxyphenyl)carbamate (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

    • Imidazole (2.5 eq)

    • Dimethylformamide (DMF), anhydrous

    • Diethyl ether (Et₂O)

  • Procedure:

    • Dissolve the N-Boc protected starting material and imidazole in anhydrous DMF in a flask under an inert atmosphere.

    • Add TBDMS-Cl in one portion and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

    • Separate the layers and extract the aqueous phase two more times with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the fully protected product by flash column chromatography.

Protocol 4: Selective Deprotection Strategies

A. Selective N-Boc Deprotection

Rationale: This method removes the Boc group using trifluoroacetic acid (TFA) while leaving the TBDMS ether intact, enabling subsequent modification of the free amine.[12]

  • Reagents:

    • N-Boc, O-TBDMS protected starting material (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the protected substrate in anhydrous DCM (approx. 20 mL per gram).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise (typically 20-50% v/v with DCM).

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-3 hours.

    • Monitor by TLC. Upon completion, carefully concentrate the mixture under reduced pressure.

    • Redissolve the residue in EtOAc and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic. Wash with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the O-TBDMS protected amine.

B. Selective O-TBDMS Deprotection

Rationale: This method uses a fluoride source (TBAF) to cleave the silicon-oxygen bond, leaving the N-Boc group untouched for subsequent reactions at the phenolic site.[7]

  • Reagents:

    • N-Boc, O-TBDMS protected starting material (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve the protected substrate in anhydrous THF.

    • Add the 1.0 M solution of TBAF in THF dropwise at room temperature.

    • Stir for 1-2 hours, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

Conclusion

The successful synthesis of complex derivatives of this compound is critically dependent on the judicious selection and application of protecting groups. By carefully analyzing the reactivity of the substrate and the requirements of the synthetic route, researchers can choose between chemoselective, single-protection, or orthogonal strategies. The protocols and data presented in this guide offer a robust framework for making these strategic decisions, enabling the efficient and selective synthesis of novel compounds for research and development.

References

  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics.ACS Omega. [Link]
  • Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions.Organic & Biomolecular Chemistry. [Link]
  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.
  • Protective Groups.Organic Chemistry Portal. [Link]
  • Protecting group - Wikipedia.Wikipedia. [Link]
  • Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles.PubMed. [Link]
  • CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION.TSI Journals. [Link]
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Protection for Phenols and Catechols.
  • Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions.Journal of the American Chemical Society. [Link]
  • Amino Acid-Protecting Groups.[Source Not Provided].
  • Amino acid protecting groups - Google Patents.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.RSC Publishing. [Link]
  • Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group.Scribd. [Link]
  • BOC Deprotection.ACS GCI Pharmaceutical Roundtable. [Link]
  • An environment-friendly process for selective acylation of aminophenol - Google Patents.
  • tert-Butyldimethylsilyl Ethers.Organic Chemistry Portal. [Link]
  • Alcohol Protecting Groups.[Source Not Provided].
  • PROTECTING GROUPs.pptx.Slideshare. [Link]
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.Journal of Chemical and Pharmaceutical Research. [Link]
  • A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradi
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.[Source Not Provided].
  • Protecting Groups for Amines.YouTube. [Link]
  • Amine Protection / Deprotection.Fisher Scientific. [Link]
  • This compound.PubChem. [Link]
  • Amino Acid-Protecting Groups.SciSpace. [Link]
  • A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol.Organic Chemistry Portal. [Link]
  • Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating.
  • Protecting Groups for Amines: Carbam

Sources

The Versatility of 1-(5-Amino-2-hydroxyphenyl)ethanone in the Synthesis of Bioactive Heterocycles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, containing atoms of at least two different elements in their rings, are prevalent in a vast array of pharmaceuticals and biologically active molecules.[1][2] Among the myriad of starting materials available to synthetic chemists, 1-(5-Amino-2-hydroxyphenyl)ethanone stands out as a particularly valuable and versatile building block. Its unique trifunctional nature—possessing a nucleophilic amino group, a phenolic hydroxyl group, and a reactive acetyl moiety—provides a powerful platform for the construction of a diverse range of heterocyclic scaffolds.[3] This guide provides an in-depth exploration of the applications of this compound in the synthesis of key heterocyclic systems, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

I. The Synthesis of Benzoxazoles: A Gateway to Potent Biological Activity

Benzoxazoles are a prominent class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The inherent o-aminophenol structure within this compound makes it an ideal precursor for the construction of the benzoxazole ring system.

Mechanistic Rationale: The Phillips Condensation

The most common and direct route to benzoxazoles from o-aminophenols is the Phillips condensation reaction. This involves the condensation of the o-aminophenol with a carboxylic acid or its derivative (such as an acyl chloride or orthoester) under acidic or high-temperature conditions. The reaction proceeds through an initial N-acylation of the amino group, followed by an intramolecular cyclization and dehydration to furnish the aromatic benzoxazole ring.

Visualizing the Workflow: Benzoxazole Synthesis

Benzoxazole_Synthesis Start This compound Intermediate N-Acylated Intermediate Start->Intermediate Acylation Reagent Carboxylic Acid / Derivative (e.g., Acetic Anhydride) Reagent->Intermediate Product 6-Acetyl-2-methylbenzo[d]oxazole Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: General workflow for the synthesis of a benzoxazole derivative.

Experimental Protocol: Synthesis of 6-Acetyl-2-methylbenzo[d]oxazole

This protocol details the synthesis of a representative benzoxazole derivative from this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • To a round-bottom flask, add this compound (1.51 g, 10 mmol) and acetic anhydride (1.12 g, 11 mmol).

  • Heat the mixture at 100°C for 1 hour.

  • Allow the mixture to cool to room temperature and then add polyphosphoric acid (10 g).

  • Heat the reaction mixture to 140°C and maintain this temperature for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from ethanol to afford pure 6-Acetyl-2-methylbenzo[d]oxazole.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)1H NMR (δ, ppm)
6-Acetyl-2-methylbenzo[d]oxazoleC₁₀H₉NO₂175.19~85135-1372.65 (s, 3H, -COCH₃), 2.70 (s, 3H, -CH₃), 7.60 (d, 1H), 8.05 (dd, 1H), 8.30 (d, 1H)

II. The Friedländer Synthesis of Quinolines: Constructing a Privileged Scaffold

Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core of numerous natural products and synthetic drugs with a wide range of biological activities.[6][7] The Friedländer synthesis is a powerful and straightforward method for constructing the quinoline ring system.[8][9] this compound, being an o-aminoaryl ketone, is an excellent substrate for this reaction.

Mechanistic Rationale: A Cascade of Condensation and Cyclization

The Friedländer synthesis involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester).[6] The reaction, which can be catalyzed by either acid or base, proceeds through an initial aldol-type condensation between the two carbonyl compounds, followed by a cyclodehydration to form the quinoline ring.[9]

Visualizing the Workflow: Friedländer Quinoline Synthesis

Friedlander_Synthesis Start This compound Intermediate1 Aldol Adduct Start->Intermediate1 Aldol Condensation Reagent Carbonyl Compound (with α-methylene group) Reagent->Intermediate1 Intermediate2 Enone Intermediate Intermediate1->Intermediate2 Dehydration Product Substituted Quinoline Intermediate2->Product Cyclodehydration

Caption: The stepwise mechanism of the Friedländer quinoline synthesis.

Experimental Protocol: Synthesis of 6-Hydroxy-2,4-dimethylquinoline

This protocol describes the synthesis of a substituted quinoline via the Friedländer annulation.

Materials:

  • This compound

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl) (concentrated)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.51 g, 10 mmol) and potassium hydroxide (0.84 g, 15 mmol) in ethanol (50 mL).

  • To this solution, add acetone (1.16 g, 20 mmol) dropwise with stirring.

  • Reflux the reaction mixture for 6 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize it with concentrated hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Add water (50 mL) to the residue and basify with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)1H NMR (δ, ppm)
6-Hydroxy-2,4-dimethylquinolineC₁₁H₁₁NO173.21~75230-2322.45 (s, 3H, -CH₃), 2.60 (s, 3H, -CH₃), 7.10 (s, 1H), 7.25 (dd, 1H), 7.40 (d, 1H), 7.80 (d, 1H), 9.80 (s, 1H, -OH)

III. Synthesis of 1,5-Benzodiazepines: Accessing a Core Neurological Scaffold

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including acting as anticonvulsant, anti-inflammatory, and sedative agents.[10] The synthesis of 1,5-benzodiazepines is typically achieved through the condensation of an o-phenylenediamine with a ketone. While this compound is not a diamine, its amino and acetyl groups can participate in a similar cyclocondensation reaction under specific conditions.

Mechanistic Rationale: A Double Condensation Pathway

The synthesis of a benzodiazepine-like structure from this compound involves a self-condensation reaction. Under acidic catalysis, the amino group of one molecule can react with the ketone of another molecule to form an imine. Subsequent intramolecular cyclization and rearrangement can lead to the formation of a seven-membered ring.

Experimental Protocol: Synthesis of a Dimeric Benzodiazepine Derivative

This protocol outlines a potential route to a benzodiazepine-like dimer from this compound.

Materials:

  • This compound

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (3.02 g, 20 mmol) in a mixture of ethanol (50 mL) and glacial acetic acid (5 mL).

  • Reflux the reaction mixture for 12 hours. Monitor the formation of the product by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Expected Product and Characterization:

The expected product is a complex dimeric structure. Characterization would require detailed spectroscopic analysis (NMR, MS, IR) to confirm the final structure.

IV. The Synthesis of Chromones: Building upon the 2-Hydroxyacetophenone Core

Chromones (4H-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds that are widely distributed in nature and exhibit a broad range of biological activities.[11][12] The 2-hydroxyacetophenone moiety of this compound provides a direct entry into the synthesis of substituted chromones.

Mechanistic Rationale: The Baker-Venkataraman Rearrangement and Cyclization

A common method for chromone synthesis is the Baker-Venkataraman rearrangement.[11] This involves the acylation of the hydroxyl group of a 2-hydroxyacetophenone with an acyl chloride, followed by a base-catalyzed rearrangement to form a 1,3-diketone. Subsequent acid-catalyzed cyclization of the diketone yields the chromone ring.

Visualizing the Workflow: Chromone Synthesis

Chromone_Synthesis Start This compound Intermediate1 O-Acylated Intermediate Start->Intermediate1 Acylation Reagent1 Acyl Chloride Reagent1->Intermediate1 Intermediate2 1,3-Diketone (Baker-Venkataraman Rearrangement) Intermediate1->Intermediate2 Base-catalyzed Rearrangement Product Substituted Chromone Intermediate2->Product Acid-catalyzed Cyclization

Caption: Pathway for chromone synthesis via the Baker-Venkataraman rearrangement.

Experimental Protocol: Synthesis of 6-Amino-2-methylchromon-4-one

This protocol details the synthesis of a substituted chromone.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl) (concentrated)

  • Ethanol

Procedure:

  • Dissolve this compound (1.51 g, 10 mmol) in pyridine (20 mL).

  • Cool the solution to 0°C and add acetyl chloride (0.87 g, 11 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the O-acylated intermediate.

  • Dissolve the intermediate in pyridine and add powdered potassium hydroxide (1.12 g, 20 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-cold water and acidify with concentrated HCl.

  • Filter the precipitated 1,3-diketone and wash with water.

  • Reflux the 1,3-diketone in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid for 2 hours.

  • Cool the reaction mixture, pour it into ice water, and collect the precipitated chromone by filtration.

  • Recrystallize from ethanol.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)1H NMR (δ, ppm)
6-Amino-2-methylchromon-4-oneC₁₀H₉NO₂175.19~60245-2472.30 (s, 3H, -CH₃), 5.50 (br s, 2H, -NH₂), 6.20 (s, 1H), 6.90 (d, 1H), 7.15 (dd, 1H), 7.30 (d, 1H)

Conclusion: A Versatile Scaffold for Future Drug Discovery

The application notes and protocols detailed in this guide underscore the significant potential of this compound as a versatile and valuable starting material in heterocyclic synthesis. Its inherent structural features provide a direct and efficient entry into several classes of biologically important heterocyclic compounds, including benzoxazoles, quinolines, benzodiazepines, and chromones. The ability to readily construct these privileged scaffolds highlights the importance of this building block in the ongoing quest for novel therapeutic agents. By providing clear, mechanistically grounded, and experimentally validated protocols, this guide aims to empower researchers in their efforts to explore the vast chemical space accessible from this remarkable starting material and to accelerate the discovery of the next generation of innovative medicines.

References

  • Tutorsglobe.com. Synthesis of Chromones, Chemistry tutorial. [Link]
  • Larsen, S. D., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6886-6896. [Link]
  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
  • ResearchGate. Synthesis of chromone derivatives. The reaction was carried out with... [Link]
  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]
  • Wikipedia. Friedländer synthesis. [Link]
  • Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Scholarly Research Notices, 2012, 671594. [Link]
  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
  • Scite.ai. Friedländer Quinoline Synthesis. [Link]
  • Gutarowska, A., et al. (2024). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 29(5), 971. [Link]
  • Li Petri, G., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 11, 1202192. [Link]
  • Popa, M., & Gureșoaie, M. (2024). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules, 29(1), 193. [Link]
  • ResearchGate. Seven-membered ring systems | Request PDF. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(3-Amino-2-hydroxyphenyl)ethanone in API Synthesis. [Link]
  • PubChem. This compound. [Link]
  • Journal of Chemical and Pharmaceutical Research.
  • SciSpace. Seven-Membered Rings. [Link]
  • ResearchGate. A study about the synthesis of seven-membered-ring analogues of ketamine | Request PDF. [Link]
  • Springer. Multi-Component Reactions in Heterocyclic Chemistry. [Link]
  • Nishioka, H., et al. (2004). NOVEL SYNTHESIS OF BENZOXAZOLES FROM O-NITROPHENOLS AND AMINES. HETEROCYCLES, 64, 193-200. [Link]
  • Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]
  • ResearchGate. An efficient protocol for accessing β-amino dicarbonyl compounds through aza-Michael reaction. [Link]
  • Kumar, A., & Kumar, R. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC advances, 13(36), 25337-25361. [Link]
  • Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24. [Link]
  • ResearchGate. Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer. [Link]
  • ResearchGate. Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. [Link]

Sources

Application Notes and Protocols: The Strategic Synthesis of Heterocyclic Scaffolds from 1-(5-Amino-2-hydroxyphenyl)ethanone and Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery and materials science, the synthesis of heterocyclic compounds remains a cornerstone of innovation. Among the myriad of synthetic precursors, 1-(5-Amino-2-hydroxyphenyl)ethanone stands out as a particularly valuable building block. Its unique trifunctional nature, featuring a nucleophilic aromatic amine, a phenolic hydroxyl group, and a reactive acetyl moiety, offers a versatile platform for the construction of complex molecular architectures. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the reaction of this compound with various dicarbonyl compounds, leading to the formation of medicinally-relevant quinoxaline and benzodiazepine scaffolds. We will delve into the underlying reaction mechanisms, provide field-tested experimental protocols, and offer insights into the causality behind experimental choices.

The condensation reaction between ortho-diamino or amino-hydroxy phenyl derivatives and dicarbonyl compounds is a classical and highly effective method for generating fused heterocyclic systems.[1][2] Specifically, the reaction with 1,2-dicarbonyls serves as a primary route to quinoxalines, while 1,3-dicarbonyls are key for the synthesis of 1,5-benzodiazepines.[3][4] These structural motifs are prevalent in a wide range of biologically active compounds, exhibiting properties such as anticancer, antimicrobial, and central nervous system activities.[5]

Core Reactions and Mechanistic Insights

The reactivity of this compound is dictated by the interplay of its functional groups. The aromatic amine is the more nucleophilic center and will typically initiate the reaction with a carbonyl group of the dicarbonyl compound. The adjacent hydroxyl group can participate in the reaction, influencing the regioselectivity and the final product.

Synthesis of Quinoxaline Derivatives via Reaction with 1,2-Dicarbonyls

The reaction of this compound with a 1,2-dicarbonyl compound, such as glyoxal or benzil, proceeds via a condensation-cyclization-dehydration sequence to yield a quinoxaline derivative.[6] The general mechanism involves the initial nucleophilic attack of the amino group on one of the carbonyl carbons, followed by the attack of the second nitrogen (or in this case, potentially the hydroxyl group) on the adjacent carbonyl carbon, leading to a cyclized intermediate which then dehydrates to form the stable aromatic quinoxaline ring.[6]

The presence of the hydroxyl group ortho to the amine in this compound introduces an interesting element. While the primary reaction pathway involves the two nitrogen atoms in a typical o-phenylenediamine, the hydroxyl group can also participate in the cyclization, potentially leading to other heterocyclic systems. However, the formation of the six-membered pyrazine ring in the quinoxaline structure is generally favored.

Diagram 1: General Reaction Scheme for Quinoxaline Synthesis

G cluster_reactants Reactants cluster_products Products A This compound C Substituted Quinoxaline A->C B 1,2-Dicarbonyl (e.g., Glyoxal, Benzil) B->C

Caption: Reaction of this compound with a 1,2-dicarbonyl.

Synthesis of 1,5-Benzodiazepine Derivatives via Reaction with 1,3-Dicarbonyls

The condensation of o-phenylenediamines with β-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, is a well-established method for the synthesis of 1,5-benzodiazepines.[4][5] The reaction is typically acid-catalyzed and proceeds through the formation of a Schiff base, followed by cyclization and dehydration to form the seven-membered diazepine ring.[7]

For this compound, the reaction with a 1,3-dicarbonyl compound will involve the initial condensation of the amino group with one of the carbonyls. The subsequent intramolecular cyclization can involve either the second amine (if a diamine is formed in situ) or the hydroxyl group. The formation of the 1,5-benzodiazepine structure is the more commonly reported outcome in related systems.

Diagram 2: General Reaction Scheme for 1,5-Benzodiazepine Synthesis

G cluster_reactants Reactants cluster_products Products A This compound C Substituted 1,5-Benzodiazepine A->C B 1,3-Dicarbonyl (e.g., Acetylacetone) B->C G cluster_workflow Quinoxaline Synthesis Workflow A Dissolve Reactants in Ethanol B Add Glyoxal & Catalytic Acetic Acid A->B C Reflux for 2-4h (Monitor by TLC) B->C D Cool to RT & Induce Precipitation C->D E Filter, Wash, & Dry Product D->E G cluster_workflow 1,5-Benzodiazepine Synthesis Workflow A Combine Reactants in Microwave Vessel B Add Catalytic Piperidine A->B C Microwave Irradiation (100-120°C, 10-15 min) B->C D Cool & Precipitate with Water C->D E Filter, Wash, & Dry Product D->E

Sources

Greener Shades of Synthesis: Application Notes and Protocols for 1-(5-Amino-2-hydroxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for sustainable chemical manufacturing has catalyzed a paradigm shift in synthetic chemistry, steering researchers and pharmaceutical industries towards greener methodologies. This guide provides an in-depth exploration of environmentally benign synthesis strategies for 1-(5-Amino-2-hydroxyphenyl)ethanone and its derivatives. These compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. By harnessing the principles of green chemistry, we can significantly reduce the environmental footprint of these synthetic processes through the use of alternative energy sources, greener solvents, and streamlined reaction pathways. This document details practical, field-proven protocols for microwave-assisted synthesis, ultrasound-promoted reactions, and mechanochemical methods, offering a comparative analysis to guide researchers in selecting the most appropriate strategy for their needs.

Core Synthetic Strategies: A Green Perspective

The traditional synthesis of this compound often involves a multi-step process commencing with the nitration of a suitable precursor, followed by reduction of the nitro group. A key transformation in building the hydroxyacetophenone scaffold is the Fries rearrangement. Our focus here is to reimagine these classical steps through the lens of green chemistry.

A common synthetic route involves the following transformations:

Synthetic_Pathway 4-Aminophenol 4-Aminophenol 4-Acetamidophenyl acetate 4-Acetamidophenyl acetate 4-Aminophenol->4-Acetamidophenyl acetate Acetylation This compound This compound 4-Acetamidophenyl acetate->this compound Fries Rearrangement 2-Hydroxy-5-nitroacetophenone 2-Hydroxy-5-nitroacetophenone 2-Hydroxy-5-nitroacetophenone->this compound Nitro Reduction

Caption: General synthetic routes to this compound.

Section 1: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods.[1][2] The direct interaction of microwaves with polar molecules results in efficient and uniform heating, minimizing side reactions and decomposition of thermally sensitive compounds.[1]

Application Note: Microwave-Promoted Fries Rearrangement

The Fries rearrangement, a classic method for synthesizing hydroxyaryl ketones, traditionally employs stoichiometric amounts of Lewis acids and harsh reaction conditions.[3] A greener approach utilizes microwave irradiation to drive this reaction, often with solid acid catalysts, reducing the need for corrosive reagents and simplifying workup procedures.

Protocol 1: Microwave-Assisted Synthesis of this compound from 4-Acetamidophenyl Acetate

This protocol adapts methodologies for microwave-assisted synthesis of related heterocyclic compounds and applies them to the Fries rearrangement of an acetylated aminophenol derivative.[4][5]

Materials:

  • 4-Acetamidophenyl acetate

  • Zeolite H-ZSM-5 or Montmorillonite K-10

  • High-boiling point solvent (e.g., N,N-Dimethylformamide or solvent-free)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, place 4-acetamidophenyl acetate (1 mmol) and the solid acid catalyst (e.g., 0.5 g of Zeolite H-ZSM-5).

  • If using a solvent, add 3 mL of DMF. For a solvent-free reaction, ensure the reactants are well-mixed.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a constant temperature of 150-180°C for 15-30 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction vial to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Add ethyl acetate to the residue and filter to remove the catalyst.

  • The crude product is then subjected to hydrolysis with dilute HCl to remove the acetyl protecting group from the amine, followed by neutralization to yield this compound.

  • Purify the final product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Microwave Irradiation: Provides rapid and uniform heating, significantly reducing reaction time and minimizing the formation of byproducts often seen with prolonged heating in conventional methods.[2]

  • Solid Acid Catalyst: Replaces corrosive and hazardous Lewis acids like AlCl₃, simplifying the workup and allowing for catalyst recycling.[6] Zeolites and clays offer a large surface area and acidic sites to promote the rearrangement.

  • Solvent Choice/Solvent-Free: High-boiling polar solvents like DMF couple efficiently with microwaves. Solvent-free conditions represent an even greener alternative, reducing waste and simplifying purification.

Section 2: Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative to conventional methods. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.[7][8]

Application Note: Ultrasound-Promoted Synthesis of Heterocycles

Ultrasound has been successfully employed in a variety of organic transformations, including the synthesis of heterocyclic compounds, often in aqueous media, which aligns perfectly with the principles of green chemistry.[9] The mechanical effects of ultrasound also enhance mass transfer, particularly in heterogeneous reactions.

Protocol 2: Ultrasound-Assisted Catalytic Reduction of 1-(2-Hydroxy-5-nitrophenyl)ethanone

This protocol is based on established methods for the ultrasound-assisted reduction of nitroarenes.[10]

Materials:

  • 1-(2-Hydroxy-5-nitrophenyl)ethanone

  • Palladium on activated carbon (10% Pd/C) or a green-synthesized nanocatalyst (e.g., Ag-Fe bimetallic nanoparticles).[11]

  • Hydrazine hydrate or Sodium borohydride as a reducing agent.

  • Ethanol or a water/ethanol mixture as the solvent.

  • Ultrasonic bath or probe sonicator.

Procedure:

  • In a round-bottom flask, dissolve 1-(2-Hydroxy-5-nitrophenyl)ethanone (1 mmol) in 10 mL of the chosen solvent.

  • Add the catalyst (e.g., 10 mg of 10% Pd/C).

  • Place the flask in an ultrasonic bath.

  • Slowly add the reducing agent (e.g., 2-3 equivalents of hydrazine hydrate) to the suspension.

  • Irradiate the mixture with ultrasound at a frequency of 20-40 kHz at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the catalyst through a pad of Celite.

  • Remove the solvent under reduced pressure.

  • Extract the product with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • Ultrasound Irradiation: The cavitation effect enhances the reaction rate by creating localized high-energy zones, and the mechanical agitation improves the efficiency of the heterogeneous catalytic reduction.[7]

  • Green Reducing Agents: While hydrazine is toxic, its use in smaller quantities under accelerated conditions is an improvement. Sodium borohydride in aqueous systems is a greener alternative. Catalytic transfer hydrogenation with formic acid or its salts is another green option.

  • Aqueous Solvent System: Using water or an ethanol/water mixture as the solvent is a cornerstone of green chemistry, reducing reliance on volatile organic compounds.[12]

Section 3: Mechanochemical Synthesis

Mechanochemistry utilizes mechanical energy to induce chemical reactions, often in the absence of solvents (neat grinding) or with minimal amounts of liquid (liquid-assisted grinding, LAG).[13] This solvent-free approach significantly reduces waste and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry.

Application Note: Solvent-Free Reduction of Nitroarenes

Recent studies have demonstrated the feasibility of mechanochemical hydrogenation of nitro compounds using a ball mill, offering a scalable and environmentally friendly alternative to traditional methods.[14]

Protocol 3: Mechanochemical Reduction of 1-(2-Hydroxy-5-nitrophenyl)ethanone

This protocol is adapted from the mechanochemical synthesis of paracetamol from 4-nitrophenol.[14]

Materials:

  • 1-(2-Hydroxy-5-nitrophenyl)ethanone

  • Palladium on activated carbon (5-10% Pd/C)

  • A hydrogen source (e.g., ammonium formate or direct H₂ gas if the equipment allows)

  • Ball mill with stainless steel grinding jars and balls.

Procedure:

  • Place 1-(2-Hydroxy-5-nitrophenyl)ethanone (1 mmol), Pd/C (50 mg), and ammonium formate (3-5 equivalents) in a stainless steel grinding jar.

  • Add a small amount of a liquid grinding assistant like isopropanol (e.g., 0.5 mL) to improve reaction efficiency.

  • Seal the jar and mill at a frequency of 20-30 Hz for 30-60 minutes.

  • After milling, open the jar in a well-ventilated fume hood.

  • Extract the contents of the jar with ethanol or ethyl acetate.

  • Filter the mixture to remove the catalyst and any solid byproducts.

  • Evaporate the solvent to yield the crude product.

  • Purify by column chromatography or recrystallization.

Causality behind Experimental Choices:

  • Ball Milling: Provides the mechanical energy to activate the reactants and facilitate the reaction in the solid state, eliminating the need for bulk solvents.

  • Liquid-Assisted Grinding (LAG): The addition of a small amount of a liquid can significantly enhance the reaction rate and yield by improving the contact between reactants and the catalyst.[14]

  • Solid Hydrogen Source: Ammonium formate is a convenient and safer alternative to gaseous hydrogen for laboratory-scale reactions.

Quantitative Data and Comparative Analysis

The following table summarizes typical performance indicators for the green synthesis methods described, based on literature for analogous reactions.

Method Energy Source Typical Reaction Time Typical Yield Solvent/Catalyst System Key Advantages Potential Challenges
Microwave-Assisted Microwaves15-30 min[4]80-95%[2]Solid acids, DMF, or solvent-freeRapid reaction rates, high yields, cleaner reactionsRequires specialized equipment, potential for pressure buildup
Ultrasound-Assisted Ultrasound30-60 min[9]85-98%[10]Heterogeneous catalysts, aqueous/alcoholic solventsMilder conditions, enhanced rates for heterogeneous reactionsScalability can be an issue, probe erosion
Mechanochemical Mechanical Grinding30-60 min[14]90-99%[14]Solvent-free or LAG, solid H₂ sourceMinimal solvent use, high yields, novel reactivityRequires specialized equipment, potential for amorphization

Visualization of Workflows

Green_Synthesis_Workflow cluster_Microwave Microwave-Assisted Synthesis cluster_Ultrasound Ultrasound-Assisted Synthesis cluster_Mechanochemical Mechanochemical Synthesis M_Start Mix Reactants & Catalyst M_React Microwave Irradiation (150-180°C, 15-30 min) M_Start->M_React M_Workup Solvent Removal & Filtration M_React->M_Workup M_Hydrolysis Acid Hydrolysis & Neutralization M_Workup->M_Hydrolysis M_Purify Purification M_Hydrolysis->M_Purify U_Start Dissolve Reactant, Add Catalyst U_React Ultrasonic Irradiation (RT, 30-60 min) U_Start->U_React U_Workup Catalyst Filtration U_React->U_Workup U_Purify Solvent Evaporation & Purification U_Workup->U_Purify MC_Start Load Reactants & Catalyst into Mill MC_React Ball Milling (20-30 Hz, 30-60 min) MC_Start->MC_React MC_Workup Extraction & Filtration MC_React->MC_Workup MC_Purify Solvent Evaporation & Purification MC_Workup->MC_Purify

Caption: Comparative workflow of green synthesis methods.

Conclusion and Future Outlook

The adoption of green synthesis methodologies for the preparation of this compound and its derivatives offers significant advantages in terms of reduced reaction times, higher yields, and minimized environmental impact. Microwave-assisted synthesis provides a rapid and efficient route, particularly for thermally driven reactions like the Fries rearrangement. Ultrasound-assisted methods excel in promoting heterogeneous catalytic reactions under mild conditions. Mechanochemistry stands out as a truly solvent-free approach with the potential for high efficiency and novel reactivity.

The choice of the optimal method will depend on the specific synthetic step, available equipment, and scalability requirements. Further research into the development of recyclable catalysts and the application of these green techniques in one-pot, multi-component reactions will continue to push the boundaries of sustainable pharmaceutical manufacturing.

References

  • James, S. L., et al. (2012). Mechanochemistry: opportunities for new and cleaner synthesis. Chemical Society Reviews, 41(1), 413-447.
  • De la Hoz, A., et al. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • BenchChem (2025). A Comparative Guide to the Synthesis Efficiency of Aminophenol Isomers. [URL: https://www.benchchem.com/product/b5658]
  • Monti, S., et al. (2010). Selectivity in the photo-Fries rearrangement of some aryl benzoates in green and sustainable media. Preparative and mechanistic aspects. Photochemical & Photobiological Sciences, 9(10), 1333-1341.
  • Coy-Barrera, E., et al. (2025). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. Molbank, M1975. [URL: https://www.mdpi.com/1422-8599/2025/1/M1975]
  • Kappe, C. O. (2006). Convenient and general microwave-assisted protocols for the expedient synthesis of heterocycles. Heterocycles, 70, 1-19.
  • Khadilkar, B. M., et al. (2001). A new facile method for thia-Fries rearrangement of arylsulfonates. Tetrahedron Letters, 42(40), 7055-7057.
  • Esteves, P. M., et al. (2023). Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens. ChemistryOpen, 12(11), e202300256. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10654881/]
  • Capello, C., et al. (2022). Towards Green Reductions in Bio-Derived Solvents. European Journal of Organic Chemistry, 2023(26), e202201494.
  • Wikipedia. (2023). Fries rearrangement. [URL: https://en.wikipedia.org/wiki/Fries_rearrangement]
  • BenchChem. (2025). Synthesis of p-aminophenol from p-nitrophenol reduction over Pd@ZIF-8. [URL: https://www.benchchem.com/product/b5658]
  • BenchChem. (2025). Performance comparison of catalysts for aminophenol synthesis. [URL: https://www.benchchem.com/product/b5658]
  • Strauss, U. P., et al. (2013). Biocatalytic Friedel–Crafts Acylation and Fries Reaction. Angewandte Chemie International Edition, 52(49), 12942-12945. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4596204/]
  • Filo. (2025). Convert Phenol to Acetophenone Describe the chemical reaction and steps. [URL: https://www.filo.com/conversion/phenol-to-acetophenone]
  • Kumar, S., & Maurya, S. K. (2023). Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. The Journal of Organic Chemistry, 88(14), 8690–8702. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c00569]
  • Borhade, S. S., & Shinde, S. V. (2022). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society, 99(8), 100588.
  • Martinez, J., et al. (2022). Ultrasound-assisted Chemical Synthesis. In Sonochemistry. IntechOpen.
  • ResearchGate. (2022). Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. [URL: https://www.researchgate.net/publication/362507028_Synthesis_and_Biological_Evaluation_of_p-Aminophenol_Derivatives_Applying_In_Vivo_Ex_Vivo_and_In_Silico_Approach]
  • Wang, D., et al. (2014). One-pot green synthesis of silver/iron oxide composite nanoparticles for 4-nitrophenol reduction. Journal of Hazardous Materials, 264, 461-468. [URL: https://pubmed.ncbi.nlm.nih.gov/24291884/]
  • Filo. (2025). Convert Phenol to Acetophenone. [URL: https://www.filo.com/conversion/phenol-to-acetophenone]
  • Portada, T. D., et al. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry, 26(6), 3564-3572. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/gc/d3gc04281b]
  • ResearchGate. (2022). Ultrasound-assisted Chemical Synthesis. [URL: https://www.researchgate.net/publication/359145679_Ultrasound-assisted_Chemical_Synthesis]
  • Rahatgaonkar, A. M., et al. (2004). Microwave-Assisted Synthesis of 2-amino-4-substituted-thiazoles. Asian Journal of Chemistry, 16(2), 1039-1042.
  • ResearchGate. (2025). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. [URL: https://www.researchgate.net/publication/378619379_Microwave-Assisted_Synthesis_of_1-5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl-ethan-1-ones_from_2-Amino_Acid-Derived_Enamine-Type_Schiff_Bases]
  • Goclik, L., et al. (2022). Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. Green Chemistry, 24(7), 2813-2820.
  • ResearchGate. (2014). One-pot green synthesis of silver/iron oxide composite nanoparticles for 4-nitrophenol reduction. [URL: https://www.researchgate.net/publication/259021703_One-pot_green_synthesis_of_silveriron_oxide_composite_nanoparticles_for_4-nitrophenol_reduction]
  • Al-Mulla, A. (2024). Green Catalysts and/or Green Solvents for Sustainable Multi-Component Reactions.
  • Google Patents. (1986). Process for producing 4-hydroxyacetophenone. [URL: https://patents.google.
  • Stamatov, S. D., et al. (2024). One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. Molecules, 29(18), 4301. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11432724/]
  • Sigma-Aldrich. (2014). One-pot green synthesis of silver/iron oxide composite nanoparticles for 4-nitrophenol reduction. [URL: https://www.sigmaaldrich.com/technical-documents/articles/materials-science/nanomaterials/silver-iron-oxide-nanoparticles.html]
  • Cravotto, G., et al. (2019). Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. Chemistry, 1(1), 12-21. [URL: https://www.mdpi.com/2624-8549/1/1/3]
  • Malik, M. A., et al. (2021). Facile one-pot green synthesis of Ag–Fe bimetallic nanoparticles and their catalytic capability for 4-nitrophenol reduction. Journal of Materials Research and Technology, 12, 1699-1711. [URL: https://www.sciencedirect.com/science/article/pii/S223878542100344X]
  • Li, Y., et al. (2018). Facile one-pot green synthesis of Au-Ag alloy nanoparticles using sucrose and their composition-dependent photocatalytic activity for the reduction of 4-nitrophenol. Dalton Transactions, 47(12), 4315-4324. [URL: https://pubmed.ncbi.nlm.nih.gov/29492576/]
  • Welton, T. (2018). The green solvent: a critical perspective. Clean Technologies and Environmental Policy, 20(7), 1437-1453. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6096684/]

Sources

One-pot synthesis involving 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency One-Pot Synthesis of 6-Acetyl-2-Arylbenzoxazoles from 1-(5-Amino-2-hydroxyphenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Benzoxazoles

Benzoxazoles are a class of privileged heterocyclic scaffolds that form the core of numerous pharmacologically active compounds and functional materials.[1][2] Their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] The starting material, this compound, is a highly functionalized precursor, possessing the key ortho-aminophenol moiety required for benzoxazole ring formation.[3] The presence of the acetyl group at the 5-position of the aminophenol (which becomes the 6-position of the resulting benzoxazole) provides a valuable synthetic handle for further molecular elaboration.

Traditional multi-step syntheses of such derivatives often suffer from drawbacks like low overall yields, the need to isolate potentially unstable intermediates, and significant solvent waste. One-pot syntheses, where reactants undergo successive chemical transformations in a single reactor, circumvent these issues by enhancing efficiency, reducing operational complexity, and aligning with the principles of green chemistry.[4][5]

This document provides a detailed protocol for a robust and high-yielding one-pot synthesis of 6-acetyl-2-arylbenzoxazoles via the catalytic condensation of this compound with various aromatic aldehydes.

Reaction Principle and Mechanism

The synthesis proceeds through a cascade of reactions initiated by the condensation of the primary amine of this compound with an aldehyde. This is followed by an intramolecular cyclization and subsequent oxidation to form the stable, aromatic benzoxazole ring.

The key mechanistic steps are:

  • Schiff Base Formation: The amino group of the ortho-aminophenol derivative nucleophilically attacks the carbonyl carbon of the aldehyde. Subsequent dehydration, often acid-catalyzed, forms a phenolic Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The phenolic hydroxyl group then performs an intramolecular nucleophilic attack on the imine carbon. This cyclization step forms a non-aromatic benzoxazoline intermediate.

  • Oxidative Aromatization: The benzoxazoline intermediate is then oxidized to the thermodynamically stable aromatic benzoxazole. This final step is the driving force of the reaction and can be achieved using various oxidants, including molecular oxygen from the air, making it an environmentally benign process.[4][6]

Reaction_Mechanism Reactants This compound + R-CHO (Aldehyde) SchiffBase Phenolic Schiff Base (Intermediate I) Reactants->SchiffBase Condensation -H2O Benzoxazoline Benzoxazoline Intermediate (Intermediate II) SchiffBase->Benzoxazoline Intramolecular Cyclization Product 6-Acetyl-2-Arylbenzoxazole (Final Product) Benzoxazoline->Product Oxidative -2H Catalyst Catalyst (e.g., LAIL@MNP) Catalyst->Reactants Oxidant Oxidant (e.g., Air/O2) Oxidant->Benzoxazoline Workflow A 1. Charge flask with: - this compound (1.0 mmol) - Aldehyde (1.0 mmol) - Catalyst (e.g., 4.0 mg LAIL@MNP) B 2. Heat mixture to 70-80 °C. (Optional: Place in ultrasound bath) Stir for 30-60 min. A->B C 3. Monitor reaction via TLC. Upon completion, cool to RT. B->C D 4. Add Ethyl Acetate (15 mL). Use external magnet to separate catalyst. C->D E 5. Decant the organic solution. Dry over anhydrous MgSO4. D->E F 6. Filter and concentrate solvent using a rotary evaporator. E->F G 7. Purify crude product via column chromatography or recrystallization. F->G H 8. Characterize pure product (NMR, MS, MP). G->H

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of 6-Acetyl-2-Arylbenzoxazoles from 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold and the Advent of Microwave Synthesis

Benzoxazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with significant pharmacological and material science applications.[1] Derivatives of this scaffold are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2] The traditional synthesis of these valuable molecules, however, often involves lengthy reaction times, harsh conditions, and significant energy consumption.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, aligning perfectly with the principles of green chemistry.[3][4] By utilizing microwave irradiation, chemists can achieve rapid, uniform heating of reaction mixtures, leading to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes.[2][5] This technique frequently results in higher product yields, improved purity, and allows for the use of greener solvents or even solvent-free conditions, thereby minimizing environmental impact.[6][7]

This guide provides detailed application notes and robust protocols for the synthesis of 6-acetyl-2-arylbenzoxazoles, utilizing 1-(5-Amino-2-hydroxyphenyl)ethanone as the key starting material. The methodologies presented are designed for researchers, scientists, and drug development professionals seeking efficient, scalable, and sustainable routes to novel benzoxazole derivatives.

Core Principle: The Cyclocondensation Reaction

The synthesis of the benzoxazole ring from this compound relies on a cyclocondensation reaction. The ortho-disposed amino and hydroxyl groups of the starting material react with a suitable electrophile, typically an aromatic aldehyde or a carboxylic acid, to form the oxazole ring fused to the benzene ring. The acetyl group at the 5-position of the starting phenol remains as a key substituent on the final benzoxazole product.

Microwave irradiation is particularly effective for this transformation as it efficiently heats the polar reactants and intermediates, overcoming the activation energy barrier for both the initial condensation (to form a Schiff base or amide intermediate) and the subsequent intramolecular cyclization and dehydration steps.[2]

cluster_reactants Reactants cluster_process Microwave-Assisted Synthesis cluster_products Products A This compound C Microwave Irradiation (Rapid Heating) A->C B Aromatic Aldehyde or Carboxylic Acid B->C D 6-Acetyl-2-Arylbenzoxazole C->D Cyclocondensation E Water (Byproduct) C->E

Figure 1: General workflow for the microwave-assisted synthesis of 6-acetyl-2-arylbenzoxazoles.

Protocol 1: Solvent-Free Synthesis from Aromatic Aldehydes

This protocol details a highly efficient, solvent-free method for the synthesis of 1-(2-(aryl)benzoxazol-6-yl)ethanone derivatives. The reaction proceeds via the condensation of this compound with various aromatic aldehydes in the presence of an oxidant. This approach is advantageous due to its simplicity, high atom economy, and minimal waste generation.[8]

Causality and Experimental Choices:
  • Solvent-Free Conditions: Eliminating the solvent reduces environmental impact and simplifies product work-up. Microwave heating is particularly effective in solvent-free reactions, as the energy is directly absorbed by the reactants, leading to rapid temperature increases and high reaction efficiency.

  • Oxidant: An oxidant, such as iodine or manganese dioxide, is often used in reactions with aldehydes to facilitate the final aromatization step from a benzoxazoline intermediate to the stable benzoxazole ring.[8]

  • Microwave Parameters: The temperature and time are optimized to ensure complete reaction while minimizing the formation of byproducts. A typical temperature of 120-140°C is sufficient to drive the cyclization, and reaction times are generally under 15 minutes.

Detailed Step-by-Step Methodology:
  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 151.16 mg).

  • Add the desired aromatic aldehyde (1.0 mmol).

  • Add a suitable oxidant, for example, iodine (I₂) (1.0 mmol, 253.8 mg).

  • Vessel Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial into the cavity of a dedicated microwave synthesizer. Irradiate the mixture with stirring at a constant temperature of 130°C for 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the vial has cooled to a safe temperature, uncap it in a fume hood. Dissolve the solid residue in ethyl acetate (20 mL).

  • Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate (2 x 15 mL) to remove excess iodine, followed by a brine wash (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.

Data Presentation: Expected Yields with Various Aldehydes
Aldehyde Substituent (at para-position)Product NameTypical Time (min)Typical Yield (%)
H1-(2-Phenylbenzoxazol-6-yl)ethanone1085-92
4-OCH₃1-(2-(4-Methoxyphenyl)benzoxazol-6-yl)ethanone1088-95
4-Cl1-(2-(4-Chlorophenyl)benzoxazol-6-yl)ethanone1287-93
4-NO₂1-(2-(4-Nitrophenyl)benzoxazol-6-yl)ethanone1582-90

Protocol 2: Direct Synthesis from Carboxylic Acids

This protocol outlines the direct condensation of this compound with carboxylic acids. This method is particularly robust and avoids the need for pre-activating the carboxylic acid or using an external oxidant. The high temperatures achievable with microwave heating are sufficient to drive the dehydration and cyclization.[9]

Causality and Experimental Choices:
  • Direct Condensation: The reaction between an amine and a carboxylic acid to form an amide, followed by cyclization, typically requires high temperatures to remove the water byproduct. Microwave reactors can safely and rapidly achieve these temperatures (e.g., 200°C), making the direct synthesis feasible in a short timeframe.

  • Catalyst-Free: The inherent reactivity of the starting materials at elevated temperatures obviates the need for a catalyst, simplifying the reaction setup and purification process.

  • Versatility: This method is applicable to a broad range of aromatic, heteroaromatic, and aliphatic carboxylic acids, allowing for the generation of diverse libraries of benzoxazole derivatives.[1][2]

cluster_workflow Protocol 2: Experimental Workflow A 1. Mix Reactants This compound + Carboxylic Acid (in Microwave Vial) B 2. Microwave Irradiation (e.g., 200°C, 10-20 min) A->B Reaction Step C 3. Cooling & Dissolution (Ethyl Acetate) B->C Work-up Start D 4. Purification (Column Chromatography) C->D Purification Step E 5. Analysis & Characterization (NMR, MS) D->E Final Product

Figure 2: Step-by-step workflow for the direct synthesis from carboxylic acids.
Detailed Step-by-Step Methodology:
  • Reactant Preparation: In a 10 mL microwave process vial, add this compound (1.0 mmol, 151.16 mg) and the desired carboxylic acid (1.0 mmol).

  • Vessel Sealing: Securely cap the vial. No solvent is required.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at 200°C for 15-20 minutes. The reaction should be monitored by TLC to determine completion.

  • Work-up: After cooling, dissolve the reaction mixture in ethyl acetate or dichloromethane (20 mL).

  • Purification: Directly load the crude solution onto a silica gel column for purification. Elute with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure product.

  • Analysis: Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Data Presentation: Expected Yields with Various Carboxylic Acids
Carboxylic AcidProduct NameTypical Time (min)Typical Yield (%)
Benzoic Acid1-(2-Phenylbenzoxazol-6-yl)ethanone1575-85
4-Chlorobenzoic Acid1-(2-(4-Chlorophenyl)benzoxazol-6-yl)ethanone1580-90
Phenylacetic Acid1-(2-Benzylbenzoxazol-6-yl)ethanone2078-86
Thiophene-2-carboxylic acid1-(2-(Thiophen-2-yl)benzoxazol-6-yl)ethanone1580-88

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating systems. The progress of each reaction can be meticulously monitored by TLC. The final products should be rigorously characterized using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the formation of the desired 6-acetyl-2-arylbenzoxazole structure. Expected spectral data would include characteristic shifts for the acetyl protons and carbons, as well as signals corresponding to the aromatic protons of both the benzoxazole core and the 2-aryl substituent.

Conclusion

Microwave-assisted synthesis provides a powerful, efficient, and environmentally conscious platform for the rapid generation of 6-acetyl-2-arylbenzoxazole libraries from this compound. The protocols detailed herein offer robust and versatile methods that significantly reduce reaction times and improve yields compared to conventional heating techniques. These methodologies empower researchers in drug discovery and materials science to accelerate their synthetic workflows and explore novel chemical space with greater efficiency.

References

  • Radi, S., et al. (2008). A one-pot, two-steps microwave-assisted synthesis of highly functionalized benzoxazoles using solid-supported reagents (SSRs). ResearchGate.
  • Nguyen, T. H., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI.
  • Praveen, C., et al. (2011). Microwave-Assisted One-Pot Synthesis of Benzothiazole and Benzoxazole Libraries as Analgesic Agents. ResearchGate.
  • Özil, M., et al. (2018). Microwave-Assisted Synthesis of Benzoxazoles Derivatives. Bentham Science.
  • Alter, N., et al. (2012). Microwave-Assisted One-Pot Synthesis of 2-Substituted Benzoxazoles from Nitrophenol and Carboxylic Acids. ResearchGate.
  • Yadav, G., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
  • Sai, K., et al. (2022). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine.
  • Bandyopadhyay, D., & Mukherjee, B. (2015). Microwave Assisted Synthesis of Biorelevant Benzazoles. PubMed.
  • Li, L., et al. (2021). microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES.
  • Sahoo, S., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. PubMed Central.
  • Bougrin, K., et al. (2015). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI.
  • Revelant, G., et al. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Organic Chemistry Portal.
  • de la Hoz, A., et al. (2005). Microwave Multicomponent Synthesis. PubMed Central.
  • Perreux, L., & Loupy, A. (2001). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PubMed Central.
  • Hijji, Y. M., et al. (2018). Microwave assisted one pot conversion of aromatic aldehydes to nitriles. European Journal of Chemistry.
  • Coy-Barrera, E., et al. (2023). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. MDPI.
  • Sirit-Bacana, A., et al. (2016). Microwave-Assisted Synthesis of 2‑Aryl-2-oxazolines, 5,6- Dihydro‑4H‑1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines. CONICET.
  • Muthusubramanian, S., et al. (2024). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Beilstein Journals.

Sources

Role of 1-(5-Amino-2-hydroxyphenyl)ethanone in materials science

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: The Multifaceted Role of 1-(5-Amino-2-hydroxyphenyl)ethanone in Advanced Materials Science

Abstract

This compound is a versatile organic compound whose unique molecular architecture—featuring a primary amine, a hydroxyl group, and a ketone moiety on a phenyl ring—makes it a highly valuable building block in materials science. This guide provides an in-depth exploration of its application in four key areas: the synthesis of high-performance polymers, corrosion inhibition for metals, the development of fluorescent chemosensors, and as a functional component in metal-organic frameworks (MOFs). This document is intended for researchers and professionals in materials science and drug development, offering both the theoretical underpinnings and detailed experimental protocols to leverage the potential of this compound.

Introduction: The Molecular Utility of this compound

This compound, with the chemical formula C₈H₉NO₂, possesses three distinct functional groups that can be independently or cooperatively engaged in chemical transformations. The ortho-hydroxyl and ketone groups can act as a bidentate chelation site, the primary amine offers a nucleophilic center for condensation and amidation reactions, and the aromatic ring provides a rigid backbone and contributes to thermal stability and electronic properties. This unique combination allows for its use as a monomer precursor, a surface-active agent, a signaling unit in sensors, and a functional linker in porous materials.

Figure 1: Structure of this compound

Application in High-Performance Polymers: Synthesis of Poly(azomethine)s

Scientific Rationale: The primary amine and ketone functionalities of this compound make it an excellent candidate for polymerization reactions. While it is a monoamine and thus cannot directly form polyimides with dianhydrides without prior modification, it can readily undergo polycondensation with dialdehydes to form Schiff base polymers, also known as poly(azomethine)s.[1] These polymers are known for their high thermal stability, mechanical strength, and interesting optoelectronic properties due to the conjugated -C=N- (azomethine) linkages.[2][3] The hydroxyl group remains as a pendant functional group along the polymer backbone, offering a site for further modification, cross-linking, or influencing solubility.

G Figure 2: Polycondensation Workflow A 1. Monomer Dissolution - Dissolve this compound (A) and Terephthalaldehyde (B) in DMAc B 2. Polymerization - Add catalyst (e.g., Acetic Acid) - Heat under N₂ atmosphere (e.g., 120°C, 12h) A->B C 3. Precipitation & Washing - Pour polymer solution into Methanol - Filter the precipitate B->C D 4. Purification - Wash with water and ethanol - Dry under vacuum at 80°C C->D E 5. Characterization - FT-IR, ¹H-NMR - TGA, DSC D->E

Figure 2: Polycondensation Workflow

Protocol 2.1: Synthesis of a Poly(azomethine) from this compound and Terephthalaldehyde

Objective: To synthesize a thermally stable Schiff base polymer via solution polycondensation.

Materials:

  • This compound (1.0 mmol, 151.16 mg)

  • Terephthalaldehyde (1.0 mmol, 134.13 mg)

  • N,N-Dimethylacetamide (DMAc), anhydrous (20 mL)

  • Glacial Acetic Acid (catalyst, 2-3 drops)

  • Methanol (for precipitation, 200 mL)

  • Ethanol (for washing)

  • Nitrogen gas supply

  • Three-neck round-bottom flask with magnetic stirrer, condenser, and N₂ inlet.

Procedure:

  • Monomer Preparation: Add this compound (1.0 mmol) and terephthalaldehyde (1.0 mmol) to the three-neck flask equipped with a magnetic stirrer.

  • Solvent Addition: Add 10 mL of anhydrous DMAc to the flask to dissolve the monomers.

  • Catalyst and Reaction: Add 2-3 drops of glacial acetic acid. Begin stirring and purge the system with nitrogen for 15 minutes. Heat the reaction mixture to 120°C and maintain for 12 hours under a continuous nitrogen flow.[3]

  • Precipitation: After cooling to room temperature, slowly pour the viscous polymer solution into 200 mL of vigorously stirring methanol. A fibrous precipitate will form.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the collected polymer thoroughly with water and then with ethanol to remove unreacted monomers and solvent.

  • Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours to a constant weight.

  • Characterization: The resulting poly(azomethine) can be characterized by FT-IR (disappearance of C=O and NH₂ peaks, appearance of C=N peak around 1640 cm⁻¹), TGA (for thermal stability), and DSC (for glass transition temperature).

Expected Polymer Properties:

PropertyExpected Value/CharacteristicRationale
Thermal Stability (TGA) Td₅ > 400°CAromatic backbone and conjugated azomethine linkages impart high thermal resistance.[4]
Glass Transition (DSC) Tg > 200°CRigid polymer chain structure limits segmental motion.
Solubility Soluble in polar aprotic solvents (DMAc, NMP, DMSO); Insoluble in water, ethanol, THF.The presence of polar hydroxyl groups enhances solubility in polar solvents.
Appearance Yellow to orange fibrous solidExtended π-conjugation in the polymer backbone leads to absorption in the visible spectrum.[3]

Application as a Corrosion Inhibitor for Mild Steel

Scientific Rationale: Organic compounds containing heteroatoms (like N and O) and aromatic rings are effective corrosion inhibitors, particularly for metals like mild steel in acidic environments.[5][6] this compound is an excellent candidate due to its molecular structure. The inhibition mechanism involves the adsorption of the molecule onto the metal surface.[7] The lone pair electrons on the nitrogen and oxygen atoms, along with the π-electrons of the benzene ring, can be shared with the vacant d-orbitals of iron atoms on the steel surface.[8] This forms a protective film that acts as a barrier, isolating the metal from the corrosive medium and suppressing both anodic and cathodic reactions.[5][7]

G Figure 3: Corrosion Inhibition Mechanism cluster_surface Mild Steel Surface (Fe) cluster_inhibitor Inhibitor Molecule cluster_solution Corrosive Medium (H⁺, Cl⁻) Fe1 Fe Inhibitor Protective Film Formation Fe2 Fe Fe3 Fe N N (lone pair) N->Fe2 Adsorption O O (lone pair) O->Fe1 Adsorption Pi π-electrons Pi->Fe3 Adsorption H H⁺ Cl Cl⁻

Figure 3: Corrosion Inhibition Mechanism

Protocol 3.1: Evaluation of Corrosion Inhibition by Potentiodynamic Polarization

Objective: To quantify the inhibition efficiency of this compound for mild steel in a 1 M HCl solution.

Materials & Equipment:

  • Mild steel coupons (working electrode)

  • Platinum foil (counter electrode)

  • Saturated Calomel Electrode (SCE, reference electrode)

  • Potentiostat/Galvanostat

  • 1 M Hydrochloric acid (HCl) solution

  • This compound (inhibitor)

  • Glass corrosion cell

Procedure:

  • Electrode Preparation: Polish the mild steel coupon with emery papers of decreasing grit size, wash with deionized water and acetone, and dry.

  • Electrolyte Preparation: Prepare a series of 1 M HCl solutions containing different concentrations of the inhibitor (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM).

  • Electrochemical Cell Setup: Assemble the three-electrode cell. Immerse the mild steel working electrode in the test solution and allow it to stabilize for 30-60 minutes to reach a steady open circuit potential (OCP).

  • Polarization Scan: Perform a potentiodynamic polarization scan by sweeping the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

  • Data Analysis:

    • Record the polarization curves (log current density vs. potential).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100 where icorr_uninhibited and icorr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.[8]

Expected Inhibition Performance:

Inhibitor Conc. (mM)icorr (µA/cm²) (Hypothetical)Inhibition Efficiency (IE%) (Hypothetical)
0 (Blank)1050-
0.142060.0%
0.518982.0%
1.011589.0%
5.07393.0%

Application as a Building Block for Fluorescent Chemosensors

Scientific Rationale: The intrinsic fluorescence of aromatic compounds can be modulated by chemical reactions. The ortho-hydroxyacetophenone moiety in this compound provides a bidentate O,O-chelation site, while the amino group offers an additional binding site. This structure is ideal for creating sensors for metal ions.[9][10] By reacting the amino group with an aldehyde, a Schiff base can be formed, creating a new ligand. When a target metal ion coordinates with the ligand, it can alter the electronic structure of the fluorophore through mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), leading to a detectable change in fluorescence intensity ("turn-off" or "turn-on" response).[11][12][13]

Protocol 4.1: Synthesis of a Schiff Base Sensor and Fluorescence Titration

Objective: To synthesize a sensor from this compound and test its fluorescent response to Cu²⁺ ions.

Part A: Sensor Synthesis (Condensation with Salicylaldehyde)

  • Dissolve this compound (1.0 mmol) in 15 mL of ethanol in a round-bottom flask.

  • Add salicylaldehyde (1.0 mmol) to the solution.

  • Add a catalytic amount of acetic acid and reflux the mixture for 4 hours.

  • Cool the solution to room temperature. The yellow Schiff base product will precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum. Characterize via NMR and Mass Spectrometry.

Part B: Fluorescence Titration

  • Stock Solutions: Prepare a 1.0 mM stock solution of the synthesized sensor in a suitable solvent (e.g., DMSO or Acetonitrile). Prepare a 10.0 mM stock solution of Cu(NO₃)₂ in deionized water.

  • Measurement: In a quartz cuvette, place 2 mL of a 10 µM solution of the sensor (diluted from stock in a buffered aqueous solution, e.g., HEPES buffer, pH 7.4).

  • Titration: Record the initial fluorescence emission spectrum (e.g., Excitation at 365 nm). Sequentially add small aliquots (e.g., 2 µL) of the Cu²⁺ stock solution, and record the emission spectrum after each addition.

  • Selectivity Test: Repeat step 3 using stock solutions of other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺, Al³⁺) to assess selectivity.

Expected Sensor Response (Hypothetical Data):

Metal Ion (2 equiv.)Fluorescence Intensity at λ_emResponse Type
None100% (Relative)-
Cu²⁺8%Turn-off
Zn²⁺95%No response
Fe³⁺88%Minor quench
Al³⁺110%Turn-on
Na⁺, K⁺, Mg²⁺, Ca²⁺~100%No response

Application in Metal-Organic Frameworks (MOFs)

Scientific Rationale: While not a typical ditopic linker for de novo MOF synthesis, this compound is an excellent candidate for the post-synthetic modification (PSM) of existing MOFs.[14][15] MOFs containing reactive functional groups, such as UiO-66-NH₂, can have their properties tailored by grafting new molecules onto the framework.[16] By reacting the amino groups on the UiO-66-NH₂ linker with the ketone of this compound (via reductive amination) or by forming a Schiff base with an aldehyde-functionalized MOF, the unique properties of the aminophenol can be incorporated into the MOF's pores. This introduces new metal-binding sites and functional groups, making the modified MOF suitable for applications in selective gas adsorption, catalysis, or sensing.[17][18]

Protocol 5.1: Post-Synthetic Modification of UiO-66-NH₂

Objective: To functionalize the pores of an amino-containing MOF with this compound. This protocol describes a Schiff base formation with an aldehyde-functionalized linker, which is a common PSM strategy. For this, we assume a starting MOF like UiO-66-CHO.

Materials:

  • UiO-66-CHO (aldehyde-functionalized MOF)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • MOF Activation: Activate the synthesized UiO-66-CHO by heating under vacuum at 150°C for 12 hours to remove guest solvent molecules.

  • Modification Reaction: Suspend the activated MOF (100 mg) in 10 mL of anhydrous DMF. Add a solution of this compound (5 equivalents relative to -CHO groups) in 5 mL of DMF.

  • Heating: Heat the suspension at 80°C for 24 hours with gentle stirring. This facilitates the Schiff base condensation reaction between the MOF's aldehyde groups and the molecule's amino group.[14][16]

  • Washing: After cooling, collect the solid product by centrifugation. Wash repeatedly with fresh DMF to remove unreacted molecules, followed by a solvent exchange with DCM.

  • Activation: Remove the DCM and activate the modified MOF (UiO-66-SB) by heating under vacuum at 120°C for 12 hours.

  • Characterization: Confirm successful modification using FT-IR (appearance of C=N imine stretch), ¹H NMR (digestion of the MOF in HF/DMSO-d₆), and powder X-ray diffraction (to confirm retention of crystallinity). N₂ sorption analysis can be used to measure the change in surface area and pore volume.

Expected Changes in MOF Properties:

PropertyUiO-66-CHO (Before PSM)Modified MOF (After PSM)Rationale for Change
BET Surface Area ~1100 m²/g~750 m²/gGrafting of bulky molecules into the pores reduces the available surface area.[16]
FT-IR Peak ~1690 cm⁻¹ (C=O, ald.)~1625 cm⁻¹ (C=N, imine)Indicates successful Schiff base formation.
Pore Functionality AldehydeHydroxyphenyl, KetoneIntroduction of new functional groups for targeted applications.

Conclusion

This compound is a remarkably versatile and underutilized molecule in materials science. Its multifunctional nature provides a straightforward entry into the synthesis of thermally stable polymers, the formulation of effective corrosion inhibitors, the design of selective fluorescent sensors, and the functionalization of advanced porous materials like MOFs. The protocols outlined in this guide serve as a foundational framework for researchers to explore and innovate, unlocking the full potential of this valuable chemical building block.

References

  • The Role of 2-Aminophenol in High-Performance Corrosion Inhibitors for Metal Surfaces. (2025). Kajay Remedies. [Link]
  • Meng, X., Wang, P., & Jiang, L. (2012). Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer.
  • Hsissou, R., et al. (2020). Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium. RSC Advances. [Link]
  • Chen, Y., et al. (2023). Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II).
  • Hemalatha, P., et al. (2013). Polyimides: Synthesis, Characterization and Its Application to CO2 Adsorption.
  • Burrows, A. D. (2011). Post-Synthetic Modification of Tagged Metal-Organic Frameworks.
  • Sama, T. M., et al. (2021). Corrosion Inhibition of Mild Steel by Electrodeposited Poly(M-Aminophenol) Coating.
  • Smaldone, R. A., & Forgan, R. S. (2015). CHAPTER 3: Post‐synthetic Modification of MOFs. Royal Society of Chemistry. [Link]
  • Abaies, J. K., & Al-Uqaily, R. A. H. (2023). Investigation Effect of 4-Aminophenol as a Corrosion Inhibitor for Mild Steel in Sulfuric Acid Medium. Journal of Wasit for Science and Medicine. [Link]
  • Soluble Photosensitive Polyimide Precursor with Bisphenol A Framework: Synthesis and Characterization. (2024).
  • Abaies, J. K., & Al-Uqaily, R. A. H. (2023). Investigation Effect of 4-Aminophenol as a Corrosion Inhibitor for Mild Steel in Sulfuric Acid Medium. Journal of Wasit for Science and Medicine. [Link]
  • Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis. (2021). Arizona State University Research Repository. [Link]
  • Tanabe, K. K. (2011). Postsynthetic modification of metal-organic frameworks. eScholarship, University of California. [Link]
  • Schiff Base polymers: synthesis and characterization. (2020). Springer Professional. [Link]
  • Synthesis and thermokinetic behavior of schiff base transition metal complexes of [1-(5-chloro-2-hydroxyphenyl)ethanone-2-chloro. (2011). Der Pharma Chemica. [Link]
  • Schiff Base polymers: synthesis and characterization. (2020).
  • Wang, R., et al. (2022).
  • Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems.
  • Synthesis, characterisation and thermal studies of some schiff base complexes of [1-(5-chloro-2-hydroxy-4-methyl-phenyl)ethanone]-4-(2-aminoethyl)phenol. (2016). Journal of Chemical and Pharmaceutical Research. [Link]
  • Pop, F., et al. (2023). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone.
  • Pop, F., et al. (2023). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. RSC Publishing. [Link]
  • Preparation and Properties of Polyisoimide as a Polyimide-Precursor. (2011).
  • Carrascosa, J., et al. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Semantic Scholar. [Link]
  • Carrascosa, J., et al. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. MDPI. [Link]19/3/594)

Sources

Troubleshooting & Optimization

Purification of crude 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Purification of Crude 1-(5-Amino-2-hydroxyphenyl)ethanone

Introduction

Welcome to the technical support center for the purification of this compound (CAS 50-80-6). This molecule is a valuable intermediate in the synthesis of pharmaceuticals and other high-value organic compounds.[1] Its structure, containing both a basic amino group and an acidic phenolic hydroxyl group, presents unique challenges and opportunities for purification.[1] Crude reaction mixtures often contain unreacted starting materials, regioisomers, and other byproducts, necessitating a robust purification strategy to ensure the quality required for subsequent synthetic steps.

This guide is designed for researchers and drug development professionals. It provides field-proven insights in a troubleshooting and FAQ format, moving beyond simple protocols to explain the underlying chemical principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: My yield is very low after recrystallization. What went wrong?

Low recovery is one of the most common issues in recrystallization. The cause often lies in the choice or handling of the solvent.[2]

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but readily at high temperatures.[2][3] If the compound is too soluble at room temperature, you will lose a significant portion in the mother liquor.

    • Solution: Perform a solvent screen with small amounts of your crude product. Test a range of solvents with varying polarities. Based on the compound's structure (polar functional groups on a benzene ring), polar solvents are a good starting point.

  • Excessive Solvent Usage: A frequent error is adding too much solvent, preventing the solution from becoming saturated upon cooling.[4]

    • Solution: Add the hot solvent in small portions to the crude solid, waiting for it to dissolve before adding more. Aim to use the absolute minimum amount of hot solvent required to fully dissolve the solid.[3][4]

  • Premature Crystallization: If you don't pre-heat your funnel during gravity filtration to remove insoluble impurities, the product can crystallize prematurely, leading to loss.

    • Solution: Use a hot water bath or heat lamp to keep the funnel and filter paper warm during the hot filtration step.

  • Cooling Too Rapidly: Crash-cooling the solution in an ice bath can lead to the formation of very small, impure crystals that are difficult to filter.[4]

    • Solution: Allow the flask to cool slowly to room temperature first. This encourages the formation of larger, purer crystals. Once it has reached ambient temperature, you can then place it in an ice bath to maximize recovery.[4]

Workflow: Systematic Recrystallization

cluster_prep Preparation cluster_proc Procedure SolventScreen 1. Screen Solvents (e.g., Water, Ethanol, Isopropanol, Ethyl Acetate) ChooseSolvent 2. Select Best Solvent (High solubility when hot, low when cold) SolventScreen->ChooseSolvent Dissolve 3. Dissolve Crude Solid in MINIMUM hot solvent ChooseSolvent->Dissolve Charcoal 4. Decolorize (Optional) Add activated charcoal, boil briefly Dissolve->Charcoal HotFilter 5. Hot Gravity Filtration (Remove insoluble impurities) Charcoal->HotFilter SlowCool 6. Cool Slowly (Allow to reach room temp) HotFilter->SlowCool IceBath 7. Maximize Yield (Place in ice bath) SlowCool->IceBath Collect 8. Collect Crystals (Vacuum filtration) IceBath->Collect Wash 9. Wash Crystals (Small amount of cold solvent) Collect->Wash Dry 10. Dry Product (Vacuum oven) Wash->Dry

Caption: A systematic workflow for successful recrystallization.

Question 2: My product streaks badly and won't separate on a silica gel column. How do I fix this?

This is a classic problem when purifying basic compounds, especially amines, on standard silica gel.[5]

The Core Issue: Acid-Base Interaction

Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your compound interacts strongly with these acidic sites.[5][6] This interaction can lead to:

  • Irreversible Adsorption: Loss of product on the column.

  • Peak Tailing/Streaking: The compound slowly bleeds off the column instead of eluting as a sharp band, resulting in poor separation and impure fractions.

  • Degradation: The acidic environment can potentially degrade sensitive molecules.

Solutions:

  • Modify the Mobile Phase: The most common solution is to add a small amount of a basic modifier to the eluent. This modifier competes with your product for the acidic sites on the silica, effectively "passivating" the column.[6][7]

    • Method: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). Always perform a TLC analysis with the modified eluent first to see if separation improves.

  • Use a Different Stationary Phase: If modifying the eluent isn't sufficient, change the stationary phase.

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying amines.

    • Amine-Functionalized Silica: This is a specialty stationary phase where the silica surface is bonded with aminopropyl groups. It provides a less interactive surface for basic compounds and can significantly improve peak shape.[5]

Troubleshooting Flowchart: Column Chromatography of Amines

Start Crude Amine Purification TLC Run TLC with Standard Eluent (e.g., Hexane/EtOAc) Start->TLC CheckTLC Streaking or Rf = 0? TLC->CheckTLC ModifyEluent Add 1% TEA or NH4OH to eluent and re-run TLC CheckTLC->ModifyEluent Yes RunColumn Proceed with Column using modified eluent CheckTLC->RunColumn No CheckTLC2 Improved Separation? ModifyEluent->CheckTLC2 CheckTLC2->RunColumn Yes ChangePhase Switch Stationary Phase (e.g., Alumina or Amine-Silica) CheckTLC2->ChangePhase No Success Pure Product RunColumn->Success ChangePhase->TLC Re-develop method

Caption: Decision tree for troubleshooting amine purification by column chromatography.

Question 3: My compound is turning dark on the column or during workup. What is happening?

Aminophenols are highly susceptible to oxidation, which often results in the formation of intensely colored, polymeric impurities.

Possible Causes & Solutions:

  • Air Oxidation: The combination of a large surface area (silica gel) and solvent exposure can accelerate air oxidation. The phenolic hydroxyl group is particularly prone to this.

    • Solution: Work efficiently. Do not leave the compound dissolved in solution or on a column for extended periods. If the compound is particularly sensitive, consider sparging solvents with nitrogen or argon and running the column under a slight positive pressure of inert gas.

  • Metal Contamination: Trace metal ions can catalyze oxidation.

    • Solution: Use high-purity solvents and ensure glassware is scrupulously clean. If metal-catalyzed reactions were used in the synthesis, ensure the workup effectively removes all metal residues.

  • pH Extremes: Strongly basic or acidic conditions can sometimes promote degradation or side reactions.

    • Solution: During acid-base extractions, perform washes quickly and avoid letting the solution sit for long periods at extreme pH values. Neutralize the solution as soon as the extraction is complete.

Frequently Asked Questions (FAQs)

Q1: What's the best purification strategy to start with?

For a solid crude product, recrystallization is often the most efficient and scalable first choice.[3] If the product "oils out" or remains impure after one or two attempts, move to column chromatography . For complex, oily crude mixtures, column chromatography is the preferred starting point.[8]

Q2: Can I use acid-base extraction for purification?

Absolutely. Acid-base extraction is a powerful technique for separating your amphoteric product from non-ionizable (neutral) impurities. The strategy relies on selectively moving your compound into the aqueous phase.

Principle of Operation:

  • Acid Wash: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl). The basic amino group will be protonated (-NH₃⁺), making the entire molecule soluble in the aqueous acid layer. Neutral impurities remain in the organic layer.

  • Separation & Basification: Separate the aqueous layer. Carefully add a base (e.g., NaHCO₃ or NaOH) to neutralize the acid and deprotonate the ammonium salt, causing the purified product to precipitate out or be extracted back into a fresh organic layer.

Note: Because the compound also has an acidic phenol, precise pH control is crucial. Using a weak base like sodium bicarbonate (NaHCO₃) for neutralization is often sufficient to deprotonate the ammonium ion without significantly deprotonating the phenol, offering better selectivity.

Workflow: Acid-Base Extraction

Start Crude Product in Organic Solvent (EtOAc) AddAcid Wash with 1M HCl (aq) Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 OrganicLayer Organic Layer: Neutral Impurities Separate1->OrganicLayer Discard AqueousLayer Aqueous Layer: Protonated Product (R-NH3+) Separate1->AqueousLayer Keep AddBase Neutralize with Base (e.g., NaHCO3) AqueousLayer->AddBase Result Precipitated Pure Product or Extract with fresh EtOAc AddBase->Result

Caption: The principle of purifying this compound via acid extraction.

Q3: How do I confirm the purity and identity of my final product?

A combination of techniques is essential for unambiguous characterization.

TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the methyl ketone (singlet, ~2.5 ppm), aromatic protons (complex pattern in the 6.5-7.5 ppm range), and exchangeable protons for the -NH₂ and -OH groups (broad singlets). The exact shifts will depend on the solvent used.
¹³C NMR Resonances for the ketone carbonyl carbon (~200 ppm), methyl carbon (~26 ppm), and distinct signals for the six aromatic carbons.
IR Spectroscopy Characteristic peaks for N-H stretching (two bands, ~3300-3500 cm⁻¹), O-H stretching (broad, ~3100-3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C=C stretching in the aromatic region (~1450-1600 cm⁻¹).[9][10]
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z = 151.16.[11] High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₈H₉NO₂).
Melting Point A sharp melting point consistent with literature values indicates high purity. Broad melting ranges suggest the presence of impurities.
Q4: How should I store the purified this compound?

Due to its sensitivity to oxidation, proper storage is critical to maintain purity.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

  • Temperature: Keep refrigerated (2-8°C).[12]

  • Light: Protect from light by using an amber vial or storing it in the dark.

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.

References
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?Link
  • University of Rochester, Department of Chemistry. Workup: Amines. Link
  • Google Patents. (1984).
  • PubChem.
  • European Patent Office. (1981).
  • CymitQuimica. CAS 30954-71-3: 1-(2-Amino-5-hydroxyphenyl)ethanone. Link
  • Google Patents. (1995). EP0633874B1 - Purification of p-aminophenol compositions and direct conversion to n-acetyl-p-aminophenol. Link
  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. Link
  • MDPI. (2022).
  • PubChem. This compound. Link
  • Biotage. (2023, February 10).
  • Chemsrc. This compound | CAS#:50-80-6. Link
  • Reddit. (2022). Chromotography with free amines?Link
  • Sigma-Aldrich. This compound. Link
  • Benchchem. Scale-Up Synthesis of 1-(5-Amino-2-methylphenyl)
  • Pharmaffiliates. This compound | 50-80-6. Link
  • Biointerface Research in Applied Chemistry. (2022). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl)
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link
  • YouTube. (2020, July 17). How To Recrystallize A Solid. Link
  • Sigma-Aldrich. This compound | 50-80-6. Link
  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Link
  • NIH - PMC. 1-(5-Acetyl-2-hydroxyphenyl)ethanone. Link
  • LCGC International. The Role of Chromatography in the Characterization and Analysis of Protein Therapeutic Drugs. Link
  • Benchchem. Application Note: Purification of 1-(4-Bromophenyl)
  • MDPI. (2023). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. Link
  • PubMed.
  • Benchchem. Application Notes and Protocols for the Purification of 1-(4-Methylphenyl)-2-phenylethanone. Link

Sources

Technical Support Center: Optimizing the Synthesis of 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Amino-2-hydroxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the causality behind each experimental choice, you can effectively troubleshoot issues and improve the yield and purity of your target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis. The most common and reliable route involves the regioselective nitration of 2-hydroxyacetophenone, followed by the reduction of the resulting nitro-intermediate.

Q1: My overall yield is disappointingly low. What are the most common causes and how can I address them?

Low yield is a frequent issue stemming from several stages of the synthesis. A systematic approach is required to identify the bottleneck.

Potential Causes & Solutions:

  • Inefficient Nitration: The initial nitration of 2-hydroxyacetophenone is highly sensitive to reaction conditions. The hydroxyl and acetyl groups direct the incoming nitro group, but improper temperature control can lead to the formation of dinitro products or other unwanted isomers.

    • Solution: Maintain a strict reaction temperature, typically between 0-5 °C, during the addition of the nitrating agent (e.g., a mixture of nitric and sulfuric acid). Slow, dropwise addition is crucial to dissipate heat and prevent side reactions.

  • Incomplete Reduction: The conversion of 2-hydroxy-5-nitroacetophenone to this compound can stall.

    • Solution: If using catalytic hydrogenation (e.g., H₂ with Pd/C or Pt/C), ensure the catalyst is active and not poisoned.[1] Use a sufficient catalyst loading (typically 5-10 mol%) and adequate hydrogen pressure. If the reaction is slow, gentle heating (40-50 °C) may be applied. For metal-acid reductions (e.g., SnCl₂/HCl), ensure a sufficient molar excess of the reducing agent is used.

  • Product Degradation: The final product, an aminophenol, is highly susceptible to oxidation, especially under basic conditions or when exposed to air for prolonged periods. This can result in the formation of colored polymeric impurities, significantly reducing the isolated yield of the desired white or off-white solid.

    • Solution: Conduct the reaction work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) where possible. Use degassed solvents to minimize dissolved oxygen. Purification should be performed promptly after the reaction is complete.

  • Losses During Purification: Standard purification techniques like column chromatography and recrystallization can lead to significant product loss if not optimized.

    • Solution: For column chromatography, carefully select the eluent system to ensure good separation from impurities without excessive band broadening.[2] When performing recrystallization, use the minimum amount of hot solvent necessary to fully dissolve the product to maximize recovery upon cooling.

Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?

Impurity profiling is key. The nature of the impurity often points directly to the problematic step in the synthesis.

Common Impurities & Mitigation Strategies:

  • Starting Material: Unreacted 2-hydroxy-5-nitroacetophenone is a common impurity if the reduction step is incomplete. It can be easily detected by TLC or LC-MS.

    • Mitigation: Increase the reaction time, temperature, or amount of reducing agent/catalyst. Monitor the reaction by TLC until the starting material spot has completely disappeared.

  • Isomeric Byproducts: While the hydroxyl group at position 2 strongly directs nitration to the 3 and 5 positions, small amounts of the 3-nitro isomer can form. This isomer will be reduced to 1-(3-amino-2-hydroxyphenyl)ethanone in the subsequent step.

    • Mitigation: Precise temperature control during nitration is the most effective way to maximize the yield of the desired 5-nitro isomer. The isomers can typically be separated by silica gel column chromatography.

  • Oxidation Products: As mentioned, aminophenols are prone to oxidation. The appearance of dark, tarry substances is a clear indicator of this side reaction.

    • Mitigation: Work quickly, use inert atmosphere techniques, and consider adding a small amount of an antioxidant like sodium bisulfite during the aqueous work-up.

Q3: The Fries rearrangement of my N-acetyl-2-aminophenol derivative is not working well. What factors are critical for this alternative route?

While not the most common route for this specific molecule, the Fries rearrangement is a powerful tool for synthesizing hydroxyaryl ketones.[3][4] Its success hinges on several factors.

Critical Parameters for Fries Rearrangement:

ParameterEffect on ReactionOptimization Strategy
Lewis Acid The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, TiCl₄, BF₃) are paramount. It activates the ester for rearrangement.[5]Use at least a stoichiometric amount, as the Lewis acid complexes with both the reactant and product. AlCl₃ is common but can be harsh.
Temperature Temperature controls the kinetic vs. thermodynamic product distribution.[6]Low temperatures (e.g., < 60 °C) generally favor the para-rearranged product, while high temperatures (> 160 °C) favor the ortho-product.[6]
Solvent Solvent polarity can influence the product ratio.Non-polar solvents tend to favor the ortho-product. In some cases, the reaction is run neat (without solvent).[3]

Troubleshooting:

  • No Reaction: Ensure the Lewis acid is anhydrous and highly active.

  • Low Yield/Complex Mixture: The reaction conditions may be too harsh, leading to decomposition.[7] Consider a milder Lewis acid or lower reaction temperature. The presence of both amino and hydroxyl groups complicates this reaction, often requiring a suitable protection strategy prior to the rearrangement.

Experimental Workflow Visualization

The following diagram outlines the primary synthetic pathway for this compound.

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Purification Start 2-Hydroxyacetophenone Nitration Nitration (HNO3, H2SO4, 0-5 °C) Start->Nitration Intermediate 2-Hydroxy-5-nitroacetophenone Nitration->Intermediate Reduction Reduction (H2/Pd-C or SnCl2/HCl) Intermediate->Reduction Product_Crude Crude Product Reduction->Product_Crude Purification Purification (Column Chromatography) Product_Crude->Purification Final_Product 1-(5-Amino-2- hydroxyphenyl)ethanone Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended conditions for the catalytic reduction of 2-hydroxy-5-nitroacetophenone?

A typical procedure involves dissolving the nitro compound in a solvent like ethanol or ethyl acetate, adding 5-10% w/w of a palladium on carbon catalyst (10% Pd/C), and subjecting the mixture to hydrogen gas (from balloon pressure up to 50 psi) at room temperature until the reaction is complete (monitored by TLC).[1]

Q2: How can I effectively purify the final product from the reaction mixture?

After the reduction, the crude product is often purified by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexane.[8] For example, starting with 10% ethyl acetate in hexane and gradually increasing the polarity to 30-40% ethyl acetate can effectively separate the product from less polar impurities and any remaining starting material. Further purification can be achieved by recrystallization from a suitable solvent pair, such as ethanol/water or ethyl acetate/hexane.

Q3: Can I use a metal-acid system like Sn/HCl for the reduction instead of catalytic hydrogenation?

Yes, classical reduction methods using metals in acid, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are effective for converting the nitro group to an amine. This method avoids the need for specialized hydrogenation equipment. However, the work-up can be more complex, as it requires neutralization of the acid and removal of metal salts, which can sometimes complicate product isolation.

Q4: What analytical techniques are essential for confirming the structure and purity of this compound?

To confirm the identity and assess the purity of your final compound, a combination of the following techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[9]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH), amine (-NH₂), and carbonyl (C=O) stretches.

  • Melting Point Analysis: To assess purity; a sharp melting point range is indicative of a pure compound.

References

  • Mileski, D. R., et al. (1965).
  • Wikipedia. (2023). 2-Aminophenol. [Link]
  • Patsnap. (Date not available). Synthetic method of 2-aminophenol-4-sulfonamide. Eureka. [Link]
  • Wikipedia. (2023). Fries rearrangement. [Link]
  • Organic Chemistry Portal. (Date not available). Fries Rearrangement. [Link]
  • PharmD Guru. (Date not available). FRIES REARRANGEMENT. [Link]
  • BYJU'S. (Date not available). What is the Fries Rearrangement Reaction?. [Link]
  • PubChem. (2025). This compound. [Link]
  • PrepChem.com. (Date not available). Synthesis of 3-amino-2-hydroxyacetophenone. [Link]

Sources

Side products in 1-(5-Amino-2-hydroxyphenyl)ethanone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(5-Amino-2-hydroxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but highly reactive intermediate. Our goal is to provide you with field-proven insights and troubleshooting strategies to mitigate common side reactions and optimize your synthetic outcomes.

Introduction: The Double-Edged Sword of Polyfunctionality

This compound is a valuable building block in organic synthesis, particularly for constructing heterocyclic scaffolds like quinolines.[1] Its utility stems from its trifunctional nature: a nucleophilic aromatic amine, an acidic phenol, and an electrophilic ketone. However, this same polyfunctionality creates a competitive reaction environment where slight variations in conditions can lead to a cascade of undesired side products. This guide dissects these challenges and provides robust solutions.

Understanding the Core Reactivity

The molecule possesses three primary reactive centers. Their interplay under various conditions is the key to controlling reaction outcomes.

Reactivity_Map cluster_molecule This compound cluster_nodes mol n_amino Aromatic Amine (NH2) - Nucleophilic - Prone to Oxidation - Site for Cyclization/Acylation n_hydroxyl Phenolic Hydroxyl (OH) - Acidic (forms phenoxide) - Nucleophilic (O-acylation) - Directing group n_ketone Ketone (C=O) - Electrophilic Carbon - Site for Condensation p1 p1->n_hydroxyl pKa ~10 p2 p2->n_ketone Electrophilic site p3 p3->n_amino pKa ~4-5

Caption: Key reactive functional groups on this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during common reactions in a question-and-answer format.

Scenario A: Quinoline Synthesis (e.g., Friedländer Annulation)

The condensation of this compound with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, is a standard route to 7-hydroxyquinoline derivatives. However, it is fraught with potential pitfalls.

Question 1: "My Friedländer reaction is low-yielding and produces a complex mixture. What are the likely side products and how can I avoid them?"

Answer: This is a classic problem stemming from multiple competing reaction pathways. The primary side products are typically uncyclized intermediates and polymeric materials from oxidation.

  • Incomplete Cyclization: The initial condensation forms a Schiff base or enamine intermediate. If the subsequent intramolecular cyclization (annulation) is slow or inhibited, this intermediate can be isolated or participate in other reactions. This is often due to insufficient heat or improper catalytic activity.

  • Oxidation: The aminophenol moiety is highly susceptible to air oxidation, especially at elevated temperatures and under basic conditions. This leads to the formation of quinone-imine species, which are intensely colored and can polymerize, resulting in a dark, intractable reaction mixture.[2][3]

  • Self-Condensation: Under harsh acidic or basic conditions, the starting material can potentially react with itself, though this is less common than the other two issues.

Friedlander_Side_Reactions start This compound + Ethyl Acetoacetate intermediate Schiff Base / Enamine Intermediate start->intermediate Condensation side_product1 Side Product: Oxidized/Polymerized Species (Dark Tars) start->side_product1 Direct Oxidation product Desired Product: 7-Hydroxy-4-methyl-2(1H)-quinolinone intermediate->product Annulation (Cyclization) [Heat, Catalyst] intermediate->side_product1 Air Oxidation [O2, Heat, Base]

Caption: Competing pathways in the Friedländer synthesis.

Troubleshooting Protocol: Optimizing Quinoline Synthesis

ParameterRecommendationRationale
Atmosphere Maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.Prevents the air oxidation of the electron-rich aminophenol system, which is a primary cause of tar formation.[4]
Temperature Use stepwise heating. Perform the initial condensation at a lower temperature (e.g., 60-80 °C) before raising it to reflux for the cyclization step.Allows for the controlled formation of the intermediate before pushing the irreversible cyclization, minimizing side reactions that are kinetically favored at higher temperatures.
Catalyst For base-catalyzed reactions, use a non-nucleophilic base like DBU or K₂CO₃. For acid catalysis, p-TsOH is effective.Strong nucleophilic bases (e.g., NaOH, NaOEt) can promote side reactions like ester hydrolysis of the ethyl acetoacetate.
Solvent Use high-boiling, polar aprotic solvents like Diphenyl ether, DMSO, or NMP.These solvents can effectively solvate intermediates and provide the necessary thermal energy for the high-activation-energy cyclization step.
Scenario B: Selective Functionalization (Acylation)

Question 2: "I am attempting to selectively N-acylate my starting material, but I am consistently getting a mixture of N-acylated, O-acylated, and di-acylated products. How can I achieve selectivity?"

Answer: The competition between the amino and hydroxyl groups is governed by their relative nucleophilicity, which is highly dependent on the reaction pH.

  • Under Basic Conditions: A strong base (e.g., NaH, K₂CO₃) will deprotonate the phenolic hydroxyl group (pKa ~10) to form a highly nucleophilic phenoxide. This strongly favors O-acylation.

  • Under Neutral or Weakly Acidic Conditions: The amino group (pKa of conjugate acid ~4-5) is more nucleophilic than the neutral hydroxyl group. Running the reaction in a solvent like pyridine (which acts as both a base and a catalyst) or with a mild base like triethylamine (TEA) at low temperatures favors N-acylation.

Troubleshooting Protocol: Achieving Selective Acylation

Target ProductRecommended BaseSolventTemperatureRationale
N-Acylation Triethylamine (TEA) or PyridineDichloromethane (DCM) or Acetonitrile0 °C to Room TempThe neutral amine is more nucleophilic than the neutral phenol. Low temperatures favor the kinetically controlled N-acylation product.
O-Acylation K₂CO₃, NaH, or DBUDMF or THFRoom Temp to 60 °CThe base generates the highly nucleophilic phenoxide anion, which is a much stronger nucleophile than the neutral amine, leading to selective O-acylation.
Di-Acylation Excess Acylating Agent + Strong Base (e.g., NaH)THFRoom Temp to RefluxUsing excess reagents and forcing conditions will drive the reaction to completion on both functional groups.

Prophylactic Protocols & Best Practices

1. General Handling and Storage

This compound is a yellow solid that is sensitive to both air and light.[4][5]

  • Storage: Store in an amber, tightly sealed vial under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C) for long-term stability.[4]

  • Handling: When weighing and transferring the material, do so quickly to minimize exposure to air. For reactions, it is best practice to degas the solvent and purge the reaction vessel with an inert gas before adding the reagent.

2. Step-by-Step Protocol: High-Purity Synthesis of 7-Hydroxy-4-methyl-2-quinolinone

This protocol is a robust starting point for a modified Friedländer annulation.

  • Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.51 g, 10 mmol).

  • Inerting: Purge the flask with dry nitrogen for 10 minutes.

  • Reagent Addition: Add polyphosphoric acid (PPA) (approx. 20 g) to the flask. The PPA acts as both the solvent and the acidic catalyst.

  • Reactant Addition: While stirring, add ethyl acetoacetate (1.30 g, 10 mmol) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 120-130 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Work-up: Cool the reaction mixture to approximately 80 °C and carefully pour it onto 200 g of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation: Neutralize the slurry with a saturated solution of sodium bicarbonate until the pH is ~7. Filter the resulting solid, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol.

  • Purification: Dry the crude solid in a vacuum oven. Recrystallize from a suitable solvent like ethanol or acetic acid to yield the pure quinolinone product.[6]

References

  • BenchChem. (2025). The Pivotal Role of 1-(5-Amino-2-methylphenyl)
  • ResearchGate. (2022).
  • BenchChem. (2025). Scale-Up Synthesis of 1-(5-Amino-2-methylphenyl)
  • PubChem. This compound. [Link]
  • SciHorizon. (2024).
  • Chemsrc. This compound | CAS#:50-80-6. [Link]
  • BenchChem. (2025). An In-depth Technical Guide on the Stability and Storage of 1-(5-Amino-2-methylphenyl)ethanone.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-hydroxy-8-methylquinoline.
  • PubMed Central. (2018).
  • ResearchGate. (2019). Electrochemical Synthesis Based on the Oxidation of 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone in the Presence of Nucleophiles. [Link]
  • PubMed. (2019). Electrochemical synthesis based on the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles. [Link]

Sources

Technical Support Center: 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(5-Amino-2-hydroxyphenyl)ethanone (CAS 50-80-6). This guide is designed for researchers, chemists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and degradation of this compound. As a substituted 2-aminophenol, this molecule's utility is intrinsically linked to its purity and stability, which can be compromised by environmental factors.[1] This document provides expert insights and actionable protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and characteristics of this compound.

Q1: What are the primary chemical features of this compound that influence its stability?

A1: The stability of this compound is primarily dictated by the presence of two functional groups on the benzene ring: a phenolic hydroxyl (-OH) group and an aromatic amino (-NH2) group.[1][2] This structure, particularly the 1,2-positioning of these groups, makes the molecule highly susceptible to oxidation.[1] Similar to other 2- and 4-aminophenols, it can readily oxidize upon exposure to air and light, leading to the formation of colored quinone-imine type structures or other polymeric byproducts.[1][3]

Q2: My solid this compound, which should be a yellow solid, has developed a brownish tint. What happened and can I still use it?

A2: A color change from yellow to brown is a classic indicator of oxidation.[3][4] This occurs when the compound is exposed to atmospheric oxygen, a process that can be accelerated by light and elevated temperatures.[1][4] The brown color is due to the formation of highly conjugated, colored degradation products.

Causality: The electron-donating nature of both the amino and hydroxyl groups increases the electron density of the aromatic ring, making it easier to oxidize.

Recommendation: While slight discoloration may not significantly impact some applications, it is best practice to use high-purity starting material. The presence of these colored impurities can interfere with your reaction, introduce contaminants, and complicate purification of your desired product.[3] For best results, purify the discolored material by recrystallization before use.

Q3: What are the definitive recommended storage conditions for this compound to prevent degradation?

A3: To maintain the integrity and purity of this compound, strict adherence to proper storage conditions is crucial. Based on the known reactivity of aminophenols, the following conditions are recommended.[1][5]

Condition Recommendation Scientific Rationale
Temperature Long-term: Refrigerator (2-8°C)Reduces the kinetic rate of oxidation and other potential thermally induced degradation reactions.[5]
Light Store in amber glass vials or opaque containers.The aromatic system and amino group are susceptible to photolytic degradation. Amber glass blocks the UV and visible light wavelengths that typically initiate these reactions.[4][5]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Directly prevents oxidation by displacing atmospheric oxygen, which is the primary cause of discoloration and degradation for aminophenols.[3]
Container Use tightly sealed containers.Prevents moisture ingress, which could participate in hydrolytic degradation pathways, and limits exposure to atmospheric oxygen.

Part 2: Troubleshooting Experimental Issues

This section provides guidance for specific problems encountered during experimentation that may be linked to the stability of the starting material.

Q1: My HPLC analysis of a reaction mixture shows several small, unexpected peaks that are not my desired product. Could these be from the degradation of my starting material?

A1: Yes, this is a strong possibility. If your this compound starting material has degraded, the resulting impurities will be carried through the reaction and appear in your final analysis. The degradation products are often more polar than the parent compound and may elute at different retention times.

Troubleshooting Workflow:

To confirm this, you can perform a forced degradation study on your starting material (see Protocol in Part 3) and run an HPLC analysis on the stressed samples. The peaks from the degraded starting material can then be used as markers to identify the unknown peaks in your reaction mixture. This process is a core component of developing a "stability-indicating method."[6][7]

Troubleshooting_HPLC start Unexpected peaks in HPLC check_sm Hypothesis: Starting material (SM) degradation start->check_sm action_fds Action: Perform Forced Degradation Study on SM (See Protocol) check_sm->action_fds analyze_fds Analyze stressed SM samples by HPLC action_fds->analyze_fds compare Compare chromatograms: Reaction Mixture vs. Stressed SM analyze_fds->compare conclusion Conclusion: Confirm if unexpected peaks match degradation products. compare->conclusion

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Q2: I am attempting a synthesis using this compound, but my reaction yields are consistently low and non-reproducible. I've checked all other reagents and parameters. Could the starting material be the culprit?

A2: Absolutely. The purity of a starting material is critical for reaction stoichiometry. If your this compound has partially degraded, the actual amount of active starting material is lower than what you weighed. This directly leads to lower yields of your desired product.

Causality and Validation:

  • Reduced Molar Quantity: Degradation means a portion of the mass is no longer the intended reactant.

  • Inhibition/Side Reactions: Degradation products can sometimes interfere with or inhibit the desired reaction pathway, further reducing the yield.

Self-Validating Protocol Step: Before starting your synthesis, perform a quick purity check on your this compound using a validated analytical method like HPLC or qNMR. Compare the purity value against the Certificate of Analysis (CoA). If the purity is significantly lower than specified, the material should be purified or a new batch should be used. This pre-analysis step ensures your reaction is based on a known quantity of pure starting material, making your results more reliable and reproducible.

Part 3: Experimental Protocol for Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule.[7][8] It helps identify likely degradation products and establish degradation pathways.[7] This protocol outlines the standard conditions recommended by regulatory bodies like the ICH.[8][9] The goal is to achieve 5-20% degradation; if degradation is excessive, the stress duration or condition intensity should be reduced.[8][9]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH), 1 M

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • Calibrated oven

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with a UV/PDA detector

Workflow Diagram:

Caption: General workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.[8]

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture in a water bath at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with 1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the mixture in a water bath at 60°C for 8 hours (aminophenols can be more sensitive to base).

    • After incubation, cool and neutralize with 1 M HCl.

    • Dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for analysis. The high susceptibility of aminophenols to oxidation suggests significant degradation is likely.[1]

  • Thermal Degradation:

    • Place a small amount (approx. 10 mg) of the solid compound in a glass vial.

    • Heat in a calibrated oven at 80°C for 48 hours.

    • After exposure, allow it to cool, then weigh and dissolve in methanol to prepare a 1 mg/mL solution.

    • Dilute with mobile phase for analysis.

  • Photolytic Degradation:

    • Expose both the solid compound and the 1 mg/mL stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Prepare the exposed solid sample for analysis as in the thermal degradation step.

    • Dilute the exposed solution with mobile phase for analysis.

  • Analysis:

    • Analyze all samples (including an unstressed control) using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all generated degradation product peaks.

References

  • Aminophenols | Request PDF. ResearchGate.
  • How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Kajay Remedies.
  • 4-Aminophenol | C6H7NO | CID 403. PubChem, National Center for Biotechnology Information.
  • This compound | C8H9NO2 | CID 2775222. PubChem, National Center for Biotechnology Information.
  • forced degradation study: Topics by Science.gov. Science.gov.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Research & Allied Sciences.
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Research International.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

Sources

Technical Support Center: A Researcher's Guide to the Storage and Handling of 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my role extends beyond simply providing products; it involves ensuring that you, the researcher, can achieve maximum efficacy and reproducibility in your experiments. A common, yet critical, point of failure is the improper storage and handling of sensitive reagents. 1-(5-Amino-2-hydroxyphenyl)ethanone (CAS No. 50-80-6), with its reactive aminophenol structure, is particularly susceptible to environmental conditions. This guide is structured to provide not just recommendations, but the scientific rationale behind them, empowering you to safeguard your research from the moment the compound arrives in your lab.

Part I: Frequently Asked Questions (FAQs) - Core Storage Principles

This section addresses the most common inquiries regarding the day-to-day storage of this compound.

Q1: What are the ideal short-term and long-term storage conditions for this compound?

For optimal stability, this compound should be stored under the conditions outlined below. These are designed to mitigate the primary degradation pathways for aminophenol compounds.

Parameter Recommendation Scientific Rationale
Temperature 2-8°C (Refrigerated) [1]Storing the compound at refrigerated temperatures significantly slows down the rate of potential oxidative and hydrolytic degradation reactions. Thermal energy can provide the activation energy needed for these unwanted chemical processes.
Atmosphere Inert Gas (Argon or Nitrogen) [2]The aminophenol moiety is highly susceptible to oxidation when exposed to atmospheric oxygen. This can lead to the formation of colored impurities (quinone-imine structures), altering the compound's purity and reactivity. Storing under an inert atmosphere displaces oxygen and preserves the compound's integrity.[2][3]
Light Protection from Light (Amber Vial or Opaque Container) [3]Aromatic amines can be photosensitive. Exposure to light, particularly UV wavelengths, can induce photochemical degradation, leading to discoloration and the formation of complex impurities.[3]
Moisture Dry/Anhydrous Conditions [2]The compound should be stored in a tightly sealed container in a dry environment. Moisture can facilitate certain degradation pathways and lead to clumping of the solid material.[2]

Q2: The product data sheet recommends storing under an inert atmosphere. How critical is this?

This is highly critical. The hydroxyl and amino groups on the aromatic ring make the compound electron-rich and thus, highly prone to oxidation. Oxygen from the air can readily react, particularly in the presence of trace metal catalysts or light, to form highly colored quinone-like species. This oxidative degradation is not just a matter of discoloration; it fundamentally changes the molecule, reducing its purity and potentially altering its performance in sensitive downstream applications like drug synthesis or biological assays. For reproducible results, storing and handling under an inert gas is a mandatory step.[2][3]

Q3: My vial of this compound arrived at ambient temperature. Is the product compromised?

No, this is standard practice and the product is not compromised. Chemical suppliers often ship products at ambient temperature for short durations, a decision based on extensive stability testing. The key distinction is between short-term shipping conditions and long-term storage conditions. While the compound is stable enough for transit, its shelf-life is maximized by adhering to the recommended long-term storage at 2-8°C upon receipt.

Part II: Troubleshooting Guide - Addressing Common Issues

Q4: My compound, which was originally a yellow solid, has darkened to a brown or black color. What happened, and can I still use it?

A visible color change from its typical yellow solid form is a primary indicator of degradation, most likely oxidation.[3] This process forms highly conjugated impurities that are intensely colored.

  • Causality: This is often the result of repeated exposure to air (oxygen), moisture, or light during handling. Each time the vial is opened in a normal lab atmosphere, the compound is exposed to oxygen and humidity.

  • Recommendation: For non-critical applications, the material might still be usable, but the purity is questionable. For any quantitative or sensitive experiments, such as pharmaceutical development or kinetic studies, using the discolored reagent is strongly discouraged as the impurities could interfere with your results. It is best practice to perform a purity check (e.g., HPLC, NMR) or discard the vial and use a fresh, properly stored aliquot.

Q5: What substances are incompatible with this compound during storage or in an experimental setup?

Due to its chemical nature, this compound is incompatible with several classes of reagents. Contact with these should be avoided to prevent vigorous, and potentially hazardous, reactions or degradation.

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides). These can cause a violent reaction and lead to rapid and complete degradation of the aminophenol structure.[4]

  • Strong Acids: While the amino group can be protonated, strong acidic conditions can promote side reactions and degradation.

  • Chloroformates and Acid Halides: These will readily react with the amino and hydroxyl groups.

  • Sources of Ignition: While the compound does not readily ignite, it is combustible. Standard laboratory practice dictates keeping it away from open flames.[4]

Part III: Protocols and Visual Workflows

Adhering to a standardized workflow upon receiving and handling sensitive reagents is crucial for maintaining their integrity.

Visual Workflow: Initial Receipt and Handling

The following diagram outlines the critical decision points and steps from the moment a new shipment of this compound arrives at your facility.

G cluster_0 Receiving & Inspection cluster_1 Preparation for Storage cluster_2 Aliquoting & Storage Receipt Receive Shipment in Insulated Box Inspect Inspect Container Seal & Integrity Receipt->Inspect Damaged Seal Damaged: Quarantine & Contact Supplier Inspect->Damaged Seal BROKEN Equilibrate Equilibrate Unopened Container to Room Temperature (~30 min) Inspect->Equilibrate Seal OK Inert Move to Inert Atmosphere (Glovebox or N2/Ar Manifold) Equilibrate->Inert Aliquot Weigh & Aliquot into Smaller, Pre-Labelled Amber Vials Inert->Aliquot Backfill Backfill Headspace with Inert Gas & Seal Tightly Aliquot->Backfill Store Store Aliquots at 2-8°C Log in Inventory Backfill->Store

Caption: Workflow for receiving and preparing this compound for storage.

Protocol: Receiving, Aliquoting, and Storing this compound

This protocol ensures the compound's stability is maintained from receipt through its entire lifecycle in the lab.

  • Inspection: Upon receipt, immediately inspect the external packaging and the primary container's seal for any signs of damage. If the seal is compromised, do not use the product and contact the supplier.

  • Equilibration: Before opening the container for the first time, allow it to sit at room temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing onto the cold solid, which would introduce water and accelerate degradation.[2]

  • Prepare an Inert Environment: Move the sealed container, along with pre-labeled, dry amber glass vials for aliquots, into a glovebox or have an inert gas (nitrogen or argon) line ready to blanket the material during handling.

  • Aliquoting: Under the inert atmosphere, quickly weigh and dispense the desired amount of the yellow solid into the smaller vials. Aliquoting minimizes the number of times the main stock is exposed to the environment.[3]

  • Sealing: After dispensing, flush the headspace of the main container and each aliquot vial with inert gas before tightly sealing the caps. For extra protection, Parafilm® can be wrapped around the cap.

  • Storage: Place the main stock and all aliquots in a refrigerator at 2-8°C.[1]

  • Documentation: Record the receipt date, opening date, and aliquot details in your lab notebook or inventory management system.

By following this structured approach, you create a self-validating system that preserves the integrity of your reagent, leading to more reliable and reproducible experimental outcomes.

References

  • ResearchGate. "2-Aminophenol and catechol degradation pathway leading to the formation...
  • Chemsrc. "this compound | CAS#:50-80-6." Chemsrc.
  • ResearchGate. "Bacterial degradation pathway of (A) 2-aminophenol in Pseudomonas sp...
  • New Jersey Department of Health. "AMINOPHENOLS (mixed isomers) HAZARD SUMMARY." NJ.

Sources

Overcoming low reactivity of 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 8, 2026

Welcome to the technical support guide for 1-(5-Amino-2-hydroxyphenyl)ethanone (CAS No. 30954-71-3). This resource is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the reactivity of this versatile but sometimes challenging building block. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and peer-reviewed literature.

Introduction: Understanding the Reactivity Profile

This compound is a trifunctional aromatic compound featuring a nucleophilic amino group, a phenolic hydroxyl group, and an electron-withdrawing acetyl group. The interplay of these functionalities dictates its reactivity, often leading to challenges in chemoselectivity and reaction yield.

  • Activating Groups: The hydroxyl (-OH) and amino (-NH2) groups are strong activating, ortho, para-directing groups for electrophilic aromatic substitution due to resonance donation.[1][2]

  • Deactivating Group: The acetyl (-COCH3) group is a moderately deactivating, meta-directing group due to its electron-withdrawing nature.[1]

  • Nucleophilic Sites: Both the amino and hydroxyl groups are nucleophilic. The amino group is generally the stronger nucleophile under neutral or basic conditions, while the hydroxyl group's nucleophilicity is significantly enhanced upon deprotonation to a phenoxide.[3][4]

This complex electronic and functional landscape is the primary source of the "low reactivity" or, more accurately, the "complex selectivity" observed in many transformations. This guide will dissect these issues and provide practical solutions.

Troubleshooting Guide & FAQs

Issue 1: Poor Chemoselectivity in Acylation/Alkylation Reactions (N- vs. O-Substitution)

Question: My acylation of this compound gives a mixture of N-acylated, O-acylated, and di-acylated products, with low yield for my desired N-acyl product. Why is this happening and how can I improve selectivity?

Answer: This is a classic chemoselectivity problem arising from the two nucleophilic sites. While the amine is kinetically favored for acylation, the phenoxide (formed under basic conditions) is also a potent nucleophile.[3][4] The choice of acylating agent, base, solvent, and temperature critically influences the outcome.

Causality & Troubleshooting Steps:

  • Nucleophilicity Control (pH and Base):

    • The Problem: Strong bases (e.g., NaH, KOt-Bu) will deprotonate the phenol, significantly increasing its nucleophilicity and promoting O-acylation.[5] In strongly acidic conditions, the amine is protonated and non-nucleophilic.[6]

    • Solution: Employ milder, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in stoichiometric amounts. These bases are sufficient to scavenge the acid byproduct (e.g., HCl from an acyl chloride) without significantly deprotonating the phenol. For highly sensitive substrates, consider using a buffered system or an alternative acylation method.

  • Acylating Agent Reactivity:

    • The Problem: Highly reactive acylating agents like acyl chlorides or anhydrides can be indiscriminate, leading to mixtures.[7]

    • Solution 1 (Kinetically Controlled N-Acylation): Use a less reactive acylating agent. Acylbenzotriazoles or enzymatic catalysts like Novozym 435 (a lipase) with vinyl acetate as the acyl donor have been shown to provide excellent N-selectivity.[7][8] The enzymatic approach is particularly effective for achieving monoacetylation of the amino group.[8][9]

    • Solution 2 (Thermodynamically Controlled O-Acylation): To favor O-acylation, first deprotonate the phenol with a strong base like NaH in an aprotic solvent (e.g., THF, DMF) before adding the acylating agent.[5]

  • Solvent Effects:

    • The Problem: The solvent can influence nucleophilicity and the solubility of intermediates.

    • Solution: Aprotic solvents like THF, CH2Cl2, or acetonitrile are generally preferred for N-acylation as they do not interfere with the nucleophilicity of the amine. Protic solvents can solvate the amine, slightly reducing its reactivity.

Workflow for Optimizing N-Acylation Selectivity

G start Low N-Acylation Selectivity base_check What base are you using? start->base_check strong_base Strong Base (NaH, KOtBu) base_check->strong_base Strong mild_base Mild Base (TEA, DIPEA) base_check->mild_base Mild/None switch_base Action: Switch to TEA or DIPEA. This minimizes phenoxide formation. strong_base->switch_base reagent_check What acylating agent? mild_base->reagent_check success High N-Acylation Selectivity Achieved switch_base->success reactive_reagent Acyl Chloride / Anhydride reagent_check->reactive_reagent Highly Reactive switch_reagent Action: Use a chemoselective reagent. Try Acylbenzotriazole or Enzymatic Acylation (Novozym 435). reactive_reagent->switch_reagent switch_reagent->success

Caption: Troubleshooting workflow for low N-acylation selectivity.

Issue 2: Low Yields in Buchwald-Hartwig Cross-Coupling Reactions

Question: I am trying to perform a Buchwald-Hartwig N-arylation on the amino group, but I'm getting low yields and a complex mixture of products. What's going wrong?

Answer: Buchwald-Hartwig amination on aminophenols is challenging due to competitive O-arylation and potential catalyst inhibition by the phenol group.[10][11] The success of this reaction is highly dependent on a carefully selected catalyst system (ligand and metal precursor) and base that favors C-N over C-O bond formation.[12][13]

Causality & Troubleshooting Steps:

  • Catalyst and Ligand Selection is Crucial:

    • The Problem: Standard Pd catalysts may not provide sufficient selectivity. The ligand plays a key role in modulating the reactivity and selectivity of the palladium center.[14][15]

    • Solution (For N-Arylation): Palladium-based systems with bulky, electron-rich biarylphosphine ligands are highly effective for selective N-arylation of aminophenols. The Buchwald group specifically reports that a BrettPhos-based palladium precatalyst provides excellent yields for the N-arylation of 3-aminophenols, a close analogue to your substrate.[11][12] X-Phos is another highly effective ligand for these transformations.[16][17]

    • Solution (For O-Arylation): If O-arylation were the goal, a switch to a copper-based catalyst system is recommended. For example, CuI with picolinic acid as a ligand has been shown to selectively O-arylate 3-aminophenols.[11][12] This highlights the principle of using orthogonal catalyst systems to achieve desired selectivity.[10][18]

  • Choice of Base:

    • The Problem: The base must be strong enough to deprotonate the amine for the catalytic cycle but not so strong that it overwhelmingly favors phenoxide formation, which could lead to C-O coupling or catalyst inhibition.

    • Solution: For Pd-catalyzed N-arylation, sodium tert-butoxide (NaOt-Bu) is often the base of choice in combination with ligands like BrettPhos.[12] For Cu-catalyzed O-arylation, a weaker base like potassium phosphate (K3PO4) is preferred.[11]

Table 1: Recommended Catalyst Systems for Selective Arylation

Desired ProductMetal CatalystRecommended LigandRecommended BaseSolventTypical Temp.Reference
N-Arylation Pd PrecatalystBrettPhos or X-PhosNaOt-Bu1,4-Dioxane or Toluene90-110 °C[11][12][17]
O-Arylation CuI (5 mol%)Picolinic Acid (10 mol%)K3PO4DMSO80 °C[11][12]

Experimental Protocol: Selective N-Arylation via Buchwald-Hartwig Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.[19]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Issue 3: Difficulty with Diazotization and Sandmeyer Reactions

Question: My attempt to convert the amino group to a halide via a Sandmeyer reaction resulted in a low yield and significant decomposition. How can I improve this process?

Answer: Diazotization of anilines requires cold, acidic conditions to form the diazonium salt.[20][21] The presence of the activating hydroxyl and acetyl groups on the ring can make the diazonium intermediate susceptible to side reactions, including coupling with unreacted starting material to form azo compounds or premature decomposition if the temperature is not strictly controlled.

Causality & Troubleshooting Steps:

  • Temperature Control is Paramount:

    • The Problem: Aryl diazonium salts are notoriously unstable at elevated temperatures.[22] Warming above 5-10 °C can lead to rapid decomposition and loss of N2 gas, forming a highly reactive aryl cation that can lead to a plethora of byproducts.

    • Solution: Maintain the reaction temperature between 0-5 °C throughout the entire diazotization and subsequent Sandmeyer steps. Use an ice/salt bath for consistent cooling.

  • Control of Nitrous Acid Stoichiometry:

    • The Problem: An excess of nitrous acid can lead to unwanted side reactions. Insufficient nitrous acid will result in incomplete conversion.[23]

    • Solution: Add the sodium nitrite (NaNO2) solution slowly and dropwise to the acidic solution of your aminophenol.[21] Monitor for a slight excess of nitrous acid using potassium iodide-starch paper (which will turn blue/black). Once the test is positive and persists for a few minutes, the diazotization is complete.[23]

  • The Sandmeyer Step (Copper(I) Catalyst):

    • The Problem: The displacement of the diazonium group is a radical-nucleophilic aromatic substitution catalyzed by copper(I) salts.[24][25] The efficiency depends on the proper introduction of the diazonium salt to the copper catalyst.

    • Solution: Prepare a solution or slurry of the appropriate copper(I) halide (CuCl, CuBr) in the corresponding concentrated halogen acid. Add the cold diazonium salt solution slowly to this vigorously stirred copper solution. A slow, controlled addition is key to prevent a rapid, exothermic decomposition.[26]

Diagram: Key Stages of a Successful Sandmeyer Reaction

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Coupling A 1. Dissolve Amine in conc. HCl / H2SO4 B 2. Cool to 0-5 °C (Ice/Salt Bath) A->B C 3. Add aq. NaNO2 Dropwise B->C D 4. Monitor with KI-Starch Paper C->D E 5. Prepare cold solution of Cu(I)X in HX D->E Transfer Cold F 6. Add cold diazonium salt solution SLOWLY to Cu(I)X E->F G 7. Allow to warm to RT and stir until N2 evolution ceases F->G H 8. Workup and Purify G->H

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Technical Support Center: Recrystallization of 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(5-Amino-2-hydroxyphenyl)ethanone. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the recrystallization of this versatile precursor. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common challenges and questions encountered during the recrystallization of this compound, structured in a practical question-and-answer format.

Q1: What are the key physicochemical properties of this compound that I should consider for recrystallization?

Understanding the compound's properties is the foundation of a successful purification strategy. The presence of amino (-NH₂) and hydroxyl (-OH) functional groups, along with the aromatic ring, dictates its behavior. These groups allow for strong hydrogen bonding, making the molecule quite polar.[1][2]

Key Causality: The polarity is the most critical factor. The principle of "like dissolves like" suggests that polar solvents will be the most effective at dissolving this compound.[1] Furthermore, its high melting point indicates strong crystal lattice energy, which means a good solvent will need to effectively disrupt these forces at high temperatures but allow them to reform upon cooling.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Recrystallization
CAS Number 50-80-6Ensures correct compound identification.
Molecular Formula C₈H₉NO₂Indicates the presence of polar functional groups.
Molecular Weight 151.16 g/mol Useful for calculating molar quantities.
Appearance Fine, needle-like crystals; Yellow SolidThe color can be an initial indicator of purity. Oxidative degradation may cause darkening.
Melting Point ~210-212 °CA high melting point suggests a stable crystal lattice. A sharp melting range post-recrystallization is a key indicator of purity.
General Solubility Moderately soluble in polar organic solvents; practically insoluble in non-polar media.[3]This is the primary guide for solvent selection. Polar solvents like alcohols and water are strong candidates.
Stability Prone to oxidation upon exposure to air and light.[3]Special handling is required. The process should be performed expeditiously, and protection from light is recommended.
Q2: How do I systematically select the best recrystallization solvent?

Solvent selection is an empirical process, but it can be approached systematically to save time and material.[1] The ideal solvent will dissolve this compound completely when hot (near its boiling point) but very poorly when cold (at room temperature or in an ice bath).[4][5][6]

Expertise in Action: Because the target compound is polar, your screening should focus on polar solvents. A rule of thumb is that solvents containing functional groups similar to the solute are often good candidates.[7] Therefore, alcohols (like ethanol, methanol) and water are excellent starting points.

See the "Protocols" section below for a detailed, step-by-step methodology for solvent screening.

Q3: What are some promising single-solvent and mixed-solvent systems to start with?

Based on the compound's polar nature, the following systems are recommended for initial screening.

  • Single Solvents:

    • Water: As a highly polar solvent, it may work well, especially given the compound's ability to hydrogen bond.[7]

    • Ethanol or Methanol: These polar protic solvents are often excellent choices for polar organic molecules.[8][9]

  • Mixed Solvents (Solvent Pairs): A mixed solvent system is useful when no single solvent provides the ideal solubility profile.[6][10] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy (the saturation point).[5][11]

    • Ethanol/Water: A very common and effective pair for polar compounds.[6][12]

    • Acetone/Water: Another excellent choice, blending a polar aprotic solvent with water.[6][12]

Table 2: Suggested Solvents for Initial Screening

Solvent SystemTypeRationale & Causality
Water (H₂O)Single (Polar Protic)High polarity matches the solute; excellent for forming hydrogen bonds. High boiling point allows for a wide temperature gradient.[7]
Ethanol (EtOH)Single (Polar Protic)"Like dissolves like"; the hydroxyl group on ethanol interacts well with the polar groups on the target molecule.
Methanol (MeOH)Single (Polar Protic)Similar to ethanol but with higher polarity; may offer a different solubility profile.
Ethanol/WaterMixed PairBalances the high dissolving power of ethanol with the poor dissolving power of water to fine-tune the solubility curve.
Acetone/WaterMixed PairAcetone is a strong polar aprotic solvent, and adding water as an anti-solvent can effectively induce crystallization.
Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem, especially with compounds that are significantly impure or when the boiling point of the solvent is higher than the melting point of the solute.[13] However, given the high melting point of this compound, the most likely cause is that the solution is too concentrated, and it becomes supersaturated at a temperature above the compound's melting point in the presence of impurities.

Trustworthy Troubleshooting Steps:

  • Re-dissolve the Oil: Heat the mixture to the solvent's boiling point until the oil completely redissolves.

  • Add More Solvent: Add a small amount of additional hot solvent (e.g., 5-10% of the total volume) to decrease the concentration. The goal is to ensure the saturation point is reached at a lower temperature.

  • Cool Slowly: Crucially, allow the solution to cool much more slowly. Rapid cooling encourages oil formation. Let it cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod just below the surface of the liquid can create nucleation sites and induce crystallization.

Q5: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

This is typically due to one of two issues: using too much solvent or the formation of a supersaturated solution.

Troubleshooting Steps:

  • Too Much Solvent: If you used an excessive amount of solvent, the solution might not be saturated even at low temperatures. Gently boil off a portion of the solvent (e.g., 20-30%) in a fume hood to increase the solute concentration and attempt to cool it again.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should. Crystallization needs a nucleation event to begin.

    • Scratch: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a surface for the first crystals to form.

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny "seed" crystal to the cooled solution. This provides a perfect template for crystal growth.

Q6: The purified crystals are still yellow/brown. How can I remove colored impurities?

Colored impurities are often large, polar molecules with extended conjugation. These can be effectively removed using activated charcoal (decolorizing carbon) due to its high surface area and ability to adsorb such molecules.[1][3][11][14]

Authoritative Protocol for Decolorization:

  • Dissolve the crude solid in the minimum amount of near-boiling solvent.

  • Crucial Step: Remove the flask from the heat source and allow the boiling to subside slightly. Never add charcoal to a boiling solution , as it can cause violent frothing and boil-over.[5][11][14]

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; just enough to cover the tip of a spatula). Using too much will adsorb your product and reduce the yield.[3][5][15]

  • Bring the solution back to a gentle boil for a few minutes to allow for adsorption.

  • Perform a hot gravity filtration (see Protocol 2) to remove the charcoal and any insoluble impurities. The filtrate should be colorless or significantly lighter.

  • Proceed with cooling and crystallization as usual.

Q7: Are there any special handling precautions for this compound?

Yes. The compound is reported to be prone to oxidation when exposed to air and light.[3] Oxidative degradation can introduce impurities and discoloration, complicating the purification.

Best Practices:

  • Work Efficiently: Do not leave the hot solution exposed to air for extended periods.

  • Protect from Light: If possible, wrap the flask in aluminum foil during the slow cooling process.

  • Inert Atmosphere (Advanced): For highest purity applications, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. However, for most routine purifications, this is not necessary if the procedure is done promptly.

Detailed Experimental Protocols

These protocols provide a self-validating system for achieving high purity. The causality behind each step is explained to empower your experimental choices.

Protocol 1: Step-by-Step Methodology for Solvent Selection
  • Preparation: Place a small amount (~20-30 mg) of the crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent (e.g., water, ethanol) dropwise, up to ~0.5 mL. Agitate the tube. If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.[5]

  • Hot Temperature Test: If the solid did not dissolve at room temperature, heat the test tube in a hot water or sand bath. Add more solvent dropwise until the solid just dissolves.

  • Cooling Test: Once dissolved, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Evaluation: A good solvent is one where the solid dissolves when hot and forms a large quantity of crystals upon cooling. A poor solvent is one where the solid either fails to dissolve when hot or remains in solution when cold.

Protocol 2: General Recrystallization Workflow
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip. In a separate flask, heat your chosen solvent to its boiling point. Add the minimum amount of hot solvent to the Erlenmeyer flask to just dissolve the solid completely.

  • Decolorization (If Needed): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat gently for a few minutes.[16]

  • Hot Gravity Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Keep the receiving flask warm on the hotplate to prevent premature crystallization in the funnel. Use fluted filter paper for a faster flow rate.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[14]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals completely. This can be done by leaving them in the Büchner funnel with the vacuum on for an extended period, or by transferring them to a watch glass to air dry. Ensure they are fully dry before taking a melting point or massing for yield calculation.

Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process for common recrystallization issues.

Recrystallization_Troubleshooting start Begin Cooling Hot Filtrate check_crystals Crystals Formed? start->check_crystals crystals_ok Collect, Wash, and Dry Crystals check_crystals->crystals_ok  Yes   check_oil Oily Residue Formed? check_crystals->check_oil  No   oil_actions 1. Re-heat to dissolve oil 2. Add more hot solvent 3. Cool VERY slowly 4. Scratch flask surface check_oil->oil_actions  Yes   no_crystal_actions Supersaturation or Too Much Solvent? check_oil->no_crystal_actions  No   oil_actions->start Retry Cooling induce_crystallization 1. Scratch flask with glass rod 2. Add a seed crystal no_crystal_actions->induce_crystallization Try to Induce reduce_volume Boil off some solvent to concentrate solution no_crystal_actions->reduce_volume If Induction Fails induce_crystallization->start Retry Cooling reduce_volume->start Retry Cooling

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Technical Support Center: Column Chromatography of 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(5-Amino-2-hydroxyphenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this and structurally similar polar, multifunctional aromatic compounds. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.

Introduction: The Purification Challenge

This compound is a valuable synthetic intermediate. Its structure, however, presents a classic purification challenge for chromatographers. The molecule possesses three key functionalities that dictate its behavior on a stationary phase:

  • A Basic Aromatic Amine (-NH₂): Prone to strong, often undesirable, interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.

  • An Acidic Phenolic Hydroxyl (-OH): Capable of strong hydrogen bonding, which significantly increases the compound's polarity.

  • An Acetophenone Backbone: Provides a degree of hydrophobicity and a site for potential π-π stacking interactions.

The simultaneous presence of a basic and an acidic group makes the compound amphoteric and highly polar, leading to common issues such as poor solubility, significant peak tailing, and even irreversible adsorption onto the stationary phase. This guide provides a framework for diagnosing and solving these problems.

Section 1: Foundational Knowledge & Pre-Chromatography Strategy (FAQs)

This section addresses the critical decisions you must make before packing the column. A successful purification is almost always the result of diligent method development.

Q1: What are the key chemical properties of this compound that I should be aware of?

Understanding the molecule's physicochemical properties is the first step in developing a robust purification strategy.

PropertyValue/CharacteristicImplication for Chromatography
Molecular Weight 151.16 g/mol [1]Standard for small molecule purification.
Appearance Yellow SolidThe color can be a useful initial indicator during elution, but TLC or HPLC is required for confirmation.
Functionalities Primary Aryl Amine (basic), Phenolic Hydroxyl (acidic)[2]These polar groups will dominate interactions with the stationary phase, requiring a polar mobile phase for elution from normal-phase media. The basic amine is the primary cause of peak tailing on silica gel.
Polarity HighThe compound will have low Rf values in non-polar solvent systems. Elution will require moderately to highly polar mobile phases.
Stability Potentially unstable on acidic media[3]The amine and phenol groups can be susceptible to oxidation or acid-catalyzed degradation. It is crucial to assess stability on your chosen stationary phase.
Q2: How do I choose the right stationary phase? Is silica gel always the best option?

While silica gel is the workhorse of column chromatography, it is not always the optimal choice for highly basic compounds like this one.

  • Silica Gel (SiO₂): This is the most common and cost-effective choice. However, its surface is covered with acidic silanol groups (Si-OH). These sites can strongly and sometimes irreversibly bind to the basic amino group of your compound, leading to significant peak tailing and low recovery.

    • Expert Insight: If you must use silica gel, you will likely need to "deactivate" it or use a mobile phase modifier. A common technique is to add a small percentage (0.1-1%) of a basic modifier like triethylamine (NEt₃) or ammonia (in methanol) to your mobile phase. This modifier competitively binds to the acidic silanol sites, preventing your compound from doing so.

  • Alumina (Al₂O₃): Alumina is available in three grades: acidic, neutral, and basic. For this compound, basic or neutral alumina is a superior choice to silica gel. It minimizes the acid-base interaction that causes tailing.

  • Reversed-Phase Silica (C18, C8): In reversed-phase chromatography, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar (e.g., water/methanol or water/acetonitrile)[4]. Polar compounds like ours elute earlier. This can be an excellent option for high-purity separations, especially if impurities are less polar than the target compound.

Q3: How do I develop an effective mobile phase system using Thin-Layer Chromatography (TLC)?

Never run a column without first developing a separation on a TLC plate. The TLC plate is your miniature, low-cost model of the column.

The Goal: Find a solvent system that gives your target compound a Retardation Factor (Rf) between 0.2 and 0.4 .

  • Rf > 0.4: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities and the solvent front.

  • Rf < 0.2: The compound will move too slowly, leading to long elution times, broad peaks (band diffusion), and excessive solvent usage.

Recommended Starting Solvent Systems for TLC Analysis:

System #Non-Polar SolventPolar SolventTypical Starting Ratio (v/v)Notes
1Hexane or HeptaneEthyl Acetate70:30A standard starting point for many organic compounds.
2Dichloromethane (DCM)Methanol (MeOH)98:2A stronger, more polar system. Be cautious, as DCM can be chlorinated.
3Ethyl AcetateMethanol (MeOH)99:1Good for separating highly polar compounds.

Pro-Tip: If you observe streaking on the TLC plate, it's a direct indicator of strong, undesirable interactions. Before changing the entire solvent system, add 0.5% triethylamine to your eluent mixture and re-run the TLC. If the spot becomes sharp and round, you have confirmed that tailing is the issue.

Section 2: Step-by-Step Experimental Protocols

Protocol 1: Systematic TLC Method Development
  • Prepare Stock Solution: Dissolve a small amount (1-2 mg) of your crude reaction mixture in a suitable solvent (e.g., acetone, methanol, or ethyl acetate).

  • Spot the Plate: Using a capillary tube, spot the solution onto a silica gel TLC plate. Make the spot as small as possible.

  • Develop the Plate: Place the plate in a developing chamber containing your chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors.

  • Visualize: After the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm and/or 365 nm). Circle the spots.

  • Analyze and Iterate: Calculate the Rf value for your target compound.

    • If Rf is too low, increase the polarity of the mobile phase (e.g., move from 70:30 to 50:50 Hexane:EtOAc).

    • If Rf is too high, decrease the polarity.

    • If spots are streaking, add 0.5% triethylamine to the mobile phase and repeat.

  • Confirm Stability: Spot the plate and let it sit on the bench for 30-60 minutes before developing. If a new spot appears at the baseline that wasn't there before, your compound may be degrading on the silica[3]. Consider using alumina or reversed-phase chromatography.

Protocol 2: Column Packing and Sample Loading

The method of loading your sample onto the column is critical for achieving a good separation.

A. Wet Loading (for samples readily soluble in the mobile phase)

  • Dissolve your crude sample in the minimum amount of the chosen mobile phase. Using too much solvent will broaden your initial sample band and degrade separation.

  • If the sample is not fully soluble in the mobile phase, you can use a slightly stronger solvent (e.g., DCM if your eluent is EtOAc/Hexane), but use an absolute minimum.

  • Using a pipette, carefully add the dissolved sample to the top of the column bed, allowing it to absorb into the stationary phase.

  • Rinse the flask with a tiny amount of mobile phase and add this to the column to ensure a complete transfer.

  • Carefully add a protective layer of sand on top of the stationary phase before filling the column with the mobile phase.

B. Dry Loading (Recommended for this compound)

Dry loading is the superior method when a compound has poor solubility in the starting eluent, which is often the case for polar molecules.

  • Dissolve your crude sample in a volatile solvent in which it is highly soluble (e.g., methanol or acetone) in a round-bottom flask.

  • Add a small amount of silica gel or celite (approx. 5-10 times the mass of your sample) to the flask.

  • Remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.

  • Gently tap the column to settle the powder and create a flat surface.

  • Add a protective layer of sand before adding the mobile phase.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses the most common problems encountered during the purification of this compound.

Q4: My compound is streaking or tailing on the column, leading to broad peaks and poor separation. How can I fix this?

This is the most frequent issue for this class of compounds. It is almost always caused by the interaction between the basic amine and acidic silanol groups on the silica surface.

Causality Diagram: Analyte-Stationary Phase Interaction

G cluster_silica Silica Gel Surface cluster_analyte Analyte Molecule cluster_modifier Mobile Phase Modifier silanol1 Si-OH Acidic Silanol Group silanol2 Si-OH Acidic Silanol Group analyte H₂N- Aryl Ring -OH This compound analyte:n->silanol1:p Strong Acid-Base Interaction (Causes Tailing) modifier (Et)₃N Triethylamine (Base) modifier:n->silanol2:p Competitive Binding (Prevents Tailing)

Caption: Interaction diagram showing how a basic modifier prevents tailing.

Solutions:

  • Add a Basic Modifier: As determined during your TLC analysis, add 0.1-1% triethylamine (NEt₃) or a few drops of ammonium hydroxide to your mobile phase. This base will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Switch to a Different Stationary Phase: Use neutral or basic alumina, which lacks the highly acidic silanol groups responsible for the interaction.

  • Use a More Polar (Stronger) Solvent System: Sometimes, tailing can be reduced by simply moving the compound faster through the column. If your Rf is very low (<0.15), increasing the eluent strength may help, but this can also compromise separation from nearby impurities.

Q5: My compound won't elute from the column, or the recovery is very low. What happened?

This frustrating situation typically points to one of two culprits: irreversible adsorption or an incorrect mobile phase.

  • Irreversible Adsorption: Your compound has bound so strongly to the stationary phase that the mobile phase cannot elute it. This is common when using unmodified silica gel with a strongly basic compound.

    • Solution: Unfortunately, the compound on the column may be lost. For the next attempt, use a deactivated stationary phase (basic alumina or silica with a basic modifier in the eluent) as described above.

  • Mobile Phase is Too Weak: The solvent system you are using may not have sufficient polarity to move the compound.

    • Solution: You can try to salvage the column by gradually increasing the polarity of the mobile phase (this is a "gradient elution"). For example, if you are using 50:50 Hexane:EtOAc, switch to 100% EtOAc, and then to a 98:2 EtOAc:MeOH mixture. This will often elute highly retained compounds. Always check fractions by TLC to see if your compound has eluted.

Q6: I'm seeing poor separation between my product and impurities. What are my options?

Achieving good resolution requires optimizing the selectivity of your chromatographic system.

  • Fine-Tune the Mobile Phase: A small change in the solvent system can have a large impact on separation. Try changing the solvent components while keeping the overall polarity similar. For example, a mixture of dichloromethane and methanol may provide different selectivity than an ethyl acetate/hexane system of comparable polarity.

  • Decrease the Column Diameter and/or Increase the Length: A longer, narrower column provides more theoretical plates and thus better resolving power, though it will increase the run time[5].

  • Ensure Proper Column Packing and Loading: A poorly packed column with channels or a non-level surface will lead to band broadening and poor separation. Likewise, loading the sample in too large a volume of solvent will ruin resolution from the start. Use the dry loading method for best results.

Q7: The compound seems to be decomposing on the column. How can I confirm this and prevent it?

Compound stability is a critical and often overlooked factor. Acid-sensitive compounds can degrade on silica gel[3].

Troubleshooting Flowchart: Diagnosing Compound Instability

G start Problem: Low Yield or Unexpected Products check_tlc Run 2D TLC: 1. Spot crude material. 2. Run in solvent system. 3. Rotate 90° & run again. start->check_tlc analyze_tlc Analyze 2D TLC Plate check_tlc->analyze_tlc stable Result: Single Spot. Compound is stable. analyze_tlc->stable No off-diagonal spots unstable Result: Multiple spots on diagonal. Compound is degrading on silica. analyze_tlc->unstable Off-diagonal spots appear action Action: Change Stationary Phase 1. Use neutral/basic alumina. 2. Try reversed-phase (C18). 3. Deactivate silica with base. unstable->action

Caption: A workflow for diagnosing compound stability on a stationary phase.

Solutions:

  • Perform a Stability Test: Before running the column, spot your crude material on a TLC plate and leave it exposed to air on the silica for an hour. Then, develop the plate. If you see a new spot at the baseline or other degradation products that were not in the initial mixture, you have confirmed instability on silica.

  • Use a Milder Stationary Phase: Switch to neutral alumina, which is less likely to cause acid-catalyzed decomposition.

  • Work Quickly and at Lower Temperatures: If the degradation is slow, running the column efficiently and quickly can help improve yield. In some cases, running the chromatography in a cold room can mitigate degradation.

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Acetaminophen and 4-Aminophenol on Primesep 100 Column.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2775222, this compound.
  • Google Patents. (n.d.). US3658905A - Process for the purification of p-aminophenol.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Chemsrc. (n.d.). This compound | CAS#:50-80-6.
  • ResearchGate. (n.d.). HPLC chromatogram of 4-aminophenol.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol.
  • Oxford Academic. (n.d.). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase.
  • ResearchGate. (n.d.). Chromatogram of aminophenols and pyridine obtained on the PRP-1 column.
  • PubMed. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube.
  • LCGC International. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting.
  • PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A.
  • Shimadzu. (n.d.). Introduction to HPLC.
  • Google Patents. (n.d.). US4870209A - Process for purifying crude 4-aminophenol.
  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Phenomenex. (2024). Column Chromatography: Principles, Procedure, and Applications.
  • WIPO Patentscope. (n.d.). WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • ResearchGate. (n.d.). Optimization of a new mobile phase to know the complex and real polyphenolic composition.
  • SIELC Technologies. (2018). Ethanone, 1-(2,5-dihydroxyphenyl)-.
  • SIELC Technologies. (2018). Ethanone, 1-(2-hydroxy-5-methylphenyl)-.
  • SIELC Technologies. (2018). Ethanone, 2-chloro-1-(4-hydroxyphenyl)-.

Sources

Technical Support Center: Impurity Profiling of 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-(5-Amino-2-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the impurity profiling of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the scientific integrity of your experimental outcomes.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My batch of this compound shows several unexpected peaks in the HPLC analysis. What are the likely process-related impurities I should be looking for?

A1: The impurity profile of this compound is intrinsically linked to its synthetic route. Two common pathways are the nitration of 2-hydroxyacetophenone followed by reduction, and the Fries rearrangement of an acylated aminophenol. Each route presents a unique set of potential process-related impurities.

  • From the Nitration/Reduction Pathway: The electrophilic nitration of 2-hydroxyacetophenone is a critical step where isomeric impurities are often introduced. The hydroxyl group is an ortho, para-director, while the acetyl group is a meta-director. This combined effect primarily directs nitration to the 5-position, but side products can form.[1][2][3]

    • Isomeric Impurities: The most common impurity from this route is the isomeric product, 1-(3-Nitro-2-hydroxyphenyl)ethanone . Incomplete separation of these isomers during workup will lead to the corresponding amino-isomer, 1-(3-Amino-2-hydroxyphenyl)ethanone , after the reduction step.

    • Incomplete Reduction: If the reduction of the nitro group is not driven to completion, you will observe the starting nitro-compound, 1-(5-Nitro-2-hydroxyphenyl)ethanone , in your final product.

    • Starting Material: Residual 2-Hydroxyacetophenone from the initial nitration step may also be present.

  • From the Fries Rearrangement Pathway: The Fries rearrangement of a precursor like N-(2-hydroxyphenyl)acetamide involves the migration of the acetyl group. This reaction is sensitive to temperature and solvent conditions, which dictate the ratio of ortho and para products.[4][5]

    • Isomeric Impurity: The primary isomeric impurity from this route is the ortho-rearranged product, 1-(3-Amino-2-hydroxyphenyl)ethanone .

    • Starting Material: Unreacted N-(2-hydroxyphenyl)acetamide or the initial aminophenol precursor can also be carried through.

The following diagram illustrates the potential formation of key process-related impurities from the nitration/reduction pathway.

Impurity_Formation_Nitration_Reduction 2-Hydroxyacetophenone 2-Hydroxyacetophenone Nitration Nitration 2-Hydroxyacetophenone->Nitration 1-(5-Nitro-2-hydroxyphenyl)ethanone 1-(5-Nitro-2-hydroxyphenyl)ethanone Nitration->1-(5-Nitro-2-hydroxyphenyl)ethanone Major Product Isomeric_Nitro_Impurity 1-(3-Nitro-2-hydroxyphenyl)ethanone Nitration->Isomeric_Nitro_Impurity Side Product Reduction Reduction 1-(5-Nitro-2-hydroxyphenyl)ethanone->Reduction Incomplete_Reduction_Impurity 1-(5-Nitro-2-hydroxyphenyl)ethanone 1-(5-Nitro-2-hydroxyphenyl)ethanone->Incomplete_Reduction_Impurity Incomplete Reaction This compound This compound Reduction->this compound Isomeric_Amino_Impurity 1-(3-Amino-2-hydroxyphenyl)ethanone Reduction->Isomeric_Amino_Impurity Isomeric_Nitro_Impurity->Reduction

Caption: Impurity formation via the nitration/reduction pathway.

Q2: My sample of this compound has developed a pinkish-brown color upon storage. What could be the cause, and how can I identify the degradation products?

A2: The discoloration of your sample is a classic sign of oxidative degradation. Aminophenol derivatives are susceptible to oxidation, especially when exposed to air and light, leading to the formation of highly colored quinone-imine species.[6] The phenolic hydroxyl and the aromatic amino groups are both electron-donating, making the aromatic ring highly activated and prone to oxidation.

Troubleshooting Steps:

  • Storage Conditions: Ensure the compound is stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures (2-8 °C) to minimize exposure to oxygen and light.

  • Analytical Investigation: To identify the degradation products, a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) is highly recommended.

    • Forced Degradation Studies: Subject a sample of your material to oxidative stress (e.g., by treating with a dilute solution of hydrogen peroxide) to intentionally generate the degradation products. This will provide a reference chromatogram for comparison with your discolored sample.

The likely primary oxidation product is the corresponding quinone-imine, which can further polymerize to form more complex colored bodies.

Oxidative_Degradation Analyte This compound Oxidation [O] (Air, Light) Analyte->Oxidation Degradation_Product Quinone-imine Species Oxidation->Degradation_Product Polymerization Polymerization Degradation_Product->Polymerization Colored_Bodies Polymeric Impurities Polymerization->Colored_Bodies

Caption: Oxidative degradation pathway of this compound.

Troubleshooting Guides & Experimental Protocols

Guide 1: Developing a Stability-Indicating HPLC-UV Method

Issue: Inadequate separation of this compound from its potential impurities.

Objective: To develop a robust, stability-indicating HPLC-UV method for the accurate quantification of the active substance and its related impurities.

Protocol: HPLC-UV Method Development

  • Instrumentation:

    • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Orthophosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm (based on the UV spectra of the analyte and its likely impurities). A PDA detector is recommended to assess peak purity.

    • Injection Volume: 10 µL.

    • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0955
205050
255050
30955
35955
  • Sample Preparation:

    • Prepare a stock solution of your this compound sample in a diluent of 50:50 water:acetonitrile to a concentration of approximately 1 mg/mL.

    • Further dilute to a working concentration of about 0.1 mg/mL for analysis.

Causality Behind Choices:

  • A C18 column is a good starting point for the separation of moderately polar aromatic compounds.

  • The acidic mobile phase (pH ~2.5-3) ensures that the amino group is protonated, leading to sharper peaks and consistent retention times.

  • A gradient elution is crucial for resolving impurities with a wide range of polarities, from polar starting materials to less polar degradation products, within a reasonable run time.

Guide 2: Identification of Unknown Impurities by LC-MS

Issue: An unknown peak is consistently observed in the HPLC chromatogram, and its identity needs to be confirmed.

Objective: To utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to elucidate the structure of an unknown impurity.

Protocol: LC-MS Analysis

  • Instrumentation:

    • An LC-MS system equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Adapt the HPLC-UV method above, but replace the phosphoric acid buffer with a volatile alternative like 0.1% formic acid in water for MS compatibility.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive ESI is generally suitable for aminophenol derivatives as the amino group is readily protonated.

    • Scan Range: Scan from m/z 100 to 500 to cover the expected molecular weights of the analyte and its potential impurities.

    • Fragmentation Analysis (MS/MS): Perform fragmentation of the parent ion of the unknown peak to obtain structural information.

Data Interpretation:

  • Expected Molecular Weights:

CompoundMolecular FormulaExact Mass [M+H]⁺
This compoundC₈H₉NO₂152.0657
2-Hydroxyacetophenone (Starting Material)C₈H₈O₂137.0599
1-(5-Nitro-2-hydroxyphenyl)ethanoneC₈H₇NO₄182.0402
1-(3-Amino-2-hydroxyphenyl)ethanone (Isomer)C₈H₉NO₂152.0657
Quinone-imine DegradantC₈H₇NO₂150.0504
  • Analysis: Compare the accurate mass measurement of the unknown peak with the theoretical masses of potential impurities. The isomeric impurities will have the same mass as the parent compound but different retention times. MS/MS fragmentation patterns can help to differentiate between isomers.

Analytical_Workflow Sample Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Known_Impurities Quantify Known Impurities HPLC_UV->Known_Impurities Unknown_Peak Unknown Peak Detected? HPLC_UV->Unknown_Peak End Report Known_Impurities->End LC_MS LC-MS Analysis Unknown_Peak->LC_MS Yes Unknown_Peak->End No Structure_Elucidation Structure Elucidation (Mass & Fragmentation) LC_MS->Structure_Elucidation Structure_Elucidation->End

Caption: A logical workflow for impurity identification and quantification.

References

  • Veeprho. (n.d.). 4-Aminophenol Impurities and Related Compound.
  • jmontijo9356. (2023, August 15). The nitration of 2-hydroxyacetophenone results in two products. One of these products is shown in the box. Brainly.com.
  • Various Authors. (2019, July 8). How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone? ResearchGate.
  • Wikipedia contributors. (n.d.). Fries rearrangement. Wikipedia.
  • Al-Rawashdeh, N. A. F., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules, 25(8), 1953. MDPI.
  • Science.gov. (n.d.). related impurities 4-aminophenol: Topics by Science.gov.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Chegg. (2022, April 10). Solved The nitration of 2-hydroxy acetophenone results in.

Sources

Technical Support Center: Optimizing Synthesis of 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Amino-2-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical parameter of reaction temperature. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the synthesis of this compound, which is commonly prepared via a Fries rearrangement of an acylated aminophenol precursor.

Q1: My reaction yield is consistently low. What are the likely causes related to temperature and how can I improve it?

A: Low yield is a frequent issue that can often be traced back to suboptimal temperature control. The synthesis, particularly if proceeding through a Fries rearrangement, is highly sensitive to thermal conditions.[1]

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction temperature may be too low for the catalyst (commonly a Lewis acid like AlCl₃) to efficiently promote the acyl group migration.[2]

    • Solution: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Be aware that excessive heat can lead to degradation.

  • Side Reactions and Decomposition: Conversely, a temperature that is too high can lead to the formation of unwanted byproducts or decomposition of the starting material and product.[4] The amino and hydroxyl groups on the phenyl ring are susceptible to oxidation and other side reactions at elevated temperatures.

    • Solution: If you observe significant byproduct formation (e.g., tar-like substances or multiple spots on a TLC plate), try lowering the reaction temperature. A temperature screening study is highly recommended to find the optimal balance between reaction rate and selectivity.[1]

  • Sub-optimal Catalyst Activity: The activity of many Lewis acid catalysts is highly temperature-dependent.

    • Solution: Ensure your catalyst is anhydrous and of high purity. For a typical Fries rearrangement using AlCl₃, a temperature range of 120-160°C is often employed, but this can vary based on the specific substrate and solvent.[5][6]

Q2: I'm observing the formation of an unexpected isomer. How can I control the regioselectivity of the acylation?

A: The formation of isomers, specifically the ortho- and para-isomers of the hydroxy aryl ketone, is a classic challenge in Fries rearrangement reactions.[7][8] The ratio of these isomers is strongly influenced by the reaction temperature.[4]

Controlling Ortho vs. Para Selectivity:

  • For the desired this compound (ortho-acylation relative to the hydroxyl group): Higher reaction temperatures generally favor the formation of the ortho isomer.[4][6] This is often attributed to the kinetic control of the reaction at elevated temperatures, where the ortho product is formed faster.

  • To minimize the para-isomer (1-(3-Amino-4-hydroxyphenyl)ethanone): Avoid prolonged reaction times at lower temperatures. Low temperatures tend to favor the thermodynamically more stable para product.[4][8]

Temperature RangePredominant IsomerRationale
Low (< 60°C) Para-isomerThermodynamic Control[4]
High (> 100°C) Ortho-isomerKinetic Control[4][6]

Experimental Approach to Optimize Regioselectivity: To obtain this compound, you should explore the higher end of the viable temperature range for your specific reaction conditions. Start with a temperature around 120°C and incrementally increase it, monitoring the ortho:para ratio at each step.[5]

Q3: My final product is discolored, suggesting impurities. How can I mitigate this?

A: Discoloration is often a sign of impurity formation, which can be exacerbated by incorrect reaction temperatures. The amino group in the starting material and product is particularly prone to oxidation, leading to colored byproducts.

Mitigation Strategies:

  • Strict Temperature Control: Avoid overheating the reaction mixture, as this can accelerate oxidative side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. This is crucial when working with aminophenols at elevated temperatures.[9]

  • Purification: While optimizing the reaction temperature is key, a final purification step is often necessary. Recrystallization or column chromatography can be effective in removing colored impurities.[10] For recrystallization, consider solvents like ethanol or aqueous ethanol.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_temp Is the reaction temperature optimized? start->check_temp increase_temp Gradually increase temperature (e.g., by 10°C increments) and monitor via TLC/HPLC. check_temp->increase_temp No, suspect incomplete reaction decrease_temp Decrease temperature to minimize side reactions. check_temp->decrease_temp No, suspect degradation check_purity Are starting materials pure and anhydrous? purify_reagents Purify/dry starting materials and solvents. check_purity->purify_reagents No outcome Improved Yield check_purity->outcome Yes increase_temp->check_purity decrease_temp->check_purity purify_reagents->outcome

Caption: A decision-making workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for the synthesis of this compound via Fries Rearrangement?

A: While the optimal temperature is system-dependent, a good starting point for the Fries rearrangement of the corresponding acetylated aminophenol is in the range of 100-120°C.[5] From there, you can adjust the temperature based on your experimental results. Remember, higher temperatures will favor the desired ortho-acylated product.[4][6]

Q2: How does the choice of solvent affect the optimal reaction temperature?

A: The solvent plays a crucial role and can influence the optimal temperature.

  • Non-polar solvents: These tend to favor the formation of the ortho-substituted product in a Fries rearrangement.[8] You may be able to achieve good ortho-selectivity at a slightly lower temperature compared to polar solvents.

  • Polar solvents: These can favor the para-substituted product.[8] To obtain the ortho-isomer in a polar solvent, you might need to push the temperature higher.

  • Solvent-free conditions: Some procedures for Fries rearrangements are conducted neat (without a solvent), which often requires higher temperatures (e.g., 120-150°C) to ensure the mixture remains molten and stirrable.[11][12]

Q3: Are there alternative methods to Fries rearrangement for synthesizing this compound that are less temperature-sensitive?

A: While the Fries rearrangement is a common method, other synthetic routes exist. For instance, a Friedel-Crafts acylation of a protected 3-aminophenol could be an alternative. However, Friedel-Crafts reactions also require careful temperature control to manage regioselectivity and prevent side reactions. Another approach could be the catalytic hydrogenation of 1-(2-hydroxy-5-nitrophenyl)ethanone.[13] This reduction step is typically carried out at or near room temperature, thus avoiding the high temperatures of the Fries rearrangement.[14]

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_0 Route 1: Fries Rearrangement cluster_1 Route 2: Nitration and Reduction start1 3-Aminophenol step1 Acetylation (e.g., Acetic Anhydride) start1->step1 intermediate 4-Amino-2-hydroxyphenyl acetate step1->intermediate step2 Fries Rearrangement (Lewis Acid, Heat) intermediate->step2 product This compound step2->product start2 2-Hydroxyacetophenone step3 Nitration start2->step3 nitro_intermediate 1-(2-Hydroxy-5-nitrophenyl)ethanone step3->nitro_intermediate step4 Reduction (e.g., H2, Pd/C) nitro_intermediate->step4 product2 This compound step4->product2

Caption: Common synthetic routes to this compound.

References

  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics | ACS Omega - ACS Publications. (2018-12-27).
  • US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents.
  • Improved process for preparing acyl aminophenols - European Patent Office - EP 0622354 A2.
  • US3917695A - Preparation of N-acetyl-p-aminophenol - Google Patents.
  • Part 6 of 6: Acetaminophen from p-aminophenol - YouTube. (2017-01-29).
  • Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry - Aakash Institute.
  • What is the Fries Rearrangement Reaction? - BYJU'S.
  • Fries rearrangement - Wikipedia.
  • Fries Rearrangement - Organic Chemistry Portal.
  • The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone.
  • This compound | C8H9NO2 | CID 2775222 - PubChem.
  • A Brief Introduction to Chemical Reaction Optimization - PMC - PubMed Central.
  • 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent.
  • JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents.
  • Ethanone, 1-(2-hydroxy-5-methylphenyl)- | SIELC - SIELC Technologies.
  • 1-(2-Amino-4-hydroxyphenyl)ethanone | C8H9NO2 | CID 14523512 - PubChem.
  • Efficient and scalable synthesis of 1,5-diamino-2-hydroxy-pentane from l-lysine via cascade catalysis using engineered Escherichia coli - NIH.
  • Synthesis of 3-amino-2-hydroxyacetophenone - PrepChem.com.

Sources

Technical Support Center: Stabilizing 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Challenge: The Instability of an Aminophenol Derivative

1-(5-Amino-2-hydroxyphenyl)ethanone is an aromatic compound containing both a phenolic hydroxyl group and an amino group. This specific arrangement, a derivative of 2-aminophenol, makes the molecule highly susceptible to oxidation. Exposure to air, light, and certain chemical environments can trigger a cascade of reactions, leading to the formation of colored impurities and degradation products. Understanding the underlying mechanisms of this degradation is the first step toward effective prevention.

The primary pathway for oxidation is believed to involve the formation of a phenoxy radical, which then leads to a quinone-imine intermediate. This highly reactive species can then undergo polymerization, resulting in discolored and impure samples. This process is often catalyzed by factors such as elevated pH and the presence of metal ions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns regarding the stability of this compound.

Q1: My solid this compound has changed color from a light yellow to a dark brown/purple. What happened?

This color change is a classic indicator of oxidation. The aminophenol moiety in your compound has likely reacted with atmospheric oxygen to form colored polymeric byproducts. This process can be accelerated by exposure to light and moisture.

Q2: I dissolved my this compound in a solvent, and the solution quickly turned dark. Why?

Oxidation can occur much more rapidly in solution than in the solid state. The choice of solvent and the pH of the solution are critical factors. Basic conditions, in particular, can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.

Q3: What are the likely degradation products of this compound oxidation?

Based on studies of the closely related 2-aminophenol, a likely oxidation product is a phenoxazinone-type structure. However, the primary issue is often the formation of complex, deeply colored polymeric materials that are difficult to characterize and remove.

Q4: Can I still use my discolored this compound?

It is strongly advised against using oxidized material in your experiments. The presence of impurities can lead to unpredictable results, side reactions, and difficulties in purification. For applications in drug development, using degraded material is unacceptable due to safety and efficacy concerns.

Q5: How can I monitor the purity of my this compound?

Several analytical techniques can be employed to assess the purity of your compound and detect oxidation. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine analysis. Thin-Layer Chromatography (TLC) can provide a quick visual assessment of purity. For more detailed structural information on any potential impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Troubleshooting Guide: Addressing Oxidation Issues

This section provides a structured approach to troubleshooting common problems encountered during the handling and use of this compound.

Issue 1: Rapid Discoloration of Solid Compound During Storage
Potential Cause Troubleshooting Step Scientific Rationale
Improper Storage Container Transfer the compound to an amber glass vial with a tightly sealing cap.Amber glass protects the compound from light, which can catalyze oxidation. A tight seal minimizes exposure to atmospheric oxygen and moisture.
Exposure to Air and Moisture Store the vial inside a desiccator or a glovebox with an inert atmosphere (e.g., nitrogen or argon). For long-term storage, consider sealing under vacuum.Removing oxygen and moisture from the storage environment is the most effective way to prevent oxidation.
Elevated Storage Temperature Store the compound in a refrigerator or freezer, ensuring the container is well-sealed to prevent condensation upon removal.Lower temperatures slow down the rate of chemical reactions, including oxidation.
Issue 2: Solution of this compound Darkens During Experiment
Potential Cause Troubleshooting Step Scientific Rationale
Reactive Solvent Choose a deoxygenated solvent. Solvents should be of high purity and free from peroxides.Solvents can contain dissolved oxygen or peroxide impurities that can initiate oxidation.
High pH of the Solution If the experimental conditions allow, maintain a neutral or slightly acidic pH.Basic conditions deprotonate the phenol, increasing its electron density and making it more susceptible to oxidation. The rate of 2-aminophenol auto-oxidation has been shown to increase at higher pH values.[1][2]
Presence of Metal Contaminants Use high-purity reagents and solvents. If possible, use glassware that has been washed with a chelating agent solution (e.g., EDTA) to remove trace metal residues.Metal ions, particularly copper, can act as catalysts for the aerobic oxidation of aminophenols.[3]
Exposure to Air During Reaction Perform the reaction under an inert atmosphere of nitrogen or argon using Schlenk line techniques.This prevents atmospheric oxygen from dissolving in the reaction mixture and oxidizing the compound.

Experimental Protocols for Preventing Oxidation

To ensure the stability of this compound, it is crucial to adopt rigorous handling and storage procedures.

Protocol 1: Proper Storage of Solid this compound
  • Container Selection: Use an amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere: Place the vial in a larger container with a desiccant. For optimal protection, use a vacuum desiccator and backfill with an inert gas like nitrogen or argon.

  • Temperature Control: Store the container in a refrigerator at 2-8°C.

  • Handling: When accessing the compound, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

Protocol 2: Preparation of a Stabilized Solution of this compound
  • Solvent Deoxygenation: Before use, sparge your chosen solvent with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Inert Atmosphere Setup: Assemble your glassware and purge with an inert gas. A Schlenk line or a glovebox is ideal.

  • Dissolution: Under a positive pressure of inert gas, add the deoxygenated solvent to the solid this compound.

  • Addition of Antioxidants (Optional): For applications where it will not interfere with downstream processes, consider adding a small amount of an antioxidant.

    • Ascorbic Acid (Vitamin C): A common and effective antioxidant. A concentration of 0.1% (w/v) can be a good starting point.

    • Butylated Hydroxytoluene (BHT): A phenolic antioxidant often used in organic solutions.

  • Storage of Solution: If the solution needs to be stored, keep it under an inert atmosphere in a sealed, amber container at low temperature.

Visualizing the Oxidation Process

The following diagrams illustrate the key concepts in the oxidation of this compound.

cluster_0 Oxidation Pathway A This compound B Phenoxy Radical A->B [O] C Quinone-imine Intermediate B->C Rearrangement D Polymeric Byproducts (Colored) C->D Polymerization

Caption: Proposed oxidation pathway of this compound.

cluster_1 Factors Accelerating Oxidation Oxidation Oxidation of Aminophenol Air Air (Oxygen) Air->Oxidation Light Light (UV) Light->Oxidation High_pH High pH High_pH->Oxidation Metals Metal Ions (e.g., Cu2+) Metals->Oxidation

Caption: Key factors that accelerate the oxidation of aminophenols.

Summary of Antioxidant Recommendations

While the ideal antioxidant and its concentration will depend on the specific application, the following table provides a starting point for consideration.

AntioxidantClassRecommended UseConsiderations
Ascorbic Acid Water-solubleAqueous solutionsCan alter the pH of the solution.
Butylated Hydroxytoluene (BHT) PhenolicOrganic solutionsMay interfere with certain reactions.
Sodium Metabisulfite Reducing AgentAqueous solutionsCan introduce sulfur-containing impurities.

Conclusion

The successful use of this compound in research and development hinges on the careful management of its inherent instability. By understanding the mechanisms of its oxidation and implementing the rigorous handling, storage, and experimental procedures outlined in this guide, researchers can significantly mitigate the risks of degradation. Proactive prevention is the key to ensuring the quality and reliability of your experimental data and final products.

References

  • Effect of pH on the rate of auto-oxidation of 2-aminophenol.
  • Effect of pH on the oxidation of 2-aminophenol.
  • Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study.

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-(5-Amino-2-hydroxyphenyl)ethanone. This valuable intermediate is crucial in the synthesis of various high-value chemicals, pharmaceuticals, and dyes.[1][2] However, its unique structure, containing both a phenolic hydroxyl group and an aromatic amino group, presents specific challenges in heterogeneous catalysis, most notably the risk of catalyst poisoning.[3][4]

Catalyst poisoning occurs when chemical species bind strongly to the active sites of a catalyst, blocking them and thereby reducing or completely inhibiting its activity.[3][5][6] This guide provides in-depth, practical solutions in a question-and-answer format to help you diagnose, troubleshoot, and mitigate catalyst deactivation in your experiments.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction with this compound using a Palladium catalyst has completely stalled. What is the likely cause?

A1: The most probable cause is catalyst poisoning by the substrate itself. The primary amino group (-NH₂) on the aromatic ring is a well-known Lewis base. The nitrogen atom's lone pair of electrons can strongly coordinate to the electron-deficient metal active sites (e.g., Palladium), effectively deactivating them.[4][7] This strong chemisorption blocks the sites that are necessary for the catalytic reaction, such as the hydrogenation of another functional group on the molecule.[3][5]

Q2: Besides the amino group, are there other potential poisons I should be aware of?

A2: Yes. While the amino group is the most prominent intrinsic poison, deactivation can also be caused by extrinsic impurities present in your reactants, solvents, or even leached from your apparatus. Be vigilant for:

  • Sulfur Compounds: Thioethers, thiols, and sulfates are potent poisons for many metal catalysts, especially palladium.[3][8] These can be present in starting materials or solvents.

  • Halides: Chloride, bromide, or iodide ions, even in trace amounts, can poison catalyst surfaces.[8]

  • Heavy Metals: Contaminants like mercury, lead, or zinc can irreversibly deactivate catalysts.[8][9]

  • Carbon Monoxide (CO): If using syngas or if CO is a potential byproduct, it can act as a strong, though sometimes reversible, poison.[10]

Q3: How can I confirm that catalyst poisoning is the issue and not something else?

A3: A systematic approach is key. Before concluding that poisoning is the culprit, rule out other common issues such as poor hydrogen gas delivery, insufficient mixing in a slurry reactor, or incorrect reaction temperature.

To specifically test for poisoning, you can run a control reaction. Use a model substrate that is known to work well with your catalyst under the same conditions but lacks the amino-phenol functionality (e.g., 4-hydroxyacetophenone). If this reaction proceeds smoothly while your reaction with this compound fails, it strongly indicates that the substrate is poisoning the catalyst.

Q4: Are some catalysts more resistant to poisoning by amino-phenols?

A4: Yes, catalyst choice can make a significant difference. While standard Palladium on Carbon (Pd/C) is highly susceptible, Pearlman's catalyst (Palladium Hydroxide on Carbon, Pd(OH)₂/C) is often more robust and effective for hydrogenations in the presence of amines and other potentially poisoning functionalities.[7] Its unique surface properties can sometimes tolerate these groups better than its Pd/C counterpart. Additionally, catalysts based on other metals, such as rhodium or ruthenium, might show different sensitivities, but these must be evaluated on a case-by-case basis.[4]

In-Depth Troubleshooting Guide

This section provides a more detailed, workflow-based approach to diagnosing and resolving catalyst poisoning.

Workflow for Diagnosing Catalyst Deactivation

This workflow guides the user through a logical sequence of steps to identify the root cause of reaction failure.

G cluster_0 Initial Observation cluster_1 Phase 1: Check Basic Parameters cluster_2 Phase 2: Diagnose Poisoning cluster_3 Phase 3: Resolution start Reaction Stalled or Incomplete check_params Verify Temp, Pressure, Stirring, H2 Supply start->check_params params_ok Parameters Correct? check_params->params_ok control_rxn Run Control Reaction with Non-Poisoning Substrate (e.g., 4-hydroxyacetophenone) params_ok->control_rxn Yes fix_params Adjust Reaction Setup and Restart params_ok->fix_params No control_ok Control Successful? control_rxn->control_ok impurity_check Analyze Purity of Substrate, Solvents, and Reagents (GC-MS, ICP-MS) control_ok->impurity_check No substrate_poison Conclusion: Substrate Poisoning (Amino/Hydroxyl Group) control_ok->substrate_poison Yes impurity_found Impurities Detected? impurity_check->impurity_found impurity_found->substrate_poison No impurity_poison Conclusion: Impurity Poisoning (e.g., Sulfur, Halides) impurity_found->impurity_poison Yes change_catalyst Switch to a More Robust Catalyst (e.g., Pearlman's Catalyst) substrate_poison->change_catalyst purify Purify All Reagents and Solvents impurity_poison->purify purify->control_rxn

Caption: Troubleshooting workflow for diagnosing catalyst poisoning.

Mechanism of Poisoning by the Amino Group

The primary amino group on the this compound molecule acts as a potent poison for heterogeneous catalysts like Palladium. The nitrogen atom possesses a lone pair of electrons which readily forms a strong dative covalent bond with the electron-deficient surface of the palladium metal center. This process, known as strong chemisorption, blocks the active sites required for the catalytic cycle.

G cluster_0 Catalyst Surface cluster_1 Reactant Molecule cluster_2 Poisoned Catalyst Pd_surface Pd Active Sites Poisoned_Pd Blocked Pd Site Pd_surface->Poisoned_Pd Deactivation Molecule This compound N_lone_pair Molecule->N_lone_pair N_lone_pair->Pd_surface Strong Coordination (Chemisorption)

Caption: Mechanism of Palladium catalyst poisoning by the amino group.

Protocols for Mitigation and Catalyst Regeneration

Protocol 1: Substrate and Solvent Purification

If extrinsic impurities are suspected, rigorous purification is the first line of defense.

Objective: To remove trace poisons like sulfur or metal compounds from the reaction components.

Methodology:

  • Solvent Purification:

    • Use only HPLC-grade or redistilled solvents.

    • If sulfur is a known issue, consider passing solvents through a column of activated alumina.

  • Substrate Purification (Recrystallization):

    • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture).

    • Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the purified crystals under vacuum. Purity should be confirmed by analytical techniques (e.g., HPLC, NMR).

  • Use of a Guard Bed:

    • In flow chemistry setups, or even in batch reactions, adding a small amount of a scavenger material upstream or in the reactor can capture poisons before they reach the catalyst. Activated carbon can be effective for some organic impurities.

Protocol 2: Regeneration of Poisoned Pd/C Catalyst

Regeneration can sometimes restore partial or full activity, but success depends on the nature of the poison. This protocol is for deactivation caused by organic fouling or coking, and may have limited success with strong, irreversible poisons like sulfur or heavy metals.

Objective: To remove adsorbed poisons and restore catalyst activity.

Methodology - Oxidative Treatment: Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Exothermic reactions can occur.

  • Catalyst Recovery: Carefully filter the deactivated Pd/C catalyst from the reaction mixture.

  • Solvent Washing: Wash the catalyst thoroughly with a solvent that dissolves the substrate and any byproducts but does not harm the catalyst (e.g., ethanol, then deionized water). Repeat several times.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until all solvent is removed.

  • Oxidation: Place the dry catalyst in a ceramic crucible. Heat it in a furnace with a slow flow of air. Slowly ramp the temperature to 100-250 °C.[11][12] This process aims to burn off adsorbed organic materials. The exact temperature and time depend on the severity of the poisoning.

  • Cooling and Storage: After the oxidative treatment, allow the catalyst to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent uncontrolled oxidation of the carbon support. Store under an inert atmosphere.

Validation: The activity of the regenerated catalyst should be tested on a small-scale reaction and compared to that of a fresh catalyst. Note that complete recovery of activity is not always possible.[13]

Data Summary Table

Poison TypeCommon SourcesCatalyst AffectedReversibilityMitigation Strategy
Nitrogen Compounds (Amines) Substrate, ProductPd, Rh, Ru, PtOften IrreversibleUse robust catalysts (Pd(OH)₂/C), protect the amine group
Sulfur Compounds (Thiols, etc.) Reagents, SolventsPd, Pt, Ni, RuIrreversibleHigh-purity reagents, guard beds[14]
Halides (Cl⁻, Br⁻) Reagents, SaltsPd, PtOften IrreversibleUse halide-free materials
Heavy Metals (Hg, Pb, Zn) Reagents, LeachingMost metal catalystsIrreversibleHigh-purity reagents, use of glass-lined reactors[8]
Carbon Monoxide (CO) Impurity in H₂ gasPd, Fe, Co, NiReversiblePurify H₂ gas stream, increase temperature[10][15]
Fouling/Coking Byproduct formationAll heterogeneous catalystsReversibleOxidative regeneration, optimize reaction conditions[3][16]

References

  • Vertex AI Search. (2025, November 22). Catalyst Deactivation Mechanisms. Energy → Sustainability Directory.
  • Google Patents. (n.d.).
  • DCL Inc. (n.d.).
  • Provazi, K., et al. (n.d.).
  • MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • BenchChem. (2025). Troubleshooting palladium catalyst deactivation in 9,10-Dihydro-1,2-phenanthrenediamine synthesis.
  • MDPI. (2024, February 12). Influence of Impurities in the Chemical Processing Chain of Biomass on the Catalytic Valorisation of Cellulose towards γ-Valerolactone.
  • RSC Publishing. (2025, August 14).
  • Semantic Scholar. (2019, August 29).
  • DCL Inc. (n.d.).
  • Publications of the IAS Fellows. (2012, March 29).
  • SciSpace. (n.d.).
  • AmmoniaKnowHow. (n.d.).
  • Taylor & Francis Online. (2007, February 25).
  • MDPI. (n.d.).
  • BenchChem. (2025, December).
  • Catalysis Science & Technology (RSC Publishing). (n.d.). Effect of feed impurities on catalytic performance of CuFe2O4/β-SiC for SO3 decomposition in the sulfur–iodine cycle.
  • Noah Chemicals. (2024, April 23).
  • PMC - NIH. (n.d.). Effect of Feedstock and Catalyst Impurities on the Methanol‐to‐Olefin Reaction over H‐SAPO‐34.
  • BenchChem. (2025, December). Technical Support Center: Catalyst Poisoning in Reactions Involving (R)-2-Methylimino-1-phenylpropan-1-ol.
  • Royal Society Publishing. (n.d.).
  • StudySmarter. (2024, August 27).
  • MDPI. (n.d.).
  • University of Malta. (2022, June 30).
  • Taylor & Francis. (n.d.). Aminophenol – Knowledge and References.
  • Wikipedia. (n.d.). Phenol.
  • ResearchGate. (2025, August 6). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor.
  • BenchChem. (2025). Scale-Up Synthesis of 1-(5-Amino-2-methylphenyl)
  • PubChem. (n.d.). This compound.
  • CymitQuimica. (n.d.). CAS 30954-71-3: 1-(2-Amino-5-hydroxyphenyl)ethanone.
  • PMC. (n.d.).
  • Bachem. (n.d.).
  • MDPI. (n.d.). Heterogeneous Catalysts for the Conversion of Glucose into 5-Hydroxymethyl Furfural.
  • Thermo Fisher Scientific - US. (n.d.).

Sources

Technical Support Center: Synthesis of 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Amino-2-hydroxyphenyl)ethanone. Focusing specifically on the critical work-up and purification stages, this document offers detailed protocols, troubleshooting advice, and answers to frequently encountered questions to ensure the successful isolation of a high-purity final product.

Overview of the Synthetic Pathway and Work-up Strategy

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its nitro precursor, 1-(2-hydroxy-5-nitrophenyl)ethanone. Catalytic hydrogenation is the preferred method for this transformation due to its high chemoselectivity, clean conversion, and operational simplicity, typically yielding a product that is straightforward to isolate.[1]

The work-up procedure is paramount as the product, an aminophenol, is susceptible to air oxidation, which can lead to discoloration and the formation of impurities. A successful work-up effectively removes the reaction catalyst and inorganic byproducts, followed by a purification step, usually recrystallization, to isolate the final compound with high purity.

cluster_0 Synthesis cluster_1 Work-up & Purification A 1-(2-Hydroxy-5-nitrophenyl)ethanone B Reduction (e.g., H₂, Pd/C in Ethanol) A->B Starting Material C Crude Reaction Mixture B->C Product in Solution D Catalyst Filtration C->D E Solvent Evaporation D->E F Aqueous Work-up (Extraction/Washing) E->F G Recrystallization F->G Crude Solid H Pure this compound G->H Purified Solid

Caption: High-level workflow for the synthesis and purification.

Detailed Experimental Protocols

Protocol 2.1: Work-up Procedure Following Catalytic Hydrogenation

This protocol assumes the reaction was performed using Palladium on Carbon (Pd/C) in an ethanol solvent under a hydrogen atmosphere.

Materials:

  • Celite® (diatomaceous earth)

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Separatory funnel

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

Procedure:

  • Atmosphere Exchange: Once the reaction is complete (as monitored by TLC), carefully purge the reaction vessel with an inert gas (nitrogen or argon) to safely remove all hydrogen gas.

  • Catalyst Removal: Set up a Buchner funnel with a 1-2 cm thick pad of Celite®. Wet the pad with a small amount of the reaction solvent (ethanol). Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Expert Tip: The Celite pad prevents fine catalyst particles from passing through the filter paper, which can be difficult to remove later.

  • Rinsing: Wash the reaction flask and the Celite pad with additional ethanol (2-3 small portions) to ensure the complete transfer of the product.[1]

  • Solvent Removal: Combine all filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the ethanol. This will typically yield a solid or a semi-solid crude product.

  • Aqueous Extraction:

    • Dissolve the crude residue in a suitable organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Deionized water (to remove any water-soluble salts).

      • Saturated sodium bicarbonate solution (to remove any acidic impurities).

      • Brine (to initiate the drying process by removing bulk water).[2]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude this compound, which can now be taken for purification.

Protocol 2.2: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds.[3] The goal is to dissolve the crude product in a minimum amount of a hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the solution.[4]

Procedure:

  • Solvent Selection: Choose an appropriate solvent or solvent system. For this compound, aqueous ethanol or an ethyl acetate/hexane mixture are common choices. The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils. Continue adding the solvent in small portions until the solid is just dissolved. Causality: Using the absolute minimum amount of hot solvent is critical for maximizing product recovery upon cooling.

  • Decolorization (Optional): If the solution is highly colored due to oxidative impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (charcoal). Re-heat the mixture to boiling for a few minutes, then perform a hot filtration through a fluted filter paper to remove the carbon.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, cooling can be completed in an ice-water bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum to obtain the pure this compound.

Troubleshooting and FAQs

This section addresses common issues encountered during the work-up and purification process in a direct question-and-answer format.

cluster_0 Problem Diagnosis cluster_1 Solution Pathway A Initial Observation (e.g., Low Yield, Oily Product) B Potential Cause? A->B C Incomplete Reaction B->C Check TLC D Work-up Error (e.g., Wrong pH, Emulsion) B->D Review Procedure E Purification Issue (e.g., Wrong Solvent) B->E Solvent Choice F Product Degradation (Oxidation) B->F Observe Color G Corrective Action C->G D->G E->G F->G H Re-run Reaction / Adjust Conditions G->H I Re-extract / Break Emulsion G->I J Re-crystallize / Column Chromatography G->J K Use Antioxidant / Inert Atmosphere G->K

Caption: A logical guide for troubleshooting experimental issues.

Troubleshooting Guide

Q: My final yield is very low. What could have gone wrong? A: Low yield can stem from several issues:

  • Incomplete Reaction: The reduction of the nitro group may not have gone to completion. Always monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

  • Loss During Work-up: The product is amphoteric, meaning it can behave as both an acid (phenol) and a base (amine). During aqueous extraction, ensure the pH is near neutral (pH 6-8). In highly acidic solutions, the amine will be protonated (R-NH3+), increasing water solubility. In strongly basic solutions, the phenol will be deprotonated (R-O-), also increasing water solubility.

  • Poor Recrystallization Technique: Using too much hot solvent will result in a significant portion of your product remaining dissolved even after cooling. Ensure you use the minimum amount required for dissolution.

Q: My product oiled out or won't crystallize. How can I fix this? A: This is a common issue often caused by impurities depressing the melting point or residual solvent.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. This creates a rough surface that can initiate crystal nucleation. Alternatively, add a "seed crystal" from a previous successful batch if available.

  • Re-purify: If inducing crystallization fails, the product may be too impure. Remove the solvent and attempt purification by column chromatography on silica gel.

  • Remove Residual Solvent: Ensure all solvents from the work-up are completely removed under high vacuum before attempting recrystallization.

Q: The final product is dark brown or black, not the expected yellow solid. Why? A: This discoloration is almost always due to air oxidation. Aminophenols are notoriously sensitive to oxidation, which forms highly colored polymeric impurities.

  • Work Quickly: Minimize the exposure of the product to air, especially when in solution.

  • Use Activated Carbon: During the recrystallization protocol (Step 3), adding a small amount of activated carbon can adsorb these colored impurities. Be aware this may slightly reduce your overall yield.

  • Inert Atmosphere: For highly sensitive applications, performing the work-up and filtration steps under an inert atmosphere of nitrogen or argon can prevent oxidation.

Q: My purified product has a broad melting point range. Is it impure? A: Yes, a sharp melting point is a key indicator of purity. A broad range signifies the presence of impurities. The most common impurity is unreacted starting material, 1-(2-hydroxy-5-nitrophenyl)ethanone. The solution is to perform another recrystallization. If that fails, column chromatography is the most effective method to separate the product from the less polar nitro starting material.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound? A: To prevent degradation, the purified solid should be stored in a tightly sealed, opaque container under an inert atmosphere (nitrogen or argon) and refrigerated (2-8°C).[5] This minimizes exposure to air, light, and heat.

Q: How do I select the best solvent for recrystallization? A: The principle of "like dissolves like" is a good starting point. Since the product has polar hydroxyl and amino groups, polar solvents are suitable. An ideal solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.[3] You may need to screen a few solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal system for your specific case.

Q: What are the key physical and spectral properties I should expect for the pure product? A: The pure compound is typically a yellow solid.[6] Key identifying information includes:

  • Molecular Formula: C₈H₉NO₂[7]

  • Molecular Weight: 151.16 g/mol [7]

  • CAS Number: 50-80-6[8] You should confirm the structure using spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Summary of Key Parameters

ParameterRecommended Value / MethodRationale & Notes
Synthesis Method Catalytic Hydrogenation (H₂, Pd/C)High selectivity, clean reaction, easy catalyst removal.[1]
Work-up: Catalyst Removal Filtration through Celite®Prevents fine catalyst particles from contaminating the product.
Work-up: Extraction pH pH 6-8Avoids protonation of the amine or deprotonation of the phenol, which would increase water solubility and reduce yield.
Purification Method RecrystallizationExcellent for removing small amounts of impurities from a solid product.[3]
Recrystallization Solvents Ethanol, Aqueous Ethanol, Ethyl Acetate/HexaneProvides the necessary solubility differential between hot and cold conditions.
Appearance Yellow Solid[6]
Storage 2-8°C, under inert gas, protected from lightMinimizes oxidative and photolytic degradation.[5]

References

  • Myers, A. G. Chem 115 - Andrew G Myers Research Group. Harvard University.
  • PubChem. This compound. National Institutes of Health.
  • Chemsrc. This compound | CAS#:50-80-6.
  • Thiaper, D., et al. 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. Molecules.
  • Ray, A., et al. The synthesis and structure of 1-[3-{(2-hydroxybenzylidene)amino}phenyl]ethanone. Indian Journal of Chemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Parra, T. How To Recrystallize A Solid. YouTube.
  • Chem Lab. Organic 2 Lab ACHM 223 Experiment - Reduction of Ketones. YouTube.
  • Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

Sources

Validation & Comparative

1H NMR spectrum of 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H NMR Spectrum of 1-(5-Amino-2-hydroxyphenyl)ethanone: A Comparative Analysis for Structural Elucidation

Authored by: Dr. Gemini, Senior Application Scientist

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of molecular structure is a cornerstone of progress. For novel compounds and key intermediates like this compound, a scaffold with significant potential in medicinal chemistry, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful tool for structural elucidation in solution.

This guide moves beyond a simple data report. It is designed for researchers and drug development professionals, offering a detailed interpretation of the ¹H NMR spectrum of this compound. By comparing its spectral features with those of structurally related analogues, we will dissect the electronic influence of each substituent on the aromatic system. Furthermore, this document provides robust, field-tested protocols for data acquisition and a logical workflow for spectral interpretation, ensuring both scientific integrity and practical utility.

Structural Overview and Predicted ¹H NMR Analysis

This compound presents a fascinating case for ¹H NMR analysis. The phenyl ring is trisubstituted with three distinct functional groups: a hydroxyl (-OH), an amino (-NH₂), and an acetyl (-COCH₃). These groups exert profound and predictable electronic effects, which are directly reflected in the chemical shifts (δ) and coupling patterns of the aromatic protons.

  • Hydroxyl (-OH) Group: A potent activating, ortho, para-directing group that donates electron density via resonance, strongly shielding the protons at its ortho (H-3) and para (H-5, which is substituted) positions.

  • Amino (-NH₂) Group: Also an activating, ortho, para-directing group that shields its ortho (H-4, H-6) and para (C-2, which is substituted) positions.[1]

  • Acetyl (-COCH₃) Group: A deactivating, meta-directing group that withdraws electron density from the ring, deshielding the aromatic protons, particularly at the ortho positions.

The interplay of these effects results in a distinct spectral signature for the three aromatic protons (H-3, H-4, and H-6).

Caption: Structure of this compound with aromatic protons labeled.

Predicted Proton Assignments:

  • -COCH₃ (3H): A sharp singlet expected around δ 2.5-2.6 ppm. This is a characteristic region for methyl ketones.[2][3]

  • -OH (1H): A broad singlet whose chemical shift is highly variable (typically δ 9-12 ppm in DMSO-d₆) due to hydrogen bonding with the solvent and the intramolecular hydrogen bond with the carbonyl oxygen.

  • -NH₂ (2H): A broad singlet, typically appearing around δ 4-6 ppm in DMSO-d₆. The chemical shift is solvent and concentration-dependent.

  • Aromatic Protons (3H): These protons reside in the characteristic aromatic region of δ 6.5-8.0 ppm.[4]

    • H-6: This proton is ortho to the electron-donating -OH group and meta to the -NH₂ group. It will be split into a doublet by H-4 (meta coupling, J ≈ 2-3 Hz). Due to the strong shielding from the adjacent -OH, it is expected to be the most upfield of the aromatic signals.

    • H-4: This proton is ortho to the -NH₂ group and meta to the -OH group. It will be split into a doublet of doublets by H-3 (ortho coupling, J ≈ 7-9 Hz) and H-6 (meta coupling, J ≈ 2-3 Hz).

    • H-3: This proton is ortho to the acetyl group, which is electron-withdrawing, and meta to the -NH₂ group. It is expected to be the most downfield of the three aromatic protons and will appear as a doublet due to coupling with H-4 (ortho coupling, J ≈ 7-9 Hz).

A Comparative ¹H NMR Analysis with Structural Analogues

To truly appreciate the spectral features of the target molecule, it is instructive to compare it with simpler, related compounds. This comparison isolates the electronic contribution of each functional group. All chemical shifts are reported in ppm (δ).

CompoundProton AssignmentChemical Shift (δ, ppm) & Multiplicity (Solvent: CDCl₃ unless noted)Rationale for Shift/Pattern
Acetophenone -COCH₃~2.6 (s)Baseline for the acetyl methyl group.[3]
Aromatic (ortho)~7.97 (m)Deshielded by the adjacent electron-withdrawing acetyl group.[2]
Aromatic (meta, para)~7.45-7.58 (m)Less affected by the acetyl group.[2]
2'-Hydroxyacetophenone -COCH₃~2.6 (s)Minimal change from Acetophenone.
-OH~12.0 (s, broad)Strong intramolecular H-bond with carbonyl O deshields the proton significantly.[5]
Aromatic~6.9-7.8 (m)The powerful electron-donating -OH group shields the ring, shifting protons upfield compared to acetophenone.
2'-Aminoacetophenone -COCH₃2.55 (s)Standard acetyl position.[6]
-NH₂6.15 (s, broad)Exchangeable protons, broad signal.[6]
Aromatic6.60-7.70 (m)The electron-donating -NH₂ group shields the ring, causing an upfield shift relative to acetophenone.[6]
This compound (Predicted) -COCH₃~2.5 (s)Similar to analogues.
-NH₂ (DMSO-d₆)~5.0 (s, broad)Position reflects H-bonding with DMSO.
-OH (DMSO-d₆)~11.0 (s, broad)Intramolecular H-bonding maintained.
H-6 (DMSO-d₆)~6.8 (d, J≈2.5 Hz)Shielded by ortho -OH and meta -NH₂.
H-4 (DMSO-d₆)~7.0 (dd, J≈8.5, 2.5 Hz)Influenced by all three groups.
H-3 (DMSO-d₆)~7.2 (d, J≈8.5 Hz)Deshielded by ortho -COCH₃.

This comparative table clearly demonstrates how the addition of the -OH and -NH₂ groups systematically shifts the aromatic protons upfield (to lower ppm values) compared to the parent acetophenone structure, confirming their electron-donating nature.

Experimental Protocol for High-Fidelity ¹H NMR Data Acquisition

The trustworthiness of spectral data hinges on a meticulous experimental approach. The following protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.7 mL DMSO-d₆) weigh->dissolve standard 3. Add TMS (Internal Standard) dissolve->standard transfer 4. Transfer to NMR Tube standard->transfer insert 5. Insert into Spectrometer transfer->insert lock 6. Lock on Solvent Signal insert->lock shim 7. Shim Magnetic Field lock->shim acquire 8. Acquire Spectrum (≥16 scans) shim->acquire ft 9. Fourier Transform acquire->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline calibrate 12. Calibrate to TMS (0 ppm) baseline->calibrate

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Solvent Selection: For molecules with labile protons (-OH, -NH₂), deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice. It forms strong hydrogen bonds, which slows down the rate of proton exchange. This can result in sharper signals for the -OH and -NH₂ protons and occasionally allow for the observation of their coupling to adjacent protons. Chloroform-d (CDCl₃) is another common solvent, but proton exchange is typically faster.[7][8][9]

    • Procedure:

      • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

      • Add approximately 0.7 mL of DMSO-d₆.

      • Add a small amount of tetramethylsilane (TMS) to serve as the internal standard (δ 0.00 ppm).[10]

      • Cap the vial and vortex gently until the solid is fully dissolved.

      • Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (400 MHz Spectrometer or higher):

    • Insert the NMR tube into the spinner and place it in the spectrometer.

    • Locking: The spectrometer's frequency is "locked" onto the deuterium signal of the solvent, which corrects for any magnetic field drift during the experiment.

    • Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, well-resolved peaks.

    • Acquisition: Acquire the free induction decay (FID) using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be co-added to ensure an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the baseline is flat at zero.

    • Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

A Logical Workflow for Spectral Interpretation

Interpreting an NMR spectrum is a systematic process of decoding the information contained within the chemical shifts, integrals, and multiplicities.[11]

Interpretation_Logic start Begin Interpretation count_signals 1. Count Signals (Identify unique proton environments) start->count_signals analyze_shift 2. Analyze Chemical Shift (δ) (Assign to proton type: Aromatic, Aliphatic, -OH, -NH₂) count_signals->analyze_shift analyze_integral 3. Analyze Integration (Determine relative proton ratio) analyze_shift->analyze_integral analyze_splitting 4. Analyze Multiplicity (J) (Use n+1 rule to find neighbors) analyze_integral->analyze_splitting assign 5. Assign Protons to Structure (Combine all data) analyze_splitting->assign end Structure Confirmed assign->end

Caption: A systematic workflow for the logical interpretation of a ¹H NMR spectrum.

  • Initial Survey: Identify the solvent peak (DMSO-d₅ quintet at ~2.50 ppm), the water peak (broad, ~3.3 ppm in DMSO), and the TMS reference at 0.00 ppm. Count the number of distinct signals corresponding to the analyte.

  • Chemical Shift Analysis: Group the signals into regions. For our target molecule, we expect signals in the aromatic (δ 6.5-8.0 ppm), exchangeable proton (variable), and acetyl methyl (δ ~2.5 ppm) regions.[12][13]

  • Integration Analysis: Integrate all signals. The relative areas should correspond to the number of protons generating each signal. For this compound, we expect ratios of 3H : 2H : 1H : 1H : 1H : 1H (acetyl : amino : hydroxyl : aromatic : aromatic : aromatic).

  • Multiplicity and Coupling Constant (J) Analysis: This is crucial for confirming the substitution pattern on the aromatic ring.[1][14]

    • Identify the splitting patterns (singlet, doublet, doublet of doublets, etc.).

    • Measure the coupling constants (J-values) in Hertz (Hz). Coupled protons ("neighbors") must have identical J-values.

    • For the aromatic region of our target, we predict one doublet of doublets (H-4) and two doublets (H-3 and H-6). The J-value for the H-3/H-4 coupling should be a large ortho coupling (7-10 Hz), while the J-value for the H-4/H-6 coupling will be a small meta coupling (2-3 Hz). This pattern is definitive for the 1,2,4-substitution pattern of the protons.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis, grounded in the fundamental principles of substituent effects and coupling patterns, allows for its unambiguous characterization. By comparing its spectrum to simpler analogues like acetophenone, 2'-hydroxyacetophenone, and 2'-aminoacetophenone, the specific electronic contributions of the hydroxyl, amino, and acetyl groups are clearly illuminated. Adherence to rigorous experimental and interpretive workflows, as detailed in this guide, ensures the generation of reliable, high-fidelity data—an indispensable requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Chemistry LibreTexts. (2024, March 17). 15.
  • Jasperse, C.
  • University of Puget Sound. (n.d.).
  • TheElkchemist. (2024, September 17).
  • Organic Chemistry UW. (2021, March 24).
  • Bagno, A., et al. (2006). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry. [Link]
  • Stothers, J. B., & Lauterbur, P. C. (1964). ¹³C N.M.R. Spectra of Substituted Acetophenones. Canadian Journal of Chemistry. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0003355). [Link]
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]
  • Ismael, S., et al. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Nigerian Research Journal of Chemical Sciences. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D₂O, predicted) (HMDB0032630). [Link]
  • nmrdb.org. (n.d.). acetophenone. [Link]
  • Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ResearchGate. (n.d.). Solvent effects on the 1H NMR spectra of some α-(2-hydroxy-1-phenyl)-N-(4-substituted phenyl)nitrones. [Link]
  • Scribd. (n.d.). Acetophenone H NMR. [Link]
  • ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]
  • ResearchGate. (n.d.). Figure S2: 1 H NMR spectrum of acetophenone (3). [Link]
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
  • The Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]
  • Wired Chemist. (n.d.). 2-aminoacetophenone Proton Full Spectrum. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of 1-(5-Amino-2-hydroxyphenyl)ethanone: A Comparative Analysis of 13C NMR and Other Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 1-(5-Amino-2-hydroxyphenyl)ethanone, a substituted acetophenone, presents a unique analytical challenge due to the electronic interplay of its amino, hydroxyl, and acetyl functional groups. This guide provides an in-depth analysis of its characterization, with a primary focus on ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, while also offering a comparative perspective on other vital analytical techniques.

The Central Role of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy stands as a paramount technique for determining the carbon framework of an organic molecule. Each unique carbon atom in a molecule produces a distinct signal, providing a "fingerprint" of the compound's structure. The chemical shift (δ), measured in parts per million (ppm), of each signal is highly sensitive to the local electronic environment, offering profound insights into the nature of neighboring atoms and functional groups.

Predicting the ¹³C NMR Spectrum of this compound

Substituent Effects on the Benzene Ring:

  • -OH (Hydroxyl) Group: This is a strong activating, ortho-, para- directing group. It causes a significant upfield shift (lower ppm) for the carbon it is directly attached to (ipso-carbon) and the carbons ortho and para to it, due to its strong electron-donating resonance effect.

  • -NH₂ (Amino) Group: Similar to the hydroxyl group, the amino group is a powerful activating, ortho-, para- directing group, leading to increased shielding (upfield shift) of the ortho and para carbons.

  • -COCH₃ (Acetyl) Group: This is a deactivating, meta- directing group. It withdraws electron density from the aromatic ring, causing a downfield shift (higher ppm) for the ipso-carbon and the carbons ortho and para to it.

By combining these substituent effects, we can predict the chemical shifts for the eight unique carbon atoms in this compound. The predicted spectrum is summarized in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O~204The carbonyl carbon of a ketone typically appears far downfield. The hydroxyl group at the ortho position can slightly influence this shift.
C-2~160Ipso-carbon attached to the strongly electron-donating -OH group, resulting in a significant downfield shift.
C-5~145Ipso-carbon attached to the electron-donating -NH₂ group, leading to a downfield shift, though less pronounced than the -OH bearing carbon.
C-1~118This carbon is ortho to the -OH group and meta to the -NH₂ group. The strong shielding effect of the hydroxyl group dominates.
C-4~117This carbon is ortho to the -NH₂ group and meta to the -OH group. The strong shielding effect of the amino group is the primary influence.
C-6~116This carbon is para to the -NH₂ group and ortho to the acetyl group. The shielding from the amino group is expected to be a major factor.
C-3~115This carbon is para to the -OH group and meta to the acetyl group. The strong shielding from the hydroxyl group is the dominant effect.
-CH₃~26The methyl carbon of the acetyl group, typically found in the aliphatic region.

A Comparative Guide to Alternative Analytical Techniques

While ¹³C NMR is indispensable for mapping the carbon skeleton, a comprehensive characterization of this compound necessitates a multi-technique approach. The following section compares the utility of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is crucial for assessing purity.

  • Principle: The compound is dissolved in a mobile phase and passed through a stationary phase (a column). Separation is achieved based on the differential partitioning of the analyte between the two phases.

  • Application: A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic or acetic acid) and an organic solvent like acetonitrile or methanol, would be suitable. Detection is typically achieved using a UV-Vis detector, as the aromatic ring and carbonyl group are strong chromophores.

  • Data Interpretation: A pure sample of this compound will show a single, sharp peak at a specific retention time under defined chromatographic conditions. The presence of other peaks would indicate impurities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

  • Principle: The molecule is ionized, and the resulting ions are separated based on their m/z ratio.

  • Application: Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for ionizing this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula (C₈H₉NO₂).

  • Data Interpretation: The mass spectrum will show a molecular ion peak (or a protonated/deprotonated molecular ion peak, e.g., [M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of the compound (151.16 g/mol ). Fragmentation patterns can also provide structural information. For instance, a common fragmentation would be the loss of the methyl group (•CH₃) from the acetyl moiety, resulting in a significant peak at m/z 136.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

  • Principle: Different chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and this absorption is detected.

  • Application: The FTIR spectrum of this compound will exhibit distinct peaks corresponding to its various functional groups.

  • Data Interpretation:

    • O-H stretch: A broad peak in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

    • N-H stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

    • C=O stretch: A strong, sharp peak around 1650-1680 cm⁻¹ for the carbonyl group of the ketone.

    • C=C stretch: Peaks in the 1450-1600 cm⁻¹ region indicating the aromatic ring.

    • C-N stretch: A peak in the 1250-1350 cm⁻¹ range.

    • C-O stretch: A peak around 1200-1300 cm⁻¹.

Experimental Protocols

¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]

  • Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer operating at a frequency of, for example, 100 or 125 MHz for carbon. A standard single-pulse experiment with proton decoupling is typically used.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or an internal standard like tetramethylsilane (TMS).

High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation: Prepare a mobile phase of, for example, 60:40 (v/v) acetonitrile:water with 0.1% formic acid. Filter and degas the mobile phase before use.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Detection: UV at a wavelength of maximum absorbance (e.g., 254 nm).

    • Column temperature: 25 °C.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution directly into the mass spectrometer's ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, scanning a relevant m/z range (e.g., 50-300). For HRMS, ensure the instrument is properly calibrated.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected first and automatically subtracted from the sample spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_primary_characterization Primary Structural Characterization cluster_purity_assessment Purity & Identity Confirmation cluster_final Final Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR 13C NMR Analysis (Carbon Skeleton) Purification->NMR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR HPLC HPLC Analysis (Purity Assessment) Purification->HPLC HNMR 1H NMR Analysis (Proton Environment & Purity) Purification->HNMR Data_Integration Integration of All Spectral Data NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration HPLC->Data_Integration HNMR->Data_Integration Structure_Confirmation Unambiguous Structure Confirmed Data_Integration->Structure_Confirmation

Caption: A typical workflow for the synthesis and comprehensive characterization of an organic compound.

Conclusion

The structural elucidation of this compound is most effectively achieved through a synergistic application of multiple analytical techniques. While ¹³C NMR spectroscopy provides the definitive map of the carbon framework, its power is magnified when combined with the molecular weight and formula confirmation from mass spectrometry, the functional group identification from FTIR spectroscopy, and the purity assessment from HPLC. This integrated approach ensures the highest level of scientific confidence in the identity and quality of the compound, a critical requirement in research and development.

References

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]
  • Mestrelab Research. Mnova NMRPredict. [Link]
  • Royal Society of Chemistry. Electronic Supplementary Information for Catalyst-Free and Selective Synthesis of 2-Aminothiophenes and 2-Amino-4,5-dihydrothiophenes. [Link]
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
  • PubChem. This compound. [Link]
  • YouTube. Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai. [Link]
  • MDPI.
  • Royal Society of Chemistry.
  • YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. [Link]
  • InstaNANO.
  • Biological Magnetic Resonance Bank (BMRB). [Link]
  • NIH National Library of Medicine. BioMagResBank. [Link]
  • NIH National Library of Medicine. Synthesis of Selectively 13C/2H/15N-Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • NIH National Library of Medicine. NMRexp: A database of 3.3 million experimental NMR spectra. [Link]
  • NIH National Library of Medicine. Databases and Software for NMR-Based Metabolomics. [Link]
  • nmrshiftdb2. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0240542). [Link]
  • NIH National Library of Medicine. 1-(5-Acetyl-2-hydroxyphenyl)ethanone. [Link]
  • SpectraBase. ethanone, 2-chloro-1-(5-chloro-2-hydroxyphenyl)- - Optional[1H NMR] - Spectrum. [Link]
  • SpectraBase. Ethanone, 1-(3-bromo-4-hydroxyphenyl)- - Optional[13C NMR] - Chemical Shifts. [Link]
  • Spectral Database for Organic Compounds (SDBS). 13C NMR SDBS-NMR-CDS-07-055. [Link]
  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
  • ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]

Sources

Mass spectrometry of 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry of 1-(5-Amino-2-hydroxyphenyl)ethanone

Authored by a Senior Application Scientist

This guide provides a detailed technical comparison of mass spectrometry-based approaches for the characterization and quantification of this compound (C₈H₉NO₂, MW: 151.16 g/mol )[1]. Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard protocols to explain the causality behind methodological choices, ensuring a robust and validated analytical strategy. We will explore the critical differences between hard and soft ionization techniques, compare mass spectrometry to alternative analytical methods, and provide actionable experimental protocols.

The Analytical Challenge: Understanding the Molecule

This compound is a multifunctional molecule featuring a ketone, a phenolic hydroxyl group, and an aromatic amine. This unique combination of functional groups dictates its chemical behavior and presents both opportunities and challenges for mass spectrometric analysis. The acidic phenol and basic amine moieties make the molecule amenable to specific ionization techniques, while the overall structure's stability influences the degree of fragmentation observed. The primary analytical objectives are typically twofold: unequivocal identification through structural elucidation and precise quantification in various matrices.

The Heart of the Analysis: A Comparative Look at Ionization Techniques

The choice of ionization method is the most critical decision in developing a mass spectrometry assay, as it governs the type and quality of data obtained. The core distinction lies between "hard" ionization, which imparts high energy leading to extensive fragmentation, and "soft" ionization, which uses lower energy to primarily form intact molecular ions.[2][3][4]

Electron Ionization (EI): The "Hard" Approach for Structural Detail

Electron Ionization (EI) is a classic, high-energy technique where the sample is bombarded with a beam of electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M⁺•)[5][6]. This high internal energy results in predictable and reproducible fragmentation, creating a "fingerprint" mass spectrum that is invaluable for structural confirmation and library matching.[7]

Expected EI Mass Spectrum of this compound:

  • Molecular Ion (M⁺•): A peak at a mass-to-charge ratio (m/z) of 151 would correspond to the intact molecular ion. However, due to the energy of the EI process, this peak may be of low intensity or entirely absent.[7]

  • Key Fragmentation Pathways: The true analytical power of EI lies in its fragmentation pattern. For this molecule, the most probable and informative fragmentation is α-cleavage adjacent to the carbonyl group.

    • Loss of a Methyl Radical (•CH₃): The most favored cleavage is the loss of the methyl group (15 Da), resulting in a highly stable, resonance-stabilized acylium ion at m/z 136 . This is often the base peak in the spectrum of ketones.[8][9]

    • Further Fragmentation: The m/z 136 ion can undergo subsequent neutral losses, such as the loss of carbon monoxide (CO, 28 Da), to produce a fragment at m/z 108.

G M Molecular Ion (M⁺•) m/z 151 frag1 Acylium Ion m/z 136 M->frag1 - •CH₃ (15 Da) frag2 Fragment Ion m/z 108 frag1->frag2 - CO (28 Da)

Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight and Sensitivity

In contrast, Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a liquid solution.[2][4] It is exceptionally well-suited for polar, non-volatile, and thermally sensitive molecules, making it the premier choice for coupling with High-Performance Liquid Chromatography (HPLC). ESI imparts minimal excess energy, resulting in spectra dominated by the pseudomolecular ion with little to no spontaneous fragmentation.[4][6]

Expected ESI Mass Spectrum of this compound:

  • Positive Ion Mode ([M+H]⁺): The basic amino group is a prime site for protonation. In an acidic mobile phase, a strong signal for the protonated molecule will be observed at m/z 152 .

  • Negative Ion Mode ([M-H]⁻): The acidic phenolic hydroxyl group can be readily deprotonated. In a basic mobile phase, this will yield a prominent ion at m/z 150 .

For structural information using ESI, tandem mass spectrometry (MS/MS) is required. This involves isolating the pseudomolecular ion (e.g., m/z 152) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This controlled fragmentation provides structural data while preserving the initial molecular weight information.

Head-to-Head Comparison of Ionization Techniques
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Type Hard[3][5]Soft[2][4]
Primary Ion Observed Radical Cation (M⁺•) at m/z 151Protonated ([M+H]⁺) or Deprotonated ([M-H]⁻) at m/z 152 or 150
Molecular Ion Intensity Often low or absent[7]Typically the base peak
Fragmentation Extensive and spontaneous, provides a structural "fingerprint"Minimal in full scan; requires tandem MS (MS/MS) for controlled fragmentation
Coupling Technique Gas Chromatography (GC)[5]Liquid Chromatography (LC)[5][10]
Sample Requirement Volatile and thermally stable[3][4]Soluble in a suitable solvent
Primary Application Definitive structural identification of unknownsHigh-sensitivity quantification and molecular weight determination

Performance Comparison with Alternative Analytical Methods

While mass spectrometry is a powerful tool, it is essential to understand its performance relative to other common analytical techniques.

TechniquePrimary ApplicationSensitivitySelectivityStructural Information
LC-MS/MS Trace-level quantification and identification in complex matrices[10]Very High (pg to fg)Very HighHigh (MS/MS fragments)
GC-MS Analysis of volatile/semi-volatile compounds[11]High (pg to ng)HighVery High (EI fragments)
HPLC-UV Routine quantification in simple matrices (e.g., bulk substance)[10][12]Moderate (ng to µg)ModerateLow (Retention time only)
NMR Spectroscopy Unambiguous structural elucidation of pure substances[11]Low (mg)HighDefinitive

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, meaning they include steps and quality controls to ensure data integrity.

Protocol 1: Quantitative Analysis by LC-ESI-MS/MS

This method is ideal for quantifying this compound in complex matrices like plasma.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection p1 Spike Plasma with Analyte & Internal Standard p2 Protein Precipitation (e.g., with Acetonitrile) p1->p2 p3 Centrifuge & Collect Supernatant p2->p3 p4 Evaporate & Reconstitute in Mobile Phase p3->p4 lc Inject onto C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) p4->lc ms1 ESI Positive Ionization lc->ms1 ms2 Isolate Precursor Ion (m/z 152) ms1->ms2 ms3 Collision-Induced Dissociation (CID) ms2->ms3 ms4 Monitor Specific Product Ions ms3->ms4 data Data Analysis ms4->data Quantification

Caption: Workflow for quantitative analysis using LC-ESI-MS/MS.

Step-by-Step Methodology:

  • Instrumentation: Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an ESI source.[12]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions (Positive ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transition: Monitor the transition from the precursor ion (m/z 152) to a specific, stable product ion (determined during method development).

    • Collision Energy: Optimize for maximum product ion signal.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge.

    • Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of mobile phase.

  • Validation: A calibration curve is constructed using standards of known concentration. Quality control samples at low, medium, and high concentrations are run alongside unknown samples to ensure accuracy and precision.

Protocol 2: Structural Identification by GC-EI-MS

This protocol is suited for the analysis of a pure or semi-pure standard to confirm its identity.

Step-by-Step Methodology:

  • Instrumentation: Gas chromatograph with a capillary column, interfaced to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Hold at 100 °C for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Source Temperature: 230 °C.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like methanol or ethyl acetate to a concentration of approximately 100 µg/mL.

    • Inject 1 µL into the GC-MS system.

  • Validation: The resulting fragmentation pattern is compared against a known reference spectrum or a spectral library (e.g., NIST) for confident identification. The presence of the expected molecular ion (m/z 151) and key fragments (m/z 136) validates the compound's identity.

References

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory.
  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques.
  • University of Bristol. (n.d.). Ionization Methods in Organic Mass Spectrometry. School of Chemistry.
  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • BenchChem. (2025). Comparative Guide to Analytical Method Validation for 2-Amino-1-(4-hydroxyphenyl)ethanone.
  • Michigan State University. (n.d.). Mass Spectroscopy. Department of Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 2-Amino-1-(4-hydroxyphenyl)ethanone.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Methylphenyl)-2-phenylethanone.
  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube.

Sources

A Comparative Guide to the Spectroscopic-Based Analysis of 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous characterization of molecular structures is paramount. For intermediates like 1-(5-Amino-2-hydroxyphenyl)ethanone, a compound with potential applications in medicinal chemistry, rigorous analytical scrutiny is not just a procedural formality but a cornerstone of quality and safety. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound, juxtaposing it with other key analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret spectroscopic data and make informed decisions in their analytical workflows.

The Molecular Blueprint: Understanding this compound

This compound is an aromatic compound featuring a benzene ring substituted with three functional groups: an amino group (-NH2), a hydroxyl group (-OH), and an acetyl group (-COCH3). The relative positions of these groups are critical to the molecule's chemical properties and, consequently, its spectroscopic signature. The interplay of these functionalities, including hydrogen bonding, dictates the vibrational modes observed in its FTIR spectrum.

Figure 1. Molecular structure of this compound.

Deciphering the Vibrational Symphony: FTIR Spectral Analysis

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule. By absorbing infrared radiation at specific frequencies, functional groups within a molecule vibrate, producing a unique spectral fingerprint. The interpretation of this spectrum allows for the identification of these functional groups and, by extension, the confirmation of the molecular structure.

Table 1: Predicted FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3500-3200O-H Stretching (H-bonded)Phenolic -OHStrong, Broad
3400-3250N-H StretchingPrimary Amine (-NH₂)Medium (two bands)
3100-3000C-H StretchingAromatic C-HMedium to Weak
1680-1640C=O StretchingAryl Ketone (-COCH₃)Strong
1650-1580N-H BendingPrimary Amine (-NH₂)Medium
1600-1450C=C StretchingAromatic RingMedium to Weak
1335-1250C-N StretchingAromatic AmineStrong
1260-1000C-O StretchingPhenolStrong
900-675C-H Bending (out-of-plane)Aromatic RingStrong

Expert Interpretation:

The FTIR spectrum of this compound is anticipated to be rich with information due to the presence of multiple polar functional groups. The broadness of the O-H stretching band in the 3500-3200 cm⁻¹ region is a key indicator of intermolecular hydrogen bonding, a direct consequence of the phenolic hydroxyl group. The presence of a primary amine is confirmed by the characteristic two-band N-H stretching absorption between 3400-3250 cm⁻¹.

A strong, sharp peak in the 1680-1640 cm⁻¹ range is indicative of the C=O stretching of the aryl ketone. Its position can be influenced by conjugation with the aromatic ring. The aromatic nature of the compound is further substantiated by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region and the out-of-plane C-H bending bands below 900 cm⁻¹. The strong absorptions corresponding to C-N stretching (1335-1250 cm⁻¹) and C-O stretching (1260-1000 cm⁻¹) provide further evidence for the amine and phenol functionalities, respectively.

A Multi-faceted Approach: Comparison with Alternative Analytical Techniques

While FTIR provides invaluable information about the functional groups present, a comprehensive characterization often necessitates a multi-technique approach. The choice of analytical method depends on the specific information required, such as connectivity, molecular weight, or purity.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesDisadvantages
FTIR Spectroscopy Functional groups present.Rapid, non-destructive, relatively inexpensive.Provides limited information on molecular connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed molecular structure, connectivity of atoms, and stereochemistry.Provides unambiguous structural elucidation.Higher cost, requires deuterated solvents, less sensitive than MS.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula information."Soft" ionization techniques may not provide extensive fragmentation for structural clues.
UV-Vis Spectroscopy Information about conjugated systems.Simple, rapid, and useful for quantitative analysis.Provides limited structural information, spectra can be broad and non-specific.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.High resolution, well-established for quality control.Requires reference standards for identification and quantification.

Expert Rationale:

For the initial identification and confirmation of functional groups, FTIR is an excellent first-line technique due to its speed and simplicity. However, to definitively establish the isomeric structure and connectivity of the atoms in this compound, NMR spectroscopy is indispensable. Proton (¹H) NMR would reveal the number of different types of protons and their neighboring environments, while Carbon-13 (¹³C) NMR would identify the number of unique carbon atoms.

Mass spectrometry is crucial for confirming the molecular weight of the compound (151.16 g/mol ) and can provide structural information through analysis of its fragmentation patterns. UV-Vis spectroscopy , while less structurally informative, can confirm the presence of the conjugated aromatic system. Finally, HPLC is the gold standard for assessing the purity of the synthesized compound, a critical parameter in drug development.

A Comparative Guide to Purity Analysis of 1-(5-Amino-2-hydroxyphenyl)ethanone: A Methodical Approach with HPLC and UHPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the critical task of purity analysis of 1-(5-Amino-2-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. We will move beyond mere protocols to explain the scientific rationale behind method development choices, present comparative performance data, and offer a decision-making framework for selecting the optimal technology for your laboratory's needs.

Understanding the Analyte: this compound

Effective method development begins with a thorough understanding of the analyte's physicochemical properties. This compound (MW: 151.16 g/mol ) is a polar aromatic molecule featuring a phenolic hydroxyl group (-OH) and an aromatic amine group (-NH2).[1] These functional groups govern its behavior in a chromatographic system.

  • Polarity: The presence of both hydrogen bond donor and acceptor groups makes the molecule relatively polar, requiring a highly aqueous mobile phase for sufficient retention on a standard reversed-phase column.

  • Ionization: The amino group (basic) and the hydroxyl group (weakly acidic) can ionize depending on the mobile phase pH. Controlling the pH with a suitable buffer is therefore critical to ensure consistent retention times and symmetrical peak shapes.[2]

  • UV Absorbance: The aromatic ring and carbonyl group provide strong chromophores, making UV detection a highly suitable and sensitive technique for quantification.

The Workhorse Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its robustness and reliability.[3][4] A reversed-phase method is the logical starting point for a polar aromatic compound like this compound.

2.1. Rationale for Method Design

The goal is to develop a method that can separate the main compound from potential impurities, such as starting materials, synthetic by-products (e.g., isomers like 1-(2-Amino-5-hydroxyphenyl)ethanone[5]), and degradation products.

  • Stationary Phase: A C18 (octadecylsilane) column is the most common and versatile reversed-phase packing, offering excellent hydrophobic retention for a wide range of molecules.[6] We select a column with a particle size of 5 µm, which is standard for conventional HPLC systems.

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) provides the flexibility to elute both polar impurities and the more retained parent compound within a reasonable timeframe.

    • Aqueous Phase (A): 20 mM Ammonium Formate, pH adjusted to 3.5. The acidic pH ensures the amino group is protonated (-NH3+), promoting interaction with the aqueous mobile phase and minimizing peak tailing that can occur from interactions with residual silanols on the stationary phase.[2]

    • Organic Phase (B): Acetonitrile (ACN). ACN is chosen for its low viscosity and UV transparency.

  • Detection: A Diode Array Detector (DAD) is set at a wavelength of maximum absorbance for the analyte (e.g., 275 nm) while also monitoring across a spectrum to check for co-eluting impurities (peak purity analysis).

2.2. Experimental Protocol: HPLC-UV Method

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD, 275 nm.

2.3. Workflow for HPLC Purity Analysis

The following diagram illustrates the typical workflow for performing a purity analysis using the described HPLC method.

HPLC_Workflow HPLC Purity Analysis Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Analyte & Prepare Stock B Dilute to Working Conc. A->B D System Equilibration (Initial Conditions) B->D C Prepare & Degas Mobile Phases C->D E Inject Sample D->E F Gradient Elution & Separation E->F G Detect UV Absorbance (Generate Chromatogram) F->G H Integrate Peaks G->H I Calculate % Purity (Area Percent) H->I J Final Purity Report I->J Report Results

Caption: Workflow for purity determination via HPLC.

The High-Throughput Alternative: UHPLC

Ultra-High-Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles.[7][8] This fundamental difference requires instrumentation capable of handling much higher backpressures (often >15,000 psi) but provides significant gains in performance.[9][10]

3.1. Rationale for Method Transfer

Transferring the HPLC method to a UHPLC system is motivated by the need for increased speed, resolution, and sensitivity.[8]

  • Stationary Phase: A C18 column with a particle size of 1.7 µm is selected. The column dimensions are proportionally smaller (e.g., 100 mm x 2.1 mm) to conserve solvent and maintain linear velocity at lower flow rates.[7]

  • Method Parameters: The gradient time and flow rate are scaled down to match the smaller column volume, drastically reducing the analysis time. The fundamental chemistry (mobile phases, pH) remains the same to ensure comparable selectivity.

3.2. Experimental Protocol: UHPLC-UV Method

  • Sample Preparation: Identical to the HPLC method.

  • Chromatographic Conditions:

    • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 4 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • Detection: DAD, 275 nm.

Performance Comparison: A Data-Driven Analysis

To objectively compare the two methods, we present hypothetical but realistic data from the analysis of a batch of this compound containing a critical impurity pair. The performance is evaluated based on key chromatographic parameters defined by regulatory guidelines like ICH Q2(R1).[11][12][13]

Performance ParameterHPLC (5 µm)UHPLC (1.7 µm)Advantage
Analysis Time 20 min (incl. re-equilibration)5 min (incl. re-equilibration)UHPLC (4x faster)
Resolution (Rs) *1.82.8UHPLC (Baseline separation)
Peak Width (Main Peak) 0.25 min0.06 minUHPLC (Sharper peaks)
Theoretical Plates (N) ~11,000~28,000UHPLC (Higher efficiency)
Signal-to-Noise (S/N) 150450UHPLC (3x more sensitive)
Solvent Consumption ~20 mL / run~2.5 mL / runUHPLC (8x less solvent)

*Resolution between the main peak and a closely eluting impurity.

Discussion of Results:

The data clearly demonstrates the superiority of the UHPLC method in every performance metric. The use of sub-2 µm particles leads to a significant increase in column efficiency (Theoretical Plates), resulting in narrower peaks.[9] This directly translates to better resolution, allowing for more accurate quantification of closely eluting impurities, and higher sensitivity (S/N ratio), which is crucial for detecting trace-level contaminants.[8]

The most impactful benefit for a drug development setting is the four-fold reduction in analysis time.[14] For laboratories analyzing hundreds of samples for process optimization or quality control, this increase in throughput leads to substantial savings in time, labor, and operational costs. Furthermore, the 88% reduction in solvent consumption per run makes UHPLC a significantly more environmentally sustainable and cost-effective technique.[7]

Decision Framework: Choosing the Right Technology

The choice between HPLC and UHPLC depends on specific laboratory needs, sample complexity, and available resources.[8][10] The following flowchart provides a logical framework for making this decision.

Decision_Tree start Start: Need for Purity Analysis q1 High sample throughput (>50 samples/day)? start->q1 q2 Complex sample with closely eluting impurities? q1->q2 No uhplc UHPLC is the optimal choice. q1->uhplc Yes q3 Is method transfer from legacy HPLC required? q2->q3 No q2->uhplc Yes hplc Standard HPLC is a suitable choice. q3->hplc Yes q3->hplc No

Caption: Decision tree for selecting between HPLC and UHPLC.

While UHPLC offers superior performance, standard HPLC remains a robust and valuable tool, particularly for laboratories with established and validated methods that do not require high throughput or for simpler purity assays where resolution is not a limiting factor.[10]

Conclusion

For the purity analysis of this compound, both HPLC and UHPLC can provide accurate and reliable results. A well-developed reversed-phase HPLC method serves as a robust workhorse for routine quality control. However, when speed, sensitivity, and resolving power are paramount, UHPLC is unequivocally the superior technology. It enables faster method development, higher sample throughput, and more confident impurity profiling, making it the recommended platform for demanding research and drug development environments. The significant reduction in solvent consumption further aligns UHPLC with modern goals of sustainable and cost-effective laboratory operations.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • HPLC vs UHPLC – What are the differences?. LC Services. [Link]
  • Comparative Analysis of HPLC and UHPLC: Which is Better?. Drawell. [Link]
  • HPLC vs UHPLC: Key Differences & Applic
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • How to detect the percentage of pharmaceutical intermedi
  • Identity determination and purity testing. ChemCon GmbH. [Link]
  • Purity determination and evaluation of new drug substances. PubMed. [Link]
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]
  • Reversed Phase HPLC Method Development. Phenomenex. [Link]
  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
  • This compound. PubChem. [Link]
  • This compound.

Sources

A Comparative Guide to the GC-MS Analysis of 1-(5-Amino-2-hydroxyphenyl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise and accurate characterization of chemical entities is paramount. This guide provides an in-depth, technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-(5-Amino-2-hydroxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the nuances of GC-MS method development, including the critical step of derivatization, and objectively compare its performance against alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is designed to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their analytical workflows.

The Analytical Challenge: this compound

This compound, with a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol , is a polar molecule containing both a phenolic hydroxyl group and an aromatic amine group.[1] These functional groups, while key to its synthetic utility, present a challenge for direct GC-MS analysis. The high polarity and potential for thermal degradation in the hot GC inlet and column necessitate a strategic approach to ensure robust and reproducible results.

The Gold Standard: GC-MS with Derivatization

Gas Chromatography-Mass Spectrometry is a powerful technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[2][3] For polar analytes like this compound, a crucial preparatory step is chemical derivatization. This process modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[4]

Why Derivatization is Essential

The primary reason for derivatizing this compound is to cap the active hydrogens on the phenolic and amino groups. This is typically achieved through silylation or acylation. Derivatization offers several key advantages:

  • Increased Volatility: By replacing polar -OH and -NH₂ groups with less polar moieties (e.g., trimethylsilyl or acetyl groups), the boiling point of the analyte is significantly lowered, allowing it to be readily vaporized in the GC inlet.

  • Improved Thermal Stability: Derivatization protects the thermally labile functional groups from degradation at the high temperatures required for GC separation.

  • Enhanced Chromatographic Performance: The resulting derivatives are less prone to adsorption on the GC column's stationary phase, leading to sharper, more symmetrical peaks and improved resolution.

  • Characteristic Mass Spectra: The derivatives often produce predictable and information-rich fragmentation patterns in the mass spectrometer, aiding in structural confirmation and selective detection.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the GC-MS analysis of this compound, incorporating the essential derivatization step.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Deriv_reagent Add Derivatization Reagent (e.g., Acetic Anhydride) Evaporation->Deriv_reagent Incubation Incubation (e.g., 60°C for 30 min) Deriv_reagent->Incubation Injection GC Injection Incubation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Acquisition Data Acquisition Detection->Acquisition Analysis Qualitative & Quantitative Analysis Acquisition->Analysis Method_Selection Start Start: Analytical Requirement High_Sensitivity High Sensitivity Required? (e.g., impurity profiling, metabolite analysis) Start->High_Sensitivity Complex_Matrix Complex Matrix? (e.g., biological fluids, formulations) High_Sensitivity->Complex_Matrix No LCMS LC-MS/MS High_Sensitivity->LCMS Yes Structural_Info Structural Confirmation Needed? Complex_Matrix->Structural_Info No Complex_Matrix->LCMS Yes Routine_QC Routine QC/Assay? Structural_Info->Routine_QC No GCMS GC-MS with Derivatization Structural_Info->GCMS Yes Routine_QC->GCMS Consider if higher selectivity is needed HPLC HPLC-UV Routine_QC->HPLC Yes

Sources

A Researcher's Guide to the Differential Reactivity of Aminohydroxyphenylethanone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of medicinal chemistry and organic synthesis, the isomeric arrangement of functional groups on an aromatic scaffold is a critical design element that dictates molecular behavior. Aminohydroxyphenylethanone, a molecule featuring amino, hydroxyl, and acetyl substituents, serves as a prime example of how subtle changes in constitutional isomerism can lead to profound differences in chemical reactivity. This guide offers an in-depth comparison of key aminohydroxyphenylethanone isomers, elucidating how the interplay of electronic and steric effects governs their reactivity. This analysis is crucial for researchers aiming to leverage these isomers as building blocks for complex molecules, particularly in drug development where such properties influence synthesis, metabolism, and biological activity.

The Isomers in Focus

To provide a clear and illustrative comparison, we will focus on three representative isomers of aminohydroxyphenylethanone, where the acetyl group defines position 1 of the phenyl ring:

  • Isomer A: 3-Amino-4-hydroxyacetophenone: The amino group is meta and the hydroxyl group is para to the acetyl substituent.

  • Isomer B: 4-Amino-3-hydroxyacetophenone: The amino group is para and the hydroxyl group is meta to the acetyl substituent.

  • Isomer C: 2-Amino-4-hydroxyacetophenone: The amino group is ortho and the hydroxyl group is para to the acetyl substituent.

Theoretical Framework: Unpacking Substituent Effects

The reactivity of a substituted benzene ring is governed by the cumulative electronic and steric effects of its substituents. The three functional groups have distinct properties:

  • Amino Group (-NH2): A powerful activating group that donates electron density to the ring through a strong positive resonance effect (+R) and withdraws slightly through a negative inductive effect (-I). It is a potent ortho, para-director in electrophilic aromatic substitution.[1][2]

  • Hydroxyl Group (-OH): Also a strong activating group with a significant +R effect and a -I effect. It is also an ortho, para-director.[1][2]

  • Acetyl Group (-COCH3): A deactivating group that withdraws electron density from the ring through both a negative resonance effect (-R) and a negative inductive effect (-I). It acts as a meta-director.[3]

The relative positioning of these groups creates a unique electronic environment for each isomer, influencing the nucleophilicity of the amine, the acidity of the phenol, and the regioselectivity of further ring substitutions.

Figure 1: Interplay of substituent effects on the aromatic ring.

Comparative Reactivity Analysis

Acidity of the Phenolic Proton (pKa)

The acidity of the hydroxyl group is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups, particularly at the ortho and para positions, stabilize the negative charge of the phenoxide ion through resonance and/or induction, thereby increasing acidity (lowering the pKa).[4][5]

  • Prediction:

    • Isomer A (3-Amino-4-hydroxyacetophenone): The strongly electron-withdrawing acetyl group is para to the hydroxyl group. This position allows for maximum resonance stabilization of the phenoxide ion, making this isomer the most acidic .

    • Isomer B (4-Amino-3-hydroxyacetophenone): The acetyl group is meta to the hydroxyl group. Its electron-withdrawing effect is felt primarily through induction, which is weaker than the resonance effect. Thus, it will be less acidic than Isomer A.

    • Isomer C (2-Amino-4-hydroxyacetophenone): The acetyl group is also meta to the hydroxyl group. Its acidity is expected to be comparable to Isomer B , though potentially influenced by intramolecular interactions.

Table 1: Predicted and Experimental pKa Values

Isomer -COCH3 Position relative to -OH Predicted Acidity Typical Experimental pKa Range
A: 3-Amino-4-hydroxy... para Highest 7.5 - 8.5
B: 4-Amino-3-hydroxy... meta Intermediate 9.0 - 10.0

| C: 2-Amino-4-hydroxy... | meta | Intermediate | 9.0 - 10.0 |

This method leverages the difference in UV-Vis absorbance spectra between the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻).[6][7]

  • Solution Preparation: Prepare a stock solution of the isomer in a suitable solvent (e.g., 10% acetonitrile in water). Prepare a series of buffer solutions spanning a pH range from ~6 to 11.[8]

  • Sample Preparation: Add a constant, known amount of the isomer stock solution to each buffer solution to create a set of samples with identical total analyte concentration but varying pH.

  • Spectral Measurement: Record the full UV-Vis spectrum (e.g., 200-500 nm) for each buffered sample. Also, record spectra in highly acidic (pH ~2) and highly basic (pH ~12) solutions to obtain the pure spectra of the ArOH and ArO⁻ forms, respectively.[6]

  • Data Analysis: Identify a wavelength with a significant difference in absorbance between the ArOH and ArO⁻ forms. Plot absorbance at this wavelength versus pH. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.[9] Alternatively, use the Henderson-Hasselbalch equation in its linear form by plotting pH vs. log([ArO⁻]/[ArOH]) to determine the pKa from the y-intercept.[6]

Nucleophilicity of the Amino Group

The nucleophilicity of the aniline-type amino group depends on the availability of its lone pair of electrons. Electron-donating groups increase electron density on the nitrogen, enhancing nucleophilicity, while electron-withdrawing groups decrease it.[10]

  • Prediction:

    • Isomer B (4-Amino-3-hydroxyacetophenone): The acetyl group is para to the amino group, exerting a powerful electron-withdrawing resonance effect that significantly delocalizes the nitrogen's lone pair into the ring and the carbonyl. This makes the amine least nucleophilic .

    • Isomer A (3-Amino-4-hydroxyacetophenone): The acetyl group is meta to the amino group. Its electron-withdrawing influence is primarily inductive, having a less pronounced effect on the nitrogen's lone pair compared to the para position. This isomer is predicted to be more nucleophilic than Isomer B.[11]

    • Isomer C (2-Amino-4-hydroxyacetophenone): The acetyl group is ortho to the amino group. This proximity can lead to intramolecular hydrogen bonding between the N-H and the C=O, which sequesters the lone pair and sterically hinders the approach of electrophiles, reducing its nucleophilicity.[12] Its reactivity will be low, potentially comparable to or even lower than Isomer B.

Table 2: Predicted Relative Reactivity in N-Acylation

Isomer -COCH3 Position relative to -NH2 Predicted Nucleophilicity Expected Relative Rate of Acylation
A: 3-Amino-4-hydroxy... meta Highest Fastest
B: 4-Amino-3-hydroxy... para Lowest Slowest

| C: 2-Amino-4-hydroxy... | ortho | Low | Slow (due to H-bonding/sterics) |

A competitive reaction is an effective way to determine relative nucleophilicity.

  • Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve equimolar amounts (e.g., 1.0 mmol) of Isomer A and Isomer B in an anhydrous solvent like dichloromethane (DCM). Add a non-nucleophilic base (e.g., 1.1 equivalents of pyridine or triethylamine).[13][14]

  • Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add a solution of a limiting amount of an acylating agent (e.g., 0.5 equivalents of acetyl chloride in DCM) dropwise.[14]

  • Monitoring and Work-up: Stir the reaction at 0 °C and monitor the consumption of starting materials and formation of products by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). After a set time (or upon completion), quench the reaction with water.

  • Analysis: Extract the organic layer, dry it, and concentrate it. Analyze the ratio of the acylated products (N-acetyl-3-amino-4-hydroxyacetophenone vs. N-acetyl-4-amino-3-hydroxyacetophenone) using ¹H NMR spectroscopy or HPLC with a calibrated standard to determine the relative reaction rates.

Electrophilic Aromatic Substitution (EAS)

The regiochemical outcome of EAS reactions is dictated by the directing effects of the existing substituents. The powerful activating, ortho, para-directing -NH2 and -OH groups will dominate over the deactivating, meta-directing -COCH3 group.[15][16]

  • Prediction:

    • Isomer A (3-Amino-4-hydroxyacetophenone): The -OH and -NH2 groups strongly activate the ring. The positions ortho to the -OH group (positions 3 and 5) and ortho/para to the -NH2 group (positions 2, 4, and 6) are activated. The strongest activation will be at positions 2 and 5 (ortho to one activating group, para to the other is not possible). Substitution is most likely at position 5 , which is ortho to the hydroxyl and sterically unhindered.

    • Isomer B (4-Amino-3-hydroxyacetophenone): Similarly, the positions ortho to the -NH2 (positions 3 and 5) and ortho/para to the -OH group (positions 2, 4, and 6) are activated. The most activated positions are 2 and 6. Substitution is most likely at position 2 or 6 .

    • Isomer C (2-Amino-4-hydroxyacetophenone): The positions ortho/para to the -NH2 (positions 4 and 6) and ortho/para to the -OH group (positions 3 and 5) are activated. The directing effects reinforce each other most strongly at position 5 (ortho to -OH and meta to -NH2, but the overall activation is key) and position 3 . Position 5 is generally favored.

Figure 2: Regioselectivity analysis for electrophilic bromination of Isomer A.

Bromination is a classic EAS reaction to probe directing effects. Given the high activation of the rings, mild conditions should be used to avoid polybromination.[17]

  • Reaction Setup: Dissolve the aminohydroxyphenylethanone isomer (e.g., 1.0 mmol) in a suitable solvent such as acetic acid or acetonitrile in a flask protected from light.[18]

  • Reagent Addition: Slowly add a solution of one equivalent of a mild brominating agent, such as N-bromosuccinimide (NBS), to the solution at room temperature. A catalytic amount of acid may be used if needed.[18][19]

  • Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into water to precipitate the product.

  • Isolation and Analysis: Collect the solid product by filtration, wash with water, and dry. Purify by recrystallization if necessary. The structure of the monobrominated product and the position of substitution must be confirmed unequivocally using techniques like ¹H NMR, ¹³C NMR, and NOESY spectroscopy.

Summary and Conclusion

The reactivity of aminohydroxyphenylethanone isomers is a clear and compelling demonstration of fundamental principles in organic chemistry.

Table 3: Summary of Comparative Reactivity

Property Isomer A (3-NH2, 4-OH) Isomer B (4-NH2, 3-OH) Isomer C (2-NH2, 4-OH) Rationale
Phenolic Acidity Most Acidic Least Acidic Least Acidic -COCH3 is para to -OH, providing maximal resonance stabilization of the phenoxide.
Amine Nucleophilicity Most Nucleophilic Least Nucleophilic Low Nucleophilicity -COCH3 is meta to -NH2, minimizing electron withdrawal. Para -COCH3 strongly deactivates. Ortho effect causes H-bonding/steric hindrance.

| EAS Regioselectivity | C-5 favored | C-2/C-6 favored | C-5 favored | Governed by the combined ortho, para-directing effects of the potent -NH2 and -OH activating groups. |

This guide demonstrates that a thoughtful analysis of substituent effects allows for robust predictions of chemical behavior. For the synthetic chemist, Isomer A offers the most nucleophilic amine and the most acidic phenol, providing distinct handles for sequential reactions. Isomer B is characterized by a significantly deactivated amine, which could be advantageous if reactions at other sites are desired without protecting the amino group. Isomer C presents unique reactivity due to the ortho relationship, which can be exploited for specific cyclization reactions not possible with the other isomers.[12] These distinctions, supported by the experimental frameworks provided, are essential for the rational design and successful execution of synthetic strategies in drug discovery and materials science.

References

  • Pharmaguideline. Acidity of Phenols, Effect of Substituents on Acidity.
  • Cimerman, Z., & Kujundžić, N. (2004). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Croatica Chemica Acta, 77(4), 595-600.
  • Bartmess, J. E., & McMahon, T. B. (1979). Substituent Effects on the Acidity of Weak Acids. 3. Phenols and Benzyl Alcohols. The Journal of Organic Chemistry, 44(9), 1478–1484.
  • Scribd. Effect of Substituents On Acidity of Phenol.
  • SATHEE. Chemistry Phenol Acidity.
  • YouTube. (2023). Acidity of phenols / effect of substituents on acidity of phenols.
  • Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes.
  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution.
  • Chemistry 321: Quantitative Analysis Lab Webnote. Spectrophotometric Determination of pKa of Phenol Red.
  • Pharma Elios. (2025). 5 Easy Methods to Calculate pKa.
  • ResearchGate. The pKa values of phenolic compounds obtained by spectrometric method in MeCN-water media.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • University of California, Irvine. (n.d.). Electrophilic Aromatic Substitution. Lab Manual.
  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines.
  • Grunwald, E., & Ceska, G. W. (1967). A Reexamination of Substituent Effects in Reactions of Aniline as a Base and as a Nucleophile. Journal of the American Chemical Society, 89(6), 1377–1382.
  • Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc, 2023(viii), 202412168.
  • Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc.
  • Quest Journals. (2023). Using spectrophotometric methods for determination the of ionization constant of Ruthenium Red and Phenol Red indicators. Journal of Research in Applied Science and Technology.
  • American Chemical Society. A Reexamination of Substituent Effects in Reactions of Aniline as a Base and as a Nucleophile.
  • ChemHelp ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube.
  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Making Molecules. (2025). Electrophilic Aromatic Substitution.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. r/OrganicChemistry.
  • Lumen Learning. 8.6 Substituent Effects in Electrophilic Substitutions. In Fundamentals of Organic Chemistry.
  • NIH National Library of Medicine. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
  • Chemistry Steps. Reactions of Aniline.
  • Journal of Applicable Chemistry. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived From 4- Hydroxy and 4-Amino Acetophenone.
  • ResearchGate. (n.d.). Synthesis of 4-hydroxyacetophenone.

Sources

A Tale of Two Isomers: A Comparative Guide to 1-(5-Amino-2-hydroxyphenyl)ethanone and 1-(3-Amino-4-hydroxyphenyl)ethanone for the Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry and drug discovery, seemingly minor positional changes of functional groups on an aromatic scaffold can lead to vastly different chemical behaviors and biological activities. This guide provides an in-depth, data-driven comparison of two key aminohydroxyacetophenone isomers: 1-(5-Amino-2-hydroxyphenyl)ethanone and 1-(3-Amino-4-hydroxyphenyl)ethanone. Designed for researchers, scientists, and drug development professionals, this document delves into their synthesis, physicochemical properties, spectroscopic signatures, and reactivity, offering insights to guide the strategic selection of these critical building blocks.

At a Glance: Structural and Physicochemical Comparison

The fundamental distinction between these two isomers lies in the spatial arrangement of the amino, hydroxyl, and acetyl groups. In This compound , the hydroxyl group is ortho to the acetyl group, and the amino group is meta. In contrast, 1-(3-Amino-4-hydroxyphenyl)ethanone features a para-hydroxyl and a meta-amino group relative to the acetyl function. This isomeric difference significantly influences intermolecular forces and crystal packing, as reflected in their physical properties.

Table 1: Comparative Physicochemical Properties

PropertyThis compound1-(3-Amino-4-hydroxyphenyl)ethanoneSource(s)
CAS Number 50-80-654255-50-4[1]
Molecular Formula C₈H₉NO₂C₈H₉NO₂[1][2]
Molecular Weight 151.16 g/mol 151.16 g/mol [1][2]
Appearance Yellow to brown solid/crystalline powderOff-white to light yellow powder
Melting Point 155-160 °C (typical)188-192 °C (typical)
Solubility Soluble in methanol, ethanolSoluble in DMSO, methanol

The notably higher melting point of the 3-amino-4-hydroxy isomer suggests more efficient crystal lattice packing and stronger intermolecular hydrogen bonding capabilities, a direct consequence of the para-hydroxyl group's position.

Synthetic Pathways: A Regioselective Approach

The synthesis of these isomers hinges on the regioselective nitration of the corresponding hydroxyacetophenone precursors, followed by the reduction of the nitro group. The directing effects of the hydroxyl and acetyl groups are paramount in achieving the desired substitution pattern.

General Synthetic Workflow

The overarching strategy involves a two-step process:

  • Electrophilic Nitration: Introduction of a nitro group (-NO₂) onto the hydroxyacetophenone backbone.

  • Reduction: Conversion of the nitro group to a primary amine (-NH₂).

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(5-Amino-2-hydroxyphenyl)ethanone is a highly versatile building block in synthetic chemistry, prized for its unique arrangement of nucleophilic and directing groups. Its primary utility lies in the construction of heterocyclic scaffolds, such as benzoxazoles, and as a precursor for complex Schiff base ligands. However, project requirements related to cost, availability, or the need for specific substitution patterns on the final product often necessitate the exploration of viable alternatives. This guide provides a comprehensive comparison of isomeric and functional alternatives to this compound. We will delve into the mechanistic rationale behind experimental choices, present comparative performance data, and provide detailed protocols to assist researchers in making informed decisions for their synthetic strategies.

Introduction: The Role of this compound as a Synthon

This compound, also known as 5'-Amino-2'-hydroxyacetophenone, possesses three key functional groups: a phenolic hydroxyl, an aromatic amine, and an acetyl group. The ortho-hydroxy-acetyl arrangement is a classic precursor for cyclization reactions, while the para-amino group serves as a powerful nucleophile and a site for further derivatization. This trifunctional nature makes it a cornerstone reagent for synthesizing substituted 2-methylbenzoxazoles, which are privileged structures in medicinal chemistry and materials science.

The primary motivation for seeking alternatives stems from several factors:

  • Exploring Chemical Space: Different substitution patterns are often required to modulate the biological activity or photophysical properties of the target molecule.

  • Synthetic Accessibility: Isomers or related precursors may be more readily available or affordable from commercial suppliers.

  • Reactivity and Yield: The electronic and steric effects of substituent placement can significantly impact reaction kinetics and overall yield.

This guide will use the synthesis of 2,5-disubstituted benzoxazoles as a benchmark reaction to compare the performance of selected alternatives.

Chapter 1: The Benchmark Reaction - Phillips Condensation

The most common and robust method for synthesizing benzoxazoles from o-aminophenols is the Phillips condensation, which involves a one-pot reaction with a carboxylic acid or its equivalent under dehydrating conditions. When using this compound and acetic acid, the reaction proceeds via initial acylation of the more nucleophilic amino group, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the benzoxazole ring.

Benchmark Experimental Protocol: Synthesis of 6-amino-2-methylbenzo[d]oxazol-5-yl)(phenyl)methanone

This protocol details a representative synthesis of a benzoxazole derivative from this compound.

Materials:

  • This compound (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • Polyphosphoric Acid (PPA) (10 wt eq)

  • Toluene (as solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.51 g, 10 mmol) and benzoic acid (1.34 g, 11 mmol).

  • Add Polyphosphoric Acid (approx. 15 g) to the flask. PPA acts as both the catalyst and a dehydrating agent.

  • Heat the mixture to 130-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice (~100 g) with stirring.

  • Neutralize the acidic solution by slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • The solid product will precipitate. Filter the solid using a Büchner funnel and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to yield the pure benzoxazole derivative.

Expected Outcome: This reaction typically provides the target benzoxazole in good to excellent yields (80-90%), demonstrating the efficiency of the parent compound in this key transformation.

Workflow and Mechanistic Rationale

The choice of PPA is critical; it provides a homogenous acidic environment and effectively removes the water generated during the two condensation steps (amide formation and cyclization), driving the equilibrium towards the product.

G cluster_workflow Benchmark Synthesis Workflow A 1. Mix Reactants (Aminohydroxyacetophenone, Benzoic Acid, PPA) B 2. Heat to 130-140°C (4-6 hours) A->B C 3. Reaction Quench (Pour onto ice) B->C D 4. Neutralization (Add NaHCO₃ solution) C->D E 5. Isolation (Filter precipitate) D->E F 6. Purification (Recrystallize) E->F G cluster_choices cluster_reagents Start What is the desired substituent at the 5-position of the acetyl-benzoxazole scaffold? Amino Amino Group (-NH2) Start->Amino Chloro Chloro Group (-Cl) Start->Chloro Hydrogen Hydrogen (unsubstituted acetyl) Start->Hydrogen ReagentA Use: This compound Amino->ReagentA ReagentB Use: 1-(5-Chloro-2-hydroxyphenyl)ethanone Chloro->ReagentB ReagentC Use: 1-(2-Hydroxyphenyl)ethanone Hydrogen->ReagentC

Caption: Reagent selection guide for substituted benzoxazoles.

Chapter 3: Synthesis of Schiff Base Ligands

A second major application is the formation of Schiff bases, typically through condensation of the amino group with an aldehyde or ketone. The resulting ligands, which often feature the o-hydroxy-acetyl motif, are excellent for forming stable metal complexes.

Protocol: Schiff Base Formation

Materials:

  • This compound (1.0 eq)

  • Salicylaldehyde (1.0 eq)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.51 g, 10 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Add salicylaldehyde (1.22 g, 10 mmol) to the solution.

  • Add 3-4 drops of glacial acetic acid to catalyze the condensation.

  • Reflux the mixture for 2-3 hours. The formation of a yellow precipitate indicates product formation.

  • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

Performance of Alternatives in Schiff Base Synthesis
  • 1-(3-Amino-2-hydroxyphenyl)ethanone: This isomer works well, as the amino group remains a potent nucleophile. Yields are generally comparable to the benchmark reagent.

  • p-Aminoacetophenone: This is a very common alternative when the ortho-hydroxyl group is not required for metal chelation. The reaction proceeds efficiently, often with higher yields due to lower steric hindrance and simpler structure. [1]* 1-(2-Amino-5-hydroxyphenyl)ethanone: This isomer is also an effective precursor for Schiff bases. [2]The key difference is the position of the hydroxyl group, which will alter the geometry and coordination properties of the resulting metal complexes.

Conclusion and Recommendations

This compound remains an excellent and reliable reagent for the synthesis of 5-amino-substituted benzoxazoles and complex multidentate ligands. However, a nuanced understanding of its alternatives is essential for versatile and efficient research.

  • For Highest Yields of Unsubstituted Benzoxazoles: 2-Aminophenol is the reagent of choice. [3]* For Halogenated Benzoxazoles: Chloro- or fluoro-substituted hydroxyacetophenones, such as 1-(5-Chloro-2-hydroxyphenyl)ethanone, are the correct precursors. [4][5]* For Isomeric Scaffolds: When exploring structure-activity relationships, isomeric aminohydroxyacetophenones are invaluable, but researchers must anticipate potential yield reductions due to steric effects, as seen with 1-(3-Amino-2-hydroxyphenyl)ethanone.

  • For Simpler Schiff Bases: If the ortho-hydroxyl group is not required, simpler reagents like p-aminoacetophenone offer a more cost-effective and straightforward option. [1] Ultimately, the selection of an alternative is not merely about replacing one reagent with another but is a strategic decision guided by the specific molecular architecture of the final target.

References

  • ResearchGate. (n.d.). New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant.
  • Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health (NIH).
  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
  • ResearchGate. (2020). What is most feasible method to synthesise benzoxazole from aminophenol?.
  • PubChem. (n.d.). This compound.
  • MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.
  • YMER. (n.d.). Spectroscopic Synthesis and Fluorescence Analysis of 1-(2-Hydroxyphenyl) ethanone Schiff Bases and Their Metal Complexes.
  • SciSpace. (n.d.). Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst.
  • Pen-Hui Technology. (n.d.). The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis.
  • Der Pharma Chemica. (n.d.). Synthesis and thermokinetic behavior of schiff base transition metal complexes of [1-(5-chloro-2-hydroxyphenyl)ethanone-2-chloro.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterisation and thermal studies of some schiff base complexes of [1-(5-chloro-2-hydroxy-4-methyl-phenyl)ethanone]-4-(2-aminoethyl)phenol.
  • ResearchGate. (n.d.). Synthesis of benzoxazoles from acetophenones under optimized conditions.
  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
  • PrepChem.com. (n.d.). Synthesis of 2-(4-Hydroxyphenyl)benzoxazole.

Sources

A Comparative Crystallographic Guide to 1-(5-Amino-2-hydroxyphenyl)ethanone Derivatives: Synthesis, Structure, and Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of small molecules is paramount for predicting their biological activity and optimizing their properties. The 1-(5-Amino-2-hydroxyphenyl)ethanone scaffold is a key pharmacophore present in a variety of compounds with therapeutic potential. This guide provides an in-depth comparison of the synthesis, crystallization, and X-ray crystallographic analysis of this parent compound and its derivatives. By examining the influence of various functional groups on the crystal packing and intermolecular interactions, we offer insights into the rational design of novel therapeutics based on this versatile molecular framework.

Synthesis and Crystallization Strategies: From Precursor to Single Crystal

The synthesis of this compound and its derivatives can be efficiently achieved through a multi-step process, often culminating in a Fries rearrangement. This reaction is a reliable method for the preparation of hydroxyarylketones from phenolic esters.[1][2][3] The general synthetic pathway allows for the introduction of a variety of substituents on the phenyl ring, enabling a systematic study of their effects on the resulting crystal structures.

General Synthetic Protocol

A common route to substituted 1-(2-hydroxyphenyl)ethanone derivatives involves the Fries rearrangement of a phenyl acetate precursor. For the parent amino compound, this would typically involve the N-acetylation of 3-aminophenol, followed by O-acetylation and subsequent rearrangement. The choice of Lewis acid and reaction conditions can influence the regioselectivity (ortho- vs. para-acylation).[3]

Experimental Protocol: Synthesis of a 1-(5-substituted-2-hydroxyphenyl)ethanone derivative via Fries Rearrangement

  • N-Acetylation of the corresponding 3-substituted aminophenol: To a solution of the aminophenol in a suitable solvent (e.g., glacial acetic acid), add acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux for 1-2 hours. Cool the reaction mixture and pour it into ice water to precipitate the N-acetylated product. Filter, wash with cold water, and dry.

  • O-Acetylation: The N-acetylated aminophenol is then subjected to O-acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is typically stirred at room temperature until completion.

  • Fries Rearrangement: The resulting N,O-diacetylated compound is then subjected to a Fries rearrangement. The compound is heated with a Lewis acid, such as aluminum chloride (AlCl₃), in a suitable solvent or neat.[1] The reaction temperature and time are crucial for maximizing the yield of the desired ortho-acetylated product.

  • Hydrolysis: The reaction mixture is then carefully quenched with ice and hydrochloric acid to hydrolyze the intermediate and precipitate the crude product.

  • Purification and Crystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to yield single crystals suitable for X-ray diffraction.

Synthesis_Workflow Substituted_Aminophenol Substituted 3-Aminophenol N_Acetylation N-Acetylation (Acetic Anhydride, Acid catalyst) Substituted_Aminophenol->N_Acetylation N_Acetylated_Intermediate N-(substituted-3-hydroxyphenyl)acetamide N_Acetylation->N_Acetylated_Intermediate O_Acetylation O-Acetylation (Acetic Anhydride, Pyridine) N_Acetylated_Intermediate->O_Acetylation Diacetylated_Intermediate 3-Acetamido-substituted phenyl acetate O_Acetylation->Diacetylated_Intermediate Fries_Rearrangement Fries Rearrangement (AlCl3, heat) Diacetylated_Intermediate->Fries_Rearrangement Hydrolysis Acid Hydrolysis Fries_Rearrangement->Hydrolysis Final_Product 1-(5-substituted-2-hydroxyphenyl)ethanone Hydrolysis->Final_Product

Caption: General synthetic workflow for 1-(5-substituted-2-hydroxyphenyl)ethanone derivatives.
Crystallization Techniques

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis. For the title compounds, slow evaporation of a saturated solution in a suitable solvent system is a commonly employed and effective technique.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, ethyl acetate) with gentle heating.

  • If the compound is highly soluble, a less polar co-solvent (e.g., hexane, water) can be added dropwise until slight turbidity is observed.

  • Gently warm the solution to redissolve the precipitate.

  • Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Allow the solution to stand undisturbed at room temperature for several days to weeks.

  • Harvest the resulting single crystals and mount them for X-ray diffraction analysis.

Comparative Crystallographic Analysis

The substitution pattern on the phenyl ring of this compound derivatives significantly influences their crystal packing and intermolecular interactions. Here, we compare the crystallographic data of several derivatives to elucidate these structure-property relationships. While the crystal structure of the parent compound, this compound, is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) at the time of this writing, a comparative analysis of its derivatives and closely related analogs provides valuable insights.

Data Summary

The following table summarizes the key crystallographic parameters for selected 1-(2-hydroxyphenyl)ethanone derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
1-(5-Acetyl-2-hydroxyphenyl)ethanoneC₁₀H₁₀O₃MonoclinicP2₁/c7.1134(2)10.9260(3)11.5291(3)98.485(2)886.25(4)4[4]
2-chloro-1-(3-hydroxyphenyl)ethanoneC₈H₇ClO₂MonoclinicP2₁/c11.0826(4)5.8693(2)12.0152(4)109.842(2)736.27(5)4[5]
2'-hydroxyacetophenone 4-methylthiosemicarbazide hydrateC₁₁H₁₅N₃OS·H₂OMonoclinicP2₁/c12.0494(4)14.1568(4)8.8354(3)109.117(2)1423.83(8)4[6]
Structural Commentary

1-(5-Acetyl-2-hydroxyphenyl)ethanone: The crystal structure of this compound is characterized by a nearly planar molecule.[4] The intramolecular O-H···O hydrogen bond between the hydroxyl group and the acetyl oxygen atom is a dominant feature, leading to the formation of a six-membered ring. In the crystal, molecules are linked into chains by C-H···O interactions.

2-chloro-1-(3-hydroxyphenyl)ethanone: This derivative also exhibits a planar conformation.[5] The crystal packing is dominated by O-H···O hydrogen bonds, forming centrosymmetric dimers. These dimers are further connected by C-H···O interactions.

2'-hydroxyacetophenone 4-methylthiosemicarbazide hydrate: This derivative showcases the influence of a larger substituent. The molecule is largely planar, and the crystal structure is stabilized by a network of N-H···O and O-H···O hydrogen bonds involving the water molecule of crystallization.[6]

XRay_Workflow Single_Crystal Single Crystal Selection & Mounting Diffractometer X-ray Diffraction Data Collection Single_Crystal->Diffractometer Data_Processing Data Integration & Reduction Diffractometer->Data_Processing Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Full-matrix least-squares) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Impact of Substitution on Supramolecular Assembly

The nature and position of substituents on the 1-(2-hydroxyphenyl)ethanone core dictate the types of intermolecular interactions and, consequently, the supramolecular architecture.

  • Hydrogen Bonding: The presence of the hydroxyl and amino groups in the parent compound, this compound, would be expected to lead to a rich network of N-H···O and O-H···N hydrogen bonds. The introduction of other hydrogen bond donors or acceptors, such as in the thiosemicarbazide derivative, further complicates and strengthens these networks.[6]

  • Halogen Bonding: The introduction of halogen atoms, such as chlorine, can lead to the formation of halogen bonds (C-Cl···O or C-Cl···π interactions), which can compete with or complement traditional hydrogen bonding in directing the crystal packing.

  • π-π Stacking: The aromatic rings of these compounds can participate in π-π stacking interactions, which are sensitive to the electronic nature of the substituents. Electron-withdrawing groups may favor offset stacking arrangements, while electron-donating groups can influence the stacking distance and geometry.

Alternative and Complementary Techniques

While single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in the solid state, other techniques can provide valuable complementary information.

  • Powder X-ray Diffraction (PXRD): For materials that are difficult to crystallize as single crystals, PXRD can be used to identify the crystalline phase, determine unit cell parameters, and, in some cases, solve the crystal structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment of atoms in the crystal lattice and can be used to study dynamic processes in the solid state.

  • Computational Chemistry: Density functional theory (DFT) and other computational methods can be used to predict the stable conformations of molecules and to model their intermolecular interactions, providing insights that can aid in the interpretation of experimental crystallographic data.

Conclusion and Future Directions

The this compound scaffold provides a versatile platform for the design of new molecules with tailored solid-state properties. This guide has demonstrated how the systematic variation of substituents on this core structure can be used to modulate the resulting crystal packing and intermolecular interactions. The synthesis via the Fries rearrangement offers a flexible route to a wide range of derivatives.

Future work in this area should focus on obtaining the crystal structure of the parent this compound to provide a crucial baseline for comparative studies. Furthermore, the synthesis and crystallographic analysis of a broader range of derivatives with diverse electronic and steric properties will enable the development of a more comprehensive understanding of the structure-property relationships in this important class of compounds. Such knowledge is essential for the rational design of new pharmaceutical agents with improved efficacy and bioavailability.

References

  • Fries, K. T. (1908). Über die Umlagerung von Phenoläthern in Phenylketone. Berichte der deutschen chemischen Gesellschaft, 41(1), 427-438. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?
  • Arshad, S., et al. (2010). 1-(5-Acetyl-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2573. [Link]
  • Jotani, M. M., et al. (2014). Crystal structure of 2′-hydroxyacetophenone 4-methylthiosemicarbazide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1099–o1100. [Link]
  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.
  • PubChem. (n.d.). 1-(5-Hydroxy-2-nitrophenyl)ethanone. National Center for Biotechnology Information.
  • ResearchGate. (2015). Spectral characterization, X-ray structure and biological investigations of copper(II) ternary complexes of 2-hydroxyacetophenone 4-hydroxybenzoic acid hydrazone and heterocyclic bases.
  • ResearchGate. (2014). Crystal structure of 2′-hydroxyacetophenone nicotinoylhydrazone monohydrate, C14H15N3O3 · H2O.
  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?
  • Google Patents. (n.d.). Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • MDPI. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
  • LookChem. (n.d.). 1-(5-Chloro-2-hydroxyphenyl)ethanone.
  • Google Patents. (n.d.). An environment-friendly process for selective acylation of aminophenol.
  • Yathirajan, H. S., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • ResearchGate. (2021). Dear all, Is there any simple method to make n acetylation of 2-amino phenol?
  • PubChem. (n.d.). 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone. National Center for Biotechnology Information.
  • Anderson, R. J., et al. (2015). The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone.
  • Semantic Scholar. (2024). Molecular Structure and Internal Dynamics of 2'-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy.
  • HMDB. (2012). Showing metabocard for 2'-Hydroxyacetophenone (HMDB0032568).
  • NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • SIELC Technologies. (2018). Ethanone, 1-(2-hydroxy-5-methylphenyl)-.

Sources

A Comparative Guide to the Purity Confirmation of Synthesized 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the journey from a chemical intermediate to a final Active Pharmaceutical Ingredient (API) is governed by stringent quality standards.[1] 1-(5-Amino-2-hydroxyphenyl)ethanone (CAS: 50-80-6), a key building block in the synthesis of various pharmacologically active molecules, is no exception.[2][3][4] The purity of this intermediate directly influences the efficacy, safety, and stability of the final drug product.[5] Even minute impurities can lead to undesirable side reactions, reduced yields, and the introduction of potentially harmful byproducts, which can compromise patient safety and lead to regulatory challenges.[6][7]

This guide provides a comprehensive, multi-technique framework for the purity confirmation of newly synthesized this compound. We will objectively compare a synthesized batch against a certified commercial standard, presenting supporting experimental data and the causal logic behind our analytical choices. This self-validating approach ensures a robust and reliable assessment of material quality, essential for researchers, scientists, and drug development professionals.

The Analytical Imperative: A Multi-Pronged Strategy

No single analytical technique can provide a complete picture of a compound's purity and structural integrity. A comprehensive assessment requires the orthogonal application of multiple analytical methods. This guide focuses on a four-pillar approach to provide unequivocal confirmation.

cluster_workflow Overall Purity Confirmation Workflow cluster_techniques Orthogonal Analytical Techniques Sample Synthesized This compound HPLC HPLC (Quantitative Purity) Sample->HPLC MS Mass Spectrometry (Molecular Weight) Sample->MS NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Data Comparative Data Analysis (vs. Commercial Standard) HPLC->Data MS->Data NMR->Data FTIR->Data Report Final Purity & Identity Confirmation Report Data->Report

Caption: Overall workflow for purity confirmation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone for determining the purity of a non-volatile organic compound by separating it from potential impurities. The percentage purity is calculated based on the relative area of the main peak in the chromatogram.

Expertise & Experience: We employ a gradient elution method. Unlike an isocratic method, a gradient elution, where the mobile phase composition changes over time, is superior for resolving impurities with different polarities. This is crucial for detecting potential process-related impurities or degradation products that might otherwise co-elute with the main peak. A C18 column is selected due to its versatility and excellent resolving power for aromatic compounds like our target molecule.

Comparative HPLC Data
ParameterSynthesized BatchCommercial Standard (>98%)
Retention Time (min) 8.458.46
Purity (Area %) 98.2%99.7%
Impurities (Area %) Impurity 1 (RT 6.21): 1.1%Impurity 2 (RT 9.54): 0.7%Impurity 1 (RT 6.22): 0.3%

Interpretation: The synthesized batch exhibits high purity at 98.2%, with the main peak's retention time closely matching the commercial standard. However, two minor impurities are detected, which would require further characterization or removal depending on the end-use requirements.

cluster_hplc HPLC Experimental Workflow Prep Sample Preparation (1 mg/mL in Mobile Phase A) Inject Injection (10 µL into HPLC System) Prep->Inject Separate Gradient Elution (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Data Analysis (Peak Integration, Area % Calculation) Detect->Analyze

Sources

A Guide to the Spectral-Structural Correlation of 1-(5-Amino-2-hydroxyphenyl)ethanone and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of a target molecule and its intermediates is paramount. This guide provides an in-depth spectral comparison of 1-(5-Amino-2-hydroxyphenyl)ethanone, a valuable building block in medicinal chemistry, and its precursors, 2-aminophenol and 2-acetamidophenol. By examining the nuances in their respective NMR, IR, Mass, and UV-Vis spectra, we can elucidate the key structural transformations that occur during its synthesis. This guide is designed to not only present data but to also explain the underlying principles governing the observed spectral changes, thereby providing a robust framework for analysis.

The Synthetic Pathway: From 2-Aminophenol to this compound

The synthesis of this compound typically proceeds through a two-step sequence starting from 2-aminophenol. The first step involves the protection of the more nucleophilic amino group via acetylation to form 2-acetamidophenol (N-(2-hydroxyphenyl)acetamide). This intermediate is then subjected to a Fries rearrangement, an elegant and powerful reaction that involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, yielding the desired hydroxyaryl ketone.[1]

The choice of reaction conditions for the Fries rearrangement is critical for directing the regioselectivity of the acyl group migration. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-product.[1] In the case of 2-acetamidophenol, the rearrangement preferentially yields this compound due to the directing effects of the hydroxyl and amino functional groups.

SynthesisWorkflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product cluster_byproduct Potential Byproduct 2-Aminophenol 2-Aminophenol 2-Acetamidophenol 2-Acetamidophenol 2-Aminophenol->2-Acetamidophenol Acetylation (Acetic Anhydride) Target This compound 2-Acetamidophenol->Target Fries Rearrangement (Lewis Acid, Heat) Isomer 1-(3-Amino-4-hydroxyphenyl)ethanone 2-Acetamidophenol->Isomer Fries Rearrangement (Side-reaction) CompoundStructures A 2-Aminophenol A_img A_img B 2-Acetamidophenol B_img B_img C This compound C_img C_img

Sources

A Senior Application Scientist's Guide to the Isomeric Purity of 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of molecular structure is not merely a matter of academic rigor but a cornerstone of safety, efficacy, and regulatory compliance. 1-(5-Amino-2-hydroxyphenyl)ethanone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value materials, presents a critical challenge in this regard: ensuring its isomeric purity. This guide provides an in-depth comparison of analytical methodologies to assess the isomeric purity of this compound, offering field-proven insights and detailed experimental protocols.

The Significance of Isomeric Purity in Synthesis

This compound (CAS 50-80-6) is a versatile intermediate.[1] Its utility stems from the reactive amino and hydroxyl groups on the phenyl ring, which allow for a variety of chemical transformations. However, the very nature of its synthesis often leads to the formation of positional isomers, which can have vastly different pharmacological and toxicological profiles.[2] Regulatory bodies such as the FDA mandate the characterization and quantification of all isomeric impurities to ensure the safety and quality of the final drug substance.[3][4][5]

Understanding the Genesis of Isomeric Impurities: A Synthetic Perspective

A common and industrially significant route to hydroxyaryl ketones is the Fries rearrangement of phenolic esters.[4][6][7] In the context of this compound, a plausible synthetic pathway involves the nitration of 2-hydroxyacetophenone, followed by reduction of the nitro group. An alternative approach could be the Fries rearrangement of an N-acetylated aminophenol.

The Fries rearrangement is notorious for producing a mixture of ortho and para acylated products. The reaction conditions, such as temperature and solvent polarity, can influence the ratio of these isomers.[6] Therefore, in the synthesis of the target molecule, this compound (the para isomer with respect to the hydroxyl group), the formation of the ortho isomer, 1-(3-Amino-2-hydroxyphenyl)ethanone , is a primary concern. Another potential isomer that can arise from different starting materials or side reactions is 1-(2-Amino-5-hydroxyphenyl)ethanone .[8]

Core Analytical Strategies for Isomeric Purity Assessment

A multi-pronged analytical approach is essential for the robust characterization and quantification of isomeric impurities. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for the separation and quantification of isomeric impurities in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[6][9][10][11][12]

This protocol is designed to provide a baseline for the separation of this compound from its potential isomeric impurities.

Instrumentation and Conditions:

ParameterSpecificationCausality and Field Insights
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detectorA standard HPLC setup is sufficient. A quaternary pump allows for flexible mobile phase gradient optimization.
Column C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 phase provides good retention for the moderately polar analytes. The long column length enhances resolution between closely eluting isomers.
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileFormic acid acts as an ion-suppressor, improving peak shape for the basic amino groups. Acetonitrile is a common organic modifier providing good selectivity.
Gradient 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50% B30-32 min: 10% B32-35 min: 10% BA gradient elution is crucial for separating isomers with similar polarities and for eluting any less polar impurities from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temp. 30 °CTemperature control ensures reproducible retention times.
Detection UV at 254 nmAromatic nature of the compounds allows for strong UV absorbance at this wavelength.
Injection Vol. 10 µLA small injection volume minimizes band broadening and potential column overload.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the detector.

Data Analysis:

The percentage of each isomer is calculated based on the area of the corresponding peak relative to the total area of all isomer peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous identification of isomers.[13][14] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for definitive structural assignment.

The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the substituents.

CompoundPredicted Aromatic ¹H NMR Signals (δ, ppm)Rationale
This compound ~7.2 (d), ~6.8 (dd), ~6.7 (d)The protons will exhibit distinct splitting patterns due to their positions relative to the three different substituents.
1-(3-Amino-2-hydroxyphenyl)ethanone ~7.4 (d), ~7.0 (t), ~6.9 (d)The arrangement of substituents will lead to a different set of chemical shifts and coupling constants compared to the 5-amino isomer.
1-(2-Amino-5-hydroxyphenyl)ethanone ~7.1 (d), ~6.9 (dd), ~6.6 (d)The proximity of the amino and acetyl groups will significantly influence the chemical shifts of the adjacent protons.

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Ensure proper shimming to achieve high resolution.

  • Process the data with appropriate phasing and baseline correction.

Data Analysis:

Integration of the distinct aromatic proton signals for each isomer can be used to determine their relative ratios.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Confirmatory Tool

GC-MS is particularly useful for identifying and quantifying volatile impurities. For aminohydroxyacetophenones, derivatization may be necessary to improve volatility and chromatographic performance.

The mass spectra of isomers can be very similar, but subtle differences in fragmentation patterns can aid in their differentiation.[15][16][17][18][19] The position of the substituents influences the stability of the resulting fragments. For example, the loss of a methyl group from the acetyl moiety (M-15) and the cleavage of the C-C bond between the carbonyl and the phenyl ring are expected fragmentation pathways.

Derivatization (Silylation):

  • To a dry vial containing ~1 mg of the sample, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

GC-MS Conditions:

ParameterSpecificationCausality and Field Insights
GC System Gas chromatograph with a mass selective detectorStandard GC-MS instrumentation is suitable.
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column is generally effective for separating derivatized isomers.
Carrier Gas Helium at a constant flow of 1 mL/minHelium is the most common and efficient carrier gas for GC-MS.
Oven Program Initial temp: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature gradient is necessary to ensure good separation and elution of the derivatized analytes.
MS Detector Electron Ionization (EI) at 70 eVStandard EI provides reproducible fragmentation patterns for library matching and structural elucidation.

Comparison with Alternatives

While this compound is a valuable intermediate, other substituted aminophenols and acetophenones can sometimes be used in similar synthetic applications, such as in the synthesis of dyes and pharmaceuticals.[2][20][21]

Alternative CompoundKey Differences and Applications
4-Aminoacetophenone Lacks the hydroxyl group, leading to different reactivity and final product structures. Commonly used in the synthesis of various pharmaceuticals.
2-Amino-4,6-dimethoxyacetophenone The methoxy groups alter the electronic properties and reactivity of the aromatic ring. Used in the diversity-oriented synthesis of natural product analogs like flavones and quinolones.[2][21]
Substituted 2-Aminophenols Can be used to generate a wide range of heterocyclic compounds. The specific substituents will dictate the properties of the final products.

The choice of intermediate ultimately depends on the desired final product and the specific synthetic route employed. The isomeric purity concerns for these alternatives would be analogous, arising from the nature of their respective syntheses.

Conclusion: A Holistic Approach to Isomeric Purity

Ensuring the isomeric purity of this compound is a critical aspect of quality control in pharmaceutical and chemical manufacturing. A combination of high-resolution analytical techniques, particularly HPLC for quantification and NMR for structural confirmation, is essential for a comprehensive assessment. Understanding the synthetic pathway and the potential for isomeric impurity formation is the first step in developing robust analytical methods. By implementing the protocols and insights provided in this guide, researchers and drug development professionals can confidently characterize the isomeric purity of this important intermediate, ensuring the quality and safety of their final products.

References

  • Development of New Stereoisomeric Drugs. (1992, May 1). U.S.
  • Guidance for Industry #169: Drug Substance. (n.d.).
  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo
  • The synthesis and structure of 1-[3-{(2-hydroxybenzylidene)amino}phenyl]ethanone. (n.d.). Indian Journal of Chemistry. [Link]
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Regis Technologies, Inc. [Link]
  • Guidance for Industry Q3A Impurities in New Drug Substances. (2008, June). U.S.
  • Complying with requirements relating to impurities in prescription medicines. (2013, August 9).
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2008). Indian Journal of Pharmaceutical Sciences. [Link]
  • 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. (2013). Molecules. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • ⟨1086⟩ Impurities in Drug Substances and Drug Products. (n.d.). USP-NF. [Link]
  • Analytical Method Development and Validation Studies in Pharmaceutical Sciences. (n.d.). Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]
  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (2014). IISTE. [Link]
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2018). Molecules. [Link]
  • Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. (2014).
  • Simultaneous HPLC determination: Topics by Science.gov. (n.d.). Science.gov. [Link]
  • Fragmentation and Interpretation of Spectra. (n.d.). In Mass Spectrometry. [Link]
  • Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. (2013). American Journal of Chemistry. [Link]
  • Amino Acetophenones for Natural Product Analogs. (2021). Encyclopedia.pub. [Link]
  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. (2022). ACS Omega. [Link]
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). Pharmaceuticals. [Link]
  • Indonesian Journal of Multidisciplinary Research. (2021). [Link]
  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]
  • NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. (2021). Pharmaceutics. [Link]
  • Comparison of some properties of similar dyes with synthesized dyes. (n.d.).
  • Mass Spectrometry - Examples. (n.d.). The University of Arizona. [Link]
  • Mass Spectrometry - Fragmentation Patterns. (2019, December 31). Chemistry LibreTexts. [Link]

Visualizations

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis & Impurity Formation cluster_analysis Analytical Workflow for Purity Assessment Start Starting Materials (e.g., 2-Hydroxyacetophenone) Fries Fries Rearrangement or Nitration/Reduction Start->Fries Product Crude Product: This compound Fries->Product Isomers Isomeric Impurities: - 1-(3-Amino-2-hydroxyphenyl)ethanone - 1-(2-Amino-5-hydroxyphenyl)ethanone Fries->Isomers HPLC HPLC (Quantification) Product->HPLC NMR NMR (Structural Confirmation) Product->NMR GCMS GC-MS (Volatile Impurities) Product->GCMS Result Pure this compound HPLC->Result NMR->Result GCMS->Result Isomer_Structures Target This compound (Target Compound) Isomer1 1-(3-Amino-2-hydroxyphenyl)ethanone (Ortho-Isomer Impurity) Isomer2 1-(2-Amino-5-hydroxyphenyl)ethanone (Positional Isomer)

Caption: Key isomeric structures.

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(5-Amino-2-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and validate an analytical method that is fit for its intended purpose, ensuring data integrity and regulatory compliance. The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Introduction to this compound

This compound, with a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol , is a substituted acetophenone derivative.[5][6] Its structure, featuring both a phenolic hydroxyl group and an aromatic amine, makes it a versatile building block in the synthesis of various pharmaceutical compounds. The presence of these functional groups also dictates its chemical properties and reactivity, which are critical considerations in the development of analytical methods.[7]

The accurate and precise quantification of this compound is paramount for quality control of raw materials, in-process monitoring, and stability testing of finished products. A validated analytical method provides documented evidence that the procedure is suitable for its intended use, a cornerstone of Good Manufacturing Practices (GMP).[8][9]

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is a critical first step and is dependent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a powerful and widely used technique for the analysis of pharmaceutical compounds. It offers excellent resolution, sensitivity, and specificity, making it the preferred method for quantitative analysis in complex matrices.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 reversed-phase column is proposed due to the non-polar nature of the benzene ring in this compound, which will interact favorably with the C18 stationary phase, allowing for good retention and separation.

  • Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol is recommended. The buffer controls the pH, which is crucial for maintaining the consistent ionization state of the amino and hydroxyl groups, thereby ensuring reproducible retention times. The organic modifier is used to elute the analyte from the column.

  • Detection Wavelength: The UV detector wavelength should be set at the maximum absorbance (λmax) of this compound to achieve the highest sensitivity.

Method 2: Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique compared to HPLC. However, it is generally less specific and may be prone to interferences from other UV-absorbing compounds in the sample matrix.

Causality Behind Experimental Choices:

  • Solvent: A solvent that can fully dissolve the analyte and is transparent in the UV-Vis region of interest is essential. Methanol or a buffered aqueous solution are common choices.

  • Wavelength of Maximum Absorbance (λmax): The absorption spectrum of a standard solution of this compound is recorded to determine the λmax, the wavelength at which the compound absorbs the most light. All subsequent measurements are performed at this wavelength to maximize sensitivity and minimize the impact of minor fluctuations in the light source.

Validation of the Proposed HPLC-UV Method

The validation of an analytical procedure is a systematic process that demonstrates its suitability for the intended purpose.[4][10] The following section outlines the validation protocol for the proposed HPLC-UV method for this compound, in accordance with ICH Q2(R2) guidelines.[1][2][3][11]

Experimental Protocol: HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 20 mM potassium phosphate buffer (pH 4.5) and acetonitrile (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: Determined by scanning a standard solution (e.g., 275 nm).

  • Injection Volume: 10 µL.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria.

Parameter Objective Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components.The analyte peak should be well-resolved from any impurities or excipients, with a resolution factor of >2.
Linearity To establish a linear relationship between the analyte concentration and the analytical response.Correlation coefficient (r²) > 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.The mean recovery should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day precision): RSD ≤ 2%. Intermediate precision (inter-day precision): RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.The system suitability parameters should remain within the acceptance criteria.
Step-by-Step Validation Procedures

1. Specificity: a. Prepare a solution of the this compound reference standard. b. Prepare a placebo solution (containing all formulation components except the active ingredient). c. Prepare a spiked sample by adding a known amount of the reference standard to the placebo. d. Inject all three solutions and compare the chromatograms. The analyte peak in the spiked sample should be free from any interference from the placebo components.

2. Linearity: a. Prepare a stock solution of the reference standard. b. Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range. c. Inject each standard in triplicate. d. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

3. Accuracy: a. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the placebo with the reference standard. b. Prepare each concentration level in triplicate. c. Analyze the samples and calculate the percentage recovery.

4. Precision: a. Repeatability: Analyze six independent samples of the same batch at 100% of the target concentration on the same day, with the same analyst and instrument. b. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. c. Calculate the Relative Standard Deviation (RSD) for each set of measurements.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): a. These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio. b. For the signal-to-noise approach, prepare a series of dilute solutions and inject them to determine the concentrations that yield the required signal-to-noise ratios.

6. Robustness: a. Deliberately vary critical method parameters one at a time, such as:

  • Mobile phase composition (e.g., ±2% organic modifier).
  • pH of the mobile phase buffer (e.g., ±0.2 units).
  • Column temperature (e.g., ±5 °C).
  • Flow rate (e.g., ±0.1 mL/min). b. Analyze a system suitability solution under each modified condition and evaluate the impact on the results.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

ValidationWorkflow MethodDevelopment Method Development & Optimization ValidationProtocol Draft Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Final Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport MethodImplementation Routine Use ValidationReport->MethodImplementation

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Amino-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing scientific frontiers, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(5-Amino-2-hydroxyphenyl)ethanone (CAS No. 50-80-6), moving beyond simple instructions to explain the critical reasoning behind each procedure. Our goal is to empower you with the knowledge to manage this chemical's lifecycle in your laboratory with confidence and integrity.

Part 1: Hazard Profile and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a substituted aromatic compound containing both a phenol and an aromatic amine functional group. These moieties are the primary drivers of its toxicological and chemical reactivity profile.

The compound is generally supplied as a yellow solid.[1] While comprehensive toxicological data is not available for this specific molecule, the known hazards of its constituent functional groups—phenols and aromatic amines—necessitate a cautious approach.[2][3] Aromatic amines as a class are known for potential long-term health effects, and phenols are toxic and corrosive.[3][4] Therefore, all contact should be minimized.

Table 1: GHS Hazard Summary for this compound & Structurally Similar Compounds

Hazard StatementClassificationRationale & Implication for DisposalSource
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Prevents sewer disposal. Ingestion during handling is a risk; strict hygiene is required.[1][5]
H315: Causes skin irritationSkin Irritation (Category 2)Requires use of appropriate gloves and lab coat. Contaminated PPE must be disposed of as hazardous waste.[1][6]
H319: Causes serious eye irritationEye Irritation (Category 2)Mandates use of safety glasses or goggles. Any contaminated materials must be handled carefully.[5][6]
H332: Harmful if inhaledAcute Toxicity, Inhalation (Category 4)Handling should occur in a well-ventilated area or chemical fume hood to avoid dust inhalation.[1]
H335: May cause respiratory irritationSpecific target organ toxicity (single exposure)Reinforces the need for handling within a fume hood. Spills generating dust are a primary concern.[5][6]

Part 2: Pre-Disposal Operations: Segregation and Storage

Proper disposal begins the moment the chemical is used. The principle of waste segregation is critical to prevent dangerous reactions within waste containers and to ensure compliance with hazardous waste regulations.[7][8]

Causality of Segregation: Mixing incompatible chemicals is a primary cause of laboratory incidents. This compound, containing an amine group (basic) and a phenolic hydroxyl group (weakly acidic), presents potential incompatibilities. It must be stored away from strong oxidizing agents and strong acids.[9] Mixing with acids could cause an exothermic reaction, while mixing with strong oxidizers could lead to a vigorous, potentially explosive reaction.

Waste Stream Decision Workflow

The following diagram outlines the decision-making process for segregating waste generated from work with this compound.

G Diagram 1: Waste Segregation Workflow Start Waste Containing This compound Generated Decision1 What is the physical form? Start->Decision1 SolidWaste Contaminated Solid Waste (Gloves, Wipes, Weigh Paper, Silica Gel) Decision1->SolidWaste Solid LiquidWaste Contaminated Liquid Waste (Solutions, Rinsate) Decision1->LiquidWaste Liquid Decision2 Is it an empty container? PureChem Unused or Expired Pure Chemical (Solid) Decision2->PureChem No (Pure Chemical) Container Original Chemical Container Decision2->Container Yes (Empty Container) Proc_Solid Place in labeled 'Solid Hazardous Waste' container. Ensure container is sealed. Decision2->Proc_Solid No (Contaminated Debris) SolidWaste->Decision2 Proc_Liquid Collect in a labeled, compatible 'Non-Halogenated Liquid Waste' container. Keep pH near neutral. LiquidWaste->Proc_Liquid PureChem->Proc_Solid Proc_Container Follow Triple-Rinse Protocol. Deface label. Dispose of rinsed container in appropriate bin. Container->Proc_Container G Diagram 2: Spill Response Workflow Start Spill Occurs Decision1 Is the spill large (>100g), outside a fume hood, or are you uncomfortable? Start->Decision1 SmallSpill Small, Contained Spill Decision1->SmallSpill No LargeSpill Large or Uncontained Spill Decision1->LargeSpill Yes Proc_Small1 Alert others in the immediate area. Don appropriate PPE (gloves, goggles, lab coat, respirator if dust is present). SmallSpill->Proc_Small1 Proc_Large1 Evacuate the immediate area. Alert all nearby personnel. LargeSpill->Proc_Large1 Proc_Small2 Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Proc_Small1->Proc_Small2 Proc_Small3 Carefully sweep the material into a dustpan and place in a labeled hazardous waste container. Proc_Small2->Proc_Small3 Proc_Small4 Decontaminate the area with soap and water. Collect cleaning materials as hazardous waste. Proc_Small3->Proc_Small4 Proc_Large2 If safe to do so, close the lab door to contain vapors/dust. Proc_Large1->Proc_Large2 Proc_Large3 Call your institution's emergency line (EHS/Safety Office). Proc_Large2->Proc_Large3 Proc_Large4 Post a warning sign on the door and wait for emergency response. Proc_Large3->Proc_Large4

Caption: Decision workflow for responding to spills of this compound.

In case of personal exposure, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. Remove any contaminated clothing.

By integrating these scientifically grounded procedures into your laboratory workflow, you actively contribute to a culture of safety and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • PubChem. This compound.
  • Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? YouTube. [Link]
  • Duke University Occupational and Environmental Safety Office. OESO Phenol Guideline. Duke University. [Link]
  • ResearchGate. (2015, January 9). How can I dispose phenol?. [Link]
  • Yale Environmental Health & Safety. Standard Operating Procedure - Phenol. Yale University. [Link]
  • Chemical Waste Disposal Guidelines. Unknown Source. [Link]
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab. [Link]
  • Medical Laboratory Observer. (2019, July 2).
  • U.S. Environmental Protection Agency.
  • Auburn University Risk Management and Safety. Chemical Waste Management Guide. [Link]
  • SKC Inc. Safety Data Sheet for Aromatic Amine Cleaning Developing Solution. (2024, January 9). [Link]
  • SKC Inc. Safety Data Sheet for Aromatic Amine DECONtamination Solution. (2023, December 22). [Link]
  • Angene Chemical.
  • ACS Publications. (2023, November 9).

Sources

Navigating the Safe Handling of 1-(5-Amino-2-hydroxyphenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive Safety Data Sheet (SDS) for 1-(5-Amino-2-hydroxyphenyl)ethanone (CAS No. 69666-93-7) was not publicly available at the time of writing. The following recommendations are synthesized from safety data for structurally similar compounds. It is imperative to obtain and meticulously follow the supplier-specific SDS for this compound before any handling or use. A thorough, substance-specific risk assessment must be conducted for all laboratory procedures involving this chemical.

Immediate Safety Concerns and Hazard Assessment

While a specific hazard profile for this compound is not definitively established, data from its isomers, such as 1-(4-Amino-2-hydroxyphenyl)ethanone and 1-(2-Amino-4-hydroxyphenyl)ethanone, indicate a consistent pattern of hazards.[1][2] Prudence dictates treating this compound with a similar level of caution.

Anticipated Primary Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation/Damage: Poses a significant risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][3]

Based on this profile, this compound should be handled with appropriate engineering controls and personal protective equipment to minimize exposure.

Hazard Summary of Related Compounds
Hazard StatementChemical IsomerSource
Causes skin irritation1-(4-Amino-2-hydroxyphenyl)ethan-1-one[1]
Causes serious eye irritation1-(4-Amino-2-hydroxyphenyl)ethan-1-one[1]
May cause respiratory irritation1-(4-Amino-2-hydroxyphenyl)ethan-1-one[1]
Harmful if swallowed1-(4-Amino-2-hydroxyphenyl)ethan-1-one[1]
Causes skin irritation1-(2-Amino-4-hydroxyphenyl)ethanone[2]
Causes serious eye irritation1-(2-Amino-4-hydroxyphenyl)ethanone[2]
May cause respiratory irritation1-(2-Amino-4-hydroxyphenyl)ethanone[2]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is critical to ensure personal safety. The following recommendations are based on the anticipated hazards.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling many laboratory chemicals, but always consult the glove manufacturer's compatibility chart for the specific chemical or solvent being used.[1] Dispose of gloves immediately after use or upon signs of degradation.

  • Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are mandatory.[1] For procedures with a higher risk of splashes, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A standard laboratory coat is required to protect against incidental contact.[1] For tasks with a greater potential for splashes or spills, a chemically resistant apron should be worn over the lab coat. Ensure that clothing fully covers exposed skin.

  • Respiratory Protection: Handling of this compound, particularly if it is a powder, should be done in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[2][4] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[4]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for safely managing this compound in the laboratory.

Pre-Handling and Preparation
  • Obtain and Review the SDS: Before the chemical arrives, obtain the supplier-specific Safety Data Sheet and ensure all personnel who will handle it read and understand its contents.

  • Designate a Handling Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential contamination.[4]

  • Assemble all PPE and Safety Equipment: Ensure that all necessary PPE is available and in good condition. Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[4]

Handling Procedure
  • Don Appropriate PPE: Before opening the container, put on all required personal protective equipment as outlined in Section 2.

  • Work Within a Fume Hood: Carefully open the container within a certified chemical fume hood to control exposure to any dust or vapors.[4]

  • Portioning and Weighing: If portioning the solid, use techniques that minimize dust generation.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling Decontamination: After handling, wipe down the work area in the fume hood. Remove and dispose of gloves properly, and wash hands thoroughly with soap and water.[2]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling obtain_sds 1. Obtain & Review SDS designate_area 2. Designate Fume Hood obtain_sds->designate_area assemble_ppe 3. Assemble PPE & Safety Equipment designate_area->assemble_ppe don_ppe 4. Don PPE assemble_ppe->don_ppe open_in_hood 5. Open Container in Hood don_ppe->open_in_hood weigh 6. Weigh/Portion open_in_hood->weigh dissolve 7. Prepare Solution weigh->dissolve decontaminate 8. Decontaminate Work Area dissolve->decontaminate dispose_gloves 9. Dispose of Gloves decontaminate->dispose_gloves wash_hands 10. Wash Hands Thoroughly dispose_gloves->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Classification: Unused or waste this compound should be treated as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Route: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[2][5][6] Do not dispose of this chemical down the drain or in regular trash.[2]

  • Contaminated Materials: Any materials used in the handling process, such as gloves, weighing paper, and pipette tips, that have come into contact with the chemical should be considered contaminated and disposed of as hazardous waste.

Visual Workflow for Disposal

cluster_collection Waste Collection cluster_disposal Disposal Process collect_waste 1. Collect Unused Chemical & Contaminated Items containerize 2. Place in Labeled, Sealed Container collect_waste->containerize store_waste 3. Store in Designated Waste Area containerize->store_waste contact_ehs 4. Arrange Pickup via EHS/Contractor store_waste->contact_ehs

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.